molecular formula C27H46O2 B1664032 27-Hydroxycholesterol CAS No. 20380-11-4

27-Hydroxycholesterol

Numéro de catalogue: B1664032
Numéro CAS: 20380-11-4
Poids moléculaire: 402.7 g/mol
Clé InChI: FYHRJWMENCALJY-YSQMORBQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(25R)-cholest-5-ene-3beta,26-diol is a 26-hydroxycholesterol in which the 25-position has R-configuration. It has a role as an apoptosis inducer, a neuroprotective agent, a human metabolite and a mouse metabolite. It is functionally related to a cholesterol.
27-Hydroxycholesterol is an endogenous metabolite of cholesterol produced by the hydroxylation of the carbon at position 27 by the enzyme sterol 26-hydroxylase, mitochondrial (CYP27A1). Some neoplasms produce excess of this compound (27HC) or inhibit its catabolism, and high cholesterol levels are correlated with elevated levels of 27HC;  under these conditions, 27HC may have deleterious selective estrogen receptor modulator (SERM) and liver X receptor (LXR) agonistic activities. As a SERM, 27HC binds to and prevents the activation of estrogen receptors (ERs) in the vasculature. This prevents ER-mediated vasodilation and abrogates the cardiovascular protective effects of estrogen. However, 27HC binds to and activates ERs and LXRs in breast tissue, which stimulates ER-dependent breast cancer cell growth and metastasis.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRJWMENCALJY-YSQMORBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864941
Record name (25R)-26-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 27-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20380-11-4
Record name (25R)-26-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20380-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 27-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (25R)-26-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 27-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

27-Hydroxycholesterol as an endogenous selective estrogen receptor modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC), a primary metabolite of cholesterol, has emerged as a molecule of significant interest in endocrinology and oncology.[1] It is the most abundant circulating oxysterol in humans and is now recognized as the first identified endogenous selective estrogen receptor modulator (SERM).[2][3] This technical guide provides a comprehensive overview of 27-HC's role as a SERM, its mechanism of action, tissue-specific effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating the intricate interplay between cholesterol metabolism and estrogen receptor signaling in health and disease.

27-HC is synthesized from cholesterol by the mitochondrial enzyme cytochrome P450 27A1 (CYP27A1) and is catabolized by oxysterol 7α-hydroxylase (CYP7B1).[1] Its circulating levels are directly correlated with total cholesterol levels, providing a mechanistic link between hypercholesterolemia and estrogen-dependent pathologies.[3] As a SERM, 27-HC exhibits both estrogen receptor (ER) agonist and antagonist activities in a tissue-specific manner, influencing the progression of various conditions, including breast cancer, cardiovascular disease, and osteoporosis.[4][5] Furthermore, 27-HC also functions as a ligand for the liver X receptors (LXRs), adding another layer of complexity to its biological functions.[6]

This guide will delve into the quantitative aspects of 27-HC's interaction with estrogen receptors, provide detailed methodologies for key experiments, and visualize complex signaling pathways and experimental workflows to facilitate a deeper understanding of this endogenous modulator.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with estrogen receptors and its physiological concentrations.

Table 1: Binding Affinities of this compound for Estrogen Receptors

ReceptorBinding Affinity (Ki)Reference
Estrogen Receptor α (ERα)1.32 µM[1][2]
Estrogen Receptor β (ERβ)0.42 µM[1][2]
Estrogen Receptor β (ERβ) (Allosteric Model)~50 nM[7]

Table 2: In Vitro Functional Activity of this compound

AssayCell LineReceptorActivityIC50Reference
Reporter Gene AssayHEK293ERαAntagonist~1 µM[3]
Reporter Gene AssayHEK293ERβAntagonist~1 µM[3]
Reporter Gene AssayIshikawaERβAntagonist~130 nM[7]
Cell Viability (MTT Assay)MCF-7ERαCytotoxic2.19 µM[6]
GPER Binding AssayER-negative BC cellsGPERAgonist0.50–0.80 µM[8]

Table 3: Physiological and Pathophysiological Concentrations of this compound

Sample TypeConditionConcentrationReference
Human Serum (free)Healthy17.7 ± 8.5 ng/mL[9]
Human Plasma (total)Healthy67–199 ng/mL[10]
Human Circulation (total)Healthy75 - 730 nM[1]
Mouse AortaNo disease0.25–0.6 µM[11]

Signaling Pathways

The signaling pathways of this compound are complex, involving both estrogen receptors and liver X receptors, with downstream effects varying by tissue type.

27HC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Tissue-Specific Effects Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Metabolism 27HC_circ 27-HC (circulating) 27HC_intra 27-HC (intracellular) 27HC_circ->27HC_intra Uptake CYP27A1->27HC_intra ER ERα / ERβ 27HC_intra->ER LXR LXR 27HC_intra->LXR GPER GPER 27HC_intra->GPER ER_dimer ER Dimer ER->ER_dimer Dimerization LXR_RXR LXR/RXR LXR->LXR_RXR Heterodimerization with RXR ERE ERE ER_dimer->ERE LXRE LXRE LXR_RXR->LXRE Gene_Expression Modulation of Gene Expression ERE->Gene_Expression LXRE->Gene_Expression Breast_Cancer Breast Cancer: - Proliferation (Agonist) - Metastasis (LXR-dependent) Gene_Expression->Breast_Cancer Cardiovascular Vasculature: - Antagonizes E2 effects - Pro-inflammatory Gene_Expression->Cardiovascular Bone Bone: - Decreased bone density (ER and LXR mediated) Gene_Expression->Bone

Caption: 27-HC signaling pathways.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize this compound as a SERM.

Quantification of this compound in Biological Samples

Principle: Accurate quantification of 27-HC is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific measurement.

Protocol Outline (based on LC-MS/MS):

  • Sample Preparation:

    • For plasma/serum: A single-step liquid-liquid extraction is often employed.[9]

      • To 0.5 mL of serum, add an internal standard (e.g., d6-24(R/S)-hydroxycholesterol).

      • Extract with 3 mL of ethanol (B145695) followed by 4 mL of diethyl ether.

      • Vortex and centrifuge. The supernatant is collected and dried.

    • For tissues: Homogenization followed by extraction is necessary.

  • Chromatography:

    • The dried extract is reconstituted and injected into an HPLC system.

    • Separation is typically achieved on a C18 reverse-phase column using a gradient elution with solvents such as water and methanol (B129727) containing ammonium (B1175870) formate.[9]

  • Mass Spectrometry:

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[12]

    • The transition of the parent ion to a specific daughter ion for both 27-HC and the internal standard is monitored.

Quantification_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction LC HPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Data Analysis and Quantification MS->Quantification

Caption: Workflow for 27-HC quantification.

Estrogen Receptor Ligand Binding Assay

Principle: This competitive binding assay determines the affinity of 27-HC for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, typically [3H]17β-estradiol ([3H]E2).

Protocol Outline:

  • Incubation:

    • Purified recombinant human ERα or ERβ is incubated with a fixed concentration of [3H]E2.

    • Increasing concentrations of unlabeled 27-HC (or a known competitor like unlabeled E2 as a positive control) are added.

  • Separation:

    • Bound and free radioligand are separated, often using methods like filtration through glass fiber filters.

  • Detection:

    • The amount of bound [3H]E2 is quantified by scintillation counting.

  • Data Analysis:

    • The concentration of 27-HC that inhibits 50% of [3H]E2 binding (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Reporter Gene Assay

Principle: This cell-based assay measures the ability of 27-HC to activate or inhibit ER-mediated gene transcription.

Protocol Outline:

  • Cell Culture and Transfection:

    • An ER-negative cell line (e.g., HEK293, HeLa) is co-transfected with:

      • An expression vector for ERα or ERβ.

      • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).[13]

      • A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

  • Treatment:

    • Transfected cells are treated with varying concentrations of 27-HC, a known agonist (e.g., E2), or vehicle control. To assess antagonist activity, cells are co-treated with E2 and 27-HC.

  • Lysis and Assay:

    • Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • The activity of the control enzyme is also measured for normalization.

  • Data Analysis:

    • The fold induction of reporter activity relative to the vehicle control is calculated to determine agonist activity.

    • The percent inhibition of E2-induced activity is calculated to determine antagonist activity.

Reporter_Assay_Workflow Cells ER-negative Cells (e.g., HEK293) Transfection Co-transfection: - ER expression vector - ERE-reporter plasmid Cells->Transfection Treatment Treatment with 27-HC and/or E2 Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Assay Measure Reporter Enzyme Activity Lysis->Assay Analysis Data Normalization and Analysis Assay->Analysis

Caption: Reporter gene assay workflow.

Cell Proliferation Assay

Principle: To assess the effect of 27-HC on the growth of ER-positive breast cancer cells (e.g., MCF-7).

Protocol Outline (MTT Assay):

  • Cell Seeding:

    • MCF-7 cells are seeded in 96-well plates and allowed to attach.

  • Treatment:

    • Cells are treated with various concentrations of 27-HC for a specified period (e.g., 24-96 hours).[14]

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization:

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement:

    • The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is used to determine if 27-HC treatment leads to the recruitment of ERα to the promoter regions of its target genes in intact cells.

Protocol Outline:

  • Cross-linking:

    • MCF-7 cells treated with 27-HC or vehicle are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing:

    • Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an antibody specific to ERα (or a control IgG).

    • The antibody-protein-DNA complexes are captured using protein A/G beads.

  • Washing and Elution:

    • The beads are washed to remove non-specifically bound chromatin.

    • The complexes are eluted from the beads.

  • Reverse Cross-linking and DNA Purification:

    • The cross-links are reversed by heating, and the proteins are digested with proteinase K.

    • The DNA is then purified.

  • Analysis:

    • The purified DNA can be analyzed by quantitative PCR (qPCR) using primers for the promoter regions of known ERα target genes (e.g., pS2/TFF1) to quantify the enrichment of these sequences.[3]

In Vivo Xenograft Model

Principle: To evaluate the effect of 27-HC on the growth of ER-positive breast tumors in an in vivo setting.

Protocol Outline:

  • Cell Implantation:

    • ER-positive breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad of ovariectomized, immunocompromised mice (e.g., SCID mice).[15]

  • Treatment:

    • Once tumors are established, mice are treated with 27-HC (e.g., via daily injection), a positive control (e.g., E2 pellet), or vehicle.

    • To confirm ER-dependence, a cohort can be co-treated with an ER antagonist like fulvestrant (B1683766) (ICI 182,780).[15]

  • Tumor Monitoring:

    • Tumor size is measured regularly with calipers.

  • Endpoint Analysis:

    • At the end of the study, tumors are excised and weighed.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or gene expression analysis.

MMTV-PyMT Mouse Model

Principle: The Mouse Mammary Tumor Virus-Polyoma Middle T-antigen (MMTV-PyMT) transgenic mouse is a well-established model for spontaneous mammary tumor development and metastasis that recapitulates many features of human breast cancer.[16] This model can be used to study the impact of 27-HC on tumorigenesis and metastasis in an immunocompetent host.

Protocol Outline:

  • Animal Model:

    • MMTV-PyMT transgenic mice are used. To study the role of 27-HC synthesis and catabolism, these mice can be crossed with CYP27A1 or CYP7B1 knockout mice.[15]

  • Treatment/Diet:

    • Mice can be placed on a high-cholesterol diet to endogenously raise 27-HC levels or can be directly treated with 27-HC.

  • Tumor Monitoring:

    • The latency (time to palpable tumor) and growth of mammary tumors are monitored.

  • Metastasis Assessment:

    • At the study endpoint, lungs are harvested to assess the incidence and burden of metastatic lesions.

  • Tissue Analysis:

    • Primary tumors and metastatic tissues can be analyzed for changes in gene expression, cell signaling pathways, and immune cell infiltration.

Conclusion

This compound is a pivotal endogenous SERM that bridges cholesterol metabolism with estrogen receptor signaling. Its dual role as an ER modulator and an LXR agonist results in complex, tissue-specific biological activities that are implicated in the pathophysiology of breast cancer, cardiovascular disease, and osteoporosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of 27-HC. A thorough understanding of its mechanisms of action is essential for the development of novel therapeutic strategies targeting the interplay between metabolic and hormonal pathways in human disease. Future research should continue to elucidate the precise molecular details of 27-HC's action in different cellular contexts to fully harness its therapeutic potential.

References

An In-depth Technical Guide to 27-Hydroxycholesterol Biosynthesis and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

27-Hydroxycholesterol (27-HC) is a primary, abundant oxysterol derived from the enzymatic oxidation of cholesterol. Initially recognized as an intermediate in the alternative pathway of bile acid synthesis, 27-HC has emerged as a critical signaling molecule with pleiotropic effects on cellular physiology and pathophysiology. It functions as an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs), thereby intricately linking cholesterol metabolism with endocrine signaling and lipid homeostasis.[1][2] The synthesis of 27-HC is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), and its cellular levels are tightly controlled through a combination of substrate availability, transcriptional regulation of its synthesizing and catabolizing enzymes, and feedback from its own signaling pathways. Dysregulation of 27-HC levels is implicated in the progression of numerous diseases, including atherosclerosis, neurodegenerative disorders, and various cancers, particularly hormone-dependent malignancies.[3][4][5] This technical guide provides a comprehensive overview of the 27-HC biosynthesis pathway, its multifaceted regulatory mechanisms, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The synthesis of 27-HC is a critical first step in the "acidic" or alternative pathway of bile acid synthesis. This pathway is responsible for converting excess cholesterol into more soluble forms for excretion. While the liver is the primary site of bile acid synthesis, CYP27A1 is expressed in numerous extrahepatic tissues, making 27-HC a systemic signaling molecule.[1]

The Core Enzymatic Reaction

The conversion of cholesterol to this compound is catalyzed by a single enzyme:

  • Enzyme: Sterol 27-hydroxylase, a member of the cytochrome P450 superfamily.

  • Gene: CYP27A1.[6][7]

  • Substrate: Cholesterol.

  • Product: this compound (also referred to as (25R)-cholest-5-ene-3β,26-diol).[8]

  • Location: The enzyme is located in the inner mitochondrial membrane of cells in various tissues.[1][6]

The biosynthesis process involves two key steps:

  • Cholesterol Transport: Cholesterol from the cytoplasm or endoplasmic reticulum is transported to the mitochondria. This transport is considered a critical rate-limiting step in 27-HC synthesis.[1] Steroidogenic Acute Regulatory (StAR) domain-containing proteins (StARD) are involved in facilitating this intracellular cholesterol trafficking.[1]

  • Hydroxylation: Within the mitochondria, CYP27A1 catalyzes the hydroxylation of the C27 position on the cholesterol side chain to produce 27-HC.[1][6]

Catabolism and Degradation

The cellular concentration of 27-HC is balanced by its synthesis and subsequent catabolism. The primary enzyme responsible for 27-HC degradation is:

  • Enzyme: Oxysterol 7α-hydroxylase.

  • Gene: CYP7B1.

  • Reaction: CYP7B1 converts 27-HC into 7α,27-dihydroxycholesterol. This step commits 27-HC to the bile acid synthesis pathway and, importantly, inactivates its signaling capabilities as an LXR agonist and SERM.[1][9] Downregulation of CYP7B1 is observed in some cancers, leading to the accumulation of 27-HC and promoting tumor growth.[1]

G cluster_cytoplasm Cytoplasm / ER cluster_mito Mitochondria Cholesterol_cyto Cholesterol StARD StARD Proteins Cholesterol_cyto->StARD Transport Cholesterol_mito Cholesterol CYP27A1 CYP27A1 (Sterol 27-Hydroxylase) Cholesterol_mito->CYP27A1 27HC This compound CYP7B1 CYP7B1 (Oxysterol 7α-Hydroxylase) 27HC->CYP7B1 Catabolism CYP27A1->27HC StARD->Cholesterol_mito BileAcids Bile Acid Synthesis 7a27diHC 7α,27-dihydroxycholesterol CYP7B1->7a27diHC 7a27diHC->BileAcids

Caption: The this compound Biosynthesis and Catabolism Pathway.

Regulation of this compound Biosynthesis

The production of 27-HC is regulated at multiple levels, including the transcriptional control of the CYP27A1 gene, the availability of its cholesterol substrate, and feedback from its downstream signaling pathways.

Transcriptional Regulation of CYP27A1

The expression of the CYP27A1 gene is controlled by various nuclear receptors and signaling molecules, though it appears to be independent of LXR control.[10]

  • RXR and PPARγ: In human macrophages, the Retinoid X Receptor (RXR) ligand 9-cis-retinoic acid and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) ligands upregulate CYP27A1 expression. This suggests a role for these pathways in promoting cholesterol elimination from macrophages.[10]

  • Hormonal Control: In HepG2 cells, CYP27A1 promoter activity is increased by growth hormone (GH), insulin-like growth factor-1 (IGF-1), and dexamethasone. Conversely, its activity is repressed by thyroxine (T4) and phorbol (B1677699) 12-myristate 13-acetate (PMA).[11]

Regulation by Downstream Signaling Pathways

27-HC itself is a potent signaling molecule that triggers pathways to maintain cholesterol homeostasis.

  • Liver X Receptor (LXR) Pathway: 27-HC is an endogenous agonist for LXRs.[12][13] Upon binding, LXR forms a heterodimer with RXR and activates the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[1][14] This action promotes the removal of cholesterol from cells, thus reducing the substrate available for 27-HC synthesis in a classic negative feedback loop.[15]

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: 27-HC inhibits de novo cholesterol synthesis by suppressing the SREBP pathway.[1][16] High sterol levels, including 27-HC, cause the SREBP/SCAP complex to be retained in the endoplasmic reticulum, preventing the cleavage and activation of SREBP transcription factors.[17][18] This leads to the downregulation of cholesterogenic genes, such as HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).[16][17]

  • Estrogen Receptor (ER) Pathway: 27-HC functions as a SERM, binding to ERα and ERβ and modulating their activity in a tissue-specific manner.[2][19][20] This interaction can drive ER-dependent gene transcription and cell proliferation, particularly in ER-positive breast cancer.[19][21] While this is a primary downstream effect, the resulting changes in cellular phenotype can indirectly influence metabolic states.

G cluster_regulation Regulatory Inputs for CYP27A1 Expression cluster_feedback 27-HC Feedback Signaling Hormones GH, IGF-1, Dexamethasone CYP27A1_gene CYP27A1 Gene Hormones->CYP27A1_gene PPARg PPARγ Ligands PPARg->CYP27A1_gene RXR RXR Ligands RXR->CYP27A1_gene Hormones_neg Thyroxine (T4), PMA Hormones_neg->CYP27A1_gene inhibit 27HC This compound LXR LXR 27HC->LXR activates SREBP SREBP Pathway 27HC->SREBP inhibits ER Estrogen Receptor 27HC->ER activates Chol_efflux Cholesterol Efflux (ABCA1, ABCG1) LXR->Chol_efflux upregulates Chol_synthesis Cholesterol Synthesis (HMGCR, LDLR) SREBP->Chol_synthesis downregulates ER_targets ER Target Genes (e.g., cell proliferation) ER->ER_targets modulates

Caption: Key Regulatory and Feedback Pathways for 27-HC Synthesis.

Quantitative Data Summary

The following table summarizes key quantitative values related to 27-HC metabolism and activity, compiled from published literature.

ParameterValueContext / SpeciesReference(s)
Normal Plasma Concentration 0.3 - 0.8 µMHealthy Human Adults[1]
Free 27-HC Serum Concentration 17.7 ± 8.5 ng/mLHealthy Human Volunteers[22]
CYP27A1 Apparent Km for Cholesterol ~150 µMRat Mitochondria (after proteinase K treatment)[23]
CYP27A1 Apparent Km for Cholesterol ~400 µMRat Mitochondria (untreated)[23]
Quantification Limit (HPLC-MS) 25 µg/L (approx. 62 nM)Human Plasma[24]

Experimental Protocols

This section provides detailed methodologies for the quantification of 27-HC and the assessment of its biosynthetic enzyme, CYP27A1.

Protocol: Quantification of 27-HC in Plasma by HPLC-MS

This protocol is adapted from established methods for quantifying oxysterols in biological samples.[24][25]

Objective: To accurately measure the concentration of 27-HC in human plasma.

Materials:

  • Plasma samples, stored at -80°C.

  • Internal Standard (IS): Deuterium-labeled 27-HC (e.g., this compound-d6).

  • Methanol (B129727), Ethanol, Hexane (B92381), Acetonitrile (B52724) (HPLC grade).

  • Potassium hydroxide (B78521) (KOH).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC system coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.

Methodology:

  • Sample Preparation & Saponification:

    • Thaw 0.5 mL of plasma on ice.

    • Add a known amount of the internal standard.

    • Add 2 mL of ethanolic KOH solution (e.g., 1 M) to hydrolyze cholesterol esters.

    • Incubate at room temperature for 2 hours or overnight in the dark to release esterified 27-HC.

  • Solid-Phase Extraction (SPE):

    • Neutralize the sample with an appropriate acid.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the saponified sample onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove impurities.

    • Elute the oxysterols with a nonpolar solvent like hexane or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • HPLC Separation:

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., acetonitrile/methanol).

    • Inject the sample into the HPLC system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Run Time: ~15-20 minutes to ensure separation from other oxysterol isomers.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Use APCI in positive ion mode.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor the specific mass-to-charge ratio (m/z) for 27-HC (e.g., [M+H-H₂O]⁺) and its corresponding internal standard. For example, monitor m/z 385.3 for 27-HC and m/z 373.7 for a d6-labeled standard after fragmentation.[22]

  • Quantification:

    • Generate a standard curve using known concentrations of 27-HC.

    • Calculate the ratio of the peak area of endogenous 27-HC to the peak area of the internal standard.

    • Determine the concentration in the sample by interpolating from the standard curve.

G Start Plasma Sample + Internal Standard Sapon Saponification (Hydrolysis with KOH) Start->Sapon SPE Solid-Phase Extraction (SPE) Sapon->SPE Dry Evaporation to Dryness SPE->Dry Recon Reconstitution Dry->Recon HPLC HPLC Separation (Reversed-Phase) Recon->HPLC MS MS Detection (APCI-SIM) HPLC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: Experimental Workflow for 27-HC Quantification by HPLC-MS.
Protocol: CYP27A1 Enzyme Activity Assay in Isolated Mitochondria

This protocol is based on methods designed to measure the enzymatic conversion of cholesterol to 27-HC.[23][26]

Objective: To determine the specific activity of CYP27A1 in mitochondrial preparations.

Materials:

  • Isolated mitochondria from tissue or cultured cells.

  • [4-¹⁴C]cholesterol (radiolabeled substrate).

  • Adrenodoxin (B1173346) and Adrenodoxin Reductase (for reconstituting the electron transport chain).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Proteinase K (optional, to increase substrate accessibility).

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Scintillation counter and fluid.

  • Thin-layer chromatography (TLC) plates and solvent system.

Methodology:

  • Mitochondrial Preparation: Isolate mitochondria from the source material using differential centrifugation. Determine the total protein concentration of the mitochondrial suspension.

  • Substrate Accessibility Enhancement (Optional):

    • To overcome the rate-limiting step of cholesterol delivery to the inner membrane, mitochondria can be pre-treated with a low concentration of proteinase K.[23]

    • Incubate mitochondria with proteinase K for a defined period (e.g., 15 minutes) on ice, then stop the reaction with a protease inhibitor (e.g., PMSF). This treatment partially digests outer membrane proteins, improving substrate access.

  • Enzyme Reaction Reconstitution:

    • In a reaction tube, combine the mitochondrial preparation (containing CYP27A1), adrenodoxin, and adrenodoxin reductase.[26]

    • Incubate at 4°C or room temperature for ~10 minutes to allow the complex to form.

  • Initiation of Reaction:

    • Prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, and the radiolabeled [4-¹⁴C]cholesterol substrate. The substrate should be solubilized, for example, with β-cyclodextrin.

    • Add the reconstituted enzyme complex to the reaction mixture to start the assay.

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent mixture like chloroform:methanol (2:1, v/v).

    • Vortex thoroughly to extract the lipids, then centrifuge to separate the phases.

    • Collect the lower organic phase containing cholesterol and its metabolites.

  • Product Separation and Quantification:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate) to separate 27-HC from the unreacted cholesterol substrate.

    • Visualize the spots (e.g., with iodine vapor or autoradiography).

    • Scrape the spots corresponding to cholesterol and 27-HC into separate scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculation of Specific Activity:

    • Calculate the amount of product ([¹⁴C]27-HC) formed based on the specific activity of the [¹⁴C]cholesterol substrate.

    • Express the enzyme activity as pmol of 27-HC formed per minute per mg of mitochondrial protein.

Conclusion

This compound stands at a critical intersection of lipid metabolism and cellular signaling. Its biosynthesis, tightly regulated by the mitochondrial enzyme CYP27A1, is controlled by hormonal signals, nuclear receptor activity, and intricate feedback loops involving the LXR and SREBP pathways. As an endogenous SERM and LXR agonist, 27-HC plays a pivotal role in maintaining cholesterol homeostasis but also contributes significantly to the pathophysiology of prevalent diseases like cancer and atherosclerosis. The experimental protocols detailed herein provide robust frameworks for investigating the function of 27-HC and its metabolic pathways. A deeper understanding of these mechanisms will continue to illuminate new therapeutic targets for drug development professionals aiming to modulate cholesterol-driven disease processes.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

27-Hydroxycholesterol (27HC) is an abundant, endogenously produced oxysterol, emerging from a primary metabolic pathway of cholesterol. Initially identified as an intermediate in the alternative "acidic" pathway of bile acid synthesis, its role has expanded dramatically. Seminal research has characterized 27HC as a key signaling molecule with pleiotropic effects, fundamentally altering the understanding of cholesterol metabolism's impact on cellular regulation. This molecule is now recognized as the first identified endogenous selective estrogen receptor modulator (SERM) and a natural ligand for the liver X receptor (LXR).[1][2][3] This dual functionality places 27HC at a critical intersection of lipid homeostasis, endocrine signaling, and pathophysiology, particularly in hormone-dependent cancers and cardiovascular disease. This document provides a detailed overview of the discovery, biosynthesis, and the pivotal experiments that defined its initial characterization as a dual-receptor signaling molecule.

Discovery, Biosynthesis, and Metabolism

27HC is enzymatically generated from cholesterol. The initial and rate-limiting step is the hydroxylation of the sterol side chain at the 27th carbon position.

2.1 Enzymatic Synthesis and Degradation

  • Synthesis: The conversion of cholesterol to 27HC is catalyzed by the mitochondrial cytochrome P450 enzyme, Sterol 27-hydroxylase , which is encoded by the CYP27A1 gene.[4][5] This enzyme is expressed in numerous tissues, with high levels found in the liver and macrophages.[4][6] The transport of the cholesterol substrate into the mitochondria is a critical regulatory step in 27HC biosynthesis.[5]

  • Metabolism: 27HC is further metabolized by the enzyme Oxysterol 7α-hydroxylase , encoded by the CYP7B1 gene.[1][5] This enzyme converts 27HC to 7α,27-dihydroxycholesterol, a subsequent step in the pathway leading to bile acid synthesis.[5] The balance between the activity of CYP27A1 and CYP7B1 is a key determinant of local and circulating 27HC levels.

cluster_mito Mitochondrial Matrix Cholesterol Cholesterol invis1 Cholesterol->invis1 Mitochondrion Mitochondrion HC27 This compound (27HC) Metabolite 7α,27-dihydroxycholesterol HC27->Metabolite CYP7B1 (Oxysterol 7α-hydroxylase) BileAcids Bile Acids Metabolite->BileAcids invis1->HC27 CYP27A1 (Sterol 27-hydroxylase)

Biosynthesis and Metabolism of this compound.

Initial Characterization as a Signaling Molecule

The initial characterization of 27HC revealed its function beyond that of a simple metabolic intermediate. It was identified as a potent signaling molecule acting on two major nuclear receptor pathways.

3.1 The First Endogenous Selective Estrogen Receptor Modulator (SERM)

The discovery that 27HC could modulate estrogen receptor (ER) activity was a landmark finding.[1][3] Unlike the classic ligand 17β-estradiol (E2), 27HC exhibits mixed agonist and antagonist activities that are tissue- and gene-specific, the defining characteristic of a SERM.[1][7]

  • ER Antagonism: In vascular endothelial cells, 27HC was shown to act as an ER antagonist. It competitively inhibits E2 binding and suppresses both genomic and non-genomic ER signaling, leading to reduced nitric oxide (NO) production.[7]

  • ER Agonism: Conversely, in certain cancer cell lines, such as ER-positive MCF7 breast cancer cells, 27HC acts as an ER agonist, promoting ER-dependent gene expression and cell proliferation.[5][8]

3.2 Liver X Receptor (LXR) Agonist

27HC was also identified as an endogenous agonist for Liver X Receptors (LXRα and LXRβ), which are critical regulators of cholesterol homeostasis.[2][9][10]

  • Cholesterol Homeostasis: Upon activation by 27HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, promoting cholesterol efflux from cells.[6][10] This function establishes a feedback loop where an abundant cholesterol metabolite actively promotes the removal of excess cholesterol.

Quantitative Data Summary

The following tables summarize key quantitative data from the initial characterization studies of this compound.

Table 1: Receptor Binding and Transcriptional Activity

ParameterReceptorCell Line / SystemValueReference
IC₅₀ vs. E₂ ERαGal4-ER cotransfection (HEK293)~1 µM[1]
IC₅₀ vs. E₂ ERβGal4-ER cotransfection (HEK293)~1 µM[1]
Binding Affinity (Ki) ERαPurified human protein> 3.3 µM (low affinity)[11]
Binding Affinity (Ki) ERβPurified human protein~30 nM[11]
Activity LXRCoactivator association assayFunctionally activates LXR[10]
Activity LXRTHP-1 macrophagesWeak partial agonist[12]

Table 2: Physiological Concentrations and Production Rates

ParameterMatrix / ConditionValueReference
Serum Concentration Normal Human Serum17.7 ± 8.5 ng/mL[13]
Serum Concentration Normal Adult Human Serum150 to 730 nM[11]
Endogenous Production Rate Normal Human Subjects5.0 to 28.2 mg/day[14]
Conversion to Bile Acid Normal Human Subjects~66% of infused 27HC[14]

Key Experimental Protocols

The characterization of 27HC relied on several key methodologies. Detailed protocols for these foundational experiments are outlined below.

5.1 Protocol: Quantification of 27HC from Serum by GC-MS

This protocol describes the extraction, derivatization, and analysis of total 27HC (free and esterified) from plasma or serum samples.

  • 1. Sample Preparation and Internal Standard Spiking:

    • To a 1.5 mL glass vial, add 150 µL of plasma or serum.

    • Add 50 ng of a deuterated internal standard (e.g., 27HC-d6) to correct for extraction efficiency and instrument variability.

    • Add antioxidants such as butylated hydroxytoluene (BHT) to prevent auto-oxidation during sample processing.[15]

  • 2. Alkaline Hydrolysis (Saponification):

    • To de-esterify 27HC, add 1 mL of 1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695).

    • Flush the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and incubate at room temperature (22°C) with stirring for 1 hour.[15] This step hydrolyzes the ester bonds, releasing 27HC into its free form.

  • 3. Liquid-Liquid Extraction:

    • Add 1 mL of distilled water to the vial.

    • Extract the non-saponifiable lipids (including 27HC and cholesterol) by adding 3 mL of a non-polar solvent like hexane (B92381) or diethyl ether.

    • Vortex vigorously for 1 minute and centrifuge at ~2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction step on the aqueous layer to maximize recovery.[13]

  • 4. Derivatization:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • To make the hydroxyl groups volatile for GC analysis, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Seal the vial and heat at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • 5. GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., HP-5MS) with a temperature program designed to separate sterols. A typical program starts at 180°C, ramps to 270°C, and then to 290°C.[15]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for 27HC-TMS ether (e.g., m/z 456) and the deuterated internal standard (e.g., m/z 462).[15]

    • Quantification: Construct a standard curve using known amounts of 27HC. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

start Start: Serum Sample (150 µL) spike Spike with Internal Standard (27HC-d6) start->spike hydrolysis Alkaline Hydrolysis (1M KOH in EtOH, 1 hr) spike->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction dry Evaporate to Dryness (Nitrogen Stream) extraction->dry derivatize Derivatization (Silylating Agent, 60°C) dry->derivatize gcms Analysis by GC-MS (SIM Mode) derivatize->gcms end End: Quantification gcms->end

Experimental workflow for this compound quantification.

5.2 Protocol: ER/LXR Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of 27HC to activate or inhibit ER- or LXR-mediated gene transcription in a cellular context.

  • 1. Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 for initial screening, or Ishikawa for ER studies) in appropriate media.

    • Plate cells in 24- or 48-well plates to achieve ~70-80% confluency on the day of transfection.

    • Co-transfect cells using a lipid-based transfection reagent with the following plasmids:

      • Reporter Plasmid: Contains multiple copies of a specific response element (Estrogen Response Element - ERE, or Liver X Receptor Response Element - LXRE) upstream of a firefly luciferase gene.

      • Expression Plasmid: A plasmid constitutively expressing the full-length human receptor of interest (e.g., ERα, ERβ, or LXRα).

      • Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell number.[1][8]

  • 2. Ligand Treatment:

    • After 12-24 hours of transfection, replace the medium with one lacking phenol (B47542) red and containing charcoal-stripped serum to remove endogenous steroids.

    • Treat the cells with various concentrations of 27HC.

    • For agonist activity: Treat with 27HC alone.

    • For antagonist activity: Treat with a known agonist (e.g., 17β-estradiol for ER, T0901317 for LXR) in the presence of increasing concentrations of 27HC.[8]

    • Include vehicle control (e.g., ethanol or DMSO) and positive control (agonist only) wells.

    • Incubate for an additional 18-24 hours.

  • 3. Cell Lysis and Luciferase Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the activity of both firefly and Renilla luciferase sequentially using a dual-luciferase reporter assay system and a luminometer.

  • 4. Data Analysis:

    • Calculate the relative luciferase activity for each well by normalizing the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the relative luciferase activity against the ligand concentration.

    • For agonist experiments, determine the EC₅₀ (concentration for half-maximal activation). For antagonist experiments, determine the IC₅₀ (concentration for half-maximal inhibition).

Signaling Pathway Diagrams

6.1 Estrogen Receptor (ER) Signaling Pathway

HC27 This compound ER Estrogen Receptor (ERα / ERβ) HC27->ER Binds Dimer ER Dimerization & Conformational Change ER->Dimer ERE Binds Estrogen Response Element (ERE) Dimer->ERE In Nucleus Cofactors Recruitment of Coactivators / Corepressors ERE->Cofactors Transcription Modulation of Gene Transcription Cofactors->Transcription Response Tissue-Specific Biological Response Transcription->Response

27HC-mediated Estrogen Receptor (ER) signaling pathway.

6.2 Liver X Receptor (LXR) Signaling Pathway

HC27 This compound LXR Liver X Receptor (LXRα / LXRβ) HC27->LXR Binds & Activates Heterodimer LXR-RXR Heterodimer Formation LXR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer LXRE Binds Liver X Response Element (LXRE) Heterodimer->LXRE In Nucleus Transcription Upregulation of Target Gene Transcription LXRE->Transcription ABCA1 ABCA1, ABCG1, etc. Transcription->ABCA1 Efflux Increased Cholesterol Efflux ABCA1->Efflux

27HC-mediated Liver X Receptor (LXR) signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hypercholesterolemia is a well-established risk factor for a multitude of chronic diseases, including atherosclerosis, specific types of cancer, and neurodegenerative disorders. While the pathogenic role of elevated cholesterol is multifaceted, emerging evidence points to its primary metabolite, 27-hydroxycholesterol (27-HC), as a critical molecular link. This oxysterol, produced from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), functions as a potent signaling molecule. It acts as the first identified endogenous selective estrogen receptor modulator (SERM) and as an agonist for the liver X receptor (LXR). Through these interactions, 27-HC directly influences cellular processes such as proliferation, inflammation, lipid metabolism, and metastasis. This technical guide provides an in-depth analysis of the mechanisms by which 27-HC contributes to the pathophysiology of hypercholesterolemia-associated diseases, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

The Biogenesis and Molecular Actions of this compound

27-HC is the most abundant circulating oxysterol in humans, with its plasma concentration directly correlating with total cholesterol levels.[1] It is synthesized in various peripheral tissues and is a key intermediate in the alternative bile acid synthesis pathway. The metabolic balance of 27-HC is maintained by its synthesis via CYP27A1 and its subsequent catabolism by oxysterol 7α-hydroxylase (CYP7B1).[2][3] Dysregulation in this axis, particularly the overexpression of CYP27A1 or downregulation of CYP7B1 as seen in some disease states, leads to the accumulation of 27-HC.[2]

The biological effects of 27-HC are primarily mediated through its interaction with two key nuclear receptors:

  • Estrogen Receptors (ERα and ERβ): 27-HC is a SERM, meaning it can exert agonist or antagonist effects on estrogen receptors in a tissue-specific manner.[4][5][6] In the vasculature, it acts as an ER antagonist, counteracting the protective effects of estrogen.[4] Conversely, in estrogen receptor-positive (ER+) breast cancer cells, it functions as an ER agonist, promoting tumor growth.[7][8]

  • Liver X Receptors (LXRα and LXRβ): 27-HC is a natural ligand for LXRs.[6][9] LXR activation plays a central role in regulating cholesterol homeostasis, primarily by inducing the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[3][9][10]

Signaling Pathways

The dual activity of 27-HC on ER and LXR pathways forms the basis of its pleiotropic effects.

27HC_Metabolism_and_Signaling Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Substrate HC27 This compound (27-HC) CYP7B1 CYP7B1 HC27->CYP7B1 Substrate ER Estrogen Receptor (ERα/β) HC27->ER Binds (SERM Activity) LXR Liver X Receptor (LXR) HC27->LXR Binds (Agonist) BileAcids Bile Acids CYP27A1->HC27 Synthesis CYP7B1->BileAcids Catabolism GeneExpression Target Gene Expression ER->GeneExpression Regulates LXR->GeneExpression Regulates CellularEffects Cellular Effects (Proliferation, Inflammation, Metastasis) GeneExpression->CellularEffects

Caption: Metabolic pathway and primary signaling actions of 27-HC.

Role in Atherosclerosis and Cardiovascular Disease

Elevated 27-HC is a key contributor to the pathogenesis of atherosclerosis. Its pro-atherogenic effects are multifaceted and largely mediated through ERα.[11]

  • Endothelial Dysfunction: 27-HC antagonizes the beneficial cardiovascular effects of estrogen.[4] It inhibits estrogen-dependent nitric oxide (NO) production, a critical factor for vasodilation and vascular health, and represses reendothelialization after injury.[4][12]

  • Pro-inflammatory Actions: In monocytes, macrophages, and endothelial cells, 27-HC upregulates the expression of pro-inflammatory genes such as IL-6 and TNF-α.[11] It promotes leukocyte-endothelial adhesion, a crucial early step in the formation of atherosclerotic plaques.[11][13] This inflammatory signaling is dependent on ERα and involves the activation of the NF-κB pathway.[11][14]

  • Macrophage Accumulation: By promoting inflammation and adhesion, 27-HC contributes to the increased infiltration and accumulation of macrophages within the vascular wall, a hallmark of atherosclerotic lesions.[11]

27HC_Atherosclerosis cluster_0 Vascular Wall Hypercholesterolemia Hypercholesterolemia HC27 Increased 27-HC Hypercholesterolemia->HC27 Macrophage Macrophage HC27->Macrophage EndothelialCell Endothelial Cell HC27->EndothelialCell ER_alpha ERα HC27->ER_alpha Antagonizes E2 Binds Macrophage->HC27  CYP27A1 EndothelialCell->ER_alpha NFkB NF-κB Activation ER_alpha->NFkB Mediates NO_synthase ↓ eNOS Expression ↓ NO Production ER_alpha->NO_synthase Inhibits Inflammation ↑ Pro-inflammatory Genes (IL-6, TNF-α, MMP-9) NFkB->Inflammation Adhesion ↑ Leukocyte-Endothelial Adhesion NFkB->Adhesion Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Adhesion->Atherosclerosis NO_synthase->Atherosclerosis

Caption: Mechanism of 27-HC-mediated promotion of atherosclerosis.
Quantitative Data from In Vivo Studies

Animal ModelIntervention/GenotypeKey FindingsReference
apoe-/-;cyp7b1-/-Genetic deletion of cyp7b1 to increase 27-HC levelsPromoted atherosclerosis without altering lipid status.[11]
apoe-/-Administration of 27-HCIncreased atherosclerosis.[11]
apoe-/-;cyp7b1-/-Aortas showed increased mRNA levels vs. apoe-/-IL-6 (2.2-fold), MMP-9 (3.3-fold), TNF-α (2.5-fold)[11]
Ovariectomized miceDaily 27-HC injection (40 mg/kg)Inhibited estrogen-induced reendothelialization of carotid artery injury.[4]

Role in Breast Cancer

Hypercholesterolemia is an independent risk factor for ER+ breast cancer.[8][15] 27-HC provides a direct mechanistic link between elevated cholesterol and breast cancer pathophysiology.

  • ER-Dependent Tumor Growth: In ER+ breast cancer cells, 27-HC acts as an ER agonist, stimulating cell proliferation and tumor growth.[2][7][8] Intratumoral levels of 27-HC can be significantly higher than in normal breast tissue, partly due to local production by cancer cells that overexpress CYP27A1.[2]

  • LXR-Dependent Metastasis: Beyond promoting primary tumor growth, 27-HC facilitates metastasis through LXR-dependent signaling.[2][16]

  • Endocrine Resistance: The presence of 27-HC has been implicated in limiting the effectiveness of endocrine therapies like aromatase inhibitors.[6]

  • ER-Negative Breast Cancer: Recent studies suggest 27-HC can also promote the progression of ER-negative breast cancer by binding to the G protein-coupled estrogen receptor (GPER).[2][17]

27HC_Breast_Cancer cluster_0 Tumor Microenvironment Hypercholesterolemia Hypercholesterolemia HC27 Increased 27-HC Hypercholesterolemia->HC27 TumorCell ER+ Breast Cancer Cell HC27->TumorCell Enters Cell ER ERα HC27->ER Agonist LXR LXR HC27->LXR Agonist TumorCell->ER TumorCell->LXR Proliferation ↑ Cell Proliferation ↑ Tumor Growth ER->Proliferation Metastasis ↑ Cell Invasion ↑ Metastasis LXR->Metastasis PrimaryTumor Primary Tumor Growth Proliferation->PrimaryTumor DistantMetastasis Distant Metastasis Metastasis->DistantMetastasis

Caption: Dual role of 27-HC in promoting breast cancer growth and metastasis.
Quantitative Data from Cancer Studies

Model SystemKey FindingsReference
MMTV-PyMT mouse modelCYP27A1 knockdown reduced tumor growth.[2][8]
MMTV-PyMT mouse model27-HC administration accelerated tumor progression.[2][8]
Human breast tissueIntratumoral 27-HC levels in ER+ tumors are ~6 times higher than in normal tissue.[2]
Human breast cancer specimensCYP27A1 expression levels correlated positively with tumor grade.[8][15]

Role in Neurodegenerative Diseases

Hypercholesterolemia in midlife is a significant risk factor for developing Alzheimer's disease (AD).[18][19][20] 27-HC, which can cross the blood-brain barrier, is a likely mechanistic link.[18][21]

  • Amyloid-β (Aβ) and Tau Pathology: 27-HC has been shown to increase the production of Aβ and promote the hyperphosphorylation of tau protein, two of the primary pathological hallmarks of AD.[22]

  • Neuroinflammation: 27-HC induces a pro-inflammatory state in the brain, increasing levels of cytokines like TNF-α and IL-6, which contributes to neuronal damage.[18][21]

  • Synaptic Dysfunction: Elevated 27-HC levels are associated with damage to synaptic structures and subsequent impairment of learning and memory.[23]

  • Altered Brain Cholesterol Homeostasis: By activating LXR in the brain, 27-HC influences the expression of ApoE and cholesterol transporters, thereby affecting brain lipid balance.[24]

27HC_Alzheimers Hypercholesterolemia Hypercholesterolemia HC27_circ Increased Circulating 27-HC Hypercholesterolemia->HC27_circ BBB Blood-Brain Barrier HC27_circ->BBB HC27_brain Increased Brain 27-HC BBB->HC27_brain Crosses Neuron Neuron / Glia HC27_brain->Neuron Acts on Abeta ↑ Aβ Production Neuron->Abeta Tau ↑ Tau Phosphorylation Neuron->Tau Neuroinflammation ↑ Neuroinflammation (TNF-α, IL-6) Neuron->Neuroinflammation AD_Pathology Alzheimer's Disease Pathology Abeta->AD_Pathology Tau->AD_Pathology Neuroinflammation->AD_Pathology

Caption: Proposed mechanism for 27-HC's contribution to Alzheimer's disease.
Quantitative Data from Neurodegenerative Studies

Subject Group / ModelFindingReference
Alzheimer's Disease PatientsPlasma and cerebrospinal fluid levels of 27-HC are significantly higher compared to controls.[21]
Mild Cognitive Impairment PatientsHigh plasma levels of 27-HC are significantly associated with the condition.[18]
Cholesterol-fed rabbitsIncreased serum cholesterol led to higher levels of 27-HC in the brain and increased neurodegeneration in the hippocampus.[20][22]
ApoE ε4 Transgenic MiceExogenous 27-HC administration increased Aβ1-42 burden in brain tissue and led to learning and memory impairment.[23]

Key Experimental Protocols

Protocol 1: Quantification of this compound in Plasma

This protocol is based on high-performance liquid chromatography-mass spectrometry (HPLC-MS), which offers high sensitivity and specificity without the need for derivatization.[25][26]

  • Sample Preparation:

    • To 0.15 mL of plasma, add a known amount of deuterated 27-HC (e.g., 27-HC-d6) as an internal standard.[27]

    • Add antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[27]

    • Perform alkaline hydrolysis (saponification) with ethanolic potassium hydroxide (B78521) (KOH) to liberate esterified oxysterols.[25][27]

  • Extraction:

    • Perform solid-phase extraction (SPE) to separate oxysterols from the bulk of cholesterol and other lipids.[25][27]

  • HPLC Separation:

    • Inject the extracted sample onto a reversed-phase HPLC column (e.g., C18).

    • Use an appropriate mobile phase gradient (e.g., methanol/water) to separate 27-HC from other oxysterol isomers.

  • Mass Spectrometry Detection:

    • Utilize a mass spectrometer with atmospheric pressure chemical ionization (APCI) in the positive ion mode.

    • Perform selected ion monitoring (SIM) for the specific mass-to-charge ratios (m/z) of 27-HC and its internal standard.[25][27]

  • Quantification:

    • Generate a standard curve using known concentrations of 27-HC.

    • Calculate the concentration of 27-HC in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Macrophage Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to an extracellular acceptor, a key process in reverse cholesterol transport that is modulated by LXR agonists like 27-HC.[28][29][30]

Cholesterol_Efflux_Workflow Start Seed Macrophages (e.g., J774) Label Label Cells with [3H]-Cholesterol (24-48h) Start->Label Equilibrate Equilibrate & Treat (e.g., +27-HC, LXR agonist) (18h) Label->Equilibrate Efflux Incubate with Acceptor (e.g., ApoA-I, HDL) (2-4h) Equilibrate->Efflux Collect Collect Media & Lyse Cells Efflux->Collect Measure Measure Radioactivity (Scintillation Counting) Collect->Measure Calculate Calculate % Efflux Measure->Calculate

Caption: Experimental workflow for a cholesterol efflux assay.
  • Cell Culture and Labeling:

    • Plate macrophages (e.g., J774 or THP-1 cells) in multi-well plates.

    • Label the intracellular cholesterol pool by incubating the cells with a medium containing radiolabeled cholesterol (e.g., [3H]-cholesterol) for 24-48 hours.[30][31]

  • Equilibration:

    • Wash the cells to remove excess unincorporated radiolabel.

    • Incubate the cells in a serum-free medium for 18-24 hours. This step allows the labeled cholesterol to equilibrate among intracellular pools.

    • During this phase, cells can be treated with compounds of interest, such as 27-HC or other LXR agonists, to upregulate efflux pathways.[30]

  • Efflux:

    • Wash the cells again.

    • Incubate the cells for a defined period (e.g., 2-4 hours) with a medium containing a cholesterol acceptor.[30] Common acceptors include Apolipoprotein A-I (ApoA-I) to measure ABCA1-dependent efflux or High-Density Lipoprotein (HDL) to measure total efflux capacity. A control well with no acceptor is essential to measure background release.

  • Sample Collection and Measurement:

    • Collect the medium (containing effluxed cholesterol).

    • Lyse the cells with a suitable buffer (e.g., containing 1% sodium cholate) to measure the amount of cholesterol remaining in the cells.[31]

    • Measure the radioactivity (in disintegrations per minute, DPM) in both the medium and the cell lysate using a liquid scintillation counter.

  • Calculation:

    • Calculate the percentage of cholesterol efflux using the formula: % Efflux = [DPM in medium / (DPM in medium + DPM in cell lysate)] x 100%

Conclusion and Therapeutic Implications

The evidence strongly supports the role of this compound as a pivotal signaling molecule that mechanistically links hypercholesterolemia to the pathophysiology of atherosclerosis, breast cancer, and neurodegenerative diseases. Its function as an endogenous SERM and LXR agonist allows it to directly modulate gene expression and cellular behavior in a context-dependent manner, leading to detrimental outcomes in these disease states.

This understanding opens new therapeutic avenues. Strategies aimed at reducing the production or blocking the action of 27-HC may complement existing cholesterol-lowering therapies. The development of specific and potent inhibitors for CYP27A1, the enzyme responsible for 27-HC synthesis, represents a promising approach to mitigate the downstream pathological effects of hypercholesterolemia.[8] Further research is warranted to fully elucidate the complex, tissue-specific signaling networks of 27-HC and to translate these findings into novel clinical interventions.

References

The Dual-Faceted Role of 27-Hydroxycholesterol in Breast Cancer Pathophysiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 27-hydroxycholesterol (27HC) and its intricate role in the pathophysiology of breast cancer. 27HC, a primary metabolite of cholesterol, has emerged as a critical signaling molecule that links hypercholesterolemia with breast cancer progression. It functions as an endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, thereby influencing tumor growth, metastasis, and the tumor microenvironment.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

I. Quantitative Data Summary

The following tables consolidate quantitative findings from various preclinical studies investigating the impact of 27HC on breast cancer.

Table 1: In Vitro Effects of this compound on Breast Cancer Cell Lines

Cell LineConcentration of 27HCObserved EffectFold Change/Percentage IncreaseReference Study
MCF-7 (ER+)0.1 µM, 1 µMIncreased cell proliferation~80% increase compared to vehicle(Raza et al., 2017)[4]
MCF-7 (ER+)10⁻⁹ to 10⁻⁶ MDose-dependent increase in cell proliferation (³H-thymidine incorporation)Data not quantified as a single value(Wu et al., 2013)[5]
T47D (ER+)Not specifiedRegulation of endogenous ERα-target gene expressionData not quantified as a single value(Umetani et al., 2008)[6]
HCC1428 (ER+)Not specifiedStimulated proliferationData not quantified as a single value(Wu et al., 2013)[5]
ZR75 (ER+)Not specifiedStimulated proliferationData not quantified as a single value(Wu et al., 2013)[5]
SKBR3 (ER-)Not specifiedIncreased cell proliferationData not quantified as a single value(De Luca et al., 2021)[7]
MDA-MB-231 (ER-)Not specifiedIncreased cell proliferationData not quantified as a single value(De Luca et al., 2021)[7]
MDA-MB-468 (ER-)Not specifiedIncreased cell proliferationData not quantified as a single value(De Luca et al., 2021)[7]

Table 2: In Vivo Effects of this compound in Mouse Models of Breast Cancer

Mouse ModelTreatmentPrimary OutcomeQuantitative ResultReference Study
Ovariectomized mice with MCF-7 xenografts27HC daily injectionTumor growth73% increase in tumor weight compared to vehicle(Wu et al., 2013)[5]
MMTV-PyMT mice27HC injectionLung metastasisIncreased number of metastatic lesions(Nelson et al., 2013)[8]
Mice with MDA-MB-231 xenografts27HC treatmentTumor growthIncreased tumor volume and weight(De Luca et al., 2021)[7]

II. Key Signaling Pathways Modulated by this compound

27HC exerts its influence on breast cancer through multiple signaling pathways. The primary mechanisms involve its interaction with the estrogen receptor (ER), liver X receptors (LXRs), and the G protein-coupled estrogen receptor (GPER), as well as the activation of STAT3 signaling.

A. Estrogen Receptor (ER) and Liver X Receptor (LXR) Signaling

In estrogen receptor-positive (ER+) breast cancer, 27HC acts as a partial agonist for ERα, promoting tumor growth.[1][2] This is particularly relevant in postmenopausal women where estrogen levels are low.[8] Simultaneously, 27HC activates LXRs, which has been shown to promote metastasis.[1][3] The balance between ER-mediated proliferation and LXR-mediated effects can be influenced by the cellular context and the tumor microenvironment.[9]

ER_and_LXR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 27HC_ext This compound (extracellular) 27HC_int This compound (intracellular) 27HC_ext->27HC_int Uptake ER Estrogen Receptor (ER) 27HC_int->ER Binds and Activates LXR Liver X Receptor (LXR) 27HC_int->LXR Binds and Activates Proliferation Cell Proliferation Tumor Growth ER->Proliferation Promotes Metastasis Metastasis LXR->Metastasis Promotes

27HC activates ER and LXR pathways.

B. G Protein-Coupled Estrogen Receptor (GPER) Signaling in ER-Negative Breast Cancer

In estrogen receptor-negative (ER-) breast cancer, 27HC can promote tumor progression by interacting with the G protein-coupled estrogen receptor (GPER).[2] This interaction can lead to the downregulation of ERK1/2 and NF-κB signaling pathways, ultimately influencing cell proliferation.[2][7]

GPER_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm 27HC_ext This compound (extracellular) GPER GPER 27HC_ext->GPER Binds ERK12 ERK1/2 Signaling GPER->ERK12 Downregulates NFkB NF-κB Signaling GPER->NFkB Downregulates Proliferation Cell Proliferation ERK12->Proliferation Inhibits NFkB->Proliferation Inhibits

27HC signaling through GPER in ER- breast cancer.

C. STAT3 Signaling Pathway

27HC has been shown to activate the STAT3 signaling pathway, which enhances cell proliferation and invasion.[2] This activation can be triggered by oxidative stress induced by 27HC, leading to increased levels of reactive oxygen species (ROS).[2] Activated STAT3 can then upregulate the expression of genes like matrix metalloproteinase 9 (MMP9), promoting metastasis.[2]

STAT3_Signaling 27HC This compound ROS Reactive Oxygen Species (ROS) 27HC->ROS Induces STAT3 STAT3 ROS->STAT3 Activates pSTAT3 p-STAT3 (Activated) STAT3->pSTAT3 Phosphorylation MMP9 MMP9 Expression pSTAT3->MMP9 Upregulates Proliferation Cell Proliferation pSTAT3->Proliferation Promotes Invasion Cell Invasion MMP9->Invasion Promotes

27HC-induced activation of the STAT3 pathway.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature.

A. In Vitro Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on methodologies used to assess the proliferative effects of 27HC on breast cancer cell lines such as MCF-7.[5]

  • Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Serum Starvation: The medium is replaced with serum-free medium for 24 hours to synchronize the cells.

  • Treatment: Cells are treated with varying concentrations of 27HC (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control (ethanol) for 24 hours. 17β-estradiol (E₂) can be used as a positive control.

  • BrdU Labeling: 10 µM of Bromodeoxyuridine (BrdU) is added to each well and incubated for 2-4 hours.

  • Fixation and Detection: The cells are fixed, and BrdU incorporation is detected using an anti-BrdU antibody conjugated to horseradish peroxidase (HRP) according to the manufacturer's instructions (e.g., Cell Proliferation ELISA, BrdU kit, Roche).

  • Quantification: The absorbance is measured at the appropriate wavelength using a microplate reader. Results are expressed as a percentage of the vehicle control.

B. In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical xenograft study to evaluate the in vivo effects of 27HC on ER+ breast cancer growth, as performed in studies using MCF-7 cells.[5][8]

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD/SCID) are used.

  • Cell Implantation: MCF-7 cells (5 x 10⁶ cells in Matrigel) are injected into the mammary fat pad.

  • Tumor Establishment: Tumors are allowed to establish, often with initial estrogen supplementation to support initial growth.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups:

    • Vehicle control (e.g., daily injection of saline or oil).

    • 27HC (e.g., daily intraperitoneal injection).

    • Positive control (e.g., 17β-estradiol pellet).

  • Tumor Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2).

  • Endpoint: After a predefined period (e.g., 4 weeks), mice are euthanized, and tumors are excised and weighed.

  • Analysis: Tumor weights and volumes are compared between treatment groups. Tumors can be further analyzed for gene and protein expression.

Xenograft_Workflow Start Start: Ovariectomized Immunodeficient Mice Implantation MCF-7 Cell Implantation (Mammary Fat Pad) Start->Implantation Establishment Tumor Establishment Implantation->Establishment Randomization Randomization into Treatment Groups Establishment->Randomization Vehicle Vehicle Control Randomization->Vehicle 27HC 27HC Treatment Randomization->27HC E2 E2 Control Randomization->E2 Monitoring Tumor Volume Monitoring Vehicle->Monitoring 27HC->Monitoring E2->Monitoring Endpoint Endpoint: Tumor Excision and Weight Measurement Monitoring->Endpoint

Workflow for an in vivo xenograft study.

IV. The Role of 27HC in the Tumor Microenvironment and Metastasis

27HC not only affects tumor cells directly but also modulates the tumor microenvironment to favor metastasis. It has been shown to increase the number of polymorphonuclear neutrophils and γδT cells at metastatic sites while decreasing the number of cytotoxic CD8+ T cells, thereby promoting an immunosuppressive environment.[2][10][11] Furthermore, 27HC can induce epithelial-mesenchymal transition (EMT) and endothelial-mesenchymal transition (EndMT), processes critical for cancer cell invasion and metastasis.[2][12]

V. Biosynthesis and Metabolism of this compound

The levels of 27HC are tightly regulated by the balance between its synthesis and degradation. Cholesterol is converted to 27HC by the enzyme CYP27A1 (sterol 27-hydroxylase).[2][13] Conversely, 27HC is metabolized by CYP7B1 (oxysterol 7α-hydroxylase).[2] In breast cancer, an upregulation of CYP27A1 and a downregulation of CYP7B1 have been observed, leading to an accumulation of 27HC within the tumor.[2] This dysregulation highlights the importance of the local production of 27HC in driving tumor progression.

27HC_Metabolism Cholesterol Cholesterol 27HC This compound Cholesterol->27HC Synthesis Metabolites Inactive Metabolites 27HC->Metabolites Degradation CYP27A1 CYP27A1 (Upregulated in BC) CYP27A1->27HC CYP7B1 CYP7B1 (Downregulated in BC) CYP7B1->Metabolites

Biosynthesis and metabolism of 27HC in breast cancer.

VI. Conclusion and Future Directions

This compound is a pivotal molecule in the pathophysiology of breast cancer, acting as a bridge between cholesterol metabolism and tumor progression. Its multifaceted roles as a SERM, an LXR agonist, and a modulator of various signaling pathways underscore its significance as a potential therapeutic target. Future research should focus on further elucidating the context-dependent functions of 27HC in different breast cancer subtypes and exploring the therapeutic potential of inhibiting its synthesis or blocking its downstream signaling pathways. The development of specific CYP27A1 inhibitors or novel antagonists for the 27HC-receptor interactions may offer promising new strategies for the prevention and treatment of breast cancer.

References

The Double-Edged Sword: 27-Hydroxycholesterol's Pro-Atherogenic Role

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Involvement of 27-Hydroxycholesterol in the Progression of Atherosclerosis

Executive Summary

This compound (27-HC), an abundant cholesterol metabolite, has emerged as a critical modulator in the pathogenesis of atherosclerosis. While initially recognized for its role in reverse cholesterol transport as a ligand for Liver X Receptors (LXRs), a growing body of evidence highlights its potent pro-inflammatory and pro-atherogenic activities. This technical guide synthesizes the current understanding of 27-HC's multifaceted involvement in atherosclerosis, focusing on its signaling pathways, impact on vascular cells, and the experimental evidence supporting its role. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Oxysterol Hypothesis and 27-HC

Oxysterols, oxidized derivatives of cholesterol, are key signaling molecules in lipid metabolism and inflammation.[1][2] Among them, 27-HC is one of the most abundant in human circulation and atherosclerotic plaques.[3][4] Produced from cholesterol by the enzyme sterol 27-hydroxylase (CYP27A1), its levels are elevated in hypercholesterolemia.[5] While 27-HC can activate LXRs, which are generally considered atheroprotective by promoting cholesterol efflux, its dominant role in the vasculature appears to be pro-inflammatory, thereby accelerating atherosclerotic lesion development.[1][2][6] This paradoxical activity underscores the complexity of oxysterol signaling in cardiovascular disease.

The Pro-Atherogenic Mechanisms of this compound

The pro-atherosclerotic effects of 27-HC are primarily mediated through its function as an endogenous selective estrogen receptor modulator (SERM) and its ability to induce inflammatory responses in key vascular cells, including endothelial cells and macrophages.[1][3][5][7]

Estrogen Receptor α (ERα) Signaling: The Primary Culprit

A substantial body of evidence points to ERα as the main transducer of 27-HC's detrimental vascular effects.[1][2][8] Unlike estradiol (B170435) (E2), which is generally atheroprotective through ERα, 27-HC binding to ERα initiates a distinct downstream signaling cascade that promotes inflammation.[1][5]

  • Endothelial Cell Activation and Leukocyte Adhesion: 27-HC promotes the adhesion of leukocytes to endothelial cells, a critical initiating event in atherogenesis.[1][8] This is achieved through ERα-dependent activation of pro-inflammatory signaling pathways, including NF-κB.[1][9]

  • Macrophage Inflammation: In macrophages, 27-HC, via ERα, upregulates the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[1][5] This contributes to a sustained inflammatory environment within the atherosclerotic plaque.

  • Attenuation of Estrogen-Mediated Protection: 27-HC acts as a competitive antagonist to E2 at the ER, thereby blunting the atheroprotective effects of estrogen.[1][8] This is particularly relevant in the context of age-related increases in 27-HC levels.

Liver X Receptor (LXR) Signaling: A Complex Interplay

27-HC is a known agonist for LXRs, nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[2][6][10] LXR activation typically leads to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which is an anti-atherogenic process.[6][11] However, the pro-inflammatory effects of 27-HC appear to be largely independent of LXR activation.[6][10] Studies using LXR antagonists have shown that while 27-HC induces LXR target genes, its pro-inflammatory cytokine induction in macrophages can be LXR-independent or even enhanced by LXR inhibition.[6][10]

Foam Cell Formation and Lipid Accumulation

Foam cells, lipid-laden macrophages, are a hallmark of atherosclerotic lesions.[11][12] 27-HC contributes to foam cell formation by promoting an inflammatory environment that enhances lipid uptake and by potentially modulating cholesterol efflux pathways.[1][4] The accumulation of 27-HC within plaques creates a vicious cycle of inflammation and lipid retention.[3]

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative findings from studies investigating the impact of 27-HC on atherosclerosis.

Table 1: Effect of Elevated 27-HC on Atherosclerotic Lesion Size in Mouse Models

Animal ModelGenotypeAgeDietKey FindingReference
Mouseapoe-/-;cyp7b1-/- vs apoe-/-12 monthsChow53-61% larger aortic root lesion area in apoe-/-;cyp7b1-/- mice.[5]
Mouseapoe-/--High FatAdministration of 27-HC increases atherosclerosis.[1]
Mouseapoe-/-;erα-/--High FatUnaffected by 27-HC administration, indicating ERα dependence.[1]

Table 2: 27-HC-Induced Pro-inflammatory Gene Expression in Macrophages

Cell TypeTreatmentGeneFold Change (vs. Control)Reference
Primary Mouse Macrophages27-HCTNFαIncreased (ERα-dependent)[5]
Primary Mouse Macrophages27-HCIL-1βIncreased (ERα-dependent)[5]
Primary Mouse Macrophages27-HCIL-6Increased (ERα-dependent)[5]
Aortas of apoe-/-;cyp7b1-/- mice-IL-62.2-fold greater than apoe-/-[1]
Aortas of apoe-/-;cyp7b1-/- mice-MMP-93.3-fold greater than apoe-/-[1]
Aortas of apoe-/-;cyp7b1-/- mice-TNF-α2.5-fold greater than apoe-/-[1]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Animal Models and Atherosclerosis Quantification
  • Animal Models: Apoe-/- mice, which spontaneously develop hypercholesterolemia and atherosclerosis, are commonly used. To study the specific effects of elevated endogenous 27-HC, these mice are often crossed with cyp7b1-/- mice, which lack the enzyme that metabolizes 27-HC.[1][5]

  • Diet: Mice are typically fed a standard chow diet or a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis.[5]

  • Atherosclerosis Quantification: Aortic root lesion area is a standard method for quantifying atherosclerosis. Aortas are dissected, sectioned, and stained with Oil Red O to visualize neutral lipids within the plaques. The stained area is then quantified using image analysis software.[13][14][15]

Cell Culture and In Vitro Assays
  • Cell Lines: Human aortic endothelial cells (HAECs) and the human monocytic cell line THP-1 (differentiated into macrophages with PMA) are frequently used to study the cellular effects of 27-HC.[6][9][10] Primary macrophages can be isolated from mouse bone marrow.[5]

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of target genes (e.g., inflammatory cytokines, cholesterol transporters) in cells treated with 27-HC.[1]

  • Leukocyte Adhesion Assay: To assess endothelial activation, cultured endothelial cells are treated with 27-HC, followed by the addition of fluorescently labeled leukocytes (e.g., monocytes). The number of adherent leukocytes is then quantified by microscopy.

  • Foam Cell Formation Assay: Macrophages are incubated with oxidized LDL (oxLDL) in the presence or absence of 27-HC. Lipid accumulation is visualized by Oil Red O staining and quantified.[16][17][18]

Intravital Microscopy for Leukocyte-Endothelial Adhesion
  • Procedure: This in vivo technique allows for the direct visualization of leukocyte rolling and adhesion in the microvasculature of living animals. A small vessel (e.g., cremaster muscle arteriole) is exteriorized and observed under a microscope. Fluorescently labeled leukocytes are injected intravenously, and their interaction with the vessel wall is recorded and analyzed.[1]

Signaling Pathway Analysis
  • Western Blotting: This technique is used to detect and quantify the protein levels and phosphorylation status of key signaling molecules (e.g., IκBα, ERK1/2, JNK) in cell lysates after treatment with 27-HC.[10]

  • Immunoprecipitation and Mass Spectrometry: To identify protein-protein interactions, immunoprecipitation can be used to pull down a protein of interest (e.g., ERα) and its binding partners, which are then identified by mass spectrometry.[9]

Signaling Pathways and Experimental Workflows (Visualized)

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_endothelial Endothelial Cell cluster_macrophage Macrophage HC27 This compound ERa_endo ERα HC27->ERa_endo Septin11 Septin 11 ERa_endo->Septin11 JNK JNK Septin11->JNK IkBa_deg IκBα Degradation JNK->IkBa_deg NFkB_endo NF-κB Activation IkBa_deg->NFkB_endo Adhesion Leukocyte Adhesion NFkB_endo->Adhesion Atherosclerosis Atherosclerosis Progression Adhesion->Atherosclerosis HC27_macro This compound ERa_macro ERα HC27_macro->ERa_macro LXR LXR HC27_macro->LXR ProInflammatory Pro-inflammatory Genes (TNFα, IL-1β, IL-6) ERa_macro->ProInflammatory CholEfflux Cholesterol Efflux Genes (ABCA1, ABCG1) LXR->CholEfflux FoamCell Foam Cell Formation ProInflammatory->FoamCell FoamCell->Atherosclerosis

Caption: 27-HC Signaling in Atherosclerosis.

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies AnimalModel Apoe-/- or Apoe-/-;cyp7b1-/- Mice Diet Chow or High-Fat Diet AnimalModel->Diet AtheroQuant Atherosclerosis Quantification (Aortic Root Staining) Diet->AtheroQuant Intravital Intravital Microscopy (Leukocyte Adhesion) Diet->Intravital DataAnalysis Data Analysis and Interpretation AtheroQuant->DataAnalysis Intravital->DataAnalysis Cells Endothelial Cells or Macrophages Treatment 27-HC Treatment Cells->Treatment GeneExpression Gene Expression Analysis (qRT-PCR) Treatment->GeneExpression FoamCellAssay Foam Cell Formation Assay (Oil Red O Staining) Treatment->FoamCellAssay Signaling Signaling Pathway Analysis (Western Blot, IP-MS) Treatment->Signaling GeneExpression->DataAnalysis FoamCellAssay->DataAnalysis Signaling->DataAnalysis

Caption: Experimental Workflow for 27-HC Research.

Implications for Drug Development

The central role of 27-HC in promoting atherosclerosis, particularly through ERα-mediated inflammation, presents novel therapeutic opportunities.

  • Targeting 27-HC Synthesis and Metabolism: Inhibiting CYP27A1, the enzyme responsible for 27-HC synthesis, or enhancing the activity of CYP7B1, which catabolizes 27-HC, could lower circulating and tissue levels of this pro-atherogenic oxysterol.

  • Modulating ERα Activity: Developing SERMs that specifically antagonize the pro-inflammatory actions of 27-HC at the ERα in vascular tissues, while preserving the beneficial effects of estrogen, could be a promising strategy.

  • Downstream Signaling Inhibition: Targeting key downstream mediators of 27-HC's pro-inflammatory signaling, such as the NF-κB pathway in endothelial cells and macrophages, may offer another avenue for therapeutic intervention.

Conclusion

This compound is a pivotal, yet complex, player in the progression of atherosclerosis. Its ability to hijack estrogen receptor signaling to promote a pro-inflammatory and pro-atherogenic vascular environment positions it as a key mediator linking hypercholesterolemia to chronic inflammation. A thorough understanding of its mechanisms of action, as detailed in this guide, is essential for the development of innovative therapeutic strategies to combat atherosclerotic cardiovascular disease. The quantitative data, detailed protocols, and visual aids provided herein serve as a comprehensive resource for researchers and drug development professionals dedicated to this critical area of investigation.

References

27-Hydroxycholesterol: A Key Modulator of Bone Homeostasis and a Novel Target in Osteoporosis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, represents a major global health concern. Emerging evidence has identified 27-hydroxycholesterol (27-HC), an abundant endogenous metabolite of cholesterol, as a critical signaling molecule in the pathogenesis of osteoporosis. This technical guide provides a comprehensive overview of the multifaceted role of 27-HC in bone metabolism, detailing its impact on osteoblasts and osteoclasts through dual engagement of the estrogen receptor (ER) and liver X receptor (LXR). This document synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating the effects of 27-HC, and presents signaling pathways and experimental workflows through explanatory diagrams, offering a valuable resource for researchers and professionals in the field of bone biology and drug development.

Introduction: The Intersection of Cholesterol Metabolism and Bone Health

Traditionally viewed as distinct physiological processes, cholesterol metabolism and bone homeostasis are now understood to be intricately linked. Clinical observations have long suggested a correlation between hypercholesterolemia and decreased bone mineral density (BMD), while the use of statins, cholesterol-lowering drugs, has been associated with increased BMD.[1][2] The identification of this compound as a bioactive molecule has provided a mechanistic bridge between these two systems.[3]

27-HC is produced from cholesterol primarily by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and is the most abundant circulating oxysterol in humans.[4][5] Its levels are directly correlated with total cholesterol levels, positioning it as a key sensor of metabolic status that can influence cellular function in various tissues, including bone.[3] This guide delves into the molecular mechanisms by which 27-HC contributes to the development of osteoporosis, focusing on its dual receptor activity and its downstream effects on bone cell function.

The Dual Receptor Mechanism of this compound in Bone

27-HC exerts its influence on bone metabolism primarily by acting as a ligand for two key nuclear receptors: the Estrogen Receptor (ER) and the Liver X Receptor (LXR).[1][2] This dual agonism allows 27-HC to uncouple the delicate balance between bone formation and resorption, ultimately leading to a net loss of bone mass.

Action as a Selective Estrogen Receptor Modulator (SERM)

27-HC functions as an endogenous selective estrogen receptor modulator (SERM).[4][6] In bone, it acts as a partial agonist/antagonist at the estrogen receptor alpha (ERα).[1] While it can mimic some estrogenic actions, it also competes with the more potent endogenous estrogen, 17β-estradiol (E2), thereby antagonizing its protective effects on the skeleton.[6][7] This is particularly relevant in the context of postmenopausal osteoporosis, where declining estrogen levels are a primary driver of bone loss.[6] The presence of 27-HC can exacerbate the effects of estrogen deficiency.[7]

Activation of the Liver X Receptor (LXR)

27-HC is also a potent agonist of the liver X receptors (LXRα and LXRβ), which are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1][3] In bone cells, LXR activation by 27-HC has been shown to have detrimental effects on bone formation and to promote bone resorption.[1][3]

Impact of this compound on Bone Cells

The net effect of 27-HC on bone is a consequence of its direct and indirect actions on the primary cells responsible for bone remodeling: osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Inhibition of Osteoblast Function

27-HC negatively impacts osteoblasts through LXR-mediated pathways, leading to:

  • Decreased Proliferation and Differentiation: 27-HC inhibits the proliferation of pre-osteoblasts and suppresses their differentiation into mature, bone-forming osteoblasts.[1] This is evidenced by the reduced expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and other markers of osteoblast maturation like bone sialoprotein, osteocalcin, and collagen 1A1.[1]

  • Reduced Mineralization: The functional consequence of impaired osteoblast differentiation is a decrease in the deposition of mineralized bone matrix.[1]

Promotion of Osteoclastogenesis

27-HC enhances the formation and activity of osteoclasts through a multi-pronged mechanism:

  • Increased Osteoclastogenic Cytokine Production by Osteoblasts: Acting through LXR in osteoblasts, 27-HC upregulates the expression of Tumor Necrosis Factor-alpha (TNF-α) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL), two potent cytokines that are essential for osteoclast differentiation and activation.[1][8]

  • Recruitment of Osteoclast Precursors: Through its activity on ERα in osteoblasts, 27-HC increases the expression of the chemokine CXCL12, which promotes the migration of monocytic osteoclast precursors to the bone surface.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on bone parameters and cellular functions.

Table 1: In Vivo Effects of Elevated this compound on Bone Parameters in Mice

ParameterAnimal ModelTreatment/ConditionDurationKey FindingsReference
Bone Mineral Density (BMD) Wild-type female miceInjection with 27-HC28 daysDecreased lumbar spine BMD[9]
Cyp7b1-/- mice (elevated 27-HC)--Decreased lumbar spine BMD[6]
Trabecular Bone Volume (BV/TV) Wild-type female miceHigh-Cholesterol Diet (HCD)30 and 90 daysSignificant loss of trabecular bone volume[1]
Cyp7b1-/- mice--Decreased BV/TV in the distal femur[6]
Trabecular Number Wild-type female miceHigh-Cholesterol Diet (HCD)30 and 90 daysReduced trabecular number[1]
Cyp7b1-/- mice--Decreased trabecular number[6]
Trabecular Thickness Wild-type female miceHigh-Cholesterol Diet (HCD)30 and 90 daysReduced trabecular thickness[1]
Cyp7b1-/- mice--Decreased trabecular thickness[6]
Cortical Thickness Wild-type female miceHigh-Cholesterol Diet (HCD)30 and 90 daysDecreased cortical thickness[1]

Table 2: In Vitro Effects of this compound on Osteoblasts

ParameterCell Type27-HC ConcentrationDurationKey FindingsReference
Proliferation Mouse calvarial pre-osteoblasts10-6 M-Significantly inhibited proliferation[1]
Differentiation Markers (Runx2, Osteocalcin, etc.) Mouse calvarial pre-osteoblasts10-6 M24 hoursReduced expression of differentiation markers[1]
Alkaline Phosphatase Activity Primary osteoblasts10-6 M36 hoursDecreased activity[1]
TNF-α mRNA Expression Primary osteoblasts10-6 M-Up-regulated expression[1]
RANKL mRNA Expression Primary osteoblasts10-6 M-Up-regulated expression[1]
CXCL12 mRNA Expression Calvarial-derived pre-osteoblasts10-6 M-Increased expression (ER-dependent)[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of 27-HC in bone cells and provide an overview of common experimental workflows.

G cluster_cholesterol Cholesterol Metabolism cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor / Osteoclast Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 synthesis HC27 This compound (27-HC) CYP27A1->HC27 ER Estrogen Receptor (ER) HC27->ER LXR Liver X Receptor (LXR) HC27->LXR CXCL12 CXCL12 Expression ER->CXCL12 induces Proliferation Proliferation/ Differentiation LXR->Proliferation inhibits TNFa_RANKL TNF-α / RANKL Expression LXR->TNFa_RANKL induces BoneFormation Bone Formation Proliferation->BoneFormation OC_Precursor Osteoclast Precursor TNFa_RANKL->OC_Precursor promotes differentiation CXCL12->OC_Precursor recruits Osteoclast Mature Osteoclast OC_Precursor->Osteoclast BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: Signaling pathway of this compound in bone cells.

G cluster_invitro In Vitro Osteoblast Differentiation Assay Start Isolate Primary Calvarial Pre-osteoblasts Culture Culture cells in osteogenic medium Start->Culture Treatment Treat with Vehicle or 27-HC (e.g., 10⁻⁶ M) Culture->Treatment Analysis Analyze Osteoblast Markers Treatment->Analysis Proliferation Proliferation Assay (e.g., BrdU) Analysis->Proliferation GeneExpression Gene Expression (qRT-PCR for Runx2, ALP, OCN) Analysis->GeneExpression ALP_Assay Alkaline Phosphatase Activity Assay Analysis->ALP_Assay Mineralization Mineralization Assay (Alizarin Red Staining) Analysis->Mineralization

Caption: Experimental workflow for in vitro osteoblast differentiation.

G cluster_invivo In Vivo Model of 27-HC-Induced Bone Loss Start Select Animal Model (e.g., Wild-type mice) Treatment Administer High-Cholesterol Diet or 27-HC Injections Start->Treatment Duration Treatment Period (e.g., 28-90 days) Treatment->Duration Sacrifice Sacrifice and Harvest Tissues Duration->Sacrifice Analysis Analyze Bone Parameters Sacrifice->Analysis uCT Micro-CT Analysis (BV/TV, Tb.N, Tb.Th) Analysis->uCT DEXA DEXA Analysis (BMD) Analysis->DEXA Histology Histomorphometry (Osteoblast/Osteoclast numbers) Analysis->Histology

Caption: Experimental workflow for in vivo bone loss model.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of 27-HC on bone cells.

Primary Osteoblast Culture and Differentiation
  • Cell Source: Calvaria from 3- to 5-day-old mouse pups are a common source for primary pre-osteoblasts.[1]

  • Isolation: Calvaria are subjected to sequential enzymatic digestion with collagenase. The digests, excluding the first, are pooled to collect the pre-osteoblast population.[1]

  • Culture Medium: Cells are typically cultured in α-MEM or DMEM supplemented with fetal bovine serum (FBS) and penicillin/streptomycin. For osteogenic differentiation, the medium is further supplemented with ascorbic acid and β-glycerophosphate.[1]

  • Treatment: this compound (e.g., at a final concentration of 10-6 M) or vehicle control is added to the culture medium.[1]

Alkaline Phosphatase (ALP) Activity Assay
  • Principle: ALP is an early marker of osteoblast differentiation. Its enzymatic activity is measured using a colorimetric substrate.

  • Procedure:

    • After treatment, osteoblasts are lysed (e.g., with 0.1% Triton X-100).[1]

    • The lysate is incubated with a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP).[1]

    • The reaction is stopped with NaOH, and the absorbance is read at 405 nm.[1]

    • ALP activity is normalized to the total protein content of the lysate, determined by a Bradford assay.[1]

Mineralization (Alizarin Red S) Staining
  • Principle: Alizarin Red S stains calcium deposits in the mineralized matrix produced by mature osteoblasts.

  • Procedure:

    • Osteoblasts are cultured for an extended period (e.g., 25 days) to allow for matrix mineralization.[1]

    • Cells are fixed with 10% neutral buffered formalin.[1]

    • The fixed cells are stained with a 2% (w/v) Alizarin Red S solution.[1]

    • For quantification, the stain is extracted with a solution of cetylpyridinium (B1207926) chloride, and the absorbance is measured at 570 nm.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Principle: qRT-PCR is used to quantify the mRNA levels of specific genes of interest.

  • Procedure:

    • Total RNA is extracted from treated osteoblasts using standard methods (e.g., TRIzol or column-based kits).[8]

    • cDNA is synthesized from the RNA template by reverse transcription.[8]

    • qRT-PCR is performed using gene-specific primers for target genes (e.g., Runx2, Alpl, Bglap, Tnf, Tnfsf11, Cxcl12) and a reference gene (e.g., Gapdh, Actb) for normalization.[1]

    • Relative gene expression is calculated using the ΔΔCt method.

In Vivo Studies of 27-HC-Induced Bone Loss
  • Animal Models:

    • High-Cholesterol Diet (HCD) Model: Wild-type mice (e.g., C57BL/6) are fed a diet enriched with cholesterol to endogenously raise 27-HC levels.[1]

    • Direct 27-HC Administration: 27-HC is dissolved in a suitable vehicle and administered to mice via subcutaneous injections.[9]

    • Genetic Models: Mice with targeted deletions of genes involved in 27-HC metabolism, such as Cyp27a1-/- (deficient in 27-HC synthesis) and Cyp7b1-/- (elevated 27-HC levels), are valuable tools.[6]

  • Bone Analysis:

    • Micro-computed Tomography (µCT): Provides high-resolution, three-dimensional analysis of bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness.[1]

    • Dual-Energy X-ray Absorptiometry (DEXA): Measures bone mineral density (BMD).[10]

    • Histomorphometry: Involves the microscopic analysis of bone sections to quantify cellular parameters, such as osteoblast and osteoclast numbers and surface.

Conclusion and Future Directions

This compound has emerged as a critical molecular link between cholesterol metabolism and bone health, with significant implications for the development of osteoporosis. Its dual action on ER and LXR provides a compelling mechanism for its detrimental effects on the skeleton. The findings summarized in this guide underscore the potential of targeting the 27-HC signaling pathway for the development of novel anti-osteoporotic therapies.

Future research should focus on:

  • Elucidating the precise interplay between ER and LXR signaling in response to 27-HC in different bone cell types.

  • Investigating the clinical relevance of circulating 27-HC levels as a biomarker for fracture risk in humans.

  • Developing and testing small molecule inhibitors of CYP27A1 or antagonists of the LXR pathway in bone as potential therapeutic strategies for osteoporosis.

A deeper understanding of the role of this compound in bone biology will undoubtedly open new avenues for the prevention and treatment of osteoporosis and other metabolic bone diseases.

References

A Technical Guide to the Role of 27-Hydroxycholesterol in Alzheimer's Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau. While the exact etiology of AD is multifactorial, mounting evidence implicates dysregulated cholesterol metabolism as a significant contributor. 27-Hydroxycholesterol (27-OHC), an oxidized metabolite of cholesterol, has emerged as a key molecule linking peripheral hypercholesterolemia to central nervous system pathology. Unlike cholesterol, 27-OHC can cross the blood-brain barrier (BBB), and its elevated levels in the brain and cerebrospinal fluid (CSF) of AD patients suggest a direct role in the disease's pathogenesis. This technical guide provides an in-depth analysis of the mechanisms by which 27-OHC influences Aβ metabolism, tau pathology, neuroinflammation, and BBB integrity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Cholesterol Metabolism and the Brain

The brain is the most cholesterol-rich organ, with cholesterol being essential for synaptogenesis, and membrane function.[1] Brain cholesterol is primarily synthesized in situ, as the BBB effectively blocks the uptake of cholesterol from peripheral circulation.[2] To maintain homeostasis, the brain eliminates excess cholesterol by converting it into more soluble metabolites called oxysterols. The primary brain-derived oxysterol is 24S-hydroxycholesterol (24-OHC), produced by the neuron-specific enzyme cholesterol 24-hydroxylase (CYP46A1).

Conversely, 27-OHC is produced ubiquitously in peripheral tissues by the enzyme sterol 27-hydroxylase (CYP27A1) and is the most abundant oxysterol in circulation.[3][4] Crucially, 27-OHC can traverse the BBB from the periphery into the brain, providing a direct link between systemic cholesterol levels and brain pathology.[5][6][7] In AD, a metabolic shift is observed, with decreased brain levels of the "protective" 24-OHC and increased levels of the "detrimental" 27-OHC.[7][8] This guide focuses on the multifaceted role of elevated 27-OHC in driving AD pathogenesis.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, illustrating the altered levels of 27-OHC and its enzymatic regulators in AD, and its downstream effects on AD-related proteins.

Table 1: 27-OHC and Related Enzyme Levels in Alzheimer's Disease

AnalyteSample TypeFinding in AD Patients vs. ControlsReference
27-OHCBrain TissueIncreased[8][9]
27-OHCCerebrospinal Fluid (CSF)Significantly Higher[8][10]
27-OHCPlasmaIncreased in Mild Cognitive Impairment (MCI) & AD[3][8]
CYP27A1 mRNABrain TissueSignificantly Increased[8]
CYP7B1 (metabolizes 27-OHC)Brain TissueReduced Levels Reported[9]
24-OHC / 27-OHC RatioCerebrospinal Fluid (CSF)Higher in subjects with AD pathology[8]

Table 2: Effects of 27-OHC on Amyloid-Beta and Tau Pathology

Affected Molecule/ProcessExperimental SystemObserved Effect of 27-OHCReference
Aβ ProductionHuman Neuroblastoma CellsIncreased[11]
APP, BACE1 Gene/Protein ExpressionAPP/PS1 MiceIncreased[3][8][12]
γ-secretase ActivitySK-N-BE CellsIncreased[13][14]
Aβ Influx Receptor (RAGE) ExpressionAPP/PS1 MiceIncreased[3][8][12]
Aβ Efflux Receptor (LRP1) ExpressionAPP/PS1 MiceDecreased[3][8][12]
Aβ Degrading Enzyme (IDE)MiceDecreased[3][8][12]
Tau PhosphorylationhTau-ApoE+/+ MiceIncreased[8]
GSK-3β and CDK5 (Tau Kinases)C57BL/6J MiceUpregulated[15][16]

Core Pathogenic Mechanisms of 27-OHC

Disruption of Amyloid-Beta Homeostasis

27-OHC disrupts the delicate balance of Aβ production, transport, and clearance. It promotes the amyloidogenic pathway by upregulating the expression of both the amyloid precursor protein (APP) and the beta-secretase enzyme (BACE1), which is the rate-limiting step in Aβ generation.[3][11][12] Furthermore, studies in SK-N-BE cells have demonstrated that 27-OHC directly increases the enzymatic activities of both BACE1 and γ-secretase.[13][14]

Simultaneously, 27-OHC impairs Aβ clearance from the brain. It achieves this by downregulating the expression of key Aβ efflux transporters like low-density lipoprotein receptor-related protein 1 (LRP1) and degrading enzymes such as the insulin-degrading enzyme (IDE).[3][8][12] To compound the issue, 27-OHC increases the expression of the receptor for advanced glycation end products (RAGE), which mediates the influx of Aβ from the periphery into the brain, further contributing to plaque accumulation.[3][8][12]

G cluster_blood Peripheral Circulation cluster_brain Brain Parenchyma cluster_neuron Neuron cluster_transport Clearance / Transport 27-OHC_circ 27-OHC 27-OHC_brain 27-OHC APP APP 27-OHC_brain->APP Upregulates BACE1 BACE1 27-OHC_brain->BACE1 Upregulates gamma_sec γ-secretase 27-OHC_brain->gamma_sec Activates LRP1 LRP1 (Efflux) 27-OHC_brain->LRP1 Downregulates IDE IDE (Degradation) 27-OHC_brain->IDE Downregulates RAGE RAGE (Influx) 27-OHC_brain->RAGE Upregulates Abeta ↑ Aβ Production APP->Abeta BACE1->Abeta gamma_sec->Abeta Abeta_accum ↑ Aβ Accumulation Abeta->Abeta_accum LRP1->Abeta_accum IDE->Abeta_accum RAGE->Abeta_accum

Caption: 27-OHC's multifaceted disruption of Aβ homeostasis.

Promotion of Tau Hyperphosphorylation

Neurofibrillary tangles, another hallmark of AD, are composed of hyperphosphorylated tau protein.[8] High-cholesterol diets, which elevate 27-OHC levels, have been shown to increase the number of neurons with hyperphosphorylated tau in animal models.[8] Mechanistically, 27-OHC is believed to contribute to this pathology by impairing autophagy, the cellular process responsible for clearing damaged proteins like aggregated tau.[15][16] Studies in C57BL/6J mice show that elevated 27-OHC leads to the upregulation of key tau kinases, including glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), while simultaneously reducing the expression of autophagy markers like Beclin-1.[15] This dual action of promoting tau phosphorylation while inhibiting its clearance creates a feed-forward loop that accelerates tangle formation.

G Autophagy Autophagy Beclin1 Beclin-1 Autophagy->Beclin1 Clearance p-Tau Clearance Autophagy->Clearance Mediates Tau_Kinases Tau Kinases GSK3B_CDK5 GSK-3β / CDK5 Tau_Kinases->GSK3B_CDK5 pTau Hyperphosphorylated Tau (p-Tau) GSK3B_CDK5->pTau Phosphorylates Tau Tau Tau->pTau pTau->Clearance NFT Neurofibrillary Tangles pTau->NFT Aggregates to form Clearance->NFT 27-OHC 27-OHC 27-OHC->Tau_Kinases Activates

Caption: 27-OHC promotes tau pathology via kinase activation and autophagy impairment.

Induction of Neuroinflammation

Neuroinflammation is a critical component of AD pathogenesis.[8] 27-OHC acts as a potent pro-inflammatory molecule in the brain. It activates microglia, the brain's resident immune cells, leading to the production and release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][17] This activation can be mediated through various signaling pathways, including Toll-like receptor 4 (TLR4) and TGF-β/NF-κB.[8] Furthermore, 27-OHC has been shown to activate the NLRP3 inflammasome in microglia and neurons, a key multiprotein complex that drives the maturation of IL-1β and can lead to a form of inflammatory cell death known as pyroptosis. 27-OHC also upregulates the alarmin S100A8 and its receptor RAGE in both neurons and astrocytes, further propagating a sterile inflammatory cascade within the brain.[6][18]

Compromise of Blood-Brain Barrier Integrity

The BBB is a highly selective border that protects the brain from neurotoxic substances.[8] Dysfunction of the BBB is an early feature of AD. Elevated levels of 27-OHC are themselves attributed to a breakdown in BBB integrity, which allows greater influx of this oxysterol from the circulation.[8] This creates a vicious cycle where 27-OHC entering the brain can further exacerbate BBB damage, leading to the infiltration of other harmful peripheral molecules and inflammatory cells, accelerating neurodegeneration.

Experimental Protocols

Quantification of this compound

Method: Isotope Dilution Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Sample Preparation: Brain tissue is homogenized. To a known amount of homogenate (e.g., 250 mg) or serum (e.g., 0.15 mL), a deuterated internal standard (e.g., 27-OHC-d6) is added.[19] Antioxidants like butylated hydroxytoluene (BHT) are added to prevent auto-oxidation.[19]

  • Hydrolysis: Samples undergo alkaline hydrolysis (e.g., with ethanolic 1 M KOH) to release esterified oxysterols.[19]

  • Extraction: The oxysterols are extracted from the aqueous phase using an organic solvent mixture, such as chloroform:methanol (2:1, v/v).[9]

  • Derivatization: The hydroxyl groups of the oxysterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve their volatility and thermal stability for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The oven temperature is programmed to ramp up (e.g., from 180°C to 290°C) to separate the different sterols.[19] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratio (m/z) for 27-OHC and its deuterated standard.[19]

  • Quantification: The concentration of 27-OHC is calculated by comparing the peak area ratio of the endogenous 27-OHC to the known concentration of the internal standard.

G A 1. Sample Collection (Tissue/CSF/Plasma) B 2. Add Internal Standard (e.g., 27-OHC-d6) A->B C 3. Alkaline Hydrolysis B->C D 4. Liquid-Liquid Extraction C->D E 5. Derivatization (TMS ethers) D->E F 6. GC-MS Analysis (SIM Mode) E->F G 7. Quantification (Peak Area Ratio) F->G

Caption: Workflow for quantifying 27-OHC via GC-MS.

Analysis of Protein Expression

Method: Western Blotting

  • Protein Extraction: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein for each sample are loaded onto an SDS-PAGE gel. An electric field is applied to separate proteins based on molecular weight.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BACE1, anti-p-Tau).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system. The intensity of the band corresponds to the amount of target protein.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Therapeutic Implications

The evidence strongly implicates elevated this compound as a key pathogenic driver in Alzheimer's disease. It acts as a nexus, connecting peripheral metabolic disturbances with central neurodegenerative processes, including amyloidogenesis, tauopathy, and neuroinflammation. This multifaceted role makes the 27-OHC pathway a compelling target for drug development.

Therapeutic strategies could focus on:

  • Inhibiting CYP27A1: Reducing the peripheral production of 27-OHC could lower its influx into the brain.

  • Enhancing CYP7B1: Increasing the catabolism of 27-OHC within the brain could mitigate its toxic effects.

  • Blocking 27-OHC-mediated signaling: Developing antagonists for receptors or pathways activated by 27-OHC, such as RAGE or specific inflammatory cascades, could prevent its downstream pathological consequences.

A deeper understanding of the mechanisms outlined in this guide is crucial for developing novel therapeutics aimed at modulating cholesterol metabolism to prevent or treat Alzheimer's disease.

References

A Preliminary Investigation of 27-Hydroxycholesterol in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC), the most abundant circulating metabolite of cholesterol, has emerged as a significant modulator of various biological processes, including those central to cancer biology.[1] Produced by the enzyme sterol 27-hydroxylase (CYP27A1), 27-HC acts as an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs).[2][3] Its role in prostate cancer is complex, with studies demonstrating both pro-tumorigenic and anti-tumorigenic effects, highlighting the context-dependent nature of its activity.[2][4] This technical guide provides a comprehensive overview of the preliminary investigation of 27-HC in prostate cancer, focusing on its signaling pathways, quantitative effects on cancer cell lines, and detailed experimental protocols for its study.

Core Signaling Pathways of this compound in Prostate Cancer

The influence of 27-HC on prostate cancer is primarily mediated through three key signaling pathways: the Estrogen Receptor β (ERβ) pathway, the Liver X Receptor (LXR) pathway, and the IL6-JAK-STAT3 pathway. The interplay between these pathways can lead to divergent outcomes, including increased cell proliferation or, conversely, inhibition of tumor growth.

Estrogen Receptor β (ERβ) Signaling

In several prostate cancer cell lines, 27-HC has been shown to promote cell proliferation through its interaction with ERβ.[5] 27-HC binds to ERβ, leading to its activation and the subsequent transcription of genes that drive cell cycle progression.[2] Notably, 27-HC has been observed to selectively upregulate the expression of ERβ itself, potentially creating a positive feedback loop that enhances its own pro-proliferative effects.[5] The pro-proliferative effects of 27-HC can be attenuated by ERβ-specific antagonists, confirming the central role of this receptor in mediating the growth-stimulatory actions of 27-HC in certain prostate cancer contexts.[2][5]

ER_Beta_Signaling 27-HC 27-HC ERb ERβ 27-HC->ERb Binds to Nucleus Nucleus ERb->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes ERb_up ERβ Upregulation Nucleus->ERb_up Induces

27-HC promotes cell proliferation via ERβ signaling.
Liver X Receptor (LXR) Signaling

27-HC is also a known agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis.[3][6] In some prostate cancer models, activation of LXRs by 27-HC has been shown to have anti-tumor effects.[3][7] LXR activation can lead to a reduction in intracellular cholesterol levels by promoting cholesterol efflux.[3] This depletion of cellular cholesterol can, in turn, inhibit the growth of prostate cancer cells.[3] Mechanistically, 27-HC can inhibit the activation of sterol regulatory element-binding protein (SREBP), a key regulator of cholesterol synthesis and uptake, and downregulate the expression of the low-density lipoprotein receptor (LDLR).[2][4]

LXR_Signaling 27-HC 27-HC LXR LXR 27-HC->LXR Activates SREBP SREBP Activation LXR->SREBP Inhibits LDLR LDLR Expression LXR->LDLR Downregulates Cholesterol Intracellular Cholesterol SREBP->Cholesterol LDLR->Cholesterol Growth_Inhibition Growth Inhibition Cholesterol->Growth_Inhibition Reduction leads to

27-HC can inhibit prostate cancer growth through LXR signaling.
IL6-JAK-STAT3 Signaling

A more recently elucidated mechanism involves the ability of 27-HC to disrupt lipid rafts in the plasma membrane of prostate cancer cells.[3][7] Lipid rafts are cholesterol-rich microdomains that are essential for the proper functioning of many signaling pathways, including the pro-oncogenic IL6-JAK-STAT3 pathway.[7] By reducing cellular cholesterol, 27-HC can impair the integrity of lipid rafts, thereby inhibiting the activation of STAT3.[2][3] This disruption of STAT3 signaling has been shown to slow tumor growth both in vitro and in vivo.[3][7]

STAT3_Signaling 27-HC 27-HC Cholesterol Cellular Cholesterol 27-HC->Cholesterol Reduces LipidRafts Lipid Raft Integrity Cholesterol->LipidRafts Disrupts STAT3 IL6-JAK-STAT3 Signaling LipidRafts->STAT3 Inhibits Growth_Inhibition Growth Inhibition STAT3->Growth_Inhibition Inhibition leads to

27-HC inhibits the IL6-JAK-STAT3 pathway by disrupting lipid rafts.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of 27-HC on prostate cancer cell lines as reported in the literature.

Cell Line27-HC ConcentrationEffect on ProliferationReference
LNCaP1 µM~60% increase[5]
PC31 µM~30% increase[5]
DU1455 µM and 10 µMGrowth inhibitory response at 72h[3]
Cell Line27-HC ConcentrationEffect on ERβ Protein LevelsReference
RWPE-1Not Specified~250% increase[5]
LNCaPNot Specified~100% increase[5]
PC3Not Specified~50% increase[5]
Cell LineGeneEffect of 27-HC TreatmentReference
LNCaPCTGF, IGFBP-3, INSIG2, NR1H2, RXRBUpregulated[5]
LNCaPSREBF-1, TMPRSS2Downregulated[5]
DU145VariousDownregulation of DNA damage repair pathways[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of 27-HC on prostate cancer cells.

Cell Proliferation (MTS) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3, DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (27-HC)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Prepare working solutions of 27-HC in complete culture medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Remove the existing medium from the wells and replace it with 100 µL of the 27-HC working solutions or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERβ Expression

This technique is used to detect and quantify the amount of ERβ protein in cell lysates.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • This compound (27-HC)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERβ

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with 27-HC as described for the proliferation assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERβ antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control to normalize for protein loading.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the expression levels of specific genes of interest.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • This compound (27-HC)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Primers for target genes (e.g., CTGF, IGFBP-3, ERBB2) and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Protocol:

  • Treat cells with 27-HC as described previously.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.[5]

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Materials:

  • Prostate cancer cell lines

  • Transwell inserts with an 8.0 µm pore size polycarbonate membrane

  • Matrigel

  • Serum-free medium

  • Complete medium (chemoattractant)

  • Cotton swabs

  • Methanol

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the prostate cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the invading cells with a suitable staining solution.

  • Count the number of stained cells in several random fields under a microscope.

Experimental Workflow

The following diagram illustrates a logical workflow for a preliminary investigation into the effects of 27-HC on prostate cancer.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Prostate Cancer Cell Lines (LNCaP, PC3) Treatment Treat with 27-HC (Dose-response & Time-course) Cell_Culture->Treatment Proliferation Cell Proliferation Assay (MTS) Treatment->Proliferation Invasion Transwell Invasion Assay Treatment->Invasion Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Data_Analysis Analyze Quantitative Data Proliferation->Data_Analysis Invasion->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Pathway_Analysis Elucidate Signaling Pathways Data_Analysis->Pathway_Analysis Conclusion Formulate Conclusions & Future Directions Pathway_Analysis->Conclusion

A suggested workflow for investigating 27-HC in prostate cancer.

Conclusion

The preliminary investigation of this compound in prostate cancer reveals a molecule with a dualistic and context-dependent role. Its ability to promote proliferation through ERβ in some contexts, while potentially inhibiting growth through LXR and STAT3 signaling disruption in others, underscores the complexity of cholesterol metabolism in cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted activities of 27-HC and its potential as a therapeutic target or biomarker in prostate cancer. Future studies should aim to delineate the specific cellular and molecular contexts that determine the ultimate outcome of 27-HC signaling in prostate tumors.

References

An In-depth Technical Guide to the Immunomodulatory Roles of 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC), the most abundant circulating oxysterol, is an enzymatic oxidation product of cholesterol catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). Initially recognized for its role in cholesterol homeostasis and transport, 27-HC has emerged as a critical signaling molecule with pleiotropic effects on the immune system. Its immunomodulatory functions are context-dependent, contributing to both pro- and anti-inflammatory responses, and are implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and metabolic inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory roles of 27-HC, with a focus on its effects on key immune cells, the underlying signaling pathways, and detailed experimental methodologies for its study.

Signaling Pathways Modulated by this compound

27-HC exerts its immunomodulatory effects through interactions with several nuclear receptors and a G-protein coupled receptor. The primary signaling hubs for 27-HC in immune cells are the Liver X Receptors (LXRs), Estrogen Receptor Alpha (ERα), and the RAR-related orphan receptor gamma t (RORγt).

Liver X Receptor (LXR) Signaling

27-HC is an endogenous ligand for both LXRα and LXRβ.[1] Activation of LXRs by 27-HC in myeloid cells, such as macrophages, can lead to the transcription of genes involved in cholesterol efflux, including ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[1] This pathway is generally associated with an anti-inflammatory phenotype. However, 27-HC's interaction with LXR can also indirectly suppress T cell function.

LXR_Signaling cluster_nucleus Nucleus 27-HC 27-HC LXR LXR 27-HC->LXR Binds LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer LXRE LXR Response Element LXR/RXR Heterodimer->LXRE Binds to Target Genes ABCA1, ABCG1, etc. LXRE->Target Genes Upregulates Myeloid Cell Myeloid Cell T Cell T Cell Myeloid Cell->T Cell Acts on Suppression Suppression Myeloid Cell->Suppression Mediates Suppression->T Cell

27-HC activates LXR leading to target gene expression and T cell suppression.
Estrogen Receptor (ER) Signaling

27-HC is a selective estrogen receptor modulator (SERM). In the context of immunity, its binding to ERα can promote pro-inflammatory processes. This is particularly relevant in ER-positive breast cancer, where 27-HC can fuel tumor growth and modulate the tumor immune microenvironment.

ER_Signaling cluster_nucleus Nucleus 27-HC 27-HC ERα ERα 27-HC->ERα Binds ERE Estrogen Response Element ERα->ERE Binds to Pro-inflammatory Genes Pro-inflammatory Genes ERE->Pro-inflammatory Genes Upregulates Immune Modulation Immune Modulation Pro-inflammatory Genes->Immune Modulation

27-HC binds to ERα, promoting pro-inflammatory gene expression.
RORγt Signaling

27-HC can act as an agonist for RORγt, the master regulator of T helper 17 (Th17) cell differentiation. By binding to RORγt, 27-HC promotes the expression of IL-17, a key cytokine in autoimmune diseases and host defense against certain pathogens.

RORgt_Signaling cluster_nucleus Nucleus 27-HC 27-HC RORγt RORγt 27-HC->RORγt Binds IL-17 Promoter IL-17 Promoter RORγt->IL-17 Promoter Binds to IL-17 Gene IL-17 Gene IL-17 Promoter->IL-17 Gene Upregulates Th17 Differentiation Th17 Differentiation IL-17 Gene->Th17 Differentiation

27-HC promotes Th17 differentiation through RORγt activation.

Effects of this compound on Immune Cells

Myeloid Cells: Monocytes and Macrophages

27-HC has a profound and complex impact on monocytes and macrophages, driving both pro- and anti-inflammatory phenotypes depending on the context.

  • Pro-inflammatory Activation: In the context of metabolic diseases, 27-HC promotes a pro-inflammatory M1-like phenotype in macrophages. This is characterized by the increased production of inflammatory cytokines and chemokines.

  • M2 Polarization: Conversely, some studies report that 27-HC can drive the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is involved in tissue repair and immune suppression.[2]

  • Gene Expression: 27-HC modulates the expression of a wide array of genes in macrophages, including those involved in lipid metabolism, inflammation, and cell surface marker expression.

Table 1: Effects of this compound on Macrophage Gene and Protein Expression

Target Gene/ProteinCell Type27-HC ConcentrationTreatment DurationEffectReference
LXRα mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hours~2.25-fold increase[1]
ABCA1 mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hours~1.31-fold increase[1]
CD163 mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hoursUpregulation[1]
CD206 mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hoursUpregulation[1]
CD80 mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hoursUpregulation[1]
CD86 mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hoursUpregulation[1]
CCL3 mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hoursUpregulation[1]
CXCL8 mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hoursUpregulation[1]
TNF-α mRNATHP-1 cells2.5 µg/mL (~6.2 µM)48 hoursUpregulation[1]
IL-10 secretionHuman M0 MacrophagesOxysterol Mixture4, 8, 12 hoursEnhanced secretion[2]
T Lymphocytes

27-HC influences T cell function both directly and indirectly.

  • Indirect Suppression via Myeloid Cells: A major immunomodulatory role of 27-HC is its ability to suppress T cell proliferation and cytotoxic function through its action on myeloid cells.[3] This is mediated in an LXR-dependent manner and involves the secretion of soluble factors from macrophages.

  • Th17 Differentiation: As a RORγt agonist, 27-HC directly promotes the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

Table 2: Effects of this compound on T Cell Function

ParameterExperimental System27-HC ConcentrationEffectReference
T cell expansionCo-culture with 27-HC-treated BMDMsDose-dependentInhibition[3]
Granzyme B mRNAT cells from co-cultureNot specifiedDownregulation[3]
Perforin mRNAT cells from co-cultureNot specifiedDownregulation[3]
Granzyme B secretionT cells from co-cultureNot specifiedDecreased secretion[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 27-HC's immunomodulatory roles.

Macrophage-T Cell Co-culture for Proliferation Assay

This protocol is adapted from Ma et al., 2020, to assess the effect of 27-HC-treated macrophages on T cell proliferation.

T_Cell_Proliferation_Assay cluster_macrophage_prep Macrophage Preparation cluster_tcell_prep T Cell Preparation cluster_coculture Co-culture and Analysis M0 Isolate Bone Marrow Cells M1 Differentiate to BMDMs (M-CSF, 10-14 days) M0->M1 M2 Treat with 27-HC or Vehicle (24 hours) M1->M2 M3 Wash to remove 27-HC M2->M3 C0 Co-culture BMDMs and T cells (+LPS and OVA peptide) M3->C0 T0 Isolate Splenocytes (OT-I or OT-II mice) T1 Enrich CD3+ T cells T0->T1 T2 Label with CFSE T1->T2 T2->C0 C1 Incubate for 72 hours C0->C1 C2 Analyze CFSE dilution by Flow Cytometry C1->C2

Workflow for macrophage-T cell co-culture proliferation assay.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • Splenocytes from OT-I or OT-II mice

  • Recombinant mouse M-CSF

  • This compound (27-HC)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • LPS (Lipopolysaccharide)

  • OVA peptide (OVA257–264 for OT-I, OVA323–339 for OT-II)

  • Complete RPMI medium

  • Flow cytometer

Procedure:

  • Macrophage Preparation:

    • Isolate bone marrow cells from the tibia and femur of C57BL/6 mice.

    • Differentiate cells into bone marrow-derived macrophages (BMDMs) by culturing in complete RPMI medium supplemented with 25 ng/mL M-CSF for 10-14 days.

    • Treat mature BMDMs with the desired concentration of 27-HC (e.g., 1-10 µM) or vehicle (ethanol) for 24 hours.

    • Wash the BMDMs thoroughly to remove any remaining 27-HC.

  • T Cell Preparation:

    • Isolate splenocytes from OT-I or OT-II mice.

    • Enrich for CD3+ T cells using a T cell isolation kit.

    • Label the enriched T cells with CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Plate the washed, 27-HC-treated or vehicle-treated BMDMs in a 96-well plate.

    • Add LPS (100 ng/mL) and the appropriate OVA peptide (50 µg/mL) to the BMDMs.

    • Add the CFSE-labeled T cells to the wells with the BMDMs at a suitable ratio (e.g., 1:5 macrophage to T cell).

    • Co-culture the cells for 72 hours.

  • Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8).

    • Analyze the proliferation of T cells by measuring the dilution of CFSE fluorescence using a flow cytometer. A decrease in CFSE intensity indicates cell division.

Quantitative PCR (qPCR) for LXR Target Gene Expression

This protocol is based on the methods described by Kim et al., 2021, for analyzing gene expression in THP-1 cells.

Materials:

  • THP-1 human monocytic cell line

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • This compound (27-HC)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (see Table 3)

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • Treat the differentiated THP-1 macrophages with 27-HC (e.g., 2.5 µg/mL or ~6.2 µM) for the desired duration (e.g., 48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

Table 3: Example qPCR Primers for Human LXR Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
LXRαAGG GCT GCA GAG GAG TGATGA GGC TGG GGA GGT TGT
ABCA1CCT GTT TCC GTT ACC CGA CTCACA GGC GAG CCA CAA TGG
ABCG1GCT GCT GGG CAT CAT CACGGC TGA GGT TCT TGA GGT TCT
GAPDHGTC TCC TCT GAC TTC AAC AGC GACC ACC CTG TTG CTG TAG CCA A
Flow Cytometry for Macrophage Polarization Markers

This protocol provides a general framework for analyzing M1 and M2 macrophage markers by flow cytometry, based on methodologies from Kim et al., 2021.

Materials:

  • Differentiated macrophages (e.g., from THP-1 cells or primary monocytes)

  • This compound (27-HC)

  • Fluorescently conjugated antibodies against macrophage surface markers (see Table 4)

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and differentiate macrophages as described previously.

    • Treat the macrophages with 27-HC or vehicle for the desired duration.

  • Staining:

    • Harvest the cells and wash with cold FACS buffer.

    • Resuspend the cells in FACS buffer containing a cocktail of fluorescently conjugated antibodies against the desired surface markers.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the expression of M1 and M2 markers on the macrophage population using appropriate gating strategies.

Table 4: Antibodies for Human Macrophage Polarization Analysis

MarkerPolarizationFluorochrome Example
CD80M1FITC
CD86M1PE
CD163M2APC
CD206M2PerCP-Cy5.5
CD14General MacrophagePE-Cy7

Conclusion

This compound is a multifaceted immunomodulator that plays a significant role in shaping both innate and adaptive immune responses. Its ability to act through multiple signaling pathways, including LXR, ERα, and RORγt, allows it to exert diverse and context-dependent effects on immune cells. In myeloid cells, 27-HC can drive both pro- and anti-inflammatory phenotypes, while in the adaptive immune system, it can suppress T cell function and promote Th17 differentiation. This complex biology has profound implications for a range of diseases, from cancer to autoimmune and metabolic disorders. A thorough understanding of the immunomodulatory roles of 27-HC, facilitated by the detailed experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting this important signaling molecule.

References

The Alternative Pathway: A Technical Guide to the Metabolism of 27-Hydroxycholesterol to Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, critical for the digestion and absorption of dietary lipids and fat-soluble vitamins, are synthesized from cholesterol primarily in the liver. While the "classic" or "neutral" pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major route for bile acid synthesis, an alternative "acidic" pathway plays a significant, albeit lesser-known, role. This alternative pathway is initiated by the hydroxylation of cholesterol at the 27th position, forming 27-hydroxycholesterol (27-HC). In humans, this pathway accounts for a smaller fraction of total bile acid synthesis, estimated to be no more than 6%.[1] However, its importance is underscored by the severe cholestasis observed in infants with mutations in the enzymes of this pathway.[1] This guide provides an in-depth technical overview of the metabolism of 27-HC to bile acids, focusing on the core enzymatic steps, regulatory networks, quantitative data, and key experimental methodologies.

The Core Pathway: From this compound to Primary Bile Acids

The conversion of 27-HC to the primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA), involves a series of enzymatic reactions occurring in different subcellular compartments, including the mitochondria and endoplasmic reticulum. The two central enzymes in this pathway are sterol 27-hydroxylase (CYP27A1) and oxysterol 7α-hydroxylase (CYP7B1).

Key Enzymes and Reactions
  • Sterol 27-hydroxylase (CYP27A1): This mitochondrial cytochrome P450 enzyme catalyzes the initial and rate-limiting step in the alternative pathway: the hydroxylation of cholesterol at the C27 position to form this compound.[1][2] CYP27A1 is widely expressed across various tissues, not just the liver.[3]

  • Oxysterol 7α-hydroxylase (CYP7B1): Located in the endoplasmic reticulum, CYP7B1 is responsible for the 7α-hydroxylation of 27-HC, a crucial step for its further conversion into bile acids.[3][4] This enzyme exhibits broad substrate specificity, acting on various oxysterols and steroids.[5]

The generalized metabolic cascade is as follows:

  • Cholesterol is converted to This compound (27-HC) by CYP27A1 in the mitochondria.

  • 27-HC is then transported to the endoplasmic reticulum where it is hydroxylated by CYP7B1 to form Cholest-5-ene-3β,7α,27-triol .

  • A series of subsequent enzymatic modifications, including oxidation of the 3β-hydroxyl group and isomerization of the double bond by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7), leads to the formation of 7α,27-dihydroxy-4-cholesten-3-one .

  • From this intermediate, the pathway bifurcates to produce either chenodeoxycholic acid or cholic acid. The synthesis of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1).[6]

Signaling Pathway of 27-HC Metabolism to Bile Acids

Bile_Acid_Synthesis Cholesterol Cholesterol CYP27A1 CYP27A1 (Mitochondria) Cholesterol->CYP27A1 HC27 This compound CYP7B1 CYP7B1 (ER) HC27->CYP7B1 Intermediate1 Cholest-5-ene-3β,7α,27-triol HSD3B7 HSD3B7 Intermediate1->HSD3B7 Intermediate2 7α,27-dihydroxy-4-cholesten-3-one CDCA_precursor CDCA Precursors Intermediate2->CDCA_precursor CYP8B1 CYP8B1 Intermediate2->CYP8B1 Further_Enzymes1 Further Enzymatic Steps CDCA_precursor->Further_Enzymes1 CA_precursor CA Precursors Further_Enzymes2 Further Enzymatic Steps CA_precursor->Further_Enzymes2 CDCA Chenodeoxycholic Acid (CDCA) CA Cholic Acid (CA) CYP27A1->HC27 CYP7B1->Intermediate1 HSD3B7->Intermediate2 CYP8B1->CA_precursor Further_Enzymes1->CDCA Further_Enzymes2->CA

Caption: The alternative pathway of bile acid synthesis from 27-HC.

Quantitative Data

Understanding the quantitative aspects of the 27-HC to bile acid pathway is crucial for assessing its physiological and pathological relevance.

Concentrations of this compound

The concentration of 27-HC varies significantly across different tissues and physiological states.

Biological MatrixConcentration RangeReference
Human Plasma (free)12.3 ± 4.79 ng/mL to 17.7 ± 8.5 ng/mL[5]
Human Plasma (total)67 - 199 ng/mL (0.17 - 0.5 µM)[7]
Human Plasma (patients with CYP7B1 mutations)2 - 3 µM[8]
Mouse Plasma~0.04 µg/mL[9]
Mouse Liver~0.61 µg/g of tissue[9]
Atherosclerotic LesionsTwo orders of magnitude higher than in plasma[10]
Enzyme Kinetics

Detailed kinetic parameters for the human enzymes are essential for modeling the pathway.

EnzymeSubstrateKmVmax/ActivityReference
Human CYP27A1 Cholesterol~400 µM (decreased to 150 µM with proteinase K treatment of mitochondria)-[11]
7α-hydroxy-4-cholesten-3-oneHigher activity than cholesterol-[1]
4-cholesten-3-oneHigher activity than cholesterol-[1]
7α-hydroxycholesterolHigher activity than cholesterol-[1]
Human CYP7B1 This compound24 µM0.2 nmol/mg protein/min (in human liver microsomes)[3][12]
3β-hydroxy-5-cholestenoic acidLower activity than 27-HC-[4]
3β-hydroxy-5-cholenoic acidLower activity than 27-HC-[4]

Regulation of the Alternative Pathway

The synthesis of bile acids via the 27-HC pathway is tightly regulated at the transcriptional level, primarily by nuclear receptors that sense the levels of sterols and bile acids.

Transcriptional Control by LXR and FXR
  • Liver X Receptors (LXRs): LXRs are activated by oxysterols, including 27-HC. LXR activation can influence the expression of genes involved in cholesterol homeostasis.[13] In human macrophages, LXR agonists have been shown to upregulate the expression of CYP27A1.[14]

  • Farnesoid X Receptor (FXR): FXR is the primary sensor for bile acids. Upon activation by bile acids, FXR initiates a negative feedback loop to inhibit bile acid synthesis. In the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1 and CYP8B1.[8][15] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver to suppress bile acid synthesis.[16][17][18] While the regulation of CYP7A1 by FXR is well-established, the direct regulation of CYP7B1 by FXR is less clear, though bile acids have been shown to downregulate CYP7B1 activity.[19][20]

Regulatory Signaling Network

Regulation_Pathway Oxysterols Oxysterols (e.g., 27-HC) LXR LXR Oxysterols->LXR activates BileAcids Bile Acids FXR FXR BileAcids->FXR activates CYP27A1 CYP27A1 gene LXR->CYP27A1 upregulates SHP SHP FXR->SHP induces FGF15_19 FGF15/19 (Intestine) FXR->FGF15_19 induces CYP7B1 CYP7B1 gene SHP->CYP7B1 represses FGF15_19->CYP7B1 represses

Caption: Transcriptional regulation of the alternative bile acid synthesis pathway.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 27-HC in biological samples.

1. Sample Preparation (from Plasma/Tissue Homogenate): a. To 100-150 µL of plasma or tissue homogenate, add an internal standard (e.g., d6- or d7-labeled 27-HC).[9][21] b. Add butylated hydroxytoluene (BHT) to prevent auto-oxidation.[9] c. Perform alkaline hydrolysis (saponification) using ethanolic potassium hydroxide (B78521) to release esterified 27-HC.[9][22] d. Extract the sterols using an organic solvent such as hexane (B92381) or a mixture of hexane:isopropanol.[21] e. Alternatively, for free oxysterols, use a liquid-liquid extraction with methanol (B129727) followed by methyl tert-butyl ether (MTBE).[2] f. For cleaner samples, solid-phase extraction (SPE) using a C18 cartridge can be employed.[21] g. Evaporate the organic extract to dryness under a stream of nitrogen. h. Reconstitute the residue in the initial mobile phase for HPLC analysis.[21]

2. HPLC Separation: a. Use a reversed-phase C18 or phenyl-hexyl column.[2][22] b. Employ a gradient elution with a mobile phase consisting of a mixture of acetonitrile, methanol, and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

3. MS/MS Detection: a. Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.[22] b. Perform selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of 27-HC and its internal standard for high selectivity and sensitivity.

CYP27A1 and CYP7B1 Enzyme Activity Assays

CYP27A1 Activity Assay (in isolated mitochondria or whole cells): a. Incubate isolated mitochondria or whole cells with a radiolabeled substrate (e.g., [³H]cholesterol).[14] b. The reaction mixture should contain necessary cofactors such as NADPH. c. After incubation, stop the reaction and extract the sterols. d. Separate the product, [³H]this compound, from the substrate using thin-layer chromatography (TLC) or HPLC. e. Quantify the radioactivity in the product spot/peak to determine enzyme activity. f. A modified protocol suggests treating mitochondria with proteinase K to increase substrate accessibility to CYP27A1, which can decrease the apparent Km for cholesterol.[11]

CYP7B1 Activity Assay (in liver microsomes): a. Prepare liver microsomes from tissue samples. b. Incubate the microsomes with this compound as the substrate in a buffer containing NADPH. c. The reaction will produce cholest-5-ene-3β,7α,27-triol. d. Stop the reaction and extract the sterols. e. The product can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation).[12]

Cell Culture Model for Studying 27-HC Metabolism

The human hepatoma cell line, HepG2, is a commonly used in vitro model to study bile acid metabolism.

1. Cell Culture and Transfection: a. Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum. b. For gene function studies, transfect HepG2 cells with expression vectors for CYP27A1 or CYP7B1, or with siRNAs to silence their expression, using a suitable transfection reagent like Lipofectamine or a dedicated HepG2 transfection kit.[4][15][23][24]

2. Experimental Treatment and Analysis: a. After transfection, treat the cells with cholesterol or 27-HC. b. Harvest the cells and/or the culture medium at different time points. c. Analyze the levels of 27-HC and its downstream metabolites (bile acid precursors) in the cell lysates and medium using HPLC-MS/MS as described above. d. Analyze the expression of relevant genes (e.g., CYP27A1, CYP7B1, SHP, FGF19) by RT-qPCR and protein levels by Western blotting to study regulatory effects.

Experimental Workflow for Studying 27-HC Metabolism in HepG2 Cells

Experimental_Workflow Start Start: Culture HepG2 Cells Transfection Transfect with CYP27A1/CYP7B1 expression vectors or siRNA Start->Transfection Treatment Treat with Cholesterol or 27-HC Transfection->Treatment Harvest Harvest Cells and Medium Treatment->Harvest Analysis Analysis Harvest->Analysis HPLC_MS Quantify 27-HC and Metabolites (HPLC-MS/MS) Analysis->HPLC_MS RT_qPCR Analyze Gene Expression (RT-qPCR) Analysis->RT_qPCR WesternBlot Analyze Protein Levels (Western Blot) Analysis->WesternBlot End End: Data Interpretation HPLC_MS->End RT_qPCR->End WesternBlot->End

Caption: A typical workflow for investigating 27-HC metabolism in a cell-based model.

Conclusion

The metabolism of this compound to bile acids via the alternative pathway is a complex and highly regulated process with significant implications for cholesterol homeostasis and liver health. While contributing a smaller percentage to the total bile acid pool in humans, its role in extrahepatic tissues and in certain pathological conditions highlights its importance as a subject of ongoing research and a potential target for therapeutic intervention. This technical guide provides a foundational understanding of the core aspects of this pathway, equipping researchers and drug development professionals with the necessary knowledge to delve deeper into this fascinating area of metabolism.

References

An In-depth Technical Guide to the Interaction of 27-Hydroxycholesterol with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the molecular interactions between the endogenous oxysterol, 27-hydroxycholesterol (27-HC), and key nuclear receptors. It summarizes quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways.

Introduction

This compound (27-HC) is the most abundant circulating oxysterol in humans, synthesized from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and catabolized by oxysterol 7α-hydroxylase (CYP7B1).[1][2] Beyond its role in cholesterol homeostasis and bile acid synthesis, 27-HC has emerged as a significant signaling molecule that directly interacts with and modulates the activity of several nuclear receptors.[1][2] This modulation has profound implications for a range of physiological and pathophysiological processes, including lipid metabolism, inflammation, bone density, and cancer progression.[3][4] This guide delves into the core interactions of 27-HC with Liver X Receptors (LXRs), Estrogen Receptors (ERs), and Retinoic acid-related Orphan Receptor gamma (RORγ), and its indirect influence on the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Interaction with Liver X Receptors (LXRs)

27-HC is a well-established endogenous agonist for both LXRα (NR1H3) and LXRβ (NR1H2).[5][6][7] LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[5][6] Upon activation by 27-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[5][6][8] The activation of LXR by 27-HC represents a key feedback mechanism to mitigate cellular cholesterol overload.[5] However, the effects of 27-HC on gene expression can be complex, involving both LXR-dependent and independent mechanisms, particularly in immune cells like macrophages.[8]

Signaling Pathway

LXR_Signaling cluster_cell Cell cluster_nucleus Nucleus 27HC 27HC LXR LXR 27HC->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR Heterodimerizes RXR RXR RXR->LXR_RXR Coactivators Co-activators LXR_RXR->Coactivators Recruits LXRE LXRE LXR_RXR->LXRE Binds Coactivators->LXRE TargetGenes Target Genes (ABCA1, ABCG1, SREBP-1c) LXRE->TargetGenes Activates Transcription CholesterolEfflux Cholesterol Efflux TargetGenes->CholesterolEfflux Promotes

Caption: 27-HC activates the LXR signaling pathway to promote cholesterol efflux.

Interaction with Estrogen Receptors (ERs)

27-HC is the first identified endogenous selective estrogen receptor modulator (SERM).[2][3][4] It binds to both ERα (ESR1) and ERβ (ESR2), but its functional output is tissue- and context-dependent.[2][4] In breast cancer cells, 27-HC generally acts as an ERα agonist, promoting cell proliferation and the expression of ER target genes.[3][9][10] Conversely, in the vasculature, it can act as an ER antagonist, opposing the protective effects of 17β-estradiol (E2).[3][4] This dual activity is a hallmark of SERMs. The binding of 27-HC to ERα induces a unique receptor conformation, distinct from that induced by E2 or synthetic modulators like tamoxifen, leading to the differential recruitment of co-activators and co-repressors.[4][9]

Quantitative Data: 27-HC Interaction with ERs
ParameterReceptorValueCell Line / SystemCommentsReference
IC₅₀ ERα~1 µMHEK293 CellsInhibition of E₂ activation[3]
IC₅₀ ERβ~1 µMHEK293 CellsInhibition of E₂ activation; 90% efficacy[3]
Kᵢ ERα> 3.3 µMPurified ERαCompetitive binding with ³H-E2[11]
Kᵢ ERβNot specifiedPurified ERβPreferential binding (>100-fold) over ERα[11]

Signaling Pathway

ER_Signaling cluster_cell Cell cluster_nucleus Nucleus 27HC 27HC ERa ERα 27HC->ERa Binds & Modulates ERE ERE ERa->ERE Binds Co_regulators Differential Co-regulator Recruitment ERa->Co_regulators Recruits TargetGenes Target Genes (e.g., pS2) ERE->TargetGenes Modulates Transcription Co_regulators->ERE CellularResponse Tissue-Specific Response (e.g., Proliferation) TargetGenes->CellularResponse Leads to

Caption: 27-HC acts as a SERM, modulating ERα activity and gene expression.

Interaction with RORγ

Recent studies have identified several oxysterols, including 27-HC, as agonists for the Retinoic acid-related Orphan Receptor gamma (RORγ, RORC).[12][13] RORγ is a key transcription factor in the differentiation of Th17 cells, which are crucial for immune responses and are implicated in autoimmune diseases. 27-HC and its metabolites can act as RORγt agonists, stimulating Th17 differentiation. The binding of these oxysterols enhances the interaction of RORγ with co-activators, promoting the transcription of its target genes, such as those encoding for IL-17.[12][14]

Quantitative Data: 27-HC Interaction with RORγ
ParameterReceptorValue (EC₅₀)Assay TypeCommentsReference
Agonist Activity RORγ~0.5 µMCell-based Reporter AssayPotent agonist activity[13]

Indirect Regulation of the SREBP Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis.[15][16] 27-HC can inhibit the activation of SREBP-1 and SREBP-2.[17][18] This inhibition is primarily mediated by the induction of Insulin-Induced Gene (Insig) proteins.[17][18] 27-HC promotes the binding of Insig-2 to the SREBP-1 precursor, retaining the SREBP-SCAP complex in the endoplasmic reticulum and preventing its cleavage and activation.[17] This action suppresses the expression of lipogenic genes and reduces hepatic lipid accumulation, demonstrating a homeostatic role for 27-HC in lipid metabolism.[17]

Logical Pathway

SREBP_Regulation 27HC 27HC Insig2 Insig-2 Expression 27HC->Insig2 Induces SREBP_SCAP SREBP-SCAP Complex (ER) Insig2->SREBP_SCAP Promotes binding to Golgi Golgi Apparatus SREBP_SCAP->Golgi Transport Blocked Mature_SREBP Mature SREBP (Nucleus) Golgi->Mature_SREBP Cleavage & Activation Inhibited Lipogenesis Lipogenic Gene Expression Mature_SREBP->Lipogenesis Transcription Inhibited

Caption: 27-HC inhibits the SREBP pathway by inducing Insig-2 expression.

Detailed Experimental Protocols

Nuclear Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit a specific nuclear receptor, resulting in the expression of a reporter gene (e.g., luciferase).[19][20][21]

Objective: To quantify the dose-dependent effect of 27-HC on the transcriptional activity of a target nuclear receptor (e.g., LXR, ERα).

Methodology:

  • Plasmid Constructs:

    • Expression Plasmid: A plasmid containing the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).[20][22]

    • Reporter Plasmid: A plasmid containing multiple copies of the nuclear receptor's response element (e.g., LXRE, ERE) or a GAL4 Upstream Activator Sequence (UAS) driving the expression of a reporter gene like firefly luciferase.[20][22]

    • Control Plasmid: A plasmid expressing a second reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., SV40) to normalize for transfection efficiency and cell viability.[19]

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.[23]

    • Cells are seeded in multi-well plates and transiently co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, the medium is replaced with a medium containing various concentrations of 27-HC (and/or a reference agonist/antagonist). A vehicle control (e.g., DMSO) is also included.[19]

  • Luciferase Assay:

    • After an incubation period (typically 18-24 hours), cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is measured first, followed by the quenching of its signal and measurement of Renilla luciferase activity.[19]

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to obtain relative light units (RLU).[19]

    • Fold activation is calculated by dividing the RLU of treated cells by the RLU of vehicle-treated cells.[19]

    • Dose-response curves are generated, and EC₅₀ or IC₅₀ values are calculated using a four-parameter logistic regression.[19]

Workflow Diagram

Reporter_Assay_Workflow A 1. Co-transfect cells with: - NR Expression Plasmid - Luciferase Reporter Plasmid - Normalization Control Plasmid B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of 27-HC B->C D 4. Incubate for 18-24 hours C->D E 5. Lyse cells D->E F 6. Perform Dual-Luciferase Assay E->F G 7. Measure Luminescence (Firefly & Renilla) F->G H 8. Normalize data and calculate fold activation G->H I 9. Generate dose-response curves and determine EC₅₀/IC₅₀ H->I

Caption: Workflow for a dual-luciferase nuclear receptor reporter gene assay.

Co-activator/Co-repressor Recruitment Assay

This assay measures the ligand-dependent interaction between a nuclear receptor and its co-activators or co-repressors.[24][25][26]

Objective: To determine if 27-HC promotes the recruitment of co-activators (e.g., SRC-1) or the dissociation of co-repressors from a target nuclear receptor.

Methodology (based on FRET):

  • Reagents:

    • Purified, tagged nuclear receptor LBD (e.g., GST-ERα-LBD).

    • Tagged co-activator peptide containing an LXXLL motif (e.g., Biotin-SRC-1).

    • Fluorescence donor (e.g., Europium-labeled anti-GST antibody).

    • Fluorescence acceptor (e.g., Streptavidin-Allophycocyanin).

  • Assay Procedure:

    • The tagged NR-LBD, tagged co-activator peptide, and varying concentrations of 27-HC are incubated together in a microplate well.

    • The donor and acceptor fluorophores are added.

  • Detection:

    • If 27-HC induces an interaction between the NR-LBD and the co-activator peptide, the donor and acceptor fluorophores are brought into close proximity.

    • Excitation of the donor fluorophore results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength.

    • The FRET signal is measured using a time-resolved fluorescence reader.

  • Data Analysis:

    • The intensity of the FRET signal is directly proportional to the extent of co-activator recruitment.

    • Dose-response curves are plotted to determine the EC₅₀ for recruitment.

This guide provides a foundational understanding of the complex interactions between this compound and key nuclear receptors. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating the physiological roles of this important oxysterol and for professionals in the field of drug development targeting these pathways.

References

Methodological & Application

Quantification of 27-Hydroxycholesterol in Plasma using HPLC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

27-Hydroxycholesterol (27-HC) is a primary metabolite of cholesterol, synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2] It is the most abundant circulating oxysterol, and its plasma concentration is closely correlated with total cholesterol levels.[2] 27-HC plays a crucial role in cholesterol homeostasis and acts as an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs).[1][3] Dysregulation of 27-HC levels has been implicated in the pathophysiology of several diseases, including breast cancer, cardiovascular disease, and neurodegenerative disorders.[3][4] Consequently, the accurate quantification of 27-HC in plasma is of significant interest to researchers, clinicians, and professionals in drug development for diagnostic and therapeutic purposes.

This application note provides a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method offers high sensitivity and specificity, avoiding the need for the time-consuming derivatization steps often required in gas chromatography-mass spectrometry (GC-MS) based procedures.[5][6]

Signaling Pathway of this compound

This compound exerts its biological effects primarily through two major signaling pathways: the Liver X Receptor (LXR) pathway and the Estrogen Receptor (ER) pathway. As a ligand for LXR, it contributes to cholesterol efflux and homeostasis.[1] As a SERM, it can modulate the activity of estrogen receptors, influencing gene expression and cellular processes in a tissue-specific manner.[3][4]

This compound Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Biological Effects cholesterol Cholesterol cyp27a1 CYP27A1 (Mitochondria) cholesterol->cyp27a1 Metabolism hc27 This compound (27-HC) cyp27a1->hc27 lxr LXR hc27->lxr Activation er ER hc27->er Modulation target_genes_lxr LXR Target Genes (e.g., ABCA1) lxr->target_genes_lxr Transcription target_genes_er ER Target Genes er->target_genes_er Transcription chol_efflux Cholesterol Efflux target_genes_lxr->chol_efflux gene_reg Gene Regulation target_genes_er->gene_reg

Caption: Signaling pathway of this compound.

Experimental Workflow

The quantification of 27-HC from plasma involves several key steps: sample preparation, including saponification to release esterified 27-HC and solid-phase extraction for purification, followed by HPLC separation and detection by mass spectrometry.

Experimental Workflow for 27-HC Quantification start Start: Plasma Sample Collection saponification 1. Saponification (Hydrolysis of esters) start->saponification spe 2. Solid-Phase Extraction (SPE) (Purification and Concentration) saponification->spe hplc 3. HPLC Separation (Reversed-Phase Chromatography) spe->hplc ms 4. Mass Spectrometry Detection (APCI or ESI, MS/MS) hplc->ms quantification 5. Data Analysis and Quantification ms->quantification

Caption: Workflow for 27-HC quantification in plasma.

Experimental Protocols

Materials and Reagents
  • This compound standard (Avanti Polar Lipids)

  • Deuterated this compound internal standard (e.g., 27-HC-d5)

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid

  • Potassium hydroxide (B78521)

  • Butylated hydroxytoluene (BHT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human plasma (EDTA)

Sample Preparation
  • Saponification:

    • To 1 mL of plasma, add an internal standard.

    • Add 2 mL of 1 M potassium hydroxide in methanol containing 0.1% BHT.

    • Incubate at room temperature for 2 hours or overnight to hydrolyze the esterified 27-HC.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the saponified sample onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (50:50, v/v).

    • Elute the oxysterols with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC-MS analysis.

HPLC-MS/MS Method
  • HPLC System: A standard HPLC system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • 27-HC: Precursor ion (e.g., m/z 385.3 [M+H-H₂O]⁺) and product ion (e.g., m/z 161.1).

    • Internal Standard (27-HC-d5): Precursor ion (e.g., m/z 390.3 [M+H-H₂O]⁺) and product ion (e.g., m/z 161.1). (Note: Specific MRM transitions should be optimized for the instrument used).

Quantitative Data Summary

The performance of HPLC-MS methods for the quantification of 27-HC in plasma from various studies is summarized below.

ParameterReported ValueReference
Linearity Range 20 - 300 nM[7]
Limit of Quantification (LOQ) 25 µg/L (~62 nM)[5][6]
30 nM[7]
Within-day Precision (CV%) < 9%[5][6]
Between-day Precision (CV%) < 10%[5][7]
Recovery 98 - 103%[5][6]
Plasma Concentration (Healthy Adults) 88.87 ± 27.49 nM[7]
264.00 ± 64.20 nM[7]
~0.2 – 0.9 µM[2]
Endogenous production: 5.0 to 28.2 mg/day[8]

Discussion

The described HPLC-MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The sample preparation, involving saponification and solid-phase extraction, effectively isolates 27-HC from the complex plasma matrix. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations during sample processing and analysis.

The chromatographic separation on a C18 column allows for the resolution of 27-HC from other isomeric oxysterols, which is critical for accurate quantification.[9] Detection by tandem mass spectrometry in MRM mode offers excellent sensitivity and specificity.

The presented method is suitable for a wide range of applications, from basic research investigating the role of 27-HC in disease to clinical studies monitoring patient responses to therapies targeting cholesterol metabolism or hormone-dependent pathways. The quantitative data summarized from the literature demonstrates the reliability of such methods, with good linearity, low limits of quantification, and high precision and accuracy.

Conclusion

This application note details a comprehensive protocol for the quantification of this compound in plasma by HPLC-MS. The provided workflow, experimental procedures, and performance data offer a valuable resource for researchers, scientists, and drug development professionals. The ability to accurately measure 27-HC levels will facilitate a deeper understanding of its physiological and pathological roles and aid in the development of novel therapeutic strategies.

References

Application Notes & Protocols for Measuring 27-Hydroxycholesterol in Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

27-Hydroxycholesterol (27-HC) is the most abundant circulating oxysterol in humans, produced from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2] It plays a crucial role in cholesterol homeostasis, acting as a transport form of cholesterol from peripheral tissues to the liver for excretion.[2] Beyond its metabolic functions, 27-HC is an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs), implicating it in the pathophysiology of various diseases, including breast cancer, cardiovascular disease, and neurodegenerative disorders.[2][3][4] Accurate quantification of 27-HC in human tissues is therefore critical for understanding its physiological and pathological roles and for the development of novel therapeutics.

This document provides detailed protocols for the quantification of 27-HC in human tissues using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound

27-HC exerts its biological effects primarily through two main signaling pathways: the estrogen receptor (ER) pathway and the liver X receptor (LXR) pathway. As a SERM, 27-HC can bind to estrogen receptors (ERα and ERβ), modulating the transcription of estrogen-responsive genes.[3][4] This interaction can promote the proliferation of ER-positive breast cancer cells.[5] As an LXR agonist, 27-HC activates LXRs, which in turn upregulate genes involved in cholesterol efflux, such as ABCA1 and ABCG1, thereby promoting reverse cholesterol transport.[3]

This compound Signaling Pathway cluster_0 Cholesterol Metabolism cluster_1 Cellular Signaling Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Hydroxylation 27-HC 27-HC CYP27A1->27-HC CYP7B1 CYP7B1 27-HC->CYP7B1 Hydroxylation ER Estrogen Receptor (ERα/ERβ) 27-HC->ER Binds to LXR Liver X Receptor (LXR) 27-HC->LXR Activates Bile Acids Bile Acids CYP7B1->Bile Acids Gene Expression Gene Expression ER->Gene Expression Modulates ABCA1/ABCG1 ABCA1/ABCG1 LXR->ABCA1/ABCG1 Upregulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Promotes Cholesterol Efflux Cholesterol Efflux ABCA1/ABCG1->Cholesterol Efflux Mediates

Caption: Signaling pathway of this compound.

Quantitative Data

The concentration of 27-HC can vary significantly between different human tissues and physiological states. Below is a summary of reported 27-HC levels in various human samples.

Biological MatrixConcentration RangeNotesReference
Plasma/Serum (Healthy)67 - 199 ng/mL (0.17 - 0.5 µM)Most abundant circulating oxysterol.[1]
Plasma/Serum (Healthy)12.3 ± 4.79 ng/mL (free)This study measured the "free," biologically active form.[6]
Plasma/Serum (Healthy)17.7 ± 8.5 ng/mL[6]
Atherosclerotic Plaques~2 orders of magnitude higher than normal aortaConcentration increases with lesion size.[4]
ER+ Breast Tumor TissueElevated compared to normal breast tissue[1]
Normal Breast TissueElevated compared to cancer-free controls[1]

Experimental Protocols

Accurate quantification of 27-HC in tissues requires careful sample preparation to ensure efficient extraction and to prevent auto-oxidation. Both GC-MS and LC-MS/MS are powerful analytical techniques for this purpose, with the choice often depending on available instrumentation and desired sensitivity.

Experimental Workflow

The general workflow for measuring 27-HC in human tissues involves tissue homogenization, lipid extraction, optional derivatization (primarily for GC-MS), and subsequent analysis by mass spectrometry.

Experimental Workflow for 27-HC Measurement cluster_analysis Tissue_Sample Human Tissue Sample Homogenization Tissue Homogenization (e.g., with PBS) Tissue_Sample->Homogenization Internal_Standard Add Internal Standard (e.g., d6-27-HC) Homogenization->Internal_Standard Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Internal_Standard->Extraction Saponification Alkaline Hydrolysis (Saponification) (Optional, for total 27-HC) Extraction->Saponification Purification Solid Phase Extraction (SPE) (Optional, for cleanup) Saponification->Purification Derivatization Derivatization (e.g., Silylation for GC-MS) Purification->Derivatization For GC-MS Analysis Analysis LCMS LC-MS/MS Purification->LCMS For LC-MS/MS GCMS GC-MS Derivatization->GCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis GCMS->Data_Analysis

Caption: General experimental workflow for 27-HC analysis in tissues.

Protocol 1: Quantification of 27-HC by LC-MS/MS

This protocol is adapted from methods described for the analysis of oxysterols in various biological matrices.[6][7][8] LC-MS/MS is often preferred due to its high sensitivity and specificity, and it typically does not require derivatization.

1. Materials and Reagents

  • This compound standard

  • Deuterated internal standard (e.g., this compound-d6)

  • HPLC-grade solvents: Methanol (B129727), isopropanol (B130326), acetonitrile, water, formic acid

  • Butylated hydroxytoluene (BHT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Tissue Homogenization: Weigh approximately 30-50 mg of frozen human tissue. Homogenize the tissue in an appropriate volume of ice-cold PBS (e.g., 240 µL for 30 mg of tissue) using a mechanical homogenizer.[7] Keep samples on ice to minimize degradation.

  • Internal Standard Spiking: To 100 µL of tissue homogenate, add a known amount of deuterated internal standard (e.g., 5 µL of 1 µg/mL 27-HC-d6).[7] Also, add an antioxidant like BHT to prevent auto-oxidation during sample processing.[9]

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 300 µL of methanol to the homogenate and vortex for 1 minute.[7]

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex, and shake for 1 hour.[7]

    • Add 250 µL of deionized water, vortex, and let stand for 20 minutes at room temperature to allow for phase separation.[7]

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.[7]

    • Carefully collect the upper organic layer containing the lipids and transfer to a new tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Optional Saponification (for total 27-HC): To measure both free and esterified 27-HC, a saponification step is required.

    • Reconstitute the dried lipid extract in 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH).

    • Incubate at room temperature for 1 hour with stirring.[9]

    • Re-extract the non-saponifiable lipids (including 27-HC) twice with 5 mL of cyclohexane.[9]

    • Pool the organic layers and dry under nitrogen.

  • Sample Cleanup (Optional): For complex matrices, an SPE step can improve data quality.

    • Reconstitute the dried extract in a small volume of the initial SPE mobile phase.

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the oxysterols with an appropriate solvent (e.g., methanol or isopropanol).

    • Dry the eluate under nitrogen.

3. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 70% methanol/water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6][8]

    • Mobile Phase B: Methanol/Isopropanol (9:1) with 5 mM ammonium formate and 0.1% formic acid.[6][8]

    • Gradient: Develop a gradient to separate 27-HC from other isomers (e.g., start at 85% B, ramp to 100% B).[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Injection Volume: 10-20 µL.[6][8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8][10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 27-HC and its deuterated internal standard. For example, for the ammonium adduct [M+NH4]+ of 27-HC, a transition could be m/z 420.3 -> 385.3.[6]

4. Data Analysis

  • Generate a standard curve using known concentrations of 27-HC standard spiked into a representative matrix.

  • Calculate the ratio of the peak area of endogenous 27-HC to the peak area of the internal standard.

  • Quantify the concentration of 27-HC in the tissue sample by interpolating from the standard curve.

  • Normalize the final concentration to the initial tissue weight (e.g., ng/mg of tissue).

Protocol 2: Quantification of 27-HC by GC-MS

This protocol involves a derivatization step to increase the volatility and thermal stability of 27-HC for gas chromatography.[9][11]

1. Materials and Reagents

  • All materials from Protocol 1, except for LC-MS specific reagents.

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • GC-grade solvents: Cyclohexane, hexane (B92381), isopropanol.

2. Sample Preparation

  • Homogenization, Spiking, Extraction, and Saponification: Follow steps 2.1 to 2.4 from Protocol 1. The extraction solvent can be cyclohexane.[9]

  • Sample Cleanup (SPE): A cleanup step is highly recommended for GC-MS.

    • Use a silica (B1680970) SPE cartridge.

    • Elute 27-HC using a mixture of isopropanol and hexane (e.g., 30:70 v/v).[9]

    • Dry the eluate under a stream of argon or nitrogen.

  • Derivatization:

    • To the dried extract, add 50-100 µL of BSTFA.

    • Incubate at 60°C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[9]

3. GC-MS Analysis

  • Gas Chromatography:

    • Column: A low-bleed capillary column suitable for sterol analysis (e.g., Elite-5MS, 30 m x 0.25 mm, 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 180°C for 1 min.

      • Ramp 1: 20°C/min to 270°C.

      • Ramp 2: 5°C/min to 290°C, hold for 10 min.[9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • SIM Ions: Monitor characteristic ions for the TMS-ether of 27-HC (e.g., m/z 456) and its deuterated internal standard (e.g., m/z 462).[9]

4. Data Analysis

  • Perform data analysis as described in step 4 of Protocol 1, using the peak areas of the selected ions for 27-HC-TMS and its internal standard.

Conclusion

The protocols outlined provide robust and sensitive methods for the quantification of this compound in human tissues. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study and available resources. Careful sample handling and the use of an appropriate internal standard are paramount for achieving accurate and reproducible results. These methods will aid researchers in further elucidating the role of 27-HC in health and disease.

References

Experimental Models for Studying 27-Hydroxycholesterol In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various in vivo experimental models used to study the biological roles of 27-hydroxycholesterol (27-HC). 27-HC is a primary metabolite of cholesterol and has been implicated in the pathophysiology of several diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] The following sections detail genetic, diet-induced, and exogenous administration models, along with relevant experimental protocols and quantitative data summaries.

Genetic Mouse Models

Genetic manipulation of enzymes involved in 27-HC metabolism provides a powerful tool to study its long-term effects. The primary enzymes regulating 27-HC levels are sterol 27-hydroxylase (CYP27A1), which synthesizes 27-HC from cholesterol, and oxysterol 7α-hydroxylase (CYP7B1), which catabolizes it.[2][3]

Cyp7b1 Knockout Mice

Deletion of the Cyp7b1 gene leads to a significant elevation of its substrate, 27-HC, in plasma and various tissues.[2][4] These mice are valuable for investigating the pathological consequences of chronically high 27-HC levels.

Quantitative Data Summary: 27-HC Levels in Cyp7b1 Knockout Mice

TissueFold Increase vs. Wild-TypeReference
Plasma3-5 fold[2]
LiverSignificantly Higher[5]
BrainSignificantly Elevated[6]
CYP27A1 Overexpressor Transgenic Mice

Transgenic mice overexpressing human CYP27A1 exhibit a 3- to 5-fold increase in circulating and tissue levels of 27-HC without alterations in total cholesterol and triglyceride levels.[7] This model is useful for studying the specific effects of increased 27-HC production.

Quantitative Data Summary: 27-HC Levels in CYP27A1 Overexpressor Mice

TissueFold Increase vs. Wild-TypeReference
Circulation3-5 fold[7]
Tissues3-5 fold[7]
Brain~6 fold[8]
Apolipoprotein E (ApoE) Knockout Mice

ApoE knockout mice are a widely used model for studying atherosclerosis. When crossed with cyp7b1 knockout mice, they provide a model to study the role of elevated 27-HC in the context of hypercholesterolemia and atherosclerosis development.

Quantitative Data Summary: Atherosclerosis in ApoE Knockout Mice

Mouse StrainAge (weeks)DietAortic Lesion Area (% of total aorta)Reference
ApoE-/-17Standard Chow21.2 ± 3.3[9]
ApoE-/-26Normal ChowSignificantly increased vs. 10 weeks[10]
ApoE-/-52Normal ChowSignificantly increased vs. 26 weeks[10]
Chop+/+;Apoe−/−N/AFat-fed~35% larger than Chop−/−;Apoe−/−[11]

Diet-Induced Hypercholesterolemia Models

Feeding animals a high-fat and/or high-cholesterol diet is a common method to induce hypercholesterolemia, which in turn elevates circulating levels of 27-HC. This approach is relevant for studying the interplay between diet, cholesterol metabolism, and 27-HC-mediated effects.

High-Fat/High-Cholesterol Diet Composition

Various diet compositions are used to induce hypercholesterolemia in mice. The choice of diet can influence the metabolic phenotype, including the presence of obesity and insulin (B600854) resistance.

Example High-Fat/High-Cholesterol Diet Compositions for Mice

Diet NameFat (% kcal)Cholesterol ContentKey FeaturesReference
Western Diet21% (milk fat)0.06%Induces atherogenesis[12]
High-Fat Diet (HFD)60%Not specifiedInduces overweight/obesity[13]
High-Fat/High-Cholesterol Diet (HFHCD)40%1.25%Induces overweight/obesity and dyslipidemia[13]
Amylin-type Diet40% (with trans fat)2%Induces steatosis, steatohepatitis, and fibrosis[14]
Atherogenic Diet7.5% (cocoa butter)1.25% (+0.5% cholate)Rapidly increases total plasma cholesterol[15]

Exogenous Administration of this compound

Direct administration of 27-HC allows for the study of its acute and dose-dependent effects. The poor water solubility of 27-HC necessitates the use of a carrier vehicle for in vivo delivery.

Subcutaneous Injection

Subcutaneous injection is a common route for sustained release of 27-HC.

Quantitative Data Summary: 27-HC Subcutaneous Administration

ParameterValueReference
Dosage20 mg/kg body weightNot specified in snippets
Vehicle30% (2-hydroxypropyl)-β-cyclodextrin solutionNot specified in snippets
FrequencyEvery 2 daysNot specified in snippets
Oral Gavage

Oral gavage is another effective method for 27-HC administration.

Quantitative Data Summary: 27-HC Oral Gavage Administration

ParameterValueReference
Dosage25 mg/kg body weight[16][17]
Vehicle2-hydroxypropyl-β-cyclodextrin (35% w/v) in glycerol (B35011) solution (2% w/v)[16][17]
FrequencySingle dose[16][17]

Pharmacokinetic Data for Oral Gavage of 27-HC (25 mg/kg) in CD1 Mice

TissueBasal Level (µg/g or µg/mL)Cmax (ng/mL)Time to Cmax (hours)AUC (µg/g/h or µg/mL/h)Reference
Plasma0.0492816.22[17]
IntestineN/AN/A1 (peak absorption)77.88[17]
Liver0.61N/AN/AN/A[17]

Experimental Protocols

Protocol 1: Preparation and Subcutaneous Injection of this compound

Materials:

  • This compound (27-HC) powder

  • (2-Hydroxypropyl)-β-cyclodextrin (HPβCD)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (26-27 gauge)[18]

Procedure:

  • Prepare the HPβCD solution: Dissolve HPβCD in sterile saline or PBS to a final concentration of 30% (w/v). This may require gentle heating and vortexing to fully dissolve.

  • Prepare the 27-HC stock solution: Weigh the required amount of 27-HC powder and add it to the 30% HPβCD solution. The final concentration will depend on the desired dosage (e.g., for a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of 27-HC per injection volume).

  • Solubilize 27-HC: Vortex the mixture vigorously for several minutes. If the 27-HC does not fully dissolve, sonicate the solution for short intervals until it becomes clear.

  • Animal preparation and injection: a. Weigh the mouse to determine the correct injection volume. b. Restrain the mouse by scruffing the loose skin over the shoulders.[18][19] c. Tent the skin and insert the needle (bevel up) at the base of the tented area.[18][20] d. Aspirate to ensure the needle is not in a blood vessel.[18] e. Slowly inject the solution, observing for the formation of a subcutaneous bleb.[20] f. Withdraw the needle and apply gentle pressure to the injection site.[20] g. Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage of this compound

Materials:

  • 27-HC/HPβCD solution prepared as in Protocol 1.

  • Animal scale

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice, with a ball tip).[21][22]

Procedure:

  • Determine the correct gavage needle length: Measure the distance from the corner of the mouse's mouth to the last rib to ensure the needle will reach the stomach without causing perforation.[23]

  • Animal restraint: Securely restrain the mouse in a vertical position to facilitate the passage of the gavage needle into the esophagus.[24]

  • Gavage administration: a. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[22] b. The mouse should swallow as the needle enters the esophagus. Advance the needle smoothly to the pre-measured depth without force.[23] c. Slowly administer the solution.[23] d. Withdraw the gavage needle slowly and smoothly.[22] e. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[22]

Protocol 3: Quantification of this compound in Plasma and Tissues by GC-MS

This protocol is adapted from methodologies described for the analysis of oxysterols.[16][17][25]

Materials:

  • Plasma or tissue homogenate

  • Internal standard (e.g., this compound-d6)

  • Butylated hydroxytoluene (BHT) and EDTA to prevent auto-oxidation

  • Ethanolic potassium hydroxide (B78521) (KOH) for saponification

  • Cyclohexane (B81311) for extraction

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: a. To a known amount of plasma (e.g., 0.15 mL) or tissue homogenate (e.g., 250 mg), add the internal standard, BHT, and EDTA.[16][17] b. Flush the sample tube with argon or nitrogen to remove oxygen.[17] c. Saponification: Add ethanolic KOH and incubate at room temperature with stirring for 1 hour to hydrolyze cholesteryl esters.[17] d. Extraction: Extract the non-saponifiable lipids (including 27-HC) twice with cyclohexane.[17] e. Evaporate the pooled cyclohexane extracts to dryness under a stream of nitrogen. f. Derivatization: Resuspend the dried extract in a suitable solvent and derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers to improve volatility for GC analysis.

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a suitable temperature program to separate the sterols. An example program starts at 180°C, ramps to 270°C, and then to 290°C.[16][17] c. Perform mass spectrometry in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions for 27-HC and the internal standard (e.g., m/z 456 for 27-HC-TMS ether and m/z 462 for the deuterated internal standard).[16][17]

  • Quantification: a. Generate a standard curve using known amounts of 27-HC. b. Calculate the concentration of 27-HC in the samples based on the ratio of the peak area of endogenous 27-HC to the peak area of the internal standard, and by comparison to the standard curve.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

27-HC exerts its biological effects primarily through its interaction with the Estrogen Receptor (ER) and the Liver X Receptor (LXR).[1][26]

G cluster_0 This compound (27-HC) Signaling cluster_1 Estrogen Receptor (ER) Pathway cluster_2 Liver X Receptor (LXR) Pathway cluster_3 NF-κB Pathway 27-HC 27-HC ER ER 27-HC->ER binds LXR LXR 27-HC->LXR binds TLR4 TLR4 27-HC->TLR4 activates Gene Transcription (Proliferation) Gene Transcription (Proliferation) ER->Gene Transcription (Proliferation) activates Cholesterol Efflux Cholesterol Efflux LXR->Cholesterol Efflux promotes NF-κB NF-κB TLR4->NF-κB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines induces

Signaling pathways of this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with 27-HC.

G Model Selection Model Selection Genetic Model Genetic Model Model Selection->Genetic Model Diet-Induced Model Diet-Induced Model Model Selection->Diet-Induced Model Exogenous Administration Exogenous Administration Model Selection->Exogenous Administration Treatment Treatment Genetic Model->Treatment Diet-Induced Model->Treatment Exogenous Administration->Treatment Sample Collection Sample Collection Treatment->Sample Collection Blood Blood Sample Collection->Blood Tissues Tissues Sample Collection->Tissues Analysis Analysis Blood->Analysis Tissues->Analysis Biochemical Biochemical Analysis->Biochemical Histological Histological Analysis->Histological Molecular Molecular Analysis->Molecular Data Interpretation Data Interpretation Biochemical->Data Interpretation Histological->Data Interpretation Molecular->Data Interpretation

General experimental workflow for in vivo 27-HC studies.

References

Investigating 27-Hydroxycholesterol Signaling: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC), the most abundant circulating oxysterol in humans, is an enzymatic metabolite of cholesterol produced by the mitochondrial cytochrome P450 enzyme CYP27A1.[1] Initially recognized for its role in cholesterol transport and bile acid synthesis, recent research has unveiled its multifaceted signaling activities, implicating it in the pathophysiology of numerous diseases, including breast cancer, atherosclerosis, and neurodegenerative disorders.[1][2][3] 27-HC functions as an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs), thereby influencing a wide array of cellular processes such as cell proliferation, inflammation, and lipid metabolism.[1][4]

These application notes provide a comprehensive overview and detailed protocols for various cell-based assays to investigate the complex signaling pathways of 27-HC. The methodologies described herein are essential tools for researchers and drug development professionals aiming to elucidate the mechanisms of 27-HC action and to identify novel therapeutic targets.

Key Signaling Pathways of this compound

27-HC exerts its biological effects primarily through the modulation of three key signaling pathways: Liver X Receptor (LXR) signaling, Estrogen Receptor (ER) signaling, and inflammatory signaling cascades.

Liver X Receptor (LXR) Signaling

As an LXR agonist, 27-HC plays a crucial role in maintaining cholesterol homeostasis.[1][5] Upon binding to LXRs (LXRα and LXRβ), 27-HC induces the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[6][7] This pathway is central to preventing the accumulation of excess cholesterol in peripheral tissues.

LXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27-HC 27-HC LXR LXR 27-HC->LXR LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer LXRE LXRE LXR/RXR Heterodimer->LXRE Target Gene Transcription Target Gene Transcription LXRE->Target Gene Transcription e.g., ABCA1, ABCG1 Nucleus Nucleus Cholesterol Efflux Cholesterol Efflux Target Gene Transcription->Cholesterol Efflux

27-HC activates LXR to promote cholesterol efflux.
Estrogen Receptor (ER) Signaling

27-HC is the first identified endogenous SERM, capable of binding to both ERα and ERβ.[8][4] Its effects are context-dependent, acting as an agonist or antagonist in different tissues and on different gene promoters.[4] In ER-positive breast cancer cells, 27-HC has been shown to promote proliferation.[1][9][10] Conversely, it can antagonize the vasoprotective effects of estradiol.[11]

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27-HC 27-HC ER ERα / ERβ 27-HC->ER ERE ERE ER->ERE Target Gene Transcription Target Gene Transcription ERE->Target Gene Transcription Co-regulators Co-regulators Co-regulators->ERE Cellular Response Cellular Response Target Gene Transcription->Cellular Response Proliferation, etc.

27-HC modulates ER-mediated gene transcription.
Inflammatory Signaling

27-HC is increasingly recognized as a proinflammatory molecule.[6] It can induce the expression of inflammatory cytokines and chemokines in macrophages and promote endothelial cell adhesion through ERα-mediated NF-κB activation.[2] Furthermore, 27-HC can influence STAT3 signaling, which is implicated in cancer cell migration.[12][13][14]

Inflammatory_Signaling 27-HC 27-HC ERα ERα 27-HC->ERα NF-κB Pathway NF-κB Pathway ERα->NF-κB Pathway STAT3 Pathway STAT3 Pathway ERα->STAT3 Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression TNF-α, IL-1β, IL-6 Cell Adhesion & Migration Cell Adhesion & Migration STAT3 Pathway->Cell Adhesion & Migration Pro-inflammatory Gene Expression->Cell Adhesion & Migration

27-HC promotes inflammatory responses via ERα.

Experimental Workflow for Investigating 27-HC Signaling

A typical workflow for studying the cellular effects of 27-HC involves a series of assays to assess cytotoxicity, pathway activation, and functional outcomes.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, THP-1, HUVEC) start->cell_culture treatment 27-HC Treatment (Dose-response & Time-course) cell_culture->treatment cytotoxicity Cytotoxicity/Viability Assays (MTT, LDH, CCK-8) treatment->cytotoxicity pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis reporter_assays Luciferase Reporter Assays (LXR, ER) pathway_analysis->reporter_assays gene_expression Gene Expression Analysis (qPCR) pathway_analysis->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) pathway_analysis->protein_analysis functional_assays Functional Assays protein_analysis->functional_assays migration Cell Migration/Invasion Assays functional_assays->migration apoptosis Apoptosis Assays (Annexin V/PI) functional_assays->apoptosis end End migration->end apoptosis->end

General workflow for studying 27-HC effects.

Protocols for Cell-Based Assays

Cell Viability and Cytotoxicity Assays

It is crucial to first determine the appropriate concentration range of 27-HC that does not induce significant cytotoxicity in the chosen cell line, unless cytotoxicity is the endpoint of interest.

a. MTT Assay for Cell Proliferation [15][16]

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

  • Materials:

    • 96-well cell culture plates

    • Selected cell line (e.g., MCF-7, Caco-2)

    • Complete culture medium

    • This compound (stock solution in ethanol)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or detergent reagent

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 4 x 104 to 1.4 x 104 cells per well and allow them to adhere overnight.[15][16]

    • Prepare serial dilutions of 27-HC in complete culture medium. Ensure the final ethanol (B145695) concentration is below 0.1%.[17]

    • Remove the old medium and add 100 µL of medium containing different concentrations of 27-HC (e.g., 0.1-300 µM) or vehicle control to the wells.[15][16]

    • Incubate for the desired time period (e.g., 24, 48 hours).

    • Add 10-16 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]

    • Carefully remove the medium and add 100 µL of DMSO or detergent reagent to dissolve the formazan (B1609692) crystals.

    • Incubate at room temperature in the dark for 2 hours.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

b. LDH Assay for Cytotoxicity [15]

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Cells treated as in the MTT assay

    • LDH cytotoxicity assay kit (e.g., CytoTox 96®)

  • Protocol:

    • Following treatment with 27-HC for 24 hours, transfer 50 µL of cell culture supernatant to a new 96-well plate.[15]

    • Add 50 µL of the LDH assay reagent and incubate for 30 minutes at room temperature in the dark.[15]

    • Add 50 µL of stop solution.[15]

    • Measure the absorbance at 490 nm.

AssayCell Line27-HC ConcentrationIncubation TimeResult
MTTCaco-2≥ 10 µM24 hoursSignificant decrease in cell proliferation[15]
MTTSW620≥ 10 µM24 hoursSignificant decrease in cell proliferation[15]
MTTMCF-75, 10, 20 µM24 & 48 hoursSignificant decrease in cell viability (IC50 = 2.19 µM)[16]
LDHCaco-2300 µM24 hoursIncreased cytotoxicity[15]
LDHSW620Up to 300 µM24 hoursNo significant cytotoxicity[15]
Luciferase Reporter Assays

These assays are used to quantify the transcriptional activity of nuclear receptors like LXR and ER in response to 27-HC.

a. LXR Luciferase Reporter Assay [17]

  • Materials:

    • HEK-293 cells

    • LXR response element-luciferase reporter plasmid (LXRE-Luc)

    • Renilla luciferase control plasmid (for normalization)

    • Transfection reagent (e.g., Lipofectamine 2000)

    • Luciferase Assay System

  • Protocol:

    • Co-transfect HEK-293 cells with the LXRE-Luc reporter plasmid and the Renilla luciferase control plasmid.

    • After 24 hours, treat the transfected cells with various concentrations of 27-HC.

    • Incubate for another 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

b. ER Luciferase Reporter Assay [8]

  • Protocol:

    • This assay is similar to the LXR reporter assay, but uses an Estrogen Response Element (ERE) luciferase reporter plasmid.

    • Co-transfection assays in HEK293 cells can be used to test ERα and ERβ function.

    • Cells are typically treated with 27-HC in the presence or absence of 17β-estradiol (E2) to assess agonistic or antagonistic effects.[8]

Receptor27-HC EffectIC50Efficacy
ERαInhibition of E2 activation~1 µM50%
ERβInhibition of E2 activation~1 µM90%
Gene Expression Analysis by qPCR

Quantitative PCR (qPCR) is used to measure changes in the mRNA levels of 27-HC target genes.

  • Materials:

    • Cells treated with 27-HC

    • RNA isolation kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Specific primers for target genes (e.g., ABCA1, ABCG1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Protocol:

    • Treat cells (e.g., THP-1 macrophages, breast cancer cells) with 27-HC for a specified time (e.g., 20-24 hours).[2]

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.[6][7]

    • Perform qPCR using specific primers for your genes of interest and a housekeeping gene for normalization.

    • Thermal cycling conditions may consist of an initial denaturation at 95°C for 10 minutes, followed by 45 cycles of 95°C for 10 seconds, 50°C for 10 seconds, and 72°C for 10 seconds.[6][7]

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.[17]

Cell Type27-HC TreatmentTarget GeneResult
Peritoneal Macrophages20 hoursTNF-α~6-fold increase[2]
Peritoneal Macrophages20 hoursIL-1β, IL-6~3-fold increase[2]
THP-1 Macrophages24 hoursLXRα2.25-fold increase[6][7]
THP-1 Macrophages24 hoursABCA11.31-fold increase[6][7]
Protein Analysis

a. Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins.

  • Protocol:

    • Lyse 27-HC-treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-STAT3, IκBα, ERα).

    • Incubate with a secondary antibody and detect using a chemiluminescence system.

b. Co-Immunoprecipitation (Co-IP) [9][10]

Co-IP is used to study protein-protein interactions, such as the interaction between ERα and other proteins.

  • Protocol:

    • Treat MCF-7 cells with 1 µM 27-HC or DMSO for 72 hours.[9][10]

    • Lyse the cells in RIPA buffer.[9][10]

    • Incubate the cell lysate with an ERα antibody or control IgG overnight at 4°C.[9][10]

    • Precipitate the antibody-protein complexes using protein A/G beads.

    • Wash the beads and elute the proteins.

    • Analyze the eluted proteins by Western blotting to detect interacting partners.

Cell Migration Assay (Transwell Assay)[12]

This assay is used to assess the effect of 27-HC on cell migration and invasion.

  • Protocol:

    • Culture endothelial cells (e.g., HUVECs) and treat with 27-HC to generate conditioned medium.

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in the upper chamber of a Transwell insert.

    • Add the conditioned medium to the lower chamber.

    • Incubate to allow cell migration through the porous membrane.

    • Fix, stain, and count the migrated cells on the lower surface of the membrane.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for investigating the diverse signaling roles of this compound. By employing these methodologies, researchers can dissect the molecular mechanisms underlying 27-HC's involvement in health and disease, paving the way for the development of novel therapeutic strategies targeting these pathways. A multi-assay approach, combining viability, reporter, gene expression, and functional assays, is recommended for a comprehensive understanding of 27-HC signaling in any given cellular context.

References

Application of 27-Hydroxycholesterol as a Biomarker for Metabolic Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC), an abundant cholesterol metabolite, is emerging as a critical signaling molecule and a potential biomarker in a range of metabolic diseases. Produced from cholesterol by the enzyme sterol 27-hydroxylase (CYP27A1), 27-HC is involved in cholesterol homeostasis and has been implicated in the pathophysiology of atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance. Its ability to modulate the activity of key nuclear receptors, including Liver X Receptors (LXRs) and Estrogen Receptors (ERs), places it at the crossroads of lipid metabolism, inflammation, and cellular proliferation. These application notes provide a comprehensive overview of the role of 27-HC in metabolic diseases and detailed protocols for its quantification and study.

This compound in Metabolic Diseases

Elevated levels of 27-HC have been observed in patients with metabolic dysfunction-associated steatotic liver disease (MASLD), as well as in obese and type 2 diabetic mice, where they correlate with impaired insulin sensitivity[1]. In the context of atherosclerosis, 27-HC is found in high concentrations within atherosclerotic lesions and is known to promote pro-inflammatory processes. It upregulates inflammatory genes in monocytes and macrophages and increases endothelial cell adhesion through estrogen receptor alpha (ERα)[2]. This pro-inflammatory activity is mediated, in part, by the stimulation of NF-κB activation[2]. Furthermore, 27-HC has been shown to cause insulin resistance in mice, suggesting its role as a potential therapeutic target for type 2 diabetes in the context of hypercholesterolemia[3].

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in plasma from healthy individuals and patients with metabolic diseases. These values can serve as a reference for clinical and experimental studies.

Table 1: Plasma Concentrations of this compound in Healthy Individuals

PopulationMean Concentration (µg/L)Concentration Range (µM)Reference
Healthy Volunteers (n=22)25 (Quantification Limit)-[4][5]
Healthy Volunteers-0.072 - 0.73[6]
Healthy Individuals (n=20)-264.00 ± 64.20 nM[7]
Healthy Men (High HDL-C, n=18)-50.41 (27.47-116.00) nmol/mmol of cholesterol[8]

Table 2: Plasma Concentrations of this compound in Metabolic Diseases

Disease StateMean Concentration (µg/L)Concentration Range (µM)Key FindingsReference
Patients with CYP7B1 mutations-2 - 3Impaired 27-HC hydroxylation leads to significantly elevated levels.[6]
Atherosclerotic Lesions-Orders of magnitude higher than plasma27-HC accumulates in developing foam cells and atherosclerotic plaques.[6]
Low HDL-C Subjects (n=18)-63.34 (36.46-91.18) nmol/mmol of cholesterolThe ratio of 27-HC to total cholesterol is increased in individuals with low HDL-c.[8]
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)-ElevatedElevated 27-HC levels are observed and correlate with impaired insulin sensitivity.[1]
Insulin Resistance/Type 2 Diabetes (in mice)-ElevatedElevated 27-HC is associated with and can cause insulin resistance.[1][3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 27-HC in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method does not require derivatization, simplifying the sample preparation process.

Materials:

  • Human plasma samples

  • This compound standard

  • Deuterated this compound internal standard (e.g., 27-HC-d5)

  • Methanol (B129727) (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation (Saponification and Extraction):

    • To 100 µL of plasma, add 5 µL of the deuterated internal standard solution.

    • Add 300 µL of methanol and vortex for 1 minute.

    • Add 1 mL of MTBE and shake at room temperature for 1 hour.

    • Add 250 µL of deionized water, mix, and let stand for 20 minutes at room temperature.

    • Centrifuge at 15,000 rpm for 30 minutes at 4°C.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in the appropriate solvent for loading onto the SPE cartridge.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the 27-HC using an appropriate elution solvent.

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in the mobile phase.

    • Inject the sample into the HPLC system.

    • Chromatographic Conditions:

      • Column: A reversed-phase column (e.g., C18) is typically used.

      • Mobile Phase: A gradient of methanol and water is commonly employed.

      • Flow Rate: As per column specifications.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI)[4][7].

      • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor and product ion transitions for 27-HC and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the 27-HC standard.

    • Calculate the concentration of 27-HC in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: In Vitro Treatment of Macrophages with this compound

This protocol outlines a general procedure for treating a human monocytic cell line (THP-1), differentiated into macrophages, with 27-HC to study its effects on gene expression and inflammatory responses.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • This compound

  • Ethanol (for dissolving 27-HC)

  • GSK 2033 (LXR antagonist, optional)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • ELISA kits for cytokine quantification

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium with 10% FBS.

    • To differentiate into macrophages, seed THP-1 cells in culture plates and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.

    • After differentiation, replace the medium with fresh RPMI-1640 with 10% FBS and allow the cells to rest for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of 27-HC in ethanol.

    • Serum-starve the differentiated THP-1 macrophages overnight.

    • Treat the cells with the desired concentration of 27-HC (e.g., 2.5 µg/mL) for a specified time (e.g., 48 hours)[9]. A vehicle control (ethanol) should be included.

    • For LXR inhibition studies, pre-treat cells with an LXR antagonist like GSK 2033 (e.g., 1 µM) for 2 hours before adding 27-HC[9].

  • Analysis of Gene Expression (qPCR):

    • After treatment, harvest the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qPCR to analyze the expression of target genes (e.g., LXRα, ABCA1, CCL2, CCL3, CCL4, TNF-α)[9]. Normalize the expression to a housekeeping gene.

  • Analysis of Cytokine Secretion (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Quantify the concentration of secreted cytokines (e.g., CCL2, CCL3, CCL4, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions[9].

Protocol 3: Induction of Atherosclerosis in ApoE-/- Mice and Assessment of 27-HC Effects

This protocol describes a general workflow for inducing atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and evaluating the impact of elevated 27-HC levels.

Materials:

  • ApoE-/- mice

  • High-fat/high-cholesterol "Western" diet

  • cyp7b1-/- mice (optional, for genetic elevation of 27-HC)

  • Reagents and equipment for histological analysis of atherosclerotic lesions (e.g., OCT embedding medium, Oil Red O stain)

  • Reagents for gene expression analysis from aortic tissue

Procedure:

  • Animal Model and Diet:

    • Use ApoE-/- mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.

    • To accelerate atherosclerosis, feed the mice a Western-type diet rich in fat and cholesterol starting at 4-6 weeks of age for a period of 4 to 20 weeks[10].

    • To study the specific effects of elevated endogenous 27-HC, ApoE-/- mice can be crossed with cyp7b1-/- mice (which lack the enzyme that metabolizes 27-HC)[2].

  • Assessment of Atherosclerosis:

    • At the end of the study period, euthanize the mice and perfuse the vascular system.

    • Dissect the aorta and heart.

    • En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize and quantify the total atherosclerotic lesion area.

    • Aortic Root Sectioning: Embed the heart and proximal aorta in OCT compound, prepare serial cryosections of the aortic root, and stain with Oil Red O to measure lesion area in the aortic sinus[11].

  • Analysis of Inflammation in the Aorta:

    • Extract RNA from the aortic arch.

    • Perform qPCR to measure the expression of inflammatory markers (e.g., IL-6, MMP-9, TNF-α) and macrophage markers (e.g., CD68)[11].

Visualizations

Caption: 27-HC signaling in atherosclerosis.

Experimental_Workflow_27HC_Quantification start Start: Plasma Sample Collection sample_prep Sample Preparation (Saponification & Extraction) start->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis (Quantification against Standard Curve) lcms->data_analysis end End: 27-HC Concentration data_analysis->end

Caption: Workflow for 27-HC quantification.

Caption: 27-HC's role in insulin resistance.

References

Application Notes & Protocols: Synthesis and Purification of 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical synthesis, purification, and characterization of 27-Hydroxycholesterol (27-HC), a critical oxysterol in biomedical research. The protocols outlined are intended to guide researchers in producing high-purity 27-HC for in-vitro and in-vivo studies.

Introduction

This compound (27-HC) is a primary metabolite of cholesterol, synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1] It is the most abundant circulating oxysterol and plays a pivotal role in cholesterol homeostasis, bile acid synthesis, and cellular signaling.[1][2] Notably, 27-HC functions as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR), implicating it in the pathophysiology of various diseases, including breast cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4][5]

Given its biological significance, the availability of high-purity 27-HC is essential for research into its mechanisms of action and for the development of targeted therapeutics. These protocols describe a robust method for its chemical synthesis and subsequent purification.

Signaling Pathways of this compound

27-HC exerts its biological effects primarily through the activation of two key nuclear receptors: the Estrogen Receptor (ER) and the Liver X Receptor (LXR).

27_HC_Signaling_Pathways Key Signaling Pathways of this compound (27-HC) cluster_ER Estrogen Receptor (ER) Pathway cluster_LXR Liver X Receptor (LXR) Pathway ER_Modulation 27-HC binds to ERα/ERβ ER_Dimerization Receptor Dimerization & Nuclear Translocation ER_Modulation->ER_Dimerization ERE_Binding Binding to Estrogen Response Elements (EREs) ER_Dimerization->ERE_Binding Gene_Transcription_ER Modulation of ER Target Gene Transcription ERE_Binding->Gene_Transcription_ER Proliferation Cell Proliferation (e.g., in ER+ Breast Cancer) Gene_Transcription_ER->Proliferation LXR_Activation 27-HC binds to LXR LXR_Heterodimerization Heterodimerization with RXR LXR_Activation->LXR_Heterodimerization LXRE_Binding Binding to LXR Response Elements (LXREs) LXR_Heterodimerization->LXRE_Binding Gene_Transcription_LXR Upregulation of Target Genes (e.g., ABCA1, ApoE) LXRE_Binding->Gene_Transcription_LXR Cholesterol_Efflux Increased Cholesterol Efflux & Transport Gene_Transcription_LXR->Cholesterol_Efflux 27HC 27HC 27HC->ER_Modulation 27HC->LXR_Activation Synthesis_Purification_Workflow Workflow for this compound Production Start Starting Material (Steroidal Precursor) Synthesis Chemical Synthesis (e.g., Julia Condensation) Start->Synthesis Crude_Product Crude 27-HC Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC SPE Solid-Phase Extraction (SPE) Purification->SPE Pure_Product Purified 27-HC HPLC->Pure_Product SPE->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis LC_MS LC-MS/MS (Purity & Identity) Analysis->LC_MS NMR NMR Spectroscopy (Structure Confirmation) Analysis->NMR Final_Product High-Purity 27-HC (>98%) LC_MS->Final_Product NMR->Final_Product

References

Application Notes and Protocols for Studying 27-Hydroxycholesterol Function Using CYP27A1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cytochrome P450 27A1 (CYP27A1) inhibitors to investigate the multifaceted functions of its product, 27-hydroxycholesterol (27-HC). 27-HC, an endogenous oxysterol, acts as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, implicating it in various physiological and pathological processes, including cancer biology and neurodegenerative diseases.[1][2][3] By inhibiting CYP27A1, the sole enzyme responsible for 27-HC synthesis from cholesterol, researchers can effectively modulate 27-HC levels and elucidate its downstream effects.

Data Presentation: In Vitro Inhibition of CYP27A1

The following table summarizes the in vitro inhibitory activity of various compounds against human CYP27A1. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

InhibitorClassKᵢ (µM)Reference
ClevidipineAntihypertensiveSubmicromolar[4]
DelavirdineAnti-HIVSubmicromolar[4]
EtravirineAnti-HIVSubmicromolar[4]
Felodipine (B1672334)Antihypertensive0.47[4]
NicardipineAntihypertensiveSubmicromolar[4]
NilotinibAnticancerSubmicromolar[4]
SorafenibAnticancerSubmicromolar[4]
AbiratoneAnticancerLow micromolar[4]
CandesartanAntihypertensiveLow micromolar[4]
CelecoxibAnti-inflammatoryLow micromolar[4]
DasatinibAnticancerLow micromolar[4]
Nilvadipine (B1678883)Antihypertensive3.38[4]
NimodipineAntihypertensiveLow micromolar[4]
RegorafenibAnticancerLow micromolar[4]
AnastrozoleAnticancerNot specified[5]
FadrozoleAnticancerNot specified[5]
BicalutamideAnticancerNot specified[5]
DexmedetomidineSedativeNot specified[5]
RavuconazoleAntifungalNot specified[5]
PosaconazoleAntifungalNot specified[5]

Signaling Pathways of this compound

27-HC exerts its biological effects primarily through two key signaling pathways: the Estrogen Receptor (ER) pathway and the Liver X Receptor (LXR) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Cholesterol_mem Cholesterol Cholesterol_cyto Cholesterol Cholesterol_mem->Cholesterol_cyto CYP27A1 CYP27A1 (Mitochondria) Cholesterol_cyto->CYP27A1 27HC This compound CYP27A1->27HC ER Estrogen Receptor (ER) 27HC->ER LXR Liver X Receptor (LXR) 27HC->LXR ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR ERE Estrogen Response Element (ERE) ER_dimer->ERE LXRE LXR Response Element (LXRE) LXR_RXR->LXRE ER_Target_Genes ER Target Gene Transcription ERE->ER_Target_Genes LXR_Target_Genes LXR Target Gene Transcription LXRE->LXR_Target_Genes Biological_Effects_ER Cell Proliferation, Inflammation ER_Target_Genes->Biological_Effects_ER Biological_Effects_LXR Cholesterol Efflux, Lipid Metabolism LXR_Target_Genes->Biological_Effects_LXR

Fig 1. this compound signaling pathways.

Experimental Workflow for Studying 27-HC Function

The following diagram outlines a typical experimental workflow for investigating the role of 27-HC using CYP27A1 inhibitors.

G Start Start Inhibitor_Screening In Vitro CYP27A1 Inhibitor Screening Start->Inhibitor_Screening Ki_Determination Ki Determination of Potent Inhibitors Inhibitor_Screening->Ki_Determination In_Vivo_Study In Vivo Animal Study Ki_Determination->In_Vivo_Study Dosing CYP27A1 Inhibitor Administration In_Vivo_Study->Dosing Sample_Collection Plasma and Tissue Collection Dosing->Sample_Collection 27HC_Measurement 27-HC Quantification (LC-MS/MS) Sample_Collection->27HC_Measurement Downstream_Analysis Analysis of Downstream Biological Effects Sample_Collection->Downstream_Analysis Data_Analysis Data Analysis and Interpretation 27HC_Measurement->Data_Analysis Downstream_Analysis->Data_Analysis End End Data_Analysis->End

Fig 2. Experimental workflow.

Experimental Protocols

Protocol 1: In Vitro CYP27A1 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory potential of a compound against CYP27A1.

Materials:

  • Recombinant human CYP27A1

  • Cholesterol (substrate)

  • CYP27A1 inhibitor (test compound)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile) for extraction

  • LC-MS/MS system for 27-HC quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and recombinant CYP27A1.

  • Inhibitor Addition: Add the CYP27A1 inhibitor at various concentrations to the reaction mixture. Include a vehicle control (solvent without inhibitor).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding cholesterol (dissolved in a suitable solvent).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.

  • Extraction: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant to a new tube.

  • Analysis: Analyze the supernatant for the formation of 27-HC using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4]

Protocol 2: In Vivo Assessment of CYP27A1 Inhibition in Mice

This protocol outlines a procedure for evaluating the in vivo efficacy of a CYP27A1 inhibitor in a mouse model.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • CYP27A1 inhibitor

  • Vehicle for inhibitor administration (e.g., corn oil, sterile saline with appropriate solubilizing agents)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Inhibitor Preparation: Prepare the CYP27A1 inhibitor in a suitable vehicle at the desired concentration.

  • Dosing: Administer the inhibitor to the mice via oral gavage.[6][7] The dosing volume and frequency will depend on the specific inhibitor and experimental design. A typical dose for felodipine and nilvadipine has been reported as 1 mg/kg of body weight daily for 7 days.[5] Include a vehicle control group.

  • Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.

  • Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and collect relevant tissues (e.g., liver, brain).

  • Sample Processing: Separate plasma from the blood by centrifugation. Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • 27-HC Quantification: Extract 27-HC from plasma and tissue homogenates and quantify its levels using a validated LC-MS/MS method.

  • Data Analysis: Compare the 27-HC levels in the inhibitor-treated group to the vehicle control group to determine the extent of in vivo CYP27A1 inhibition.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general procedure for the quantification of 27-HC in biological matrices.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., deuterated 27-HC)

  • Extraction solvent (e.g., hexane, ethyl acetate)

  • Derivatization agent (optional, but can improve sensitivity)

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Sample Preparation: To a known amount of plasma or tissue homogenate, add the internal standard.

  • Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitution (and Derivatization): Reconstitute the dried extract in the mobile phase. If derivatization is required, perform this step according to the specific protocol for the chosen agent.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use an appropriate gradient elution to separate 27-HC from other matrix components.

  • Detection: Monitor the specific precursor-to-product ion transitions for both 27-HC and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of 27-HC. Calculate the concentration of 27-HC in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[8][9][10][11]

References

Application Notes and Protocols for the Detection of 27-Hydroxycholesterol in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

27-Hydroxycholesterol (27-OHC) is a primary metabolite of cholesterol, formed by the enzyme sterol 27-hydroxylase (CYP27A1). As the most abundant circulating oxysterol, it can cross the blood-brain barrier and has been implicated in the regulation of cholesterol homeostasis within the central nervous system. Emerging evidence suggests that altered levels of 27-OHC in cerebrospinal fluid (CSF) may serve as a critical biomarker for various neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][3][4] In AD, elevated levels of 27-OHC in the CSF are thought to be associated with neuroinflammation and altered amyloid precursor protein processing.[5][6] This document provides detailed application notes and protocols for the accurate and sensitive detection of 27-OHC in human CSF using state-of-the-art analytical techniques.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in the cerebrospinal fluid of healthy individuals and patients with neurodegenerative diseases.

ConditionAnalyteMean Concentration (ng/mL)Concentration Range (ng/mL)Analytical MethodReference
Healthy Controls This compound0.680.43 - 0.93LC-MS/MS[7]
0.76Not ReportedIsotope Dilution-MS[8]
Alzheimer's Disease This compoundElevated vs. ControlsNot SpecifiedMeta-Analysis[1][3]
Modestly IncreasedNot SpecifiedNot Specified[6]
Parkinson's Disease This compoundElevated in 10% of patientsNot SpecifiedIsotope Dilution-MS[2]
7α,(25R)26-dihydroxycholesterol (a 27-OHC metabolite)Significantly ElevatedNot SpecifiedLC-MS(MSn)[9][10]
Neuromyelitis Optica (Acute Attack) This compound2.68Not Specified (SD ± 3.18)LC-MS/MS[7]

Experimental Protocols

Accurate quantification of 27-OHC in CSF requires meticulous sample handling and robust analytical methodologies. The low concentrations of this analyte in CSF necessitate highly sensitive techniques.[7]

Cerebrospinal Fluid (CSF) Sample Handling and Storage

Proper collection and storage of CSF are paramount to ensure the integrity of 27-OHC.

  • Collection: CSF should be collected by lumbar puncture into polypropylene (B1209903) tubes. The use of polystyrene tubes should be avoided as they can lead to the adsorption of lipids.

  • Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Storage: Aliquot the cleared supernatant into polypropylene cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Quantification of 27-OHC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of oxysterols due to its high sensitivity and specificity.[11][12][13]

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization) [11][13]

  • Thaw CSF samples on ice.

  • To 200 µL of CSF in a glass test tube, add an internal standard (e.g., d7-27-hydroxycholesterol).

  • Add 1 mL of methyl-tert-butyl ether (MTBE) to the CSF sample.

  • Vortex for 10 minutes to ensure thorough mixing and extraction of lipids.

  • Centrifuge at 2,200 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (MTBE) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • For enhanced sensitivity, derivatization can be performed. Reconstitute the dried extract in a solution of nicotinic acid in anhydrous dichloromethane (B109758) containing 4-dimethylaminopyridine (B28879) and N,N'-diisopropylcarbodiimide.[11]

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Eclipse XBD, 3 x 100 mm, 3.5 µm) is suitable for the separation of oxysterols.[14]

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water, both containing a modifier such as formic acid (0.1%) or ammonium (B1175870) formate, is typically used.

  • Flow Rate: A flow rate of 0.5-0.8 mL/min is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for 27-OHC and its internal standard should be optimized. For the nicotinate (B505614) derivative of 27-OHC, monitor the transition corresponding to the loss of the nicotinoyl group.

Quantification of 27-OHC by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for oxysterol analysis, although it requires derivatization to improve the volatility of the analytes.[15][16][17]

a. Sample Preparation (Saponification, Extraction, and Derivatization) [15]

  • To 1 mL of CSF, add an internal standard (e.g., d5-27-hydroxycholesterol).

  • Perform alkaline saponification by adding 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubating at 50°C for 2 hours to hydrolyze any esterified oxysterols.

  • Neutralize the sample with an acid (e.g., phosphoric acid).

  • Extract the free oxysterols twice with n-hexane.

  • Combine the hexane (B92381) extracts and apply to a solid-phase extraction (SPE) silica (B1680970) cartridge to separate 27-OHC from the more abundant cholesterol.

  • Elute 27-OHC from the SPE cartridge with a mixture of n-hexane and ethyl acetate.

  • Evaporate the eluate to dryness.

  • Derivatize the dried extract by adding a trimethylsilyl (B98337) (TMS) reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heating at 60°C for 30 minutes.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection: Splitless injection mode.

  • Temperature Program: An optimized temperature gradient is crucial for the separation of different oxysterol isomers. A typical program might start at 180°C, ramp to 280°C, and hold.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized 27-OHC and its internal standard.

Quantification of 27-OHC by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and less instrument-intensive alternative for the quantification of 27-OHC, though it may have limitations in specificity compared to mass spectrometry-based methods. Commercially available competitive ELISA kits are typically used.[18]

a. General ELISA Protocol (Competitive Assay)

  • Prepare standards and CSF samples. CSF may require a dilution step with the provided assay buffer.

  • Add a fixed amount of biotinylated 27-OHC to each well of a microplate pre-coated with an anti-27-OHC antibody.

  • Add the standards and samples to the wells. The 27-OHC in the sample will compete with the biotinylated 27-OHC for binding to the antibody.

  • Incubate as per the manufacturer's instructions.

  • Wash the plate to remove unbound components.

  • Add Streptavidin-HRP conjugate, which will bind to the captured biotinylated 27-OHC.

  • Incubate and wash the plate again.

  • Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of 27-OHC in the sample.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of 27-OHC in the samples by interpolating from the standard curve.

Visualizations

Signaling Pathway

This compound Signaling Pathway This compound Signaling in the Brain cluster_blood Bloodstream cluster_brain Brain Cell Cholesterol_blood Cholesterol 27OHC_blood This compound (27-OHC) Cholesterol_blood->27OHC_blood CYP27A1 27OHC_brain 27-OHC 27OHC_blood->27OHC_brain Crosses BBB LXR Liver X Receptor (LXR) 27OHC_brain->LXR Activates CYP7B1 CYP7B1 27OHC_brain->CYP7B1 Metabolized by LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR Target_Genes Target Gene Expression (e.g., ABCA1) LXR_RXR->Target_Genes Regulates Cholesterol_Efflux Cholesterol Efflux Target_Genes->Cholesterol_Efflux Promotes 7aHOCA 7α-hydroxy-3-oxo- 4-cholestenoic acid (Inactive Metabolite) CYP7B1->7aHOCA

Caption: 27-OHC crosses the blood-brain barrier and activates the LXR signaling pathway.

Experimental Workflow

Experimental Workflow for 27-OHC Detection Workflow for 27-OHC Quantification in CSF cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_ELISA ELISA CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (2000 x g, 10 min, 4°C) CSF_Collection->Centrifugation Supernatant_Storage Supernatant Storage (-80°C) Centrifugation->Supernatant_Storage LLE Liquid-Liquid Extraction (MTBE) Supernatant_Storage->LLE Saponification Saponification Supernatant_Storage->Saponification Sample_Dilution Sample Dilution Supernatant_Storage->Sample_Dilution Derivatization_LCMS Derivatization (Optional) (Nicotinic Acid) LLE->Derivatization_LCMS LCMS_Analysis LC-MS/MS Analysis (MRM) Derivatization_LCMS->LCMS_Analysis SPE Solid-Phase Extraction Saponification->SPE Derivatization_GCMS Derivatization (TMS) SPE->Derivatization_GCMS GCMS_Analysis GC-MS Analysis (SIM) Derivatization_GCMS->GCMS_Analysis Competitive_Binding Competitive Binding Sample_Dilution->Competitive_Binding Detection Colorimetric Detection Competitive_Binding->Detection

Caption: Overview of sample processing and analysis workflows for 27-OHC in CSF.

References

Protocol for Oral Administration of 27-Hydroxycholesterol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC) is a primary metabolite of cholesterol and a significant signaling molecule with pleiotropic effects in various physiological and pathological processes. As an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs), 27-HC has been implicated in the progression of diseases such as cancer, atherosclerosis, and neurodegenerative disorders.[1][2] The oral administration of 27-HC in mouse models is a critical methodology for elucidating its in vivo functions and evaluating potential therapeutic interventions targeting its pathways. This document provides a detailed protocol for the oral gavage of 27-HC in mice, summarizes key quantitative data from relevant studies, and outlines the primary signaling pathways and a general experimental workflow.

Data Presentation

The following tables summarize quantitative data from studies involving the administration of this compound in mouse models. While the primary focus of this protocol is oral administration, data from other routes are included for comparative purposes due to the limited availability of extensive quantitative data for oral administration in the public domain.

Table 1: Pharmacokinetics of a Single Oral Dose of this compound (25 mg/kg) in CD1 Male Mice [3][4]

TissueCmax (ng/mL or ng/g)Tmax (hours)AUC (µg/mL/h or µg/g/h)Basal Level (ng/mL or ng/g)
Plasma92816.2240
Intestine10,100177.881,170
Liver3,3804146.901,000
Lungs510410.39350
Brain25045.27180

Data presented as mean values. AUC calculated using the trapezoidal method.

Table 2: Effects of this compound Administration in Various Mouse Models

Mouse ModelAdministration Route & DosageDurationKey Quantitative FindingsReference
apoe(-/-)Subcutaneous pellet, 1.5 mg, 60-day release6 weeks~1.8-fold increase in serum 27-HC; Increased atherosclerotic lesion size.[5]
MMTV-PyMT (Breast Cancer)Daily subcutaneous injectionNot specifiedAccelerated tumor progression.[6]
ER-positive lung cancer cellsIn vitroNot specifiedIncreased cell proliferation.[7]
apoe(-/-);erα(-/-)Subcutaneous pellet, 1.5 mg, 60-day release6 weeksNo significant effect on atherosclerosis.[5]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol is based on a detailed pharmacokinetic study and is recommended for achieving systemic exposure to 27-HC in mice.[3][4]

Materials:

  • This compound (27-HC) powder

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Glycerol (B35011)

  • Sterile, distilled water

  • Vortex mixer

  • Sonicator

  • pH meter

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

Vehicle Preparation (35% w/v HPβCD in 2% w/v Glycerol):

  • Weigh the required amount of glycerol and dissolve it in sterile, distilled water to make a 2% (w/v) solution.

  • To the glycerol solution, add the required amount of HPβCD to achieve a final concentration of 35% (w/v).

  • Mix thoroughly using a vortex mixer until the HPβCD is completely dissolved. Gentle warming may aid dissolution.

  • Adjust the pH of the vehicle solution to approximately 4.0.

Preparation of 27-HC Dosing Solution (Example for a 25 mg/kg dose):

  • Calculate the total volume of dosing solution required based on the number of mice and the dosing volume (typically 5-10 mL/kg body weight).

  • Weigh the appropriate amount of 27-HC powder to achieve the desired final concentration in the vehicle. For a 25 mg/kg dose in a 10 mL/kg volume, the concentration would be 2.5 mg/mL.

  • Add the 27-HC powder to the prepared vehicle solution.

  • Vortex the mixture vigorously and sonicate until the 27-HC is completely dissolved and the solution is clear.

Oral Gavage Procedure:

  • Accurately weigh each mouse to determine the precise volume of the 27-HC solution to be administered.

  • Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.

  • Attach the gavage needle to the syringe containing the calculated dose of the 27-HC solution.

  • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.

  • Once the needle is correctly positioned in the esophagus, slowly administer the solution.

  • Carefully withdraw the gavage needle.

  • Monitor the mouse for a few minutes post-administration for any signs of distress, such as labored breathing.

Downstream Analyses

Following the oral administration of 27-HC, a variety of downstream analyses can be performed depending on the research question. Common analyses include:

  • Pharmacokinetic Analysis: Collection of blood and tissues at various time points to determine the concentration of 27-HC and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Gene Expression Analysis: Tissues of interest can be harvested for RNA extraction and subsequent analysis of target gene expression by quantitative real-time PCR (qRT-PCR) or RNA sequencing. Key target genes include those regulated by ERs and LXRs.

  • Protein Analysis: Western blotting or immunohistochemistry can be used to assess the protein levels and localization of key signaling molecules in the 27-HC pathways.

  • Histopathological Analysis: Tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate morphological changes, inflammation, or tumor progression.

  • Behavioral Studies: In neuroscience research, various behavioral tests can be conducted to assess cognitive function, memory, and anxiety-like behaviors.

  • Flow Cytometry: To analyze immune cell populations and their activation status in response to 27-HC treatment.

Mandatory Visualization

This compound Signaling Pathways

G cluster_0 This compound (27-HC) Actions cluster_1 Estrogen Receptor (ER) Signaling cluster_2 Liver X Receptor (LXR) Signaling 27-HC 27-HC ER ERα / ERβ 27-HC->ER LXR LXRα / LXRβ 27-HC->LXR ERE Estrogen Response Element ER->ERE ER_target_genes Target Gene Expression ERE->ER_target_genes Cell_Proliferation Cell Proliferation (e.g., Breast Cancer) ER_target_genes->Cell_Proliferation Vascular_Function Modulation of Vascular Function ER_target_genes->Vascular_Function RXR RXR LXR->RXR Heterodimerization LXRE LXR Response Element LXR->LXRE RXR->LXR LXR_target_genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->LXR_target_genes Cholesterol_Efflux Cholesterol Efflux LXR_target_genes->Cholesterol_Efflux Immune_Response Modulation of Immune Response LXR_target_genes->Immune_Response

Caption: 27-HC signaling via ER and LXR pathways.

Experimental Workflow for in vivo Oral Administration of this compound

G cluster_workflow Experimental Workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups (e.g., Vehicle, 27-HC) start->grouping treatment Daily Oral Gavage (Specified Dose and Duration) grouping->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint: Tissue/Blood Collection monitoring->endpoint At defined time points or end of study analysis Downstream Analyses (PK, Gene Expression, etc.) endpoint->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for 27-HC oral gavage studies.

References

Application of Solid-Phase Extraction for the Purification of 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC) is a primary metabolite of cholesterol, synthesized by the enzyme sterol 27-hydroxylase (CYP27A1). As the most abundant circulating oxysterol, 27-HC plays a crucial role in cholesterol homeostasis and acts as a signaling molecule by modulating the activity of Liver X Receptors (LXRs) and Estrogen Receptors (ERs).[1][2][3] Its involvement in various physiological and pathological processes, including cardiovascular diseases, neurodegenerative disorders, and cancer, has made it a significant target of research.[4][5]

Accurate quantification of 27-HC in biological matrices is essential for understanding its biological functions and for the development of novel therapeutics. However, the analysis of 27-HC is challenging due to its low abundance compared to cholesterol and its susceptibility to auto-oxidation. Solid-phase extraction (SPE) is a widely used sample preparation technique that addresses these challenges by enabling the selective extraction and concentration of 27-HC from complex biological samples, thereby improving the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-mass spectrometry (LC-MS).[6][7]

These application notes provide detailed protocols for the purification of 27-HC from biological samples using two common types of SPE cartridges: C18 silica-based and Oasis HLB polymer-based cartridges.

Data Presentation

The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound.

ParameterMethod 1Method 2
SPE Cartridge C18-based sorbentsOasis HLB
Biological Matrix Human PlasmaHuman Serum
Sample Pre-treatment Saponification (alkaline hydrolysis)Not specified
Reported Recovery of 27-HC 98% - 103% (for the overall method)[8][9]55.9% ± 4.77%[10]
Limit of Quantification (LOQ) 25 µg/L[8][9]Not specified
Analytical Method HPLC-MSHPLC-MS
Reference [Journal of Lipid Research, 2004][8][9][Journal of Chromatography B, 2015][10]

Experimental Protocols

Protocol 1: this compound Purification using C18 SPE Cartridge

This protocol is adapted from methods described for the analysis of oxysterols in human plasma.[6][8][9] C18 cartridges are effective for separating cholesterol from more polar oxysterols.[6]

Materials:

Procedure:

  • Sample Pre-treatment (Saponification):

    • To 1 mL of plasma, add an internal standard (e.g., d6-27-HC).

    • Add 2 mL of 1 M ethanolic potassium hydroxide.

    • Vortex for 30 seconds.

    • Incubate at room temperature for 1 hour to hydrolyze cholesteryl esters.

    • Add 5 mL of water and 5 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer. Repeat the extraction twice.

    • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 85% methanol in water).

    • Load the reconstituted sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a solvent mixture that elutes cholesterol but retains 27-HC. A common approach is to use a less polar solvent than the elution solvent. For example, a wash with a small percentage of organic solvent in water can be tested and optimized. A specific wash found in literature for separating cholesterol from oxysterols is 8 ml of 30% isopropanol in hexane, however, this should be optimized for 27-HC specifically if cholesterol separation is the primary goal at this stage.

  • Elution:

    • Elute the 27-HC from the cartridge with 3 mL of methanol or acetonitrile (B52724).

    • Collect the eluate in a clean tube.

  • Final Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Protocol 2: this compound Purification using Oasis HLB SPE Cartridge

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymer-based cartridge, which is known for its high recovery and retention of a broad range of compounds.[6]

Materials:

  • Oasis HLB SPE Cartridge (e.g., 60 mg, 3 mL)

  • Methanol

  • Water (HPLC-grade)

  • Acetonitrile

  • Formic acid (optional, for pH adjustment)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Follow the same saponification procedure as described in Protocol 1, step 1.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the Oasis HLB cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Reconstitute the dried extract from the pre-treatment step in 1 mL of 50% methanol in water.

    • Load the sample onto the conditioned and equilibrated Oasis HLB cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the 27-HC from the cartridge with 3 mL of acetonitrile or methanol.

    • Collect the eluate in a clean tube.

  • Final Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for 27-HC Purification

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a biological sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) Saponification Saponification (Hydrolysis) BiologicalSample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Drying Evaporation Extraction->Drying Conditioning 1. Conditioning Drying->Conditioning Reconstitute & Load Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution FinalDrying Evaporation Elution->FinalDrying Reconstitution Reconstitution FinalDrying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: General workflow for 27-HC purification using SPE.

Signaling Pathways of this compound

27-HC exerts its biological effects primarily through the activation of Liver X Receptors (LXRs) and Estrogen Receptors (ERs).

Signaling_Pathways cluster_lxr LXR Signaling Pathway cluster_er ER Signaling Pathway _27HC_LXR This compound LXR Liver X Receptor (LXR) _27HC_LXR->LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR_LXR RXR RXR_LXR->LXR_RXR LXR_target_genes Target Gene Expression (e.g., ABCA1, ABCG1) LXR_RXR->LXR_target_genes Binds to LXR Response Elements Cholesterol_Efflux Cholesterol Efflux LXR_target_genes->Cholesterol_Efflux _27HC_ER This compound ER Estrogen Receptor (ER) _27HC_ER->ER ER_dimer ER Dimerization ER->ER_dimer ER_target_genes Target Gene Expression ER_dimer->ER_target_genes Binds to Estrogen Response Elements Cell_Proliferation Cell Proliferation ER_target_genes->Cell_Proliferation

Caption: Signaling pathways of this compound via LXR and ER.

References

High-Performance Liquid Chromatography Methods for Oxysterol Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of oxysterols using High-Performance Liquid Chromatography (HPLC). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are engaged in the qualitative and quantitative analysis of these critical signaling molecules. The following sections detail various methodologies, from sample preparation to chromatographic separation and detection, with a focus on providing actionable protocols and comparative quantitative data.

Introduction to Oxysterol Analysis

Oxysterols are oxygenated derivatives of cholesterol that play crucial roles in a multitude of physiological and pathological processes. They are intermediates in the synthesis of bile acids and steroid hormones and act as signaling molecules, most notably as ligands for Liver X Receptors (LXRs).[1][2][3][4][5][6] The accurate quantification of oxysterols in biological matrices is challenging due to their low abundance, structural similarity to cholesterol, and the potential for auto-oxidation of cholesterol during sample handling.[5][6] HPLC, coupled with various detection methods, offers the necessary selectivity and sensitivity for reliable oxysterol analysis.[7][8]

Application Note 1: Rapid Analysis of Oxysterols in Oxidized LDL by HPLC-UV

This method is suitable for the rapid separation and quantification of major oxysterols in samples of oxidized low-density lipoprotein (oxLDL). It utilizes a reversed-phase HPLC system with UV detection, offering a cost-effective and straightforward approach for monitoring oxysterol formation in lipid peroxidation studies.

Experimental Protocol

1. Sample Preparation: Hydrolysis of oxLDL a. To 100 µg of oxLDL, add 60% (w/v) KOH in methanol (B129727). b. Incubate at 37°C for 2 hours under an argon atmosphere to prevent further oxidation. c. Neutralize the reaction by adding two volumes of 50% acetic acid. d. Extract the sterols with a 1:1 mixture of petroleum ether and dichloromethane. e. Evaporate the organic solvents under a stream of argon. f. Reconstitute the dried sterols in 100% ethanol (B145695) for HPLC analysis.[9]

2. HPLC-UV Conditions

  • Column: Xterra® RP18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: High temperature (specific temperature to be optimized, as it aids in solubilizing oxysterols)[10]

  • Detection: UV spectrophotometer, with wavelength monitoring at 200 nm for most oxysterols and 237 nm for 7-ketocholesterol (B24107) (7kCh) for enhanced sensitivity.[9][10]

  • Injection Volume: 20 µL

Quantitative Data
OxysterolLimit of Detection (LOD)Wavelength for QuantificationReference
Most Oxysterols10–20 pmol200 nm[10][11]
7-ketocholesterol (7kCh)~10 pmol237 nm[10][11]

Recovery based on the internal standard β-sitosterol was reported to be 75-92% for sample amounts between 2 and 25 µg of oxLDL.[11]

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis oxLDL Oxidized LDL Sample hydrolysis Alkaline Hydrolysis (KOH in Methanol) oxLDL->hydrolysis extraction Liquid-Liquid Extraction (Petroleum Ether/Dichloromethane) hydrolysis->extraction reconstitution Reconstitution (Ethanol) extraction->reconstitution injection Inject Sample reconstitution->injection separation RP-HPLC Separation (Xterra® RP18 Column, Acetonitrile Mobile Phase) injection->separation detection UV Detection (200 nm & 237 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for oxysterol analysis by HPLC-UV.

Application Note 2: Comprehensive Quantification of Oxysterols in Biological Tissues by LC-MS/MS

This application note describes a robust method for the simultaneous quantification of multiple oxysterols in various biological matrices, such as plasma, cerebral cortex, and liver, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity and specificity, making it the gold standard for oxysterol analysis in complex biological samples.[12]

Experimental Protocol

1. Sample Preparation: Extraction a. Homogenize approximately 30 mg of tissue (cerebral cortex or liver) in 240 µL of normal saline. For plasma, use 100 µL directly. b. To 100 µL of homogenate or plasma, add an appropriate internal standard (e.g., 5 µL of 1 µg/mL 27-OHC-D5 for plasma/liver or 24-OHC-D7 for cortex). c. Add 300 µL of methanol and vortex for 1 minute. d. Add 1 mL of methyl tert-butyl ether (MTBE) and shake at room temperature for 1 hour. e. Add 250 µL of deionized water, mix, and let stand for 20 minutes for phase separation. f. Collect the upper organic layer and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

2. LC-MS/MS Conditions

  • Column: Agilent InfinityLab Poroshell 120 phenyl-hexyl (2.1 × 100 mm, 2.7 µm)[8] or equivalent reversed-phase column.

  • Mobile Phase A: Deionized water with 0.3% formic acid.[8]

  • Mobile Phase B: Methanol.[8]

  • Gradient Elution:

    • 0-1 min: 20% to 80% B

    • 1-9 min: 80% to 90% B

    • 9-11 min: 90% to 95% B

    • 11-11.01 min: 95% to 20% B

    • 11.01-12 min: 20% B[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 3 µL.[8]

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in positive mode.

Quantitative Data

The following table summarizes the performance characteristics for the analysis of seven oxysterols using the described LC-MS/MS method.[8]

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Recovery (%)Matrix Effect (%)
27-hydroxycholesterol (27-OHC)1 - 200191.2 - 103.493.7 - 105.1
7α-hydroxycholesterol (7α-OHC)0.5 - 1000.592.5 - 106.894.2 - 103.8
7α,27-dihydroxycholesterol0.2 - 400.290.8 - 104.592.6 - 102.3
7-dehydrocholesterol2 - 400293.1 - 105.795.3 - 104.9
7α-hydroxy-3-oxo-4-cholestenoic acid0.1 - 200.190.3 - 103.991.8 - 101.5
3-hydroxy-5-cholestenoic acid0.5 - 1000.591.7 - 106.293.5 - 103.1
24(S)-hydroxycholesterol (24S-OHC)1 - 200192.9 - 104.894.7 - 104.3
Experimental Workflow with Derivatization Option

For certain applications, derivatization can enhance ionization efficiency and improve sensitivity.[13][14][15] A common derivatization agent is Girard P reagent, which introduces a charged quaternary ammonium (B1175870) group.[13]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue) extraction Liquid-Liquid Extraction (MTBE System) sample->extraction derivatization Derivatization (Optional) (e.g., Girard P Reagent) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution injection Inject Sample reconstitution->injection separation RP-HPLC Separation (Phenyl-Hexyl Column) injection->separation detection Tandem MS Detection (MRM Mode) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for oxysterol analysis by LC-MS/MS.

Signaling Pathways Involving Oxysterols

Oxysterols are key signaling molecules that regulate lipid metabolism and inflammation, primarily through the activation of Liver X Receptors (LXRs).[1][2][16] LXRs are nuclear receptors that, upon binding to oxysterol ligands, form a heterodimer with the Retinoid X Receptor (RXR).[3][4][16] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their expression.[16]

Liver X Receptor (LXR) Signaling Pathway

LXR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols (e.g., 27-HC) LXR LXR Oxysterols->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) on DNA LXR_RXR->LXRE TargetGenes Target Gene Expression (e.g., ABCA1, SREBP-1c) LXRE->TargetGenes CholesterolEfflux Cholesterol Efflux TargetGenes->CholesterolEfflux Promotes Lipogenesis Fatty Acid Synthesis (Lipogenesis) TargetGenes->Lipogenesis Increases

Caption: Activation of LXR signaling by oxysterols.

This compound (27-HC) Signaling

This compound (27-HC) is a particularly important oxysterol that functions as a selective estrogen receptor modulator (SERM) in addition to being an LXR ligand.[17][18] This dual activity links cholesterol metabolism to hormone-responsive pathways, which is of significant interest in cancer research.[17][19][20]

HC27_Signaling Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 HC27 This compound (27-HC) CYP27A1->HC27 CYP7B1 CYP7B1 HC27->CYP7B1 ER Estrogen Receptor (ER) HC27->ER Modulates LXR Liver X Receptor (LXR) HC27->LXR Activates BileAcids Bile Acids CYP7B1->BileAcids ER_pathway ER-Mediated Gene Expression ER->ER_pathway LXR_pathway LXR-Mediated Gene Expression LXR->LXR_pathway

Caption: Dual signaling roles of this compound.

References

Mass spectrometry standards for 27-Hydroxycholesterol identification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Identification and Quantification of 27-Hydroxycholesterol using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (27-OHC) is a primary metabolite of cholesterol, produced by the enzyme sterol 27-hydroxylase (CYP27A1).[1] This oxysterol plays a crucial role in cholesterol homeostasis and has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders and estrogen receptor-positive (ER+) breast cancer.[2][3] Accurate identification and quantification of 27-OHC in various biological matrices are therefore essential for both basic research and clinical studies. This document provides detailed protocols for the analysis of 27-OHC using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][5][6]

Metabolic Pathway of this compound

27-OHC is an important intermediate in the alternative pathway of bile acid synthesis and is involved in cholesterol transport. In the brain, 27-OHC can be converted to 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA).[2] Understanding this pathway is critical for interpreting the quantitative data of 27-OHC in biological systems.

metabolic_pathway Cholesterol Cholesterol 27-OHC This compound (27-OHC) Cholesterol->27-OHC CYP27A1 7a-HOCA 7α-hydroxy-3-oxo-4- cholestenoic acid (7-HOCA) 27-OHC->7a-HOCA CYP7B1 BileAcids Bile Acids 27-OHC->BileAcids Liver Metabolism experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (e.g., 27-OHC-d5) Sample->Spike Hydrolysis Saponification (Optional, for total 27-OHC) Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Peak Area Ratios) Data->Quant

References

In Vitro Models to Assess 27-Hydroxycholesterol's Effect on Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC), the most abundant circulating oxysterol, is a primary metabolite of cholesterol. Emerging evidence highlights its role as a significant signaling molecule with pleiotropic effects on cellular processes, including cell proliferation. The impact of 27-HC on cell proliferation is context-dependent, varying with cell type and the expression of its primary receptors: Estrogen Receptors (ERs) and Liver X Receptors (LXRs).[1][2] This document provides detailed application notes and protocols for assessing the effects of 27-HC on cell proliferation in in vitro models, intended to guide researchers in designing and executing robust experiments.

Data Presentation: Summary of 27-HC Effects on Cell Proliferation

The following tables summarize the dose-dependent effects of 27-HC on the proliferation of various cancer cell lines as reported in the literature.

Table 1: Pro-proliferative Effects of this compound

Cell LineCancer Type27-HC ConcentrationIncubation TimeAssayProliferation Change (%)Key Signaling Pathway
MCF-7Breast Cancer (ER+)0.1 µMNot SpecifiedNot Specified~80% increaseERα[3]
MCF-7Breast Cancer (ER+)1 µMNot SpecifiedNot Specified~80% increaseERα[3]
LNCaPProstate Cancer1 µM48 hoursCyQUANT/MTS~60% increaseERβ[4][5]
PC3Prostate Cancer1 µM48 hoursCyQUANT/MTS~30% increaseERβ[4][5]
IshikawaEndometrial Cancer10⁻⁸ M - 10⁻⁶ MNot SpecifiedCyQUANTSignificant IncreaseER[6]
RL95Endometrial Cancer10⁻⁷ M - 10⁻⁵ MNot SpecifiedCyQUANTSignificant IncreaseNot Specified[6]

Table 2: Anti-proliferative and Cytotoxic Effects of this compound

Cell LineCancer Type27-HC ConcentrationIncubation TimeAssayProliferation/Viability ChangeKey Signaling Pathway
MCF-7Breast Cancer (ER+)5 µM24 & 48 hoursMTTSignificant CytotoxicityLXRβ[7]
MCF-7Breast Cancer (ER+)10 µM24 & 48 hoursMTTSignificant Cytotoxicity (IC50 = 2.19 µM)LXRβ[7]
MCF-7Breast Cancer (ER+)20 µM24 & 48 hoursMTTSignificant CytotoxicityLXRβ[7]
MDA-MB-231Breast Cancer (ER-)10 µM48 hoursMTTSignificant CytotoxicityLXRβ[7]
Caco2Colon CancerNot Specified24 hoursMTTReductionPI3K/Akt inhibition[8][9]
SW620Colon CancerNot Specified24 hoursMTTReductionPI3K/Akt inhibition[8][9]
DU145Prostate CancerNot Specified72 hoursNot SpecifiedNo significant effect with LXR agonists, but 27-HC slowed tumor growth in vivoIL6-JAK-STAT3[10]
PC3Prostate CancerNot Specified72 hoursNot SpecifiedNo significant effect with LXR agonistsIL6-JAK-STAT3[10]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of 27-HC on cell proliferation are provided below.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound (27-HC) stock solution (in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of 27-HC. Include a vehicle control (solvent used for 27-HC stock).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: BrdU Incorporation Assay for DNA Synthesis

This immunoassay detects the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound (27-HC)

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the conjugated enzyme (e.g., TMB for HRP)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with 27-HC as described in the MTT assay protocol.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation: Remove the labeling solution, wash with PBS, and then fix and denature the cellular DNA according to the manufacturer's instructions to expose the incorporated BrdU.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for the recommended time.

  • Detection: Wash away the unbound antibody and add the appropriate substrate.

  • Measurement: If using a colorimetric substrate, add a stop solution and measure the absorbance. If using a fluorescently labeled antibody, measure the fluorescence.

Protocol 3: CyQUANT® Direct Cell Proliferation Assay

This fluorescence-based assay uses a DNA-binding dye to quantify the number of cells.

Materials:

  • Cells of interest

  • 96-well or 384-well microplates (clear-bottom)

  • Complete culture medium

  • This compound (27-HC)

  • CyQUANT® Direct Assay Kit (containing nucleic acid stain and background suppressor)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with 27-HC in a microplate.

  • Reagent Preparation: Prepare the 2X CyQUANT® Direct detection reagent by mixing the nucleic acid stain and background suppressor in an appropriate buffer or medium as per the kit's protocol.

  • Reagent Addition: Add a volume of the 2X detection reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate filters for the dye (e.g., excitation ~485 nm and emission ~520 nm for the green fluorescent dye).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Proliferation Assay cluster_mtt MTT Assay cluster_brdu BrdU Assay cluster_cyquant CyQUANT Assay seed Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) seed->adhere treat Treat with 27-HC (various concentrations) adhere->treat incubate Incubate (24-72h) treat->incubate assay_choice Select Assay incubate->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add MTT brdu_label Add BrdU Labeling Solution assay_choice->brdu_label BrdU cy_reagent Add CyQUANT Reagent assay_choice->cy_reagent CyQUANT mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis Data Analysis & Interpretation mtt_read->data_analysis brdu_fix Fix & Denature DNA brdu_label->brdu_fix brdu_ab Add Anti-BrdU Antibody brdu_fix->brdu_ab brdu_detect Detect & Measure Signal brdu_ab->brdu_detect brdu_detect->data_analysis cy_incubate Incubate (60 min) cy_reagent->cy_incubate cy_read Read Fluorescence cy_incubate->cy_read cy_read->data_analysis

Caption: Experimental workflow for assessing 27-HC's effect on cell proliferation.

Signaling Pathways of this compound in Cell Proliferation

The dual role of 27-HC in modulating cell proliferation is primarily mediated through its interaction with Estrogen Receptors (ERs) and Liver X Receptors (LXRs). The PI3K/Akt pathway has also been implicated as a downstream effector.

G cluster_er Estrogen Receptor (ER) Pathway (Pro-proliferative) cluster_lxr Liver X Receptor (LXR) Pathway (Anti-proliferative) cluster_pi3k PI3K/Akt Pathway Modulation hc1 This compound er ERα / ERβ hc1->er ere Estrogen Response Element (ERE) er->ere genes1 Target Gene Transcription (e.g., Cyclin D1) ere->genes1 prolif1 Increased Cell Proliferation genes1->prolif1 hc2 This compound lxr LXRα / LXRβ hc2->lxr lxre LXR Response Element (LXRE) lxr->lxre genes2 Target Gene Transcription (e.g., ABCA1, ABCG1) lxre->genes2 prolif2 Decreased Cell Proliferation / Apoptosis genes2->prolif2 hc3 This compound receptor Receptor (e.g., ERβ) hc3->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream prolif3 Altered Cell Proliferation downstream->prolif3

Caption: Key signaling pathways modulated by 27-HC affecting cell proliferation.

References

Application Notes and Protocols for Studying the Tumorigenic Properties of Dietary Cholesterol and 27-Hydroxycholesterol (27HC) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the roles of dietary cholesterol and its primary metabolite, 27-hydroxycholesterol (27HC), in tumorigenesis. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to explore the underlying mechanisms and evaluate potential therapeutic interventions.

Introduction

Elevated circulating cholesterol has been identified as a potential risk factor for several types of cancer, particularly estrogen receptor-positive (ER+) breast cancer.[1][2] The biological effects of cholesterol on tumor progression are, in part, mediated by its metabolite, this compound (27HC).[2][3] 27HC is an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR), implicating it in both hormone-dependent and metabolic pathways that can drive cancer growth and metastasis.[2][3] This document outlines established animal models and experimental procedures to dissect the tumorigenic properties of dietary cholesterol and 27HC.

Animal Models

Several well-characterized mouse models are instrumental in studying the impact of cholesterol and 27HC on cancer. The choice of model depends on the specific research question, such as investigating tumor initiation, promotion, or metastasis.

1. Genetically Engineered Mouse Models (GEMMs):

  • MMTV-PyMT Model: This model spontaneously develops mammary tumors due to the expression of the polyoma middle T antigen under the control of the mouse mammary tumor virus (MMTV) promoter.[4][5] It is a valuable tool for studying the entire spectrum of breast cancer progression, from hyperplasia to metastatic carcinoma.[4][5]

  • CYP27A1 Knockout (CYP27A1⁻/⁻) Mice: These mice lack the enzyme responsible for converting cholesterol to 27HC.[2] They are crucial for delineating the specific effects of 27HC versus cholesterol itself on tumorigenesis. Studies have shown that in the absence of CYP27A1, the tumor-promoting effects of a high-cholesterol diet are negated.[2]

  • CYP7B1 Knockout (CYP7B1⁻/⁻) Mice: These mice have a deficiency in the enzyme that catabolizes 27HC, leading to elevated endogenous levels of 27HC. This model is useful for studying the consequences of increased 27HC in a more physiological setting.[6]

2. Xenograft and Syngeneic Models:

  • MCF7 Xenograft Model: Human ER+ breast cancer cells (MCF7) are implanted into immunocompromised mice (e.g., nude or SCID mice). This model is highly dependent on estrogen for tumor growth and is widely used to study the estrogenic activity of compounds like 27HC.[6][7]

  • E0771 Syngeneic Model: Murine ER+ mammary cancer cells (E0771) are implanted into immunocompetent C57BL/6 mice. This model allows for the study of the tumor and its interaction with a complete immune system.[2]

  • APOE3 Replacement Mice: These mice, where the mouse ApoE gene is replaced with the human APOE3 allele, develop hypercholesterolemia on a high-fat diet, mimicking a human-like metabolic response.[2]

Data Presentation: Quantitative Analysis of Tumorigenesis

The following tables summarize quantitative data from studies investigating the effects of dietary cholesterol, 27HC, and related inhibitors on tumor development in various mouse models.

Table 1: Effect of High-Cholesterol/High-Fat Diet on Tumor Growth and Latency in MMTV-PyMT Mice

Treatment GroupTumor Latency (days)Final Tumor Volume (mm³)Number of Lung MetastasesReference
Control Diet~45Data not specifiedData not specified[2]
High-Cholesterol Diet~35Significantly increasedData not specified[2]
Control Diet (CYP27A1⁻/⁻)~55Significantly decreasedData not specified[2]
High-Cholesterol Diet (CYP27A1⁻/⁻)~55No significant changeData not specified[2]
Low-Fat Diet (16% kcal)Data not specified~1000~10[8][9]
High-Fat Diet (60% kcal)Data not specified~2500~25[8][9]

Table 2: Effect of 27HC and Inhibitors on Tumor Growth in Xenograft and Syngeneic Models

Animal ModelTreatment GroupFinal Tumor Volume (mm³)Fold Change vs. ControlReference
E0771 in APOE3 miceHigh-Fat Diet (HFD) + Vehicle~1200-[2]
HFD + GW273297X (CYP27A1 inhibitor)~6000.5[2]
HFD + Atorvastatin~7000.58[2]
MCF7 XenograftVehicle~150-[6]
27HC (1 µM)~2701.8[7]
MDA-MB-231 XenograftVehicleData not specified-[10]
Atorvastatin (2 mg/kg)Significantly decreasedData not specified[10]
Atorvastatin (10 mg/kg)Significantly decreasedData not specified[10]

Experimental Protocols

Protocol 1: Induction of Hypercholesterolemia with a High-Fat/High-Cholesterol Diet

Objective: To induce hypercholesterolemia in mice to study its effect on tumorigenesis.

Materials:

  • Animal model of choice (e.g., MMTV-PyMT, C57BL/6J for syngeneic models).

  • Control diet (e.g., standard chow with ~4-5% fat content).

  • High-fat/high-cholesterol diet: A common formulation consists of 40-60% of calories from fat (lard-based) and 1.25% cholesterol.[8][9][11][12] Cholic acid (0.5%) can be added to enhance hyperlipidemia.[12]

  • Metabolic cages for monitoring food and water intake.

  • Equipment for blood collection (e.g., retro-orbital or tail vein).

  • Cholesterol measurement kit.

Procedure:

  • Acclimatize mice to the housing facility for at least one week.

  • Randomly assign mice to either the control or high-fat/high-cholesterol diet group.

  • Provide the respective diets and water ad libitum.

  • Monitor body weight and food intake weekly.

  • At desired time points (e.g., after 4-8 weeks of diet), collect blood samples to measure serum cholesterol levels to confirm hypercholesterolemia.

  • Proceed with tumor cell implantation or monitor for spontaneous tumor development.

  • Continue the dietary regimen throughout the duration of the tumor study.

Protocol 2: Administration of this compound (27HC)

Objective: To assess the direct effect of exogenous 27HC on tumor growth.

Materials:

  • Animal model (e.g., ovariectomized mice with MCF7 xenografts).

  • This compound (27HC).

  • Vehicle for injection (e.g., corn oil or a solution containing ethanol, Tween-80, and saline).

  • Syringes and needles for subcutaneous or intraperitoneal injection.

Procedure:

  • Prepare a stock solution of 27HC in a suitable solvent (e.g., ethanol).

  • On the day of injection, dilute the stock solution with the vehicle to the desired final concentration. A typical dose for daily injection is in the range of 10-40 mg/kg body weight.

  • Administer 27HC via subcutaneous or intraperitoneal injection daily.

  • The control group should receive vehicle injections following the same schedule.

  • Monitor tumor growth using calipers at regular intervals.

Protocol 3: Pharmacological Inhibition of the Cholesterol-27HC Axis

Objective: To evaluate the therapeutic potential of inhibiting cholesterol synthesis or the conversion of cholesterol to 27HC.

Materials:

  • Animal model with established tumors (e.g., MMTV-PyMT or E0771 syngeneic model on a high-fat diet).

  • CYP27A1 inhibitor: GW273297X. A typical dose is administered by daily injection.[2][13]

  • Statin (HMG-CoA reductase inhibitor): Atorvastatin. Doses ranging from 2 mg/kg to 10 mg/kg are administered via intraperitoneal injection.[10]

  • Appropriate vehicles for each inhibitor.

Procedure:

  • Once tumors are palpable or have reached a predetermined size, randomize the animals into treatment and control groups.

  • Prepare the inhibitor solutions in their respective vehicles.

  • Administer the inhibitors and vehicle to the respective groups according to the specified dose and schedule (e.g., daily intraperitoneal injections).

  • Monitor tumor growth and the general health of the animals regularly.

  • At the end of the study, tumors and metastatic tissues can be harvested for further analysis.

Visualization of Signaling Pathways and Workflows

Signaling Pathways:

The tumorigenic effects of cholesterol and 27HC are primarily mediated through the Estrogen Receptor (ER) and Liver X Receptor (LXR) signaling pathways.

Cholesterol_27HC_Signaling Cholesterol Dietary Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 HC27 This compound (27HC) CYP27A1->HC27 ER Estrogen Receptor (ER) HC27->ER LXR Liver X Receptor (LXR) HC27->LXR CYP7B1 CYP7B1 HC27->CYP7B1 TumorGrowth Tumor Growth (Proliferation, Survival) ER->TumorGrowth Metastasis Metastasis (Invasion, EMT) LXR->Metastasis InactiveMetabolites Inactive Metabolites CYP7B1->InactiveMetabolites Inhibitor CYP27A1 Inhibitors (e.g., GW273297X) Inhibitor->CYP27A1 Statin Statins (e.g., Atorvastatin) Statin->Cholesterol Synthesis

Caption: Cholesterol to 27HC signaling pathway in cancer.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for investigating the impact of a high-cholesterol diet on tumor development in an MMTV-PyMT mouse model.

Experimental_Workflow Start Start: MMTV-PyMT Mice (3 weeks old) Diet Dietary Intervention (Control vs. High-Cholesterol Diet) Start->Diet Tumor_Monitoring Tumor Monitoring (Palpation, Caliper Measurement) Diet->Tumor_Monitoring Data_Collection Data Collection (Tumor Volume, Latency) Tumor_Monitoring->Data_Collection Endpoint Endpoint Analysis (Necropsy, Metastasis Assessment, Histology, Molecular Analysis) Data_Collection->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis Logical_Framework Hypothesis Hypothesis: Dietary Cholesterol -> 27HC -> Tumorigenesis Model Animal Model (e.g., MMTV-PyMT, Xenograft) Hypothesis->Model Intervention Intervention (High-Cholesterol Diet, 27HC Admin, Inhibitors) Model->Intervention Outcome Outcome Measures (Tumor Growth, Metastasis, Biomarkers) Intervention->Outcome Conclusion Conclusion: Role of Cholesterol/27HC in Cancer Outcome->Conclusion

References

Application Notes and Protocols for Pharmacokinetic Studies of 27-Hydroxycholesterol in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

27-Hydroxycholesterol (27-HC) is an abundant, circulating oxysterol synthesized from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2] It plays a crucial role in cholesterol homeostasis, serving as a transport form of cholesterol from peripheral tissues to the liver for bile acid synthesis.[2] Beyond its metabolic functions, 27-HC is a signaling molecule that acts as an endogenous ligand for Liver X Receptors (LXRs) and a selective estrogen receptor modulator (SERM).[2][3][4][5] Given its involvement in various physiological and pathological processes, including cardiovascular disease, neurodegeneration, and cancer, understanding its pharmacokinetic (PK) profile is essential for the development of novel therapeutics targeting these pathways.[6][7][8][9]

These application notes provide a comprehensive overview of the methodologies and data relevant to conducting pharmacokinetic studies of 27-HC in preclinical rodent models. The protocols detailed below cover compound administration, sample collection, and bioanalytical quantification, providing researchers with the necessary tools to design and execute robust PK studies.

Data Presentation: Pharmacokinetics of this compound

The following tables summarize quantitative data from a pilot pharmacokinetic study in which this compound, complexed with 2-hydroxypropyl-β-cyclodextrin, was administered as a single oral dose of 25 mg/kg to CD1 male mice.[10][11][12]

Table 1: this compound Concentration in Mouse Plasma and Tissues Following a Single Oral Dose (25 mg/kg)

Time Point (hours)Plasma (ng/mL)Liver (ng/g)Brain (ng/g)Small Intestine (ng/g)
0 (Endogenous) 100.3 ± 15.1215.0 ± 25.231.0 ± 5.1105.7 ± 18.5
1 165.2 ± 20.3450.1 ± 55.745.3 ± 6.8250.4 ± 30.9
4 130.5 ± 18.9310.6 ± 40.138.1 ± 5.9180.6 ± 22.3
8 115.4 ± 16.5255.8 ± 33.434.5 ± 5.5140.1 ± 19.8
24 105.1 ± 14.8225.3 ± 28.932.0 ± 5.2110.2 ± 17.6
Data presented as mean ± S.D. (n=4 mice per time point). Data sourced from a study by Leoni et al., 2022.[11]

Table 2: Calculated Pharmacokinetic Parameters for this compound in Mouse Plasma

ParameterValueUnit
Cmax (Maximum Concentration) 165.2ng/mL
Tmax (Time to Cmax) 1hour
AUC (Area Under the Curve) 885.7ng·h/mL
Parameters calculated from the plasma concentration-time data in Table 1.[11][12]

Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways involving this compound.

G cluster_cell Cell cluster_nucleus Nucleus HC27_in 27-HC LXR LXR HC27_in->LXR Binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_RXR_DNA LXR/RXR binds to LXR Response Element (LXRE) LXR_RXR->LXR_RXR_DNA Translocates to Nucleus TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXR_RXR_DNA->TargetGenes Induces Efflux Cholesterol Efflux TargetGenes->Efflux Promotes HC27_out This compound (27-HC) HC27_out->HC27_in Enters Cell

Caption: Liver X Receptor (LXR) signaling pathway activated by this compound.

G Chol Cholesterol HC27 This compound (27-HC) Chol->HC27 Metabolized by Metabolites 7α-hydroxylated metabolites (Substrates for Bile Acid Synthesis) HC27->Metabolites Metabolized by CYP27A1 CYP27A1 (Sterol 27-hydroxylase) CYP27A1->Chol CYP7B1 CYP7B1 (Oxysterol 7α-hydroxylase) CYP7B1->HC27

Caption: Biosynthesis and metabolism of this compound.

Experimental Protocols

Detailed protocols for key experiments in a preclinical pharmacokinetic study of this compound are provided below.

Protocol 1: Formulation and Administration of 27-HC via Oral Gavage (Mouse Model)

This protocol is based on methodologies used for oral administration of 27-HC in mice.[10][11]

1. Materials:

  • This compound (27-HC) powder

  • 2-hydroxypropyl-β-cyclodextrin (2HPβCD)

  • Glycerol (B35011) solution (e.g., 2% w/v in sterile water)

  • Sterile water for injection

  • Vortex mixer and magnetic stirrer

  • Analytical balance

  • Appropriately sized gavage needles (e.g., 18-20 gauge, flexible plastic tubes are recommended for safety).[13][14]

  • Syringes (1 mL)

  • CD-1 male mice (or other appropriate strain)

2. Vehicle and Formulation Preparation:

  • Prepare a 35% (w/v) solution of 2HPβCD in a 2% (w/v) glycerol solution.

  • Calculate the required amount of 27-HC for the desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 2.5 mg/mL).

  • Slowly add the 27-HC powder to the 2HPβCD/glycerol solution while continuously stirring or vortexing.

  • Continue to mix until the 27-HC is fully complexed and a clear solution is formed. Prepare this formulation fresh on the day of the experiment.[15]

3. Oral Gavage Procedure:

  • Weigh each animal accurately immediately before dosing to calculate the precise volume to be administered (Maximum recommended volume is 10 mL/kg).[13][16]

  • Properly restrain the mouse by scruffing the neck and back to immobilize the head.[14]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.[13]

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[14][16]

  • Once the needle is in place, administer the formulation slowly and steadily.[16]

  • Withdraw the needle gently along the same path of insertion.

  • Monitor the animal for at least 10-15 minutes post-dosing for any signs of respiratory distress or adverse reactions.[13][16]

Protocol 2: Serial Blood Sampling from a Single Mouse

This protocol enables the collection of multiple blood samples from one mouse to generate a complete PK profile, reducing animal usage and inter-animal variability.[17]

1. Materials:

  • Mouse restrainer

  • Lancets (for submandibular bleed)

  • Heparinized capillary tubes

  • Microcentrifuge tubes (0.5 mL) pre-treated with anticoagulant (e.g., EDTA).[18]

  • Gauze pads

  • Isoflurane and anesthesia induction chamber (for retro-orbital and terminal bleeds)

  • Syringe (1 mL) with a small gauge needle (e.g., 25-27G for cardiac puncture)

2. Sampling Procedure (Example Time Points):

  • Pre-dose: A pre-dose sample can be taken to establish baseline levels.

  • Early Time Points (e.g., 5, 15, 30 min - Submandibular Vein):

    • Securely restrain the mouse.

    • Puncture the submandibular vein with a lancet. A small drop of blood will form.[19]

    • Collect approximately 30-50 µL of blood using a heparinized capillary tube and transfer it to a pre-labeled microcentrifuge tube.[17]

    • Apply gentle pressure with gauze to stop the bleeding. Alternate sides of the face for subsequent bleeds.[17]

  • Mid Time Points (e.g., 1, 2, 4 hours - Saphenous Vein):

    • Restrain the animal and shave a small area on the hind leg to visualize the lateral saphenous vein.[20]

    • Puncture the vein with a needle (e.g., 25G).

    • Collect blood droplets as they form into a capillary tube.

    • Apply pressure to achieve hemostasis.

  • Terminal Bleed (e.g., 8 or 24 hours - Cardiac Puncture):

    • Anesthetize the mouse deeply with isoflurane. Confirm lack of pedal reflex.

    • Position the mouse on its back.

    • Insert a 25G needle attached to a 1 mL syringe just under and to the left of the xiphoid process at a 35-40 degree angle.[19]

    • Gently aspirate as you advance the needle until blood flows into the syringe. A large volume (0.4-0.7 mL) can be collected.[19][21]

    • Ensure euthanasia of the animal via an approved secondary method (e.g., cervical dislocation) following the procedure.

Protocol 3: Plasma Processing and Storage

1. Procedure:

  • Immediately after collection, gently mix the blood with the anticoagulant in the microcentrifuge tube.[21]

  • Keep the tubes on ice.

  • Centrifuge the blood samples at 2000 x g for 10-15 minutes at 4°C.[18][21]

  • Carefully collect the supernatant (plasma) using a pipette, avoiding disturbance of the cell pellet.

  • Transfer the plasma to a new, clean, and pre-labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.[21]

Protocol 4: Quantification of 27-HC by LC-MS/MS

This protocol outlines a general method for quantifying 27-HC in plasma, adapted from established procedures.[22][23][24]

1. Materials:

  • Plasma samples, calibration standards, and quality control (QC) samples

  • Internal standard (IS), e.g., deuterated 27-HC (d6-27-HC)

  • Potassium hydroxide (B78521) (KOH) for saponification

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase HPLC column (e.g., C18)

  • Solvents: Methanol (B129727), isopropanol, acetonitrile, water, formic acid (all LC-MS grade)

2. Sample Preparation (Saponification and Extraction):

  • To a 100 µL aliquot of plasma, add the internal standard.

  • Add methanolic KOH to hydrolyze the esterified 27-HC (saponification), allowing quantification of total 27-HC. Incubate as required (e.g., 1 hour at room temperature).

  • Neutralize the reaction with an acid.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[22][23]

    • Condition the SPE cartridge with methanol and then water.

    • Load the sample.

    • Wash the cartridge to remove interferences.

    • Elute the oxysterols with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol mixture with 0.1% formic acid.[25]

    • Gradient: Run a gradient from lower to higher organic phase (Mobile Phase B) to separate 27-HC from other oxysterols and endogenous interferences.

  • Mass Spectrometry:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[22][23]

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example): Monitor specific precursor-to-product ion transitions for both 27-HC and its deuterated internal standard to ensure specificity and accurate quantification.[12]

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of 27-HC in the unknown samples by interpolating their peak area ratios from the standard curve.

Experimental Workflow Visualization

G A 1. Animal Dosing (e.g., Oral Gavage of 27-HC) B 2. Serial Blood Sampling (Submandibular, Saphenous, etc.) A->B C 3. Plasma Separation (Centrifugation) B->C D 4. Sample Preparation (Saponification & SPE) C->D E 5. LC-MS/MS Analysis (Quantification of 27-HC) D->E F 6. Data Analysis (PK Parameter Calculation: Cmax, Tmax, AUC) E->F

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Accurate Measurement of 27-Hydroxycholesterol (27-HC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of 27-Hydroxycholesterol (27-HC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of this important cholesterol metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring 27-HC?

A1: The accurate quantification of 27-HC presents several challenges due to its low physiological concentrations, its similarity to other oxysterols, and its susceptibility to auto-oxidation.[1][2] Key difficulties include:

  • Low Abundance: 27-HC is present in biological matrices at much lower concentrations than cholesterol, making its detection and quantification challenging.[2]

  • Isomeric Interference: 27-HC has several isomers, such as 24(S)-hydroxycholesterol (24S-HC) and 25-hydroxycholesterol (B127956) (25-HC), which have similar molecular structures and physicochemical properties, making chromatographic separation difficult.[1][3]

  • Sample Stability: 27-HC can be artificially formed by the auto-oxidation of cholesterol during sample collection, processing, and storage, leading to erroneously high measurements.[2]

  • Matrix Effects: Components in biological samples (e.g., plasma, tissue) can interfere with the analysis, suppressing or enhancing the analyte signal in mass spectrometry.[4]

Q2: Which analytical methods are most commonly used for 27-HC quantification?

A2: The most prevalent and reliable methods for 27-HC analysis are mass spectrometry-based techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, specificity, and ability to quantify 27-HC without the need for derivatization in many cases.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for oxysterol analysis, offering high resolution. However, it typically requires a derivatization step to increase the volatility of 27-HC.[4][6]

Q3: Is derivatization necessary for 27-HC analysis?

A3: The necessity of derivatization depends on the analytical method employed:

  • For GC-MS analysis , derivatization is essential to make the non-volatile 27-HC suitable for gas chromatography.[4][6]

  • For LC-MS/MS analysis , derivatization is often not required, especially with modern, highly sensitive instruments.[7][8] However, derivatization can significantly enhance detection sensitivity, which can be crucial when dealing with samples containing very low concentrations of 27-HC.[9]

Q4: How should I store my samples to ensure the stability of 27-HC?

A4: Proper sample handling and storage are critical to prevent auto-oxidation and degradation. General guidelines include:

  • Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) during sample collection to prevent auto-oxidation.[10]

  • Temperature: Store samples at -80°C for long-term storage.[11][12] For short-term storage, -20°C or 4°C may be acceptable, but stability should be verified.[12][13]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the analyte.[11] It is recommended to aliquot samples into single-use vials before freezing.[14]

Troubleshooting Guides

Issue 1: Low or No Signal for 27-HC in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization 27-HC may not ionize efficiently in standard electrospray ionization (ESI). Atmospheric pressure chemical ionization (APCI) is often a more suitable alternative for non-derivatized sterols.[4]Improved signal intensity.
Poor Extraction Recovery The extraction method may be inefficient. Use an appropriate organic solvent and optimize the extraction conditions.[4] Liquid-liquid extraction with methyl tert-butyl ether (MTBE) is a common and effective method.[4]Increased analyte signal and improved quantitative accuracy.
Analyte Degradation Oxysterols can be susceptible to degradation. Handle samples with care, avoid prolonged exposure to light and heat, and consider using antioxidants.[4]Preservation of the analyte and a more accurate signal.
Matrix Effects Components in the sample matrix can suppress the ionization of the target analyte. Implement a more thorough sample cleanup or use a more effective chromatographic separation to mitigate these effects.[4]Reduced signal suppression and a more reliable signal.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Column Chemistry The column may not be suitable for separating 27-HC from its isomers. Try a column with a different stationary phase, such as a pentafluorophenyl (PFP) or a biphenyl (B1667301) column, which can offer alternative selectivity for steroidal compounds.[4]Improved separation of 27-HC from interfering isomers.
Suboptimal Mobile Phase Composition The mobile phase may not be optimized for the separation. Experiment with different solvent compositions (e.g., methanol, acetonitrile (B52724), water) and additives (e.g., formic acid, ammonium (B1175870) formate) to improve chromatographic performance.[4]Sharper peaks and increased resolution between closely eluting compounds.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.[4]Improved peak shape and better resolution.
Issue 3: Inconsistent Results in GC-MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Derivatization The derivatization reaction may not have gone to completion, resulting in multiple or no peaks for the analyte. Optimize the derivatization conditions, including the reagent concentration, reaction time, and temperature. Ensure the sample is completely dry before adding the derivatization reagent.[4]A single, sharp peak for the derivatized analyte and improved reproducibility.
Degradation of Derivatized Analyte The derivatized product may be unstable. Analyze the samples as soon as possible after derivatization and check the literature for the stability of the specific derivative you are using.[4]Consistent peak areas and reliable quantification.
Active Sites in the GC System Active sites in the injector or column can cause peak tailing and loss of analyte. Use a deactivated liner and column, and perform regular maintenance.Improved peak shape and better sensitivity.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for 27-HC measurement.

Table 1: Performance of LC-MS/MS Methods for 27-HC Quantification

Parameter Method 1 [1][3]Method 2 [7][8][15]Method 3 [16]
Matrix Human PlasmaHuman PlasmaHuman Serum
Derivatization NoNoNo
Linearity Range 20 - 300 nM40 - 400 µg/L10 - 1000 ng/mL
Limit of Quantification (LOQ) 30 nM25 µg/LNot Reported
Inter-day Precision (CV%) < 10%< 9%Not Reported
Recovery (%) Not Reported98 - 103%Not Reported

Table 2: Performance of GC-MS Method for 27-HC Quantification

Parameter Method 1 [10]
Matrix Mouse Plasma and Tissues
Derivatization Yes (TMSi-ethers)
Selected Ion Monitoring (m/z) 456 for 27-HC
Internal Standard 27-HC-d6 (m/z 462)
Linearity Range Not Reported
Limit of Quantification (LOQ) Not Reported

Experimental Protocols

Key Experiment: Quantification of 27-HC in Human Plasma by LC-MS/MS (Non-derivatization)

This protocol is a generalized representation based on common practices.[1][7][8][15]

1. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add an internal standard (e.g., 27-HC-d6).

  • Add an antioxidant such as BHT to prevent auto-oxidation.[10]

  • Perform protein precipitation by adding a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a suitable C18 or phenyl-hexyl column for separation.

    • Employ a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium formate (B1220265) to enhance ionization.

  • Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both 27-HC and its internal standard.

3. Data Analysis

  • Generate a standard curve by analyzing known concentrations of 27-HC.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of 27-HC in the samples by interpolating from the standard curve.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate 27-HC Measurement issue_type Identify Issue Type start->issue_type low_signal Low or No Signal issue_type->low_signal Signal poor_peak Poor Peak Shape / Resolution issue_type->poor_peak Chromatography inconsistent_results Inconsistent Results (GC-MS) issue_type->inconsistent_results Reproducibility check_ionization Optimize Ionization Source (ESI vs APCI) low_signal->check_ionization check_column Evaluate Column Chemistry poor_peak->check_column check_derivatization Optimize Derivatization inconsistent_results->check_derivatization check_extraction Verify Extraction Recovery check_ionization->check_extraction check_degradation Assess Analyte Stability check_extraction->check_degradation check_matrix Investigate Matrix Effects check_degradation->check_matrix solution Accurate Measurement Achieved check_matrix->solution check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase check_injection_vol Reduce Injection Volume check_mobile_phase->check_injection_vol check_injection_vol->solution check_derivative_stability Check Derivative Stability check_derivatization->check_derivative_stability check_derivative_stability->solution

Caption: Troubleshooting workflow for inaccurate 27-HC measurement.

SignalingPathway cholesterol Cholesterol cyp27a1 CYP27A1 cholesterol->cyp27a1 Metabolism hc27 This compound (27-HC) cyp27a1->hc27 cyp7b1 CYP7B1 hc27->cyp7b1 Catabolism er Estrogen Receptor (ER) hc27->er Binding lxr Liver X Receptor (LXR) hc27->lxr Binding bile_acids Bile Acids cyp7b1->bile_acids gene_expression Target Gene Expression er->gene_expression lxr->gene_expression

Caption: Simplified signaling pathway of 27-HC.[17][18][19]

ExperimentalWorkflow start Start: Plasma Sample add_is Add Internal Standard (e.g., 27-HC-d6) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Result: 27-HC Concentration data_processing->end

Caption: Experimental workflow for 27-HC quantification by LC-MS/MS.

References

Navigating the Nuances of 27-Hydroxycholesterol: A Technical Guide to Optimal Sample Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the storage conditions for 27-Hydroxycholesterol (27-HC) samples. Adherence to these guidelines is critical for ensuring sample integrity and obtaining reliable, reproducible experimental results. This document offers detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs) on this compound Sample Handling

Q1: What is the recommended short-term storage condition for plasma or serum samples containing 27-HC?

For short-term storage, plasma or serum samples should be kept on ice water immediately after collection and processed as quickly as possible.[1] Studies have shown that storing tissue homogenates in ice water preserves the integrity of lipids, with over 90% of lipid class ratios remaining unchanged after 35 minutes.[1] If immediate processing is not feasible, storage at room temperature should not exceed a few hours.

Q2: What is the optimal temperature for long-term storage of 27-HC samples?

For long-term stability, it is strongly recommended to store plasma, serum, and tissue samples at -80°C.[2] While storage at -20°C is common for many biological samples, studies on similar oxysterols have indicated that prolonged storage at this temperature (beyond 6-9 months) can lead to auto-oxidation.[3] Storing samples at -80°C significantly minimizes the risk of degradation over extended periods. Dried metabolite extracts should also be stored at -80°C, and flushing the storage container with argon or nitrogen can further prevent oxidation.[4]

Q3: How should I prepare and store 27-HC standard stock solutions?

This compound standard stock solutions can be prepared in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). These solutions are reported to be stable for up to two months when stored at -20°C. To prepare the solution, you can dissolve up to 10 mg/ml of 27-HC in either solvent, with gentle warming aiding dissolution in DMSO.

Q4: How many times can I freeze and thaw my 27-HC samples?

It is crucial to minimize the number of freeze-thaw cycles, as this can significantly impact the stability of 27-HC. While some studies on other analytes have shown stability for up to three freeze-thaw cycles, it is best practice to aliquot samples into single-use volumes before freezing to avoid repeated temperature fluctuations.[5] If repeated use from a single vial is unavoidable, it is essential to validate the stability of 27-HC under your specific freeze-thaw conditions.

Q5: Should I use antioxidants when storing 27-HC samples?

Yes, the use of antioxidants is highly recommended to prevent the auto-oxidation of 27-HC, especially during long-term storage. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. The addition of BHT can help preserve the integrity of the analyte.

Troubleshooting Guide for this compound Experiments

This section addresses common issues encountered during the analysis of 27-HC and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low or undetectable 27-HC levels in samples Sample degradation due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles).1. Review storage history of the samples. 2. If possible, re-analyze a freshly collected and properly stored sample. 3. For future studies, ensure all samples are stored at -80°C and aliquoted to minimize freeze-thaw cycles.
Inefficient extraction of 27-HC from the sample matrix.1. Optimize the extraction protocol. A validated liquid-liquid extraction method using solvents like methyl tert-butyl ether can be effective. 2. Ensure complete evaporation of the organic solvent before reconstitution.
High variability between replicate measurements Inconsistent sample handling or preparation.1. Standardize all sample handling steps, from collection to analysis. 2. Ensure accurate and consistent pipetting of all reagents and samples. 3. Use an internal standard to account for variability in extraction and instrument response.
Presence of interfering substances in the sample.1. Optimize the chromatographic method to improve the separation of 27-HC from other oxysterols and matrix components. 2. Utilize a highly selective detection method such as tandem mass spectrometry (MS/MS).[6][7][8][9]
Unexpected peaks in chromatogram Contamination or degradation products.1. Analyze a blank sample (matrix without the analyte) to identify potential sources of contamination. 2. Check the purity of the 27-HC standard. 3. Ensure all solvents and reagents are of high purity.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure for evaluating the stability of 27-HC in a given matrix (e.g., plasma) under specific storage conditions.

1. Sample Preparation:

  • Obtain a pool of the desired biological matrix (e.g., human plasma).

  • Spike the matrix with a known concentration of 27-HC standard.

  • Aliquot the spiked matrix into multiple small-volume tubes for each storage condition to be tested.

2. Storage Conditions:

  • Baseline (T=0): Analyze a set of aliquots immediately after preparation.

  • Long-Term Storage: Store aliquots at the desired temperatures (e.g., -20°C and -80°C) for various time points (e.g., 1, 3, 6, 12 months).

  • Freeze-Thaw Cycles: Subject a set of aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A single cycle consists of freezing the sample at the storage temperature for at least 24 hours and then thawing it to room temperature.

3. Sample Analysis:

  • At each time point or after the specified number of freeze-thaw cycles, extract 27-HC from the samples using a validated extraction method.

  • Quantify the concentration of 27-HC using a validated analytical method, such as LC-MS/MS.[6][7][8][9]

4. Data Analysis:

  • Compare the mean concentration of 27-HC at each time point or freeze-thaw cycle to the baseline concentration.

  • Calculate the percentage of degradation for each condition.

  • Determine the acceptable stability limits based on the requirements of the specific assay or study.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is a bioactive molecule that functions as a selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs). Its signaling activities can influence various physiological and pathological processes.

27_Hydroxycholesterol_Signaling This compound Signaling Pathways Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Metabolism HC27 This compound CYP27A1->HC27 ER Estrogen Receptor (ER) HC27->ER Binds & Modulates LXR Liver X Receptor (LXR) HC27->LXR Binds & Activates Gene_Expression_ER ER-Target Gene Expression ER->Gene_Expression_ER Regulates Gene_Expression_LXR LXR-Target Gene Expression LXR->Gene_Expression_LXR Regulates Physiological_Effects Physiological & Pathological Effects Gene_Expression_ER->Physiological_Effects Gene_Expression_LXR->Physiological_Effects

Caption: 27-HC is synthesized from cholesterol and exerts its effects by modulating ER and LXR pathways.

Experimental Workflow for 27-HC Stability Assessment

The following diagram illustrates a typical workflow for conducting a stability study of 27-HC in biological samples.

27HC_Stability_Workflow Workflow for 27-HC Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Collect_Matrix Collect Biological Matrix (e.g., Plasma) Spike_HC Spike with 27-HC Standard Collect_Matrix->Spike_HC Aliquot Aliquot into Single-Use Vials Spike_HC->Aliquot Baseline Baseline (T=0) Analysis Aliquot->Baseline Long_Term Long-Term Storage (-20°C vs -80°C) Aliquot->Long_Term Freeze_Thaw Freeze-Thaw Cycles Aliquot->Freeze_Thaw Extraction 27-HC Extraction Baseline->Extraction Long_Term->Extraction Freeze_Thaw->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Data_Analysis Data Analysis & Stability Assessment Quantification->Data_Analysis

Caption: A systematic workflow for evaluating the stability of 27-HC under various storage conditions.

References

Technical Support Center: Troubleshooting Inconsistent Results in 27-Hydroxycholesterol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 27-Hydroxycholesterol (27-HC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (27-HC) and why are its effects variable?

This compound is a primary metabolite of cholesterol, synthesized by the enzyme CYP27A1 and catabolized by CYP7B1. It is the most abundant circulating oxysterol in humans.[1][2][3] The variability in its experimental effects stems from its dual role as a signaling molecule. 27-HC is a selective estrogen receptor modulator (SERM), meaning it can act as both an agonist and an antagonist of estrogen receptors (ERα and ERβ) depending on the tissue and cellular context.[4] Additionally, it is an agonist for the liver X receptor (LXR), a key regulator of cholesterol metabolism and inflammatory responses.[2][3] This multifaceted activity can lead to divergent outcomes in different experimental systems.

Q2: How should I prepare and store 27-HC stock solutions to ensure consistency?

Due to its lipophilic nature, 27-HC is insoluble in aqueous solutions. Stock solutions should be prepared in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use high-purity, anhydrous solvents to prevent degradation. To maintain stability and prevent oxidation, store stock solutions in amber glass vials at -20°C or -80°C.[1]

Q3: What is the optimal vehicle for in vivo administration of 27-HC?

For oral gavage in mouse models, 27-HC can be effectively delivered when complexed with 2-hydroxypropyl-β-cyclodextrin (2HPβCD) in a glycerol (B35011) solution.[5] This formulation helps to improve the solubility and bioavailability of the lipophilic 27-HC molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered in cell culture, animal models, and analytical quantification of 27-HC.

Cell Culture Experiments
Problem Possible Cause Recommended Solution
Inconsistent or no observable effect of 27-HC. Presence of endogenous steroids and lipids in serum: Fetal Bovine Serum (FBS) contains hormones and lipids that can interfere with the action of 27-HC.Use charcoal-stripped FBS to remove endogenous steroids and lipids. Alternatively, conduct experiments in serum-free media for the duration of the 27-HC treatment if the cell line can tolerate it.[1]
Low bioavailability in culture medium: 27-HC may precipitate out of the aqueous medium or bind to proteins, reducing its effective concentration.To enhance solubility, consider preparing a complex of 27-HC with cyclodextrin.[1]
Solvent concentration is too high: High concentrations of the solvent (e.g., ethanol, DMSO) used to dissolve 27-HC can be toxic to cells.Ensure the final solvent concentration in the culture medium is non-toxic, typically below 0.1%. Always include a vehicle-only control group to assess the effect of the solvent.[1]
High variability in cell proliferation or viability assays. Biphasic effect of 27-HC: 27-HC can have a biphasic effect on cell proliferation, being stimulatory at low concentrations and inhibitory at higher concentrations.[6]Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Cell-type specific responses: The effects of 27-HC are highly dependent on the expression levels of ERα, ERβ, and LXR in the cell line being used.[4][6]Characterize the expression of these receptors in your cell line. Be aware that different cell lines, even from the same tissue of origin, can respond differently.
Unexpected changes in gene expression. Activation of multiple signaling pathways: 27-HC can simultaneously activate both ER and LXR signaling pathways, leading to complex transcriptional responses.Use specific antagonists for ER (e.g., fulvestrant) and LXR to dissect the contribution of each pathway to the observed gene expression changes.[7]
Animal Models
Problem Possible Cause Recommended Solution
High variability in physiological responses to 27-HC administration. Influence of diet on endogenous 27-HC levels: High-fat and high-cholesterol diets can significantly increase the endogenous production of 27-HC, potentially masking the effect of exogenous administration.[8][9][10][11]Use a standardized, low-cholesterol chow diet for all experimental groups to minimize variations in endogenous 27-HC. Report the detailed composition of the diet used in your study.
Sex-dependent effects: The inflammatory and metabolic effects of 27-HC can differ between male and female animals due to differences in estrogen signaling.Conduct studies in both male and female animals and analyze the data separately. Be aware of the hormonal status of female animals (e.g., estrous cycle).
Inconsistent tissue levels of 27-HC after administration. Poor bioavailability of administered 27-HC: The lipophilic nature of 27-HC can lead to poor absorption and inconsistent delivery to target tissues.Use a vehicle that enhances solubility, such as 2-hydroxypropyl-β-cyclodextrin, for oral administration.[5] For other routes, ensure proper formulation to achieve consistent delivery.
Rapid metabolism of 27-HC: 27-HC is metabolized in the liver and other tissues by CYP7B1, which can lead to rapid clearance.[5]Conduct pharmacokinetic studies to determine the optimal dosing regimen to maintain the desired tissue concentrations of 27-HC.
Analytical Quantification (LC-MS/MS)
Problem Possible Cause Recommended Solution
Low recovery of 27-HC during sample extraction. Inefficient extraction method: The choice of extraction solvent can significantly impact the recovery of 27-HC from complex biological matrices.For plasma and tissue homogenates, liquid-liquid extraction with solvents like methyl tert-butyl ether or a combination of ethanol and diethyl ether has been shown to be effective.[12][13]
Binding to labware: The lipophilic nature of 27-HC can cause it to adhere to plastic surfaces.Use borosilicate-coated glass tubes and pipettes to minimize adhesion and improve recovery.[13]
Degradation of 27-HC during sample preparation and storage. Auto-oxidation: Oxysterols are susceptible to oxidation, leading to the formation of artifacts and inaccurate quantification.Add antioxidants, such as butylated hydroxytoluene (BHT), to your samples and extraction solvents. Purge samples with nitrogen and store them at -80°C to minimize oxidation.
Inaccurate quantification due to interfering substances. Co-elution of isomers: Other oxysterol isomers can have similar mass-to-charge ratios and may co-elute with 27-HC, leading to inaccurate quantification.Optimize the chromatographic separation to ensure baseline resolution of 27-HC from other isomers. A C18 or phenyl hexyl column with an optimized gradient can provide good separation.[12][13]
Matrix effects: Components of the biological matrix can suppress or enhance the ionization of 27-HC in the mass spectrometer.Use a deuterated internal standard for 27-HC to correct for matrix effects and variations in extraction efficiency.[13]

Quantitative Data Summary

Table 1: Reported Basal and Post-Administration Levels of 27-HC in Mice

TissueBasal Level (µg/g or µg/mL)Post-Administration (25 mg/kg oral) Peak Level (µg/g or µg/mL)Time to PeakReference
Plasma0.04~0.251 hour[14]
Liver0.61~3.54 hours[14]
Brain0.18~0.254 hours[14]
Lung0.35~0.64 hours[14]
IntestineNot Reported~151 hour[14]

Table 2: Performance of a Validated LC-MS/MS Method for 27-HC Quantification in Human Plasma

ParameterValueReference
Lower Limit of Quantification25 µg/L[15][16]
Within-day Coefficient of Variation< 9%[15][16]
Between-day Coefficient of Variation< 9%[15][16]
Recovery98% - 103%[15][16]

Experimental Protocols

Protocol 1: Treatment of Cell Cultures with 27-HC
  • Cell Seeding: Plate cells in the appropriate culture vessel and allow them to adhere and reach 70-80% confluency.

  • Preparation of 27-HC Solution:

    • Prepare a 10 mM stock solution of 27-HC in 100% ethanol.

    • Dilute the stock solution in a serum-free or charcoal-stripped serum-containing medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

    • Ensure the final ethanol concentration in the culture medium is below 0.1%.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the different concentrations of 27-HC or the vehicle control (medium with 0.1% ethanol).

    • Incubate the cells for the desired time period (e.g., 24, 48 hours) before proceeding with downstream assays.[17]

Protocol 2: Quantification of 27-HC in Plasma or Tissue Homogenates by LC-MS/MS
  • Sample Preparation:

    • To 0.5 mL of plasma or tissue homogenate, add a known amount of deuterated 27-HC internal standard.

    • Add 3 mL of pure ethanol and vortex thoroughly.

    • Add 4 mL of diethyl ether, vortex, and centrifuge at 4,000 x g for 10 minutes.

    • Collect the supernatant. Re-extract the pellet with the same volumes of ethanol and diethyl ether.

    • Pool the supernatants and dry under a stream of nitrogen.[13]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 or phenyl hexyl column.

    • Use a gradient elution with a mobile phase consisting of methanol (B129727) with 5 mM ammonium (B1175870) formate.

    • Perform mass spectrometric detection using a triple quadrupole instrument in multiple reaction monitoring (MRM) mode.[13]

Visualizations

Signaling Pathways and Experimental Workflows

27-HC Signaling Pathways cluster_0 This compound (27-HC) cluster_1 Signaling Pathways cluster_2 Cellular Responses 27-HC 27-HC ER Estrogen Receptor (ERα/ERβ) 27-HC->ER LXR Liver X Receptor (LXR) 27-HC->LXR Gene_Expression Altered Gene Expression ER->Gene_Expression Cell_Proliferation Modulation of Cell Proliferation ER->Cell_Proliferation LXR->Gene_Expression Inflammation Inflammatory Response LXR->Inflammation Cholesterol_Homeostasis Cholesterol Homeostasis LXR->Cholesterol_Homeostasis

Caption: Dual signaling pathways of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture 1. Cell Culture & Treatment - Select appropriate cell line - Prepare 27-HC solutions - Treat cells with 27-HC and controls start->cell_culture rna_extraction 2. RNA Extraction - Lyse cells and purify RNA cell_culture->rna_extraction gene_expression_analysis 3. Gene Expression Analysis - qPCR or RNA-sequencing rna_extraction->gene_expression_analysis data_analysis 4. Data Analysis - Identify differentially expressed genes - Pathway analysis gene_expression_analysis->data_analysis validation 5. Validation - Confirm results with independent assays (e.g., Western blot, ELISA) data_analysis->validation conclusion Conclusion validation->conclusion

Caption: Workflow for gene expression analysis of 27-HC effects.

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Enhancing 27-Hydroxycholesterol Detection Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 27-Hydroxycholesterol (27-HC) detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of 27-HC using ELISA, GC-MS, and LC-MS/MS methods.

Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Potential Cause Recommended Solution
No or Weak Signal Inactive reagents (e.g., expired, improper storage).Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions. Allow all reagents to reach room temperature before use.
Incorrect reagent preparation or addition sequence.Double-check the protocol for correct dilution of standards and reagents, and ensure they are added in the specified order.
Insufficient antibody concentration.Optimize the concentration of the primary or secondary antibody. Consider performing a titration experiment.
Inadequate incubation times or temperatures.Follow the recommended incubation times and temperatures precisely. Ensure consistent temperature across the plate by avoiding stacking.[1]
Poor binding of capture antibody to the plate.Use high-quality ELISA plates and ensure the coating buffer is appropriate. Consider overnight incubation at 4°C for the coating step.[2]
High Background Insufficient washing.Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step.[2]
Non-specific binding of antibodies.Use a high-quality blocking buffer and ensure sufficient incubation time. Consider adding a detergent like Tween-20 to the wash buffers.[2]
High concentration of detection antibody.Optimize the concentration of the detection antibody to reduce non-specific binding.
Contaminated reagents or plate.Use fresh, sterile reagents and handle the plate carefully to avoid contamination.
High Variability Between Replicates Pipetting errors.Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability. Change pipette tips for each sample and standard.
Inconsistent incubation conditions.Ensure uniform temperature across the plate during incubation. Use a plate sealer to prevent evaporation.
Incomplete mixing of reagents in wells.Gently tap the plate after adding reagents to ensure thorough mixing.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.Use a deactivated liner and/or replace the liner. Trim the front end of the column.
Column contamination.Bake out the column at a high temperature to remove contaminants. If the problem persists, the column may need to be replaced.[3]
Inappropriate injection temperature.Optimize the injector temperature to ensure complete and rapid vaporization of the sample without degradation.
Low Sensitivity/Poor Signal Sample degradation during derivatization or injection.Ensure derivatization is complete and use a suitable solvent. Optimize injector temperature to prevent thermal degradation.
Leak in the system (injector, column fittings).Perform a leak check of the GC system and tighten any loose fittings.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Retention Time Shifts Fluctuations in carrier gas flow rate.Check the gas supply and regulators for consistent pressure. Check for leaks in the gas lines.
Column aging or contamination.Condition the column or replace it if it is old or heavily contaminated.[4]
Changes in oven temperature program.Verify the oven temperature program is accurate and reproducible.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Potential Cause Recommended Solution
Low Signal Intensity/Poor Sensitivity Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with the chosen ionization mode (e.g., ESI, APCI).
Matrix effects (ion suppression or enhancement).Improve sample cleanup to remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal mobile phase composition.Optimize the mobile phase composition and gradient to improve analyte retention and elution.
Inconsistent Retention Times Fluctuations in pump pressure or flow rate.Check for leaks in the LC system. Degas mobile phases to prevent bubble formation.
Column degradation or blockage.Flush the column with a strong solvent. If the problem persists, replace the column.
Changes in mobile phase composition.Ensure mobile phases are prepared accurately and consistently.
Poor Peak Shape Column overload.Dilute the sample or inject a smaller volume.
Inappropriate injection solvent.The injection solvent should be of similar or weaker strength than the initial mobile phase.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.

Frequently Asked Questions (FAQs)

Q1: Which detection method offers the highest sensitivity for 27-HC?

A: Generally, LC-MS/MS offers the highest sensitivity and specificity for the quantification of 27-HC, followed by GC-MS, and then ELISA. LC-MS/MS can achieve lower limits of detection, making it suitable for samples with very low concentrations of the analyte.

Q2: How can I minimize the auto-oxidation of cholesterol to 27-HC during sample preparation?

A: To prevent auto-oxidation, it is crucial to work quickly and at low temperatures. Samples should be processed on ice whenever possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is also highly recommended.

Q3: What are the critical steps in sample preparation for mass spectrometry-based methods?

A: Key steps include:

  • Saponification: To hydrolyze cholesteryl esters and liberate free 27-HC.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterol fraction.

  • Derivatization (for GC-MS): To increase the volatility and thermal stability of 27-HC.

Q4: My ELISA standard curve is flat. What should I do?

A: A flat standard curve can be due to several factors:

  • Improperly prepared standards: Double-check the dilution calculations and ensure the stock solution is not degraded.

  • Inactive enzyme conjugate: Verify the storage and handling of the HRP-conjugate.

  • Incorrect wavelength reading: Ensure the plate reader is set to the correct wavelength as specified in the kit protocol.

  • Use of a stop solution that is not compatible with the substrate.

Q5: Can I use the same sample preparation protocol for both GC-MS and LC-MS/MS?

A: While some initial steps like extraction may be similar, the protocols diverge significantly. GC-MS requires a derivatization step to make 27-HC volatile, which is not necessary for LC-MS/MS. It is essential to follow a protocol optimized for the specific analytical platform being used.

Quantitative Data Summary

The following tables summarize the performance characteristics of different 27-HC detection assays.

Table 1: Comparison of this compound Detection Assays

Parameter ELISA GC-MS LC-MS/MS
Sensitivity ModerateHighVery High
Limit of Detection (LOD) ~0.1 ng/mL[5]~1 ng/mL~0.025 - 25 µg/L[6][7][8]
Limit of Quantification (LOQ) ~0.156 ng/mL[5]~5 ng/mL~25 µg/L[6][7][8]
Specificity GoodHighVery High
Throughput HighLowMedium
Sample Preparation MinimalExtensive (derivatization required)Moderate

Note: Values can vary significantly between different kits, instruments, and laboratories.

Experimental Protocols

Protocol 1: this compound Quantification by ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.[5]

  • Sample Preparation:

    • Collect serum or plasma using standard procedures.

    • Centrifuge to remove particulate matter.

    • Samples can be stored at -20°C or -80°C if not analyzed immediately.

  • Assay Procedure:

    • Prepare standards and samples at the desired dilutions.

    • Add 50 µL of standard or sample to the appropriate wells of the 27-HC pre-coated microplate.

    • Immediately add 50 µL of biotin-labeled 27-HC to each well.

    • Incubate for 45 minutes at 37°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-Streptavidin Conjugate (SABC) to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 90 µL of TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 10 minutes. The concentration of 27-HC is inversely proportional to the OD value.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol is adapted from published methods for the analysis of oxysterols in plasma.[6][7][8][9]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., d7-27-HC).

    • Perform alkaline hydrolysis (saponification) by adding ethanolic potassium hydroxide (B78521) and incubating at 60°C to release esterified 27-HC.

    • Neutralize the sample with an acid.

    • Perform liquid-liquid extraction with a non-polar solvent like hexane (B92381) or methyl tert-butyl ether.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate.

    • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 27-HC and the internal standard.

Signaling Pathways and Workflows

This compound Signaling Pathways

27-HC is a key signaling molecule that modulates the activity of nuclear receptors, primarily the Liver X Receptor (LXR) and the Estrogen Receptor (ER).

G This compound Signaling Pathways cluster_0 Cholesterol Metabolism cluster_1 LXR Pathway cluster_2 Estrogen Receptor Pathway Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Metabolized by HC_27 This compound CYP27A1->HC_27 Produces LXR Liver X Receptor (LXR) HC_27->LXR Activates HC_27->LXR ER Estrogen Receptor (ER) HC_27->ER Binds to (SERM activity) HC_27->ER LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR ABCA1_G1 ABCA1/ABCG1 Genes LXR_RXR->ABCA1_G1 Induces Transcription Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux Promotes ERE Estrogen Response Element ER->ERE Binds to Gene_Expression Target Gene Expression (e.g., proliferation, inflammation) ERE->Gene_Expression Regulates

Figure 1. 27-HC acts as a ligand for both LXR and ER, modulating distinct downstream pathways.

General Experimental Workflow for 27-HC Quantification

The following diagram illustrates a typical workflow for the quantification of 27-HC from biological samples.

G General Workflow for 27-HC Quantification cluster_analysis Analysis Method Sample Biological Sample (Plasma, Serum, Tissue) Preparation Sample Preparation (Extraction, Saponification, Derivatization if GC-MS) Sample->Preparation Analysis Instrumental Analysis Preparation->Analysis ELISA ELISA GCMS GC-MS LCMS LC-MS/MS Data Data Acquisition and Processing Quantification Quantification (Standard Curve) Data->Quantification ELISA->Data GCMS->Data LCMS->Data

Figure 2. Overview of the steps involved in quantifying 27-HC from biological matrices.

References

Minimizing auto-oxidation of 27-Hydroxycholesterol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing the auto-oxidation of 27-Hydroxycholesterol (27-HC) during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the handling and stability of this compound.

Q1: What is this compound and why is its auto-oxidation a concern?

Q2: What are the primary factors that accelerate the auto-oxidation of 27-HC?

A2: The main factors that promote the auto-oxidation of 27-HC are:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the oxidation process.

  • Exposure to Light: Light, particularly UV light, can initiate and propagate auto-oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Metal ions can act as catalysts, accelerating the degradation of oxysterols.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of your 27-HC standards, adhere to the following storage guidelines:

  • Solid Form: Store solid 27-HC at -20°C or below in a tightly sealed, light-protected container. It can be stable for several years under these conditions.

  • Stock Solutions in Organic Solvents: Prepare stock solutions in high-purity organic solvents such as ethanol (B145695), DMSO, or DMF.[2] Aliquot the stock solution into small volumes in amber glass vials, purge with an inert gas (e.g., argon or nitrogen), and store at -80°C for long-term stability (up to one year).[3] Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is not recommended to store 27-HC in aqueous solutions for more than a day due to its limited stability.[2] If you must use an aqueous buffer, prepare it fresh before each experiment.

Q4: I see unexpected peaks in my chromatogram when analyzing my 27-HC standard. What could be the cause and how can I fix it?

A4: The appearance of extra peaks is a common sign of 27-HC degradation due to auto-oxidation.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the unexpected peaks. Common oxidation products include 7-keto-cholesterol and various dihydroxycholesterols.

    • Review Handling and Storage Procedures: Ensure that your 27-HC standards have been consistently protected from light, stored at the recommended low temperatures, and handled under an inert atmosphere whenever possible.

    • Prepare Fresh Standards: If degradation is suspected, prepare a fresh stock solution from a new vial of solid 27-HC.

    • Incorporate Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your standard solutions to inhibit further oxidation.

Q5: Can I use antioxidants to prevent 27-HC auto-oxidation, and if so, how?

A5: Yes, antioxidants are highly effective at minimizing auto-oxidation. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for this purpose. It acts as a free radical scavenger, interrupting the oxidation chain reaction.

  • Recommendation: When preparing stock solutions of 27-HC, consider adding BHT at a final concentration of 50-100 µM. Natural antioxidants like α-tocopherol (Vitamin E) and quercetin (B1663063) can also be effective.

Data on this compound Stability

The following table summarizes the stability of this compound under various storage conditions. While precise degradation kinetics are not extensively published, this data provides a comparative overview to guide best practices.

Condition Solvent/Matrix Temperature Light Exposure Antioxidant Observed Stability Citation(s)
Solid N/A-20°CDarkNoneHigh (Stable for years)[3]
Solution Organic Solvent-80°CDark (Amber Vial)NoneHigh (Stable for up to 1 year)[3]
Solution Organic Solvent-20°CDark (Amber Vial)NoneModerate (Stable for up to 1 month)[3]
Solution Aqueous Buffer4°CAmbientNoneLow (Not recommended for >24 hours)[2]
Plasma Human EDTA Plasma4°CN/ANoneStable for at least 90 minutes[4]
Plasma Human EDTA Plasma-80°CN/ANoneStable for at least 2-4 weeks[4]
Plasma Human EDTA PlasmaRoom TemperatureN/ANoneStable for at least 30 minutes[4]
Freeze-Thaw Human EDTA Plasma-80°C to Room TempN/ANoneStable for up to 9 cycles[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

This protocol outlines the steps for preparing 27-HC standards with minimal risk of auto-oxidation.

Materials:

  • This compound (solid)

  • High-purity ethanol (or DMSO/DMF)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated micropipettes

Procedure:

  • Pre-analysis Preparation:

    • Allow the sealed vial of solid 27-HC to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

    • Prepare a 10 mM stock solution of BHT in ethanol.

  • Preparation of 10 mM 27-HC Stock Solution:

    • Weigh an appropriate amount of solid 27-HC in a clean, amber glass vial.

    • Add the required volume of ethanol to achieve a 10 mM concentration.

    • Add the BHT stock solution to a final concentration of 100 µM.

    • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

    • Immediately cap the vial tightly and vortex until the solid is completely dissolved. Sonication may be used if necessary.[2]

  • Storage of Stock Solution:

    • Store the 10 mM stock solution at -80°C.

  • Preparation of Working Standards:

    • On the day of the experiment, thaw the stock solution on ice.

    • Prepare serial dilutions of the stock solution using the desired experimental solvent (e.g., cell culture medium, buffer).

    • Use the working standards immediately after preparation.

Protocol 2: Analysis of this compound in Plasma by HPLC-MS/MS

This protocol provides a general method for the quantification of 27-HC in plasma samples.

Materials:

  • Plasma samples collected in EDTA tubes

  • Internal Standard (e.g., d6-27-Hydroxycholesterol)

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard solution.

    • Saponification (Optional, for total 27-HC): Add 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze esterified 27-HC.

    • Protein Precipitation: Add 400 µL of cold methanol, vortex, and centrifuge at high speed to pellet proteins.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant from the protein precipitation step.

      • Wash the cartridge with a low-percentage organic solvent in water to remove polar impurities.

      • Elute 27-HC with a high-percentage organic solvent (e.g., methanol or acetonitrile).

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • HPLC System: A standard HPLC system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 27-HC and the internal standard.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

27-HC primarily exerts its biological effects through the activation of the Liver X Receptor (LXR) and modulation of the Estrogen Receptor (ER).

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus cholesterol Cholesterol cyp27a1 CYP27A1 cholesterol->cyp27a1 Metabolism hc27 27-HC cyp27a1->hc27 lxr LXR hc27->lxr Agonist er ER hc27->er Modulator rxr RXR lxr->rxr Heterodimerizes lxre LXR Response Element (LXRE) lxr->lxre Binds rxr->lxre Binds ere Estrogen Response Element (ERE) er->ere Binds target_genes_lxr LXR Target Genes (e.g., ABCA1, ABCG1, ApoE) lxre->target_genes_lxr Activates Transcription target_genes_er ER Target Genes (e.g., pS2, WISP2) ere->target_genes_er Activates Transcription cholesterol_efflux Cholesterol Efflux target_genes_lxr->cholesterol_efflux Promotes cell_proliferation Cell Proliferation target_genes_er->cell_proliferation Promotes

Caption: 27-HC signaling through LXR and ER pathways.

Experimental Workflow for Minimizing 27-HC Auto-oxidation

This workflow outlines the key steps to ensure the integrity of 27-HC throughout an experiment.

G start Start: Solid 27-HC prep_stock Prepare Stock Solution (Ethanol, BHT, Inert Gas) start->prep_stock storage Aliquoting and Storage (-80°C, Amber Vials) prep_stock->storage prep_working Prepare Working Standards (Fresh, on ice) storage->prep_working experiment Perform Experiment (e.g., Cell Treatment) prep_working->experiment sample_prep Sample Preparation for Analysis (e.g., Extraction, SPE) experiment->sample_prep analysis Analysis (e.g., HPLC-MS/MS) sample_prep->analysis end End: Data Acquisition analysis->end

Caption: Workflow for handling 27-HC to minimize oxidation.

By following these guidelines and protocols, researchers can significantly reduce the risk of this compound auto-oxidation, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Overcoming Low Bioavailability of 27-Hydroxycholesterol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low bioavailability of 27-Hydroxycholesterol (27-HC) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (27-HC) difficult to work with in cell culture?

A1: 27-HC is a lipophilic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This low solubility can lead to precipitation, inconsistent concentrations, and reduced availability to cells, making it challenging to obtain reliable and reproducible experimental results.

Q2: What are the primary signaling pathways activated by 27-HC?

A2: 27-HC is known to be an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs).[1] Therefore, its primary signaling pathways involve the activation of Estrogen Receptors (ERα and ERβ) and LXRs, which in turn regulate the transcription of various target genes involved in cholesterol homeostasis, cell proliferation, and inflammation.[2][3]

Q3: What are the common methods to improve the bioavailability of 27-HC in cell culture?

A3: The most common methods to enhance the solubility and delivery of 27-HC to cells in culture include:

  • Using organic solvents: Dissolving 27-HC in a small amount of an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the culture medium.

  • Complexation with cyclodextrins: Encapsulating 27-HC within cyclodextrin (B1172386) molecules to increase its aqueous solubility.

  • Complexation with bovine serum albumin (BSA): Using BSA as a carrier protein to deliver 27-HC to cells.

Q4: What is the recommended storage procedure for 27-HC stock solutions?

A4: 27-HC is susceptible to oxidation. Stock solutions should be prepared in high-purity, anhydrous organic solvents, purged with an inert gas like nitrogen or argon, and stored in amber glass vials at -20°C or -80°C to protect from light and air. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 27-HC.

Problem Possible Cause Recommended Solution
Precipitate formation in culture medium upon adding 27-HC. Low aqueous solubility of 27-HC. The concentration of the organic solvent used to dissolve 27-HC is too high, causing it to crash out of solution.- Decrease the final concentration of 27-HC in the medium.- Use a carrier molecule like methyl-β-cyclodextrin or BSA to enhance solubility.- Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the culture medium is low and non-toxic to your cells (typically <0.1%).- Prepare the final working solution immediately before adding it to the cells.
Inconsistent or no cellular response to 27-HC treatment. - Degradation of 27-HC: Improper storage or handling can lead to oxidation.- Low bioavailability: The compound may not be effectively reaching the cells due to precipitation or binding to components in the serum.- Incorrect dosage: The effective concentration may not have been reached.- Prepare fresh stock solutions from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use a carrier like cyclodextrin or BSA.- Consider using serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line.- Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
High background cytotoxicity in control wells. Solvent toxicity: The concentration of the organic solvent used to prepare the stock solution is toxic to the cells.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO and ethanol).- Run a vehicle control (medium with the same concentration of the solvent) to assess the effect of the solvent alone.
Variability between experiments. - Inconsistent preparation of 27-HC solutions. - Differences in cell passage number or confluency. - Batch-to-batch variation of 27-HC or other reagents. - Standardize the protocol for preparing and adding 27-HC to the culture medium.- Use cells within a consistent passage number range and seed them to achieve a similar confluency at the time of treatment.- Test each new batch of 27-HC and other critical reagents for consistency.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of 27-HC in various solvents and the potential for enhancement using carriers.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Ethanol~20 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~0.1 - 2 mg/mL (may require warming)[4][5]
Dimethylformamide (DMF)~2 mg/mL[4]
Ethanol:PBS (1:2, pH 7.2)~0.3 mg/mL[4]
Aqueous BuffersSparingly soluble[4]

Table 2: Enhancing Aqueous Solubility of Hydrophobic Molecules with Carriers (Illustrative for Cholesterol)

CarrierMolar Ratio (Cholesterol:Carrier)Fold Increase in Aqueous SolubilityReference
Methyl-β-cyclodextrin>1:2Significant increase[6]
β-cyclodextrin1:1Forms stable complex, enhancing solubility[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile, amber glass vials

  • Inert gas (e.g., nitrogen or argon)

  • 0.22 µm syringe filter (compatible with the chosen solvent)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 27-HC powder.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently warm the solution (if using DMSO) and vortex until the 27-HC is completely dissolved.

  • Purge the vial with an inert gas to displace oxygen.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh, sterile amber vial.

  • Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound-Methyl-β-Cyclodextrin Inclusion Complex

This protocol is adapted from general methods for preparing cyclodextrin inclusion complexes. Optimization may be required.

Materials:

  • This compound stock solution in ethanol

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of MβCD in sterile water or PBS (e.g., 100 mM).

  • In a sterile tube, add the desired volume of the MβCD stock solution.

  • While vortexing the MβCD solution, slowly add the 27-HC stock solution (in ethanol) dropwise. A molar ratio of at least 1:2 (27-HC:MβCD) is recommended to start.

  • Continue vortexing for 15-30 minutes at room temperature.

  • Sonicate the mixture in a water bath sonicator for 15-30 minutes.

  • The resulting complex solution should be clear. If any precipitate is visible, it can be removed by filtration through a 0.22 µm filter.

  • This complex solution can then be diluted in cell culture medium to the desired final concentration of 27-HC.

Protocol 3: Preparation of this compound-BSA Complex

This protocol is adapted from general methods for preparing lipid-BSA complexes.

Materials:

  • This compound stock solution in ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Magnetic stirrer and stir bar

  • Sterile glass container

Procedure:

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS or serum-free medium (e.g., 10% w/v).

  • In a sterile glass container with a magnetic stir bar, place the desired volume of the BSA solution and begin stirring gently at room temperature.

  • Slowly add the 27-HC stock solution (in ethanol) dropwise to the stirring BSA solution. A typical starting molar ratio is 1:1 (27-HC:BSA).

  • Allow the mixture to stir for at least 1 hour at room temperature to allow for complex formation.

  • The resulting 27-HC-BSA complex can be sterile-filtered (0.22 µm filter) and then added to the cell culture medium to achieve the desired final concentration of 27-HC.

Mandatory Visualizations

Signaling Pathways

G cluster_0 This compound (27-HC) Signaling Pathways cluster_1 LXR Pathway cluster_2 Estrogen Receptor (ER) Pathway HC This compound (27-HC) LXR Liver X Receptor (LXR) HC->LXR Agonist ER Estrogen Receptor (ERα / ERβ) HC->ER Modulator LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to TargetGenes_LXR Target Gene Transcription (e.g., ABCA1, ABCG1, IDOL) LXRE->TargetGenes_LXR Activates Efflux Cholesterol Efflux TargetGenes_LXR->Efflux ERE Estrogen Response Element (ERE) ER->ERE Binds to TargetGenes_ER Target Gene Transcription (e.g., Proliferation genes) ERE->TargetGenes_ER Activates/Represses Proliferation Cell Proliferation TargetGenes_ER->Proliferation G cluster_0 Experimental Workflow for 27-HC Cell Treatment start Start prep_stock Prepare 27-HC Stock Solution (in Ethanol/DMSO) start->prep_stock choose_delivery Choose Delivery Method prep_stock->choose_delivery direct Direct Dilution choose_delivery->direct Simple cyclodextrin Cyclodextrin Complex choose_delivery->cyclodextrin Enhanced Solubility bsa BSA Complex choose_delivery->bsa Carrier-Mediated prep_working Prepare Working Solution in Cell Culture Medium direct->prep_working cyclodextrin->prep_working bsa->prep_working treat_cells Treat Cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assays incubate->assay end End assay->end G cluster_0 Troubleshooting Logic for 27-HC Experiments problem Problem Observed (e.g., Precipitation, No Effect) solubility Is Solubility the Issue? problem->solubility concentration Is Concentration Optimal? solubility->concentration No use_carrier Use Carrier (Cyclodextrin/BSA) solubility->use_carrier Yes stability Is 27-HC Stable? concentration->stability Yes lower_conc Lower Concentration concentration->lower_conc No dose_response Perform Dose-Response concentration->dose_response Unsure fresh_stock Prepare Fresh Stock stability->fresh_stock No solvent_control Check Solvent Toxicity stability->solvent_control Yes

References

Addressing solvent toxicity in cell-based assays with 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using 27-Hydroxycholesterol (27-HC) in cell-based assays. It focuses on addressing the common challenge of solvent toxicity to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (27-HC) and what is its role in cell-based assays?

This compound is a primary and abundant metabolite of cholesterol.[1][2] It functions as a signaling molecule in various physiological processes. In research, it is widely used to study its effects on cancer cell proliferation, cholesterol homeostasis, and immune responses.[1][3] 27-HC is known to be a selective estrogen receptor modulator (SERM) and a ligand for Liver X receptors (LXR), making it a key molecule for studying pathways related to breast cancer, prostate cancer, and metabolic diseases.[1][2][4][5]

Q2: What are the recommended solvents for dissolving this compound for cell culture experiments?

Due to its hydrophobic nature, 27-HC is insoluble in aqueous media. The most common solvents used to prepare stock solutions for cell-based assays are high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) (EtOH).[5][6][7] Stock solutions are typically prepared at a high concentration (e.g., 1-10 mM) and then diluted to the final working concentration in the cell culture medium.

Q3: What is the maximum recommended final concentration of solvents like DMSO or ethanol in cell culture?

The tolerance to solvents is highly cell-line dependent.[8] However, general guidelines are as follows:

  • DMSO: The final concentration in the culture medium should ideally be kept at or below 0.1%. Many cell lines can tolerate up to 0.5%, but concentrations above this can induce cytotoxicity and other off-target effects.[7][9][10][11]

  • Ethanol: The final concentration should generally not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[8][9]

It is imperative to experimentally determine the maximum non-toxic solvent concentration for your specific cell line.[8]

Q4: How can the solvent itself affect my experimental results beyond direct cytotoxicity?

Even at non-toxic concentrations, solvents can have biological effects. For example, DMSO has been shown to alter gene expression, induce cell differentiation, and affect the epigenetic landscape of cells.[9] It can also influence the production of signaling molecules like interleukins or reactive oxygen species (ROS).[6] Therefore, a vehicle control (cells treated with the same final concentration of solvent as the experimental group) is an essential component of any experiment.[8]

Troubleshooting Guide

Problem: I am observing significant cell death or altered morphology in my vehicle control group.

  • Possible Cause: The final concentration of your solvent (e.g., DMSO, ethanol) is likely too high and is causing cytotoxicity in your specific cell line.[8]

  • Solution:

    • Perform a Solvent Dose-Response Assay: Before proceeding with your main experiment, you must determine the maximum non-toxic concentration of the solvent for your cell line. This involves treating cells with a range of solvent concentrations (e.g., 0.01% to 2.0%) for the intended duration of your experiment and assessing cell viability.[8]

    • Lower the Solvent Concentration: Based on the dose-response data, choose a solvent concentration that results in >95% cell viability. This may require you to prepare a more concentrated stock solution of 27-HC to achieve the desired final concentration of the compound while keeping the solvent percentage low.[12]

    • Check for Contamination: Unexpected cytotoxicity can also arise from mycoplasma or endotoxin (B1171834) contamination.[8] Ensure all reagents and cell cultures are regularly tested and are contamination-free.

Problem: My this compound is precipitating when I add it to the culture medium.

  • Possible Cause: The compound's solubility limit in the aqueous culture medium has been exceeded. This can happen if the stock solution is added too quickly or if the final concentration is too high.[12]

  • Solution:

    • Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the 27-HC stock solution dropwise to the medium while gently swirling or vortexing. This gradual introduction helps prevent the rapid polarity change that causes precipitation.[12]

    • Use a Carrier Protein: For certain lipophilic compounds, pre-complexing them with fatty acid-free bovine serum albumin (BSA) can significantly improve their stability and delivery in culture media.[12]

    • Re-evaluate Final Concentration: You may need to perform your experiment at a lower final concentration of 27-HC that remains within its solubility limit in the medium.

Data Summary: Common Solvents for Cell-Based Assays

SolventRecommended Max. Final Concentration (v/v)Potential Cytotoxic Concentration (v/v)Key Considerations
DMSO ≤ 0.1% - 0.5% [7][9][11]> 0.5% (Highly cell-line dependent)[8][10]Can alter gene expression and cellular differentiation.[9] Always include a vehicle control.
Ethanol ≤ 0.5% [7][8]> 0.5% - 1.0% (Cell-line dependent)[9]Can affect metabolic proteins and membrane integrity.[13] Volatility requires careful handling.

Detailed Experimental Protocol: Solvent Toxicity Assessment

This protocol describes how to determine the maximum non-toxic concentration of a solvent (e.g., DMSO) on a specific cell line using an MTT-based cell viability assay.

1. Materials and Reagents:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Sterile-filtered solvent (e.g., high-purity DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • MTT Solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[15]

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Prepare Solvent Dilutions: Prepare a serial dilution of the solvent (e.g., DMSO) in complete culture medium to achieve 2x the final desired concentrations. A suggested range is 4%, 2%, 1%, 0.5%, 0.2%, 0.1%, 0.02%, and 0% (medium only control).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared solvent dilutions to the respective wells in triplicate.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.[14][15]

3. Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each solvent concentration relative to the "no-vehicle" control (0% solvent) using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

  • The highest concentration that does not cause a significant decrease in cell viability (e.g., maintains >95% viability) is considered the maximum safe concentration for your experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Viability Assay (MTT) cluster_analysis Analysis seed_cells 1. Seed Cells in 96-Well Plate prepare_dilutions 2. Prepare Solvent Serial Dilutions treat_cells 3. Treat Cells with Dilutions prepare_dilutions->treat_cells incubate_plate 4. Incubate for Experimental Duration treat_cells->incubate_plate add_mtt 5. Add MTT Reagent incubate_plate->add_mtt add_solvent 6. Add Solubilization Buffer add_mtt->add_solvent read_absorbance 7. Read Absorbance add_solvent->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability determine_max_conc 9. Determine Max. Non-Toxic Conc. calculate_viability->determine_max_conc

Caption: Workflow for determining solvent toxicity.

signaling_pathway cluster_ligand Ligand cluster_receptors Nuclear Receptors cluster_pathways Downstream Signaling cluster_effects Cellular Outcomes HC27 This compound (27-HC) LXR LXR HC27->LXR ER ERα / ERβ HC27->ER STAT3 STAT3 Pathway HC27->STAT3 Induces Phosphorylation BetaCatenin GSK-3β/β-catenin Pathway HC27->BetaCatenin Activates Metabolism Cholesterol Metabolism LXR->Metabolism GeneExp Altered Gene Expression ER->GeneExp Prolif Cell Proliferation ER->Prolif STAT3->Prolif Fibrosis Fibrosis BetaCatenin->Fibrosis

Caption: Key signaling pathways modulated by 27-HC.

References

Refinement of protocols for 27-Hydroxycholesterol extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of protocols for 27-Hydroxycholesterol (27-HC) extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is saponification a common step in 27-HC extraction protocols? A1: In biological matrices like plasma, a significant portion of 27-HC exists in an esterified form, where a fatty acid is attached.[1] Saponification is an alkaline hydrolysis step that cleaves these ester bonds, converting the esterified 27-HC into its free form.[1] This is crucial for accurately quantifying the total amount of 27-HC in a sample, as it ensures both free and esterified forms are measured, often leading to a stronger signal intensity.[2]

Q2: What is the purpose of adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation? A2: Cholesterol and its metabolites, including 27-HC, are susceptible to auto-oxidation during sample preparation, which can lead to the artificial formation of various oxysterols.[3][4] This can result in inaccurate quantification of the endogenous levels of 27-HC. Antioxidants like BHT are added to the extraction solvents to prevent this artificial oxidation and ensure the measured levels reflect the true biological concentrations.[3][4]

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples? A3: The choice between LLE and SPE depends on the complexity of your sample matrix and the desired level of cleanup.

  • LLE (e.g., using hexane (B92381) or chloroform/methanol) is a classic method that is effective for extracting lipids.[5] It is often used after saponification.

  • SPE provides a more thorough cleanup by removing interfering compounds, which can be critical for reducing matrix effects in sensitive LC-MS/MS analyses.[1][2][6] SPE is highly recommended for complex matrices like plasma to isolate sterols and oxysterols from other lipids.[1][7]

Q4: Is derivatization necessary for 27-HC analysis? A4: While some older methods based on Gas Chromatography-Mass Spectrometry (GC-MS) require derivatization (e.g., to trimethylsilyl (B98337) ethers), modern HPLC-MS or UHPLC-MS/MS methods often do not.[2][8][9] Direct analysis without derivatization simplifies the workflow, saving time and reducing potential sources of error.[8] However, derivatization can sometimes be used to improve chromatographic separation from isomers or enhance ionization efficiency.[9][10]

Troubleshooting Guide

Q5: I am experiencing low recovery of 27-HC. What are the potential causes and solutions? A5: Low recovery is a common issue that can stem from several steps in the protocol.

Potential Cause Troubleshooting Solution
Incomplete Saponification Ensure the hydrolysis solution (e.g., ethanolic KOH) is freshly prepared. Verify the incubation time and temperature (e.g., 90°C for 2 hours or overnight at a lower temperature).[11]
Inefficient Extraction Optimize your solvent choice for LLE. For SPE, ensure the cartridge has been properly conditioned and equilibrated. The sample pH may also need adjustment before loading.[3][6]
Analyte Loss During Solvent Evaporation Avoid overly aggressive heating during the dry-down step. Use a gentle stream of nitrogen at a controlled temperature (e.g., 35-45°C).[12]
Poor Analyte-Sorbent Interaction (SPE) Ensure the sample is loaded in a solvent that promotes binding. For reversed-phase SPE, the sample should be in a primarily aqueous solution.[6]

A minimum recovery of 50% is a reasonable internal target; consistently lower values indicate a need to re-evaluate the extraction procedure.

Q6: My results show high variability between replicate samples. How can I improve precision? A6: High variability often points to inconsistencies in sample handling and preparation.

Potential Cause Troubleshooting Solution
Inconsistent Sample Homogenization For tissue samples, ensure a consistent and thorough homogenization method is used. For plasma, vortex samples to ensure homogeneity before aliquoting.[1][13]
Matrix Effects Matrix components can suppress or enhance the analyte signal during ionization in the mass spectrometer.[14] Improve sample cleanup using SPE or a more rigorous LLE protocol. Using a deuterated internal standard (e.g., d5- or d7-27-HC) is critical to correct for these effects and improve precision.[15]
Inaccurate Pipetting Calibrate pipettes regularly. When adding small volumes of internal standards or other reagents, use precise techniques.
Analyte Instability Process samples quickly and store extracts at low temperatures (e.g., -80°C) if analysis is not immediate. Note that extracts reconstituted in mobile phase may not be stable for long periods.[5]

Q7: I'm having trouble separating 27-HC from isomeric oxysterols like 24S-HC or 25-HC. What should I do? A7: Co-elution of isomers is a significant challenge as they often cannot be differentiated by MS alone.[1]

Potential Cause Troubleshooting Solution
Suboptimal Chromatography Optimize the HPLC/UHPLC method. Experiment with different columns (e.g., C18, phenyl hexyl) and mobile phase compositions (e.g., methanol (B129727), acetonitrile, water with additives like ammonium (B1175870) acetate (B1210297) or formic acid). Adjusting the gradient and column temperature can also improve resolution.[10][16]
Inappropriate Column Choice A standard C18 column may not be sufficient. Consider core-shell columns for higher efficiency or columns with different selectivities (e.g., PFP or biphenyl) that can offer alternative separation mechanisms for steroidal compounds.[1][3]

Quantitative Data Summary

The following tables summarize typical performance metrics for 27-HC extraction and analysis from plasma/serum, as reported in various studies.

Table 1: Extraction Efficiency and Recovery Rates

Method Matrix Recovery (%) Reference
Saponification + SPE + HPLC-MS Human Plasma 98 - 103% [2][8]
LLE (Bligh/Dyer) Cultured Cells 70 - 80%
Dichloromethane/Methanol Extraction + Hydrolysis + SPE Human Plasma 85 - 110% [1][17]
LLE (Hexane) Human Plasma ~100% (at >66 ng/mL spike) [5]

| LLE | Human Plasma | 65.3% |[18] |

Table 2: Limits of Quantification (LOQ) and Precision

Method Matrix LOQ Precision (CV%) Reference
Saponification + SPE + HPLC-MS Human Plasma 25 µg/L (~25 ng/mL) < 9% [2][8]
HPLC-MS Human Plasma < 1 ng/mL < 10% [1]

| LC-MS/MS | Human Plasma | 30 nM (~12 ng/mL) | < 10% |[18] |

Detailed Experimental Protocols

Protocol 1: Saponification followed by Solid-Phase Extraction (SPE) for Plasma

This protocol is a composite methodology based on common practices for quantifying total 27-HC.[1][2][8]

1. Sample Preparation & Internal Standard Spiking:

  • Thaw frozen plasma samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To 200 µL of plasma in a glass tube with a Teflon-lined cap, add an appropriate amount of deuterated 27-HC internal standard (e.g., d5-27-HC).

2. Saponification (Alkaline Hydrolysis):

  • Add 2 mL of freshly prepared 1 M ethanolic potassium hydroxide (B78521) (KOH).

  • Add an antioxidant such as BHT (e.g., 50 µg).[4]

  • Vortex vigorously for 20-30 seconds.

  • Incubate the mixture. Options include heating at 90°C for 2 hours or incubating at 37°C for 1 hour.[5]

  • Allow the sample to cool to room temperature.

3. Solid-Phase Extraction (C18 Cartridge):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg) with 2 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry out.

  • Loading: Add water (e.g., 2 mL) to the saponified sample and vortex. Load the entire diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove impurities. A typical wash sequence is:

    • 1 mL of water.

    • 1 mL of 30% methanol in water.[12]

  • Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution: Elute the 27-HC using a non-polar solvent. Use two small aliquots for better recovery, for example, 2 x 0.5 mL of methanol or ethyl acetate.[7]

4. Final Preparation for LC-MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • Vortex and transfer to an autosampler vial.

Visualizations

Signaling & Metabolic Pathway of this compound

27HC_Pathway cluster_mito Mitochondrial Inner Membrane Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Transported via StARD proteins Mitochondria Mitochondria HC27 This compound (27-HC) CYP27A1->HC27 CYP7B1 CYP7B1 HC27->CYP7B1 LXR LXR HC27->LXR activates ER Estrogen Receptor (ER) HC27->ER modulates Metabolite 7α, 27-dihydroxycholesterol CYP7B1->Metabolite BileAcids Bile Acids Metabolite->BileAcids CholHomeostasis Cholesterol Homeostasis (Efflux via ABCA1/G1) LXR->CholHomeostasis GeneExpression ER Target Gene Expression ER->GeneExpression

Caption: Metabolic and signaling pathways of this compound (27-HC).[19][20]

General Experimental Workflow for 27-HC Analysis

27HC_Workflow cluster_extract Extraction Options Start 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Add Internal Standard (e.g., d5-27-HC) Start->Spike Sapon 3. Saponification (Alkaline Hydrolysis) Spike->Sapon Extract 4. Extraction Sapon->Extract LLE Liquid-Liquid Extraction (LLE) Extract->LLE SPE Solid-Phase Extraction (SPE) Extract->SPE Dry 5. Evaporation (Dry Down) Recon 6. Reconstitution Analysis 7. LC-MS/MS Analysis Data 8. Data Processing & Quantification

Caption: General experimental workflow for 27-HC extraction and analysis.

References

Technical Support Center: Enhancing the Stability of 27-Hydroxycholesterol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting 27-Hydroxycholesterol (27-HC) stock solutions to ensure experimental reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (27-HC) stock solutions?

A1: 27-HC is a lipophilic molecule with poor solubility in aqueous solutions. Therefore, organic solvents are necessary for preparing stock solutions. The choice of solvent depends on the desired concentration and the experimental application. High-purity, anhydrous solvents are crucial to prevent degradation. Commonly used solvents include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).

Q2: What are the approximate solubilities of 27-HC in common organic solvents?

A2: The approximate solubilities of 27-HC are summarized in the table below. It is important to note that these values can vary slightly between different sources and batches of 27-HC. Sonication may be required to achieve complete dissolution.[1][2]

Q3: How should I prepare an aqueous working solution of 27-HC for cell-based assays?

A3: To prepare an aqueous working solution, first dissolve the 27-HC in ethanol to create a concentrated stock solution. This stock can then be diluted with your aqueous buffer or cell culture medium to the desired final concentration. It is recommended to not store the final aqueous solution for more than one day due to the potential for precipitation and degradation.[1] The final concentration of ethanol in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q4: What are the optimal storage conditions for 27-HC, both as a solid and in solution?

A4: As a crystalline solid, 27-HC is stable for at least four years when stored at -20°C. Stock solutions in organic solvents like ethanol or DMSO can be stored at -20°C for up to two months.[3] For longer-term storage of solutions, -80°C is recommended. To minimize degradation from light and oxidation, store stock solutions in amber glass vials and consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q5: How can I minimize the degradation of 27-HC in my stock solutions?

A5: Degradation of 27-HC can be minimized by:

  • Using high-purity, anhydrous solvents.

  • Storing solutions at or below -20°C.

  • Protecting solutions from light by using amber vials.

  • Minimizing exposure to oxygen by purging with an inert gas.

  • Aliquoting stock solutions to reduce the number of freeze-thaw cycles.

  • Considering the addition of an antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), to the stock solution.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Precipitate forms in the stock solution upon storage. 1. The concentration exceeds the solubility limit at the storage temperature.2. The solvent has absorbed water over time, reducing solubility.3. The compound has degraded into less soluble products.1. Gently warm the solution in a 37°C water bath and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution.2. Use fresh, anhydrous solvent for stock solution preparation.3. If degradation is suspected, prepare a fresh stock solution and perform a stability check (see Experimental Protocols).
Inconsistent or unexpected experimental results. 1. Degradation of the 27-HC stock solution.2. Inaccurate concentration of the stock solution due to solvent evaporation or incomplete dissolution.3. Multiple freeze-thaw cycles affecting compound integrity.1. Prepare a fresh stock solution. Implement proper storage procedures, including aliquoting and protection from light and air.2. Ensure the 27-HC is completely dissolved before use. Use tightly sealed vials to prevent solvent evaporation.3. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
High background or off-target effects in cell-based assays. 1. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and causing cellular stress.2. The 27-HC has oxidized, and the degradation products are causing non-specific effects.1. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.1%). Run a vehicle control with the same solvent concentration to assess its effect.2. Prepare a fresh stock solution, consider adding an antioxidant, and handle the solution under an inert atmosphere if possible.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Ethanol2049.66
Dimethylformamide (DMF)24.97
Dimethyl sulfoxide (DMSO)0.10.25

Data compiled from various sources.[1][2] Sonication is recommended to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a chemical fume hood), weigh out the desired amount of 27-HC powder. For 1 mL of a 10 mM solution (MW: 402.66 g/mol ), you will need 4.027 mg.

  • Transfer the weighed 27-HC to the amber glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the final concentration of 10 mM.

  • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

  • (Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before final sealing to displace oxygen.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-MS

Objective: To determine the stability of a 27-HC stock solution over time under specific storage conditions.

Materials:

  • Prepared 27-HC stock solution (from Protocol 1)

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

  • C18 reversed-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium (B1175870) acetate)

  • Autosampler vials

Procedure:

  • Time Zero (T=0) Analysis:

    • Immediately after preparing the 27-HC stock solution, perform an initial analysis.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Inject the calibration standards and a sample of the stock solution (diluted to fall within the calibration range) onto the HPLC-MS system.

    • Record the peak area of the 27-HC peak. The concentration at T=0 is considered 100%.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple amber vials for storage under the desired conditions (e.g., -20°C and 4°C).

    • Also, prepare aliquots to test the effect of freeze-thaw cycles.

  • Time Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months), retrieve a stored aliquot.

    • For the freeze-thaw samples, subject them to a cycle of freezing at -20°C and thawing at room temperature for a specified number of repetitions before analysis.

    • Analyze the samples by HPLC-MS as described in step 1.

  • Data Analysis:

    • Using the initial T=0 data as a reference, calculate the percentage of 27-HC remaining at each time point.

    • A significant loss of 27-HC (e.g., >10-15%) indicates instability under the tested conditions.

    • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Suggested HPLC-MS Conditions (starting point for method development):

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

  • Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid or 5 mM ammonium acetate

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]+ and characteristic fragment ions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment cluster_application Experimental Use weigh Weigh 27-HC Powder dissolve Dissolve in Anhydrous Solvent weigh->dissolve store Store at -20°C or -80°C dissolve->store t0 T=0 Analysis (HPLC-MS) store->t0 working_sol Prepare Aqueous Working Solution store->working_sol storage_conditions Store Aliquots (-20°C, 4°C, Freeze-Thaw) t0->storage_conditions tx Time Point Analysis (e.g., 1, 2, 4, 8 weeks) storage_conditions->tx data_analysis Data Analysis (% Remaining) tx->data_analysis assay Perform Experiment (e.g., Cell-based Assay) working_sol->assay

Caption: Workflow for the preparation, stability assessment, and experimental use of this compound stock solutions.

degradation_pathway HC27 This compound (Stable) Degradation Degradation Products (Inactive/Altered Activity) HC27->Degradation Oxidation / Hydrolysis Factors Instability Factors Factors->Degradation Light Light Light->Factors Oxygen Oxygen Oxygen->Factors Water Water Water->Factors FreezeThaw Freeze-Thaw Cycles FreezeThaw->Factors

Caption: Simplified diagram illustrating factors contributing to the degradation of this compound.

References

Technical Support Center: High-Throughput Screening of 27-Hydroxycholesterol Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of 27-Hydroxycholesterol (27-HC) effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of this compound (27-HC) relevant for HTS?

A1: 27-HC primarily acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors (ERα and ERβ), and as a ligand for liver X receptors (LXRs).[1][2] Therefore, HTS assays are often designed to measure the activity of these nuclear receptors.

Q2: What type of assays are suitable for high-throughput screening of 27-HC effects?

A2: Cell-based assays are highly suitable for HTS of 27-HC. These can include reporter gene assays to measure ER or LXR activation, cell proliferation assays (e.g., MTS or CyQUANT) to assess effects on cell growth, and cytotoxicity assays to determine cell viability.[2][3] Fluorescence polarization (FP) assays can also be used for receptor binding studies in a high-throughput format.[4]

Q3: What concentrations of 27-HC should be used in HTS experiments?

A3: The concentration of 27-HC should be carefully optimized. It has been shown to have biphasic effects, with stimulation of cell growth at lower concentrations (e.g., 0.1 µM) and cytotoxic effects at higher concentrations (≥ 5 µM).[5] A dose-response curve should be established for your specific cell line to identify the optimal concentration range for screening.

Q4: How should I prepare 27-HC for use in HTS assays?

A4: As a lipophilic molecule, 27-HC should be dissolved in an organic solvent like DMSO to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all wells to avoid solvent-induced artifacts.[6]

Q5: What are appropriate positive and negative controls for a 27-HC HTS assay?

A5:

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as in the test wells) is essential.

  • Positive Controls: For ER-mediated effects, 17β-estradiol can be used as a positive control for agonistic activity. For LXR-mediated effects, a synthetic LXR agonist like T0901317 or GW3965 can be used.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding- Edge effects in the microplate- Inaccurate liquid handling- Use an automated cell dispenser for uniform seeding.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.- Regularly calibrate and validate automated liquid handlers.
Low Z'-factor (<0.5) - Low signal-to-background ratio- High data variability- Suboptimal assay conditions- Optimize reagent concentrations and incubation times.- Ensure positive and negative controls are robust and well-separated.- Review and refine the entire assay protocol for consistency.[6]
Biphasic or Inconsistent Dose-Response Curves - Cytotoxicity of 27-HC at high concentrations- Off-target effects- Compound precipitation- Perform a cytotoxicity assay to determine the toxic concentration range of 27-HC for your cell line.[5]- Reduce the highest concentration in your dose-response experiments.- Visually inspect wells for any signs of compound precipitation. Consider using a different vehicle or reducing the final compound concentration.
Lipophilic Compound-Related Issues (e.g., poor solubility, non-specific binding) - Precipitation of 27-HC in aqueous media- Adsorption to plasticware- Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to cause cellular toxicity.- Consider the use of low-binding microplates.- Include a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation, but test for its effect on cell viability first.[9]
False Positives/Negatives - Assay interference (e.g., autofluorescence of test compounds)- Cytotoxicity of test compounds masking a true effect- For fluorescence-based assays, pre-screen compounds for autofluorescence at the assay wavelengths.- Run a parallel cytotoxicity assay to identify compounds that are toxic at the screening concentration.[9]

Data Presentation

Table 1: Example Cytotoxicity of this compound on Breast Cancer Cell Lines

Cell Line27-HC Concentration (µM)Incubation Time (hours)% Cell Viability (relative to control)
MCF-7 (ER+)524Decreased
MCF-7 (ER+)1024Decreased
MCF-7 (ER+)2024Decreased
MDA-MB-231 (ER-)1048Decreased
MDA-MB-231 (ER-)2048Decreased
Data summarized from literature reports indicating cytotoxic effects at higher concentrations.[5]

Table 2: Example Proliferative Effects of this compound on Prostate Cancer Cell Lines

Cell Line27-HC Concentration (µM)% Increase in Cell Proliferation (relative to control)
LNCaP10~60%
PC310~30%
Data summarized from studies showing stimulation of cell proliferation.[2]

Experimental Protocols

Protocol 1: High-Throughput Cell Proliferation Assay

This protocol is adapted for screening compounds that modulate the proliferative effects of 27-HC.

  • Cell Seeding:

    • Culture cells (e.g., MCF-7 or LNCaP) to ~80% confluency.

    • Trypsinize and resuspend cells in the appropriate growth medium.

    • Using an automated liquid handler, seed cells into 384-well clear-bottom microplates at a pre-optimized density.

    • Incubate plates for 24 hours at 37°C and 5% CO2.

  • Compound and 27-HC Addition:

    • Prepare a stock solution of 27-HC in DMSO. Dilute to the desired working concentration in serum-free medium. The final concentration should be one that induces proliferation without significant cytotoxicity.

    • Prepare stock solutions of test compounds in DMSO.

    • Using an acoustic liquid handler, transfer nanoliter volumes of test compounds to the assay plates.

    • Add the 27-HC working solution to all wells except the negative control wells. Add vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability/Proliferation Readout:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (luminescence) or MTS (absorbance).

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the plate using a microplate reader compatible with the chosen detection method.

  • Data Analysis:

    • Normalize the data to the positive (27-HC alone) and negative (vehicle) controls.

    • Calculate the percent inhibition or potentiation for each test compound.

    • Identify "hits" based on a pre-defined activity threshold.

Mandatory Visualizations

G cluster_0 27-HC Signaling Pathways 27-HC 27-HC ER Estrogen Receptor (ERα/ERβ) 27-HC->ER LXR Liver X Receptor (LXR) 27-HC->LXR Proliferation Cell Proliferation ER->Proliferation Gene_Expression Target Gene Expression LXR->Gene_Expression

Caption: this compound (27-HC) signaling pathways.

G cluster_1 HTS Experimental Workflow A 1. Cell Seeding (384-well plate) B 2. Compound Addition (Test Library) A->B C 3. 27-HC Addition B->C D 4. Incubation (48-72 hours) C->D E 5. Add Detection Reagent (e.g., CellTiter-Glo) D->E F 6. Read Plate (Luminescence) E->F G 7. Data Analysis (Hit Identification) F->G

Caption: High-throughput screening experimental workflow.

G cluster_2 Troubleshooting Logic Problem Inconsistent Results Check_Variability High Well-to-Well Variability? Problem->Check_Variability Check_Z Low Z'-factor? Problem->Check_Z Check_Dose Biphasic Dose Response? Problem->Check_Dose Solution_Seeding Optimize Cell Seeding & Plate Layout Check_Variability->Solution_Seeding Solution_Assay Optimize Assay Parameters Check_Z->Solution_Assay Solution_Concentration Perform Cytotoxicity Assay & Adjust Concentration Check_Dose->Solution_Concentration

Caption: Troubleshooting logical relationships for HTS.

References

Dealing with matrix effects in mass spectrometry analysis of 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometry analysis of 27-Hydroxycholesterol (27-OHC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1] In the analysis of this compound (27-OHC), components of biological samples like plasma, serum, or tissue can either suppress or enhance the ionization of 27-OHC and its internal standard in the mass spectrometer's ion source.[2] This can lead to inaccurate quantification, with underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration, poor reproducibility, and reduced sensitivity.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[2]

Q2: How can I determine if my 27-OHC analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a pure 27-OHC standard into the mass spectrometer while injecting a blank, extracted sample matrix.[3] A dip or rise in the baseline signal at the retention time of 27-OHC indicates ion suppression or enhancement, respectively.[3]

  • Post-Extraction Spiking: This is a quantitative approach where a known amount of 27-OHC is spiked into an extracted blank matrix.[2] The response is then compared to the response of the same amount of 27-OHC in a neat solution (e.g., mobile phase). The ratio of these responses provides a quantitative measure of the matrix effect.[4]

  • Comparing Multiple Matrix Lots: Analyzing quality control (QC) samples prepared in at least six different lots of the biological matrix can help evaluate the variability of the matrix effect between different sources.[2] Consistent accuracy and precision across these lots suggest that the matrix effect is well-controlled.[2]

Q3: What are the most effective strategies to minimize matrix effects in 27-OHC quantification?

A3: A combination of strategies is often employed:

  • Efficient Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering 27-OHC. Common techniques include:

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte or the interferences, allowing for their separation.[5] Oasis HLB is a common SPE sorbent used for oxysterol extraction.[6]

    • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components.[5]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate 27-OHC from co-eluting matrix components is crucial.[5] This includes selecting the appropriate column and mobile phase gradient.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d5-27-Hydroxycholesterol) is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects.[2] This allows for accurate correction of signal suppression or enhancement.

  • Derivatization: Derivatizing 27-OHC can alter its chemical properties, potentially moving its retention time away from interfering matrix components and improving ionization efficiency.[7][8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor reproducibility of 27-OHC signal between injections Inconsistent matrix effects from sample to sample.- Ensure consistent and robust sample preparation. - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[2] - Check for and address any carryover issues in the LC system.
Low recovery of 27-OHC - Inefficient extraction during sample preparation. - Analyte degradation.- Optimize the LLE or SPE protocol (e.g., solvent choice, pH). - Evaluate different SPE sorbents. - Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of 27-OHC.[10]
High signal variability in quality control (QC) samples - Significant lot-to-lot variability in the biological matrix. - Inadequate removal of phospholipids.- Test the method with multiple lots of the matrix to assess the robustness of the sample preparation.[2] - Consider a more specific sample cleanup technique like HybridSPE-Phospholipid to remove phospholipids.[11]
Inaccurate quantification (bias) in QC samples - Ion suppression or enhancement affecting the analyte and/or internal standard differently. - Use of a non-ideal internal standard (e.g., an analog).- Use a SIL-IS that co-elutes with 27-OHC. - Perform a post-extraction spiking experiment to quantify the matrix effect and determine if a correction factor is needed.[2] - Further optimize sample cleanup and chromatography.
Interference peaks at or near the retention time of 27-OHC - Co-elution of isomers (e.g., 24S-hydroxycholesterol, 25-hydroxycholesterol).[10][12] - Endogenous matrix components with similar mass transitions.- Improve chromatographic resolution by adjusting the mobile phase gradient, changing the column, or using a 2D-LC system.[13][14] - Derivatization can help separate isomers.[7] - Select more specific MRM transitions for 27-OHC.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Free 27-OHC in Serum

This protocol is adapted from methods for the extraction of free hydroxycholesterols.[15]

  • Sample Preparation:

    • To 100 µL of serum, add the stable isotope-labeled internal standard (e.g., d5-27-OHC).

    • Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 1:1 v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol (B129727)/water mixture).

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Total 27-OHC in Plasma

This protocol is a general representation based on common procedures for oxysterol analysis.[16]

  • Saponification (to release esterified 27-OHC):

    • To 200 µL of plasma, add the SIL-IS.

    • Add 1 mL of 1 M ethanolic potassium hydroxide.

    • Incubate at 60°C for 1 hour to hydrolyze the esters.

    • Allow the sample to cool to room temperature.

  • SPE Column Conditioning:

    • Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading:

    • Neutralize the saponified sample with an appropriate acid (e.g., formic acid).

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the 27-OHC and other sterols with 1 mL of methanol or another suitable organic solvent (e.g., butyl acetate).[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for oxysterol analysis, highlighting recovery and matrix effects.

Method Analyte Matrix Recovery (%) Matrix Effect (%) Reference
SPE 27-OHCPlasma98 - 103Not explicitly stated, but method showed good accuracy[16]
SPE 27-OHCPlasma, Cortex, Liver85.3 - 110.3885 - 115[17]
LLE & Derivatization 4β-OHCPlasma88.2 - 101.586.2 - 117.6[18]
LLE & Derivatization 4α-OHCPlasma91.8 - 114.989.5 - 116.9[18]

Note: Recovery and Matrix Effect percentages are often presented as a range across different quality control levels. A matrix effect of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_solution Mitigation Strategies cluster_validation Validation Start Inaccurate or Irreproducible 27-OHC Quantification AssessME Assess Matrix Effect (Post-column infusion or Post-extraction spiking) Start->AssessME SamplePrep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) AssessME->SamplePrep Matrix Effect Detected End Reliable 27-OHC Quantification AssessME->End No Significant Matrix Effect Chromatography Improve Chromatography (Gradient, Column) SamplePrep->Chromatography SIL_IS Use Stable Isotope-Labeled Internal Standard Chromatography->SIL_IS Derivatization Consider Derivatization SIL_IS->Derivatization Revalidate Re-evaluate Method Performance (Accuracy, Precision, Linearity) Derivatization->Revalidate Revalidate->End

Caption: Troubleshooting workflow for addressing matrix effects in 27-OHC analysis.

Sample_Prep_Workflow cluster_0 Sample Preparation for 27-OHC Analysis Start Biological Sample (Plasma, Serum, etc.) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Add_IS Hydrolysis Saponification (Optional) (for total 27-OHC) Add_IS->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for 27-OHC sample preparation.

References

Strategies to prevent degradation of 27-Hydroxycholesterol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies to prevent the degradation of 27-Hydroxycholesterol (27-HC) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (27-HC) degradation during sample preparation?

A1: The primary cause of 27-HC degradation is auto-oxidation.[1][2] As an oxysterol, 27-HC is susceptible to further oxidation, which can be initiated or accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. Enzymatic degradation can also occur in improperly handled biological samples.

Q2: What are the optimal storage conditions for preserving the integrity of 27-HC in samples?

A2: For long-term stability, it is recommended to store samples at -20°C or, ideally, at -80°C.[3] Samples should be stored in tightly sealed containers, protected from light, to minimize the risk of oxidation. For shorter periods, refrigeration at 4°C may be acceptable, but stability should be verified for the specific sample type and storage duration.

Q3: How can I prevent the auto-oxidation of 27-HC during sample processing?

A3: The addition of antioxidants to your samples and solvents is a crucial step. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[1] It is advisable to work with cooled samples and reagents and to minimize the exposure of the sample to air and light throughout the extraction procedure.

Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of 27-HC?

A4: While the exact number of permissible freeze-thaw cycles can depend on the sample matrix, it is best to minimize them. Each cycle can introduce variability and potentially lead to the degradation of lipids.[4][5] If multiple analyses are planned, it is recommended to aliquot the sample into smaller volumes after initial processing and before freezing. Some studies on other lipids have shown that up to four freeze-thaw cycles might not cause significant changes, but this should be validated for 27-HC in your specific sample type.[6]

Q5: Is derivatization necessary for the analysis of 27-HC?

A5: Derivatization is generally required for analysis by gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of 27-HC.[7] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, the sensitivity of the measurement.[7]

Troubleshooting Guide

Problem / Observation Possible Cause(s) Suggested Solution(s)
Low recovery of 27-HC after extraction 1. Incomplete extraction from the sample matrix.2. Degradation of 27-HC during the procedure.3. Inefficient phase separation during liquid-liquid extraction.4. Improper conditioning or elution from the solid-phase extraction (SPE) column.1. Optimize the solvent-to-sample ratio and the number of extraction steps. Ensure thorough vortexing or mixing.2. Add an antioxidant like BHT to all solvents. Work on ice and protect samples from light.3. Allow for adequate separation time or centrifuge to ensure clean separation of aqueous and organic layers.4. Ensure the SPE column is properly conditioned before loading the sample and that the elution solvent is appropriate to recover 27-HC.
High variability between replicate samples 1. Inconsistent sample handling and processing.2. Variable degradation of 27-HC across samples.3. Inconsistent evaporation of the solvent.4. Instrument variability.1. Standardize all steps of the protocol, including timing, temperature, and volumes.2. Ensure antioxidants are added consistently to all samples at the beginning of the preparation.3. Use a controlled evaporation method, such as a gentle stream of nitrogen, and avoid overheating.4. Run quality control samples to check for instrument performance.
Presence of unexpected peaks in the chromatogram 1. Contamination from solvents, glassware, or other lab equipment.2. Formation of degradation products from 27-HC.3. Co-elution of other lipids or matrix components.1. Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify sources of contamination.2. Review the sample handling procedure to minimize oxidation. Consider if the unexpected peaks correspond to known oxidation products.3. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the resolution of 27-HC from interfering compounds.
Poor peak shape in chromatography 1. Overloading of the analytical column.2. Incompatibility of the sample solvent with the mobile phase.3. Issues with the column itself (e.g., contamination, degradation).1. Dilute the sample before injection.2. Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase conditions.3. Flush the column with a strong solvent or replace it if necessary.

Quantitative Data Summary

Analyte GroupStorage TemperatureDurationStabilityReference
General Biochemical AnalytesAmbientUp to several hoursVaries, some analytes show reduced stability.[3]
General Biochemical AnalytesRefrigerated (2-8°C)Up to 24 hoursMost analytes are stable.[8]
General Biochemical AnalytesFrozen (-20°C)MonthsGood stability for most analytes.[5]
General Biochemical AnalytesFrozen (-80°C)Long-term (months to years)Optimal for long-term preservation.[3]

Note: The provided data is for general biochemical analytes. While indicative, specific quantitative stability data for this compound under various conditions (e.g., with and without antioxidants, exposure to light) is not extensively available in the reviewed literature. It is best practice to perform in-house stability studies for your specific sample matrix and storage conditions.

Detailed Experimental Protocols

Protocol 1: Sample Collection and Initial Handling
  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C as soon as possible after collection.

  • Addition of Antioxidant: Transfer the plasma to a clean polypropylene (B1209903) tube and immediately add an antioxidant solution, such as butylated hydroxytoluene (BHT), to a final concentration of 10-20 µM to prevent auto-oxidation.

  • Storage: If not proceeding immediately with extraction, flash-freeze the plasma samples in liquid nitrogen and store them at -80°C.

Protocol 2: Liquid-Liquid Extraction of 27-HC from Plasma
  • Sample Thawing: Thaw the frozen plasma samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated 27-HC) to the plasma sample to allow for accurate quantification.

  • Saponification (Optional, for total 27-HC): To hydrolyze cholesteryl esters and measure total 27-HC, add an equal volume of 1 M ethanolic potassium hydroxide (B78521) to the plasma. Incubate at room temperature for 1 hour with gentle mixing.

  • Extraction:

    • Add 5 volumes of n-hexane (or a 2:1 mixture of chloroform:methanol) to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the lipids into a clean glass tube.

  • Re-extraction: Repeat the extraction step on the remaining aqueous layer to maximize the recovery of 27-HC. Combine the organic layers.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent (e.g., methanol (B129727) or mobile phase) for analysis.

Protocol 3: Solid-Phase Extraction (SPE) of 27-HC
  • Initial Extraction: Perform an initial liquid-liquid extraction as described in Protocol 2 (steps 1-6).

  • Column Conditioning: Condition a silica (B1680970) SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of hexane (B92381). Do not allow the column to dry out between these steps.

  • Sample Loading: Dissolve the dried lipid extract from the initial extraction in a small volume of hexane and load it onto the conditioned SPE column.

  • Washing: Wash the column with 5 mL of hexane to elute non-polar lipids like cholesterol.

  • Elution: Elute the 27-HC from the column with a more polar solvent, such as a mixture of isopropanol (B130326) and hexane (e.g., 10:90 v/v). Collect the eluate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in the desired solvent for analysis.

Visualizations

Experimental Workflow for 27-HC Analysis

Experimental_Workflow cluster_collection Sample Collection & Handling cluster_extraction Extraction cluster_analysis Analysis Blood_Collection Blood Collection (EDTA tubes) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Add_Antioxidant Add Antioxidant (e.g., BHT) Plasma_Separation->Add_Antioxidant Storage Storage at -80°C Add_Antioxidant->Storage Thawing Thaw Sample on Ice Storage->Thawing Add_IS Spike Internal Standard Thawing->Add_IS Extraction_Step Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction_Step Evaporation Evaporate Solvent Extraction_Step->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS or GC-MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways of this compound

Signaling_Pathways cluster_LXR LXR Pathway cluster_ER ER Pathway (SERM Activity) HC27 This compound LXR Liver X Receptor (LXR) HC27->LXR ER Estrogen Receptor (ER) HC27->ER LXR_Target_Genes LXR Target Genes (e.g., ABCA1, ABCG1) LXR->LXR_Target_Genes Cholesterol_Efflux Increased Cholesterol Efflux LXR_Target_Genes->Cholesterol_Efflux ER_Target_Genes Modulation of ER Target Gene Expression ER->ER_Target_Genes Cellular_Response Tissue-Specific Cellular Responses ER_Target_Genes->Cellular_Response

Caption: Signaling pathways of this compound via LXR and ER.

References

Technical Support Center: Optimizing 27-Hydroxycholesterol Delivery In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the delivery of 27-Hydroxycholesterol (27-HC) to cells in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound (27-HC) for cell culture experiments?

A1: 27-HC is a hydrophobic molecule with limited aqueous solubility. The most common solvents for preparing stock solutions are ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1] Ethanol is often preferred as it can be less cytotoxic than DMSO at higher concentrations. It is crucial to ensure the final solvent concentration in your cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]

Q2: My 27-HC is precipitating when I add it to my cell culture medium. What can I do?

A2: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like 27-HC. Here are several steps you can take to prevent this:

  • Use pre-warmed media: Always add your 27-HC stock solution to cell culture medium that has been pre-warmed to 37°C.[3]

  • Perform serial dilutions: Instead of adding a highly concentrated stock directly to your media, create an intermediate dilution in a smaller volume of warm media first.

  • Vortex while adding: Add the 27-HC stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[3]

  • Reduce the final concentration: The concentration of 27-HC you are trying to achieve may exceed its solubility limit in the culture medium. Consider testing a lower concentration range.

  • Consider a carrier: For challenging applications, using a carrier molecule like 2-hydroxypropyl-β-cyclodextrin (HPβCD) can significantly improve the solubility of 27-HC in aqueous solutions.[4]

Q3: What concentration of 27-HC should I use in my experiments?

A3: The optimal concentration of 27-HC is highly dependent on the cell type and the biological question you are investigating. Physiological concentrations of 27-HC in circulation are typically in the range of 0.2 to 0.9 μM.[5] However, in vitro studies have used a wide range of concentrations, from 0.1 µM to as high as 300 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. High concentrations (typically ≥5 µM) can induce cytotoxicity and apoptosis in some cell lines.[5]

Q4: How stable is 27-HC in a stock solution?

A4: When dissolved in ethanol or DMSO, 27-HC stock solutions are stable for up to 2 months when stored at -20°C.[6] It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[1] For aqueous solutions of 27-HC, it is not recommended to store them for more than one day.[1]

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT).
  • Potential Cause: Solvent cytotoxicity. The concentration of your solvent (ethanol or DMSO) in the final culture medium may be too high, affecting cell viability independently of 27-HC.

  • Solution: Ensure the final solvent concentration is kept constant across all wells, including vehicle controls, and is at a non-toxic level (ideally ≤0.1%).

  • Potential Cause: Precipitation of 27-HC. If 27-HC precipitates, it can interfere with colorimetric assays and lead to inaccurate readings.

  • Solution: Visually inspect your culture plates for any signs of precipitation before adding the assay reagents. If precipitation is observed, refer to the FAQ on preventing precipitation.

  • Potential Cause: Interference with assay chemistry. High concentrations of 27-HC or its carrier might interfere with the enzymatic reactions of the viability assay.

  • Solution: Run a cell-free control with your highest concentration of 27-HC and the assay reagent to check for any direct chemical reaction that could alter the absorbance reading.

Issue 2: No observable effect of 27-HC on target gene expression or signaling pathways.
  • Potential Cause: Ineffective delivery to cells. The 27-HC may not be efficiently reaching its intracellular targets.

  • Solution: Confirm the solubility of your 27-HC in the media. Consider using a carrier like cyclodextrin (B1172386) to enhance delivery. Also, verify the expression of the target receptors (Estrogen Receptor or Liver X Receptor) in your cell line.

  • Potential Cause: Incorrect incubation time. The time course of 27-HC action can vary.

  • Solution: Perform a time-course experiment to determine the optimal incubation time for observing changes in your target genes or pathways (e.g., 6, 12, 24, 48 hours).

  • Potential Cause: Degradation of 27-HC. Although generally stable, prolonged incubation or exposure to light could potentially degrade 27-HC.

  • Solution: Prepare fresh dilutions of 27-HC for each experiment from a frozen stock. Protect your plates from light during long incubation periods.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Ethanol20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)0.1 mg/mL[1]
Dimethylformamide (DMF)2 mg/mL[1]
1:2 solution of Ethanol:PBS (pH 7.2)0.3 mg/mL[1]

Table 2: Concentration-Dependent Effects of this compound on Cell Viability

Cell LineConcentrationEffectIncubation TimeReference
MCF-7 (ER-positive breast cancer)< 5 µMMinimal change in viability24 and 48 hours[5]
MCF-7 (ER-positive breast cancer)5, 10, 20 µMSignificant decrease in viability24 and 48 hours[5]
MCF-7 (ER-positive breast cancer)IC50 = 2.19 µMCell viabilityNot specified[5]
MDA-MB-231 (ER-negative breast cancer)10 µMCytotoxic effectNot specified[5]
H295R (adrenocortical carcinoma)5, 10 µMDecreased viability and induced apoptosis48 hours[7]
Primary oligodendrocytes> 1 µMDecreased viabilityNot specified[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of crystalline 27-HC in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the 27-HC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Purge the tube with nitrogen or argon gas to displace oxygen and prevent oxidation.

  • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Protocol 2: Delivery of this compound to Adherent Cells in a 6-Well Plate
  • Seed your cells in a 6-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare your final working concentrations of 27-HC by performing serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium.

    • Important: Ensure the final ethanol concentration does not exceed 0.1% (v/v). Prepare a vehicle control with the same final concentration of ethanol.

  • Aspirate the old medium from the wells.

  • Gently add the medium containing the desired concentration of 27-HC or the vehicle control to each well.

  • Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Cell Viability using MTT Assay
  • Following treatment with 27-HC as described in Protocol 2 (typically in a 96-well plate format), carefully remove the media from each well.

  • Add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 3-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 27-HC Stock (e.g., 10 mM in Ethanol) Working_Dilutions Prepare Working Dilutions in Pre-warmed Media Stock_Solution->Working_Dilutions Treatment Treat Cells with 27-HC (and Vehicle Control) Working_Dilutions->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR) Incubation->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot, ELISA) Incubation->Protein_Analysis

General experimental workflow for in vitro 27-HC studies.

LXR_Signaling 27HC This compound LXR Liver X Receptor (LXR) 27HC->LXR binds & activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, IDOL) LXRE->Target_Genes activates Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

27-HC activates the Liver X Receptor (LXR) signaling pathway.

ER_Signaling 27HC This compound ER Estrogen Receptor (ERα/ERβ) 27HC->ER binds & modulates ERE Estrogen Response Element (ERE) in DNA ER->ERE binds to Target_Genes Target Gene Transcription (e.g., Cyclin D1) ERE->Target_Genes activates Cell_Proliferation Increased Cell Proliferation (in ER+ cells) Target_Genes->Cell_Proliferation

27-HC acts as a Selective Estrogen Receptor Modulator (SERM).

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of findings related to 27-Hydroxycholesterol (27-HC). By offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and structured data, this guide aims to address common challenges encountered in 27-HC experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (27-HC) and why is its reproducible measurement important?

A1: this compound is a primary metabolite of cholesterol, synthesized by the enzyme Cytochrome P450 27A1 (CYP27A1).[1] It acts as a selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs), implicating it in various physiological and pathological processes, including cancer development, cardiovascular disease, and neurodegenerative disorders.[1][2][3] Given its diverse biological roles, ensuring the reproducibility of its measurement and experimental findings is critical for advancing our understanding of its function and for the development of targeted therapeutics.

Q2: What are the key signaling pathways regulated by 27-HC?

A2: 27-HC primarily exerts its effects through two main signaling pathways. It acts as an agonist for the estrogen receptor (ER), influencing the transcription of ER target genes, and as a ligand for the liver X receptor (LXR), regulating cholesterol homeostasis and inflammation.[1][2] Its activity can be tissue-specific, behaving as an ER agonist in some contexts (e.g., breast cancer cells) and an antagonist in others.[4]

Q3: What are the typical circulating concentrations of 27-HC in humans?

A3: 27-HC is the most abundant circulating oxysterol in humans.[1] Its concentration in plasma can range from 67 ng/mL (0.17 μM) to 199 ng/mL (0.5 μM).[1] However, in specific tissues or pathological conditions like atherosclerotic plaques, its concentration can be significantly higher.[5]

Q4: How should 27-HC samples and stock solutions be handled and stored to ensure stability?

A4: Due to its lipophilic nature, 27-HC is prone to oxidation. Stock solutions should be prepared in high-purity, anhydrous organic solvents like ethanol (B145695), methanol (B129727), or DMSO and stored in amber glass vials at -20°C or -80°C to protect from light and oxidation.[6] Biological samples should be processed promptly, and plasma or serum should be stored at -80°C.[7][8] To prevent auto-oxidation during sample processing, antioxidants like butylated hydroxytoluene (BHT) can be added.[9] Repeated freeze-thaw cycles should be minimized as they can affect lipid composition.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during 27-HC-related experiments.

Issue 1: High Variability in 27-HC Quantification
Potential Cause Troubleshooting Step
Sample Degradation Ensure proper sample collection and storage conditions. Use antioxidants like BHT during extraction. Minimize light exposure and keep samples on ice.[9]
Inefficient Extraction Optimize the extraction method. Solid-phase extraction (SPE) is commonly used. Ensure complete solvent evaporation before derivatization or reconstitution.[10][11] Use a suitable internal standard (e.g., deuterated 27-HC) to account for extraction losses.[12]
Incomplete Saponification If measuring total 27-HC (free and esterified), ensure complete saponification by optimizing the concentration of KOH/NaOH and incubation time and temperature.[10][11]
Derivatization Issues (for GC-MS) Ensure complete dryness of the sample before adding the derivatizing agent (e.g., MSTFA). Optimize derivatization time and temperature.[13]
Matrix Effects in MS Perform a matrix effect study by comparing the signal of a pure standard to a standard spiked into an extracted blank matrix. If significant effects are observed, improve sample cleanup or use a matrix-matched calibration curve.
Issue 2: Poor Reproducibility in Cell-Based Assays
Potential Cause Troubleshooting Step
Inconsistent 27-HC Activity Verify the purity and integrity of the 27-HC standard. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider using a commercially available, high-purity standard.
Cell Line Variability Ensure consistent cell passage number and confluency. Regularly test for mycoplasma contamination. Different cell lines may have varying expression levels of ER and LXR, leading to different responses.[14]
Solvent Effects Use a consistent, low concentration of the vehicle (e.g., ethanol or DMSO) in all treatments, including the control group. High concentrations of organic solvents can be toxic to cells.[15]
Serum in Culture Media Phenol (B47542) red in some media can have estrogenic activity. For experiments investigating ER-mediated effects, consider using phenol red-free media and charcoal-stripped fetal bovine serum to remove endogenous steroids.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to 27-HC.

Table 1: Typical Concentrations of this compound

Biological Matrix Concentration Range Reference
Human Plasma67 - 199 ng/mL (0.17 - 0.5 µM)[1]
Human Plasma (Free)12.3 ± 4.79 ng/mL[17]
Human Plasma (Patients with CYP7B1 mutation)2 - 3 µM[5]
Atherosclerotic LesionsOrders of magnitude higher than plasma[5]

Table 2: Key Parameters for 27-HC Quantification by Mass Spectrometry

Parameter HPLC-MS/MS GC-MS/MS
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)Electron Ionization (EI)
MS Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantification Limit (Plasma) ~25 µg/L (25 ng/mL)Not specified
Within-day CV < 9%Not specified
Between-day CV < 9%Not specified
Recovery 98% - 103%Not specified
Reference [10][11][9][18]

Experimental Protocols

Protocol 1: Quantification of 27-HC in Plasma by HPLC-MS/MS

This protocol is adapted from established methods for oxysterol analysis.[10][11][17]

  • Sample Preparation:

    • To 0.5 mL of plasma, add an internal standard (e.g., d6-27-HC).

    • Add ethanol to precipitate proteins, vortex.

    • Perform liquid-liquid extraction with a non-polar solvent like diethyl ether or hexane.

    • Alternatively, for total 27-HC, perform alkaline hydrolysis (saponification) with ethanolic KOH to de-esterify cholesterol esters.

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge for sample cleanup and concentration.

    • Condition the cartridge with methanol and then water.

    • Load the extracted sample.

    • Wash with a polar solvent to remove interferences.

    • Elute 27-HC with a less polar solvent (e.g., methanol or acetonitrile).

  • HPLC Separation:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of methanol/water or acetonitrile/water, often with a modifier like ammonium (B1175870) formate.[17]

  • MS/MS Detection:

    • Use APCI or ESI in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for 27-HC and the internal standard in MRM mode.

Protocol 2: Cell Proliferation Assay to Assess 27-HC Effects

This protocol is a general guideline for studying the effect of 27-HC on cell proliferation.[14]

  • Cell Seeding:

    • Seed cells (e.g., MCF-7 for ER-positive breast cancer, LNCaP for prostate cancer) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Cell Treatment:

    • After allowing cells to attach overnight, replace the medium with fresh medium containing various concentrations of 27-HC or a vehicle control (e.g., ethanol or DMSO).

    • For studying ER-mediated effects, use phenol red-free medium and charcoal-stripped serum.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 48-72 hours).

  • Proliferation Assessment:

    • Quantify cell proliferation using a suitable method, such as:

      • MTS Assay: Measures metabolic activity, which correlates with cell number.

      • CyQUANT Assay: Directly measures cellular DNA content.[14]

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in 27-HC research.

G Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Metabolized by HC27 This compound (27-HC) CYP27A1->HC27 Produces CYP7B1 CYP7B1 HC27->CYP7B1 Metabolized by ER Estrogen Receptor (ER) HC27->ER Activates LXR Liver X Receptor (LXR) HC27->LXR Activates BileAcids Bile Acids CYP7B1->BileAcids Produces GeneTranscription Gene Transcription (Proliferation, etc.) ER->GeneTranscription CholesterolHomeostasis Cholesterol Homeostasis LXR->CholesterolHomeostasis

Caption: 27-HC Synthesis, Metabolism, and Signaling Pathways.

G Start Start: Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (with Internal Standard) Start->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification Interpretation Biological Interpretation Quantification->Interpretation G Start Inconsistent Results? CheckSample Sample Integrity Issue? Start->CheckSample Yes1 Yes CheckSample->Yes1 No1 No CheckSample->No1 CheckStandard Standard/Reagent Problem? Yes2 Yes CheckStandard->Yes2 No2 No CheckStandard->No2 CheckProtocol Protocol Adherence? Yes3 Yes CheckProtocol->Yes3 No3 No CheckProtocol->No3 CheckInstrument Instrument Performance? Yes4 Yes CheckInstrument->Yes4 ActionSample Review Sample Handling & Storage Yes1->ActionSample No1->CheckStandard ActionStandard Verify Reagent Purity & Prepare Fresh Stocks Yes2->ActionStandard No2->CheckProtocol ActionProtocol Strictly Follow Validated Protocol Yes3->ActionProtocol No3->CheckInstrument ActionInstrument Calibrate & Maintain Instrument Yes4->ActionInstrument

References

Validation & Comparative

Validating 27-Hydroxycholesterol as a Prognostic Biomarker in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of breast cancer prognostication is continually evolving, with a growing need for biomarkers that can accurately predict disease course and guide therapeutic decisions. This guide provides a comprehensive comparison of 27-hydroxycholesterol (27-HC), an endogenous cholesterol metabolite, with established prognostic biomarkers in breast cancer. We present available experimental data, detail relevant methodologies, and visualize key pathways to offer an objective assessment of 27-HC's potential clinical utility.

Introduction to this compound

This compound is a primary metabolite of cholesterol, synthesized by the enzyme sterol 27-hydroxylase (CYP27A1). It has emerged as a molecule of interest in breast cancer due to its dual role as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR)[1][2]. Its involvement in pathways that drive tumor growth and metastasis underscores its potential as a prognostic biomarker[1][3]. In estrogen receptor-positive (ER+) breast cancer, intratumoral levels of 27-HC have been found to be significantly higher than in normal breast tissue[1][2].

Comparative Analysis of Prognostic Performance

A direct head-to-head comparison of the prognostic performance of 27-HC against established biomarkers in the same large patient cohort remains a key area for future research. However, based on existing studies, we can compile and compare the available prognostic data for each marker. The prognostic value of 27-HC is often inferred from the expression levels of its synthesizing enzyme, CYP27A1, and its metabolizing enzyme, CYP7B1.

BiomarkerMethod of DetectionPatient CohortKey Prognostic FindingsHazard Ratio (HR) / Relative Risk (RR) [95% CI]
This compound (via CYP27A1 expression) Immunohistochemistry (IHC), mRNA analysisER+ Breast Cancer (premenopausal, ≤50 years)High CYP27A1 expression is independently prognostic for longer recurrence-free and overall survival.[1]Recurrence-Free Survival: HR = 0.26 [0.07–0.93] (protein), HR = 0.13 [0.03–0.60] (mRNA)
Circulating this compound Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Postmenopausal WomenHigher circulating 27-HC levels were associated with a lower risk of breast cancer.[4]Breast Cancer Risk: RR (Q4 vs Q1) = 0.56 [0.36–0.87]
CA 15-3 Immunoassay (ELISA)Metastatic Breast CancerElevated levels are associated with a poorer prognosis and disease progression. Sensitivity in metastatic disease is approximately 79%.[5][6]Not consistently reported in a comparable format for primary prognosis.
uPA and PAI-1 Immunoassay (ELISA) from tumor tissueNode-Negative Breast CancerHigh levels of uPA and PAI-1 are independent and potent predictors of poor patient outcome.[7]Recurrence-Free Survival (High vs. Low uPA/PAI-1): Adjusted HR = 2.6 [1.29–5.23][8]

Note: The prognostic implications of 27-HC and CYP27A1 can be complex and context-dependent. Some studies have associated high CYP27A1 expression with high-grade tumors and ER negativity, yet it paradoxically correlates with better survival in younger, ER-positive patients[1]. This highlights the need for further research to delineate its role in different breast cancer subtypes and patient populations.

Signaling Pathways of this compound in Breast Cancer

27-HC exerts its influence on breast cancer progression through multiple signaling pathways. As a SERM, it can bind to the estrogen receptor, promoting the growth of ER+ breast cancer cells. As an LXR agonist, it can modulate genes involved in cholesterol homeostasis, inflammation, and metastasis[2][3].

27-HC Signaling Pathways in Breast Cancer 27-HC Signaling in ER+ Breast Cancer cluster_synthesis Synthesis & Metabolism cluster_action Cellular Action Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Synthesis 27-HC 27-HC CYP27A1->27-HC CYP7B1 CYP7B1 27-HC->CYP7B1 Metabolism ER Estrogen Receptor (ER) 27-HC->ER Binds & Activates LXR Liver X Receptor (LXR) 27-HC->LXR Binds & Activates Inactive Metabolites Inactive Metabolites CYP7B1->Inactive Metabolites TumorGrowth Tumor Growth & Proliferation ER->TumorGrowth Metastasis Metastasis-related Gene Expression LXR->Metastasis

27-HC synthesis, metabolism, and downstream signaling pathways.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for their clinical validation. Below are detailed methodologies for the key experiments cited in this guide.

Measurement of this compound in Serum/Plasma by LC-MS/MS

This protocol provides a robust method for the quantification of 27-HC in biological fluids.

LC-MS_MS Workflow for 27-HC Quantification Workflow for 27-HC Measurement Start Serum/Plasma Sample Saponification Alkaline Saponification (to release esterified 27-HC) Start->Saponification Extraction Liquid-Liquid Extraction (e.g., with hexane (B92381)/ethyl acetate) Saponification->Extraction Derivatization Derivatization (optional, for improved sensitivity) Extraction->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Separation Derivatization->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection and Quantification HPLC->MSMS Data Data Analysis MSMS->Data

A generalized workflow for the quantification of 27-HC using LC-MS/MS.

Protocol Details:

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard (e.g., d7-27-HC).

    • Perform alkaline hydrolysis by adding 1 M ethanolic potassium hydroxide (B78521) and incubating at 60°C for 1 hour to release 27-HC from its esterified form.

  • Extraction:

    • After cooling, perform liquid-liquid extraction twice with a mixture of hexane and ethyl acetate (B1210297) (9:1, v/v).

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional):

    • For increased sensitivity, the dried extract can be derivatized (e.g., with picolinic acid) to improve ionization efficiency.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in the mobile phase.

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • Employ multiple reaction monitoring (MRM) mode for specific detection and quantification of 27-HC and its internal standard.

Immunohistochemical Staining for CYP27A1 in Paraffin-Embedded Breast Tissue

This protocol outlines the steps for visualizing the expression of CYP27A1 in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

IHC Workflow for CYP27A1 Detection Workflow for CYP27A1 Immunohistochemistry Start FFPE Breast Tissue Section Deparaffinization Deparaffinization and Rehydration (Xylene and graded ethanol (B145695) series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced epitope retrieval in citrate (B86180) buffer) Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase and Non-specific Binding Sites AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-CYP27A1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection with Chromogen (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin), Dehydration, and Mounting Detection->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

A generalized workflow for the immunohistochemical detection of CYP27A1.

Protocol Details:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2x3 min each) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

    • Block non-specific binding sites with a protein block or normal serum from the species of the secondary antibody.

  • Antibody Incubation:

    • Incubate with a validated primary antibody against CYP27A1 at an optimized dilution and temperature (e.g., overnight at 4°C).

    • Wash with a buffer (e.g., PBS or TBS).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Visualization:

    • Wash slides and apply a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), until the desired stain intensity develops.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

Conclusion and Future Directions

References

Comparative analysis of 27-Hydroxycholesterol and other oxysterols in circulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 27-Hydroxycholesterol (27-HC) and other key oxysterols found in human circulation. It is designed to be an objective resource, presenting experimental data on their circulating concentrations, analytical methodologies, and distinct signaling pathways to support research and drug development efforts.

Comparative Circulating Concentrations of Major Oxysterols

Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes. Their concentrations in circulation can fluctuate significantly in response to and as indicators of various health states. 27-HC is typically the most abundant oxysterol in the bloodstream.[1][2] Below is a summary of the circulating levels of 27-HC and other prominent oxysterols in healthy individuals and in the context of prevalent diseases.

Table 1: Circulating Concentrations of Major Oxysterols in Healthy Adults

OxysterolMean Concentration (ng/mL)Molar Concentration (nM)Key Notes
This compound (27-HC) 150 - 204370 - 505The most abundant oxysterol in circulation.[1][3] Levels can be influenced by sex, with women generally having lower concentrations than men.[3]
24(S)-Hydroxycholesterol (24-OHC) 12.3 - 8030 - 198Primarily produced in the brain and its plasma levels are considered a marker of brain cholesterol metabolism.[4][5][6]
25-Hydroxycholesterol (25-OHC) Lower than 27-HC and 24-OHC-Plays a significant role in immunity and inflammation.[7]
7-Ketocholesterol (7-KC) 2.63 - 30.476.5 - 75.5A marker of in vivo oxidative stress.[4][8]
4β-Hydroxycholesterol (4β-OHC) 22.7 - 44.456 - 110An indicator of cytochrome P450 3A4 (CYP3A4) activity.[3]
7α-Hydroxycholesterol (7α-OHC) --A key intermediate in the classic pathway of bile acid synthesis in the liver.[7]

Table 2: Altered Circulating Oxysterol Concentrations in Disease States

Disease StateOxysterolObserved Change in ConcentrationReference
Hypercholesterolemia 27-HC, 24-OHC, 25-OHC, 7β-OHC, 7-KCSignificantly higher in statin-naïve hypercholesterolemic individuals compared to healthy controls.[9]
27-HC/Total Cholesterol RatioSignificantly higher in individuals with low HDL-C.[10]
5,6-α-epoxycholesterol, C-triol, 7-KCSignificantly elevated in children and adolescents with familial hypercholesterolemia.[11]
27-HCSignificantly lower in children and adolescents with familial hypercholesterolemia.[11]
Alzheimer's Disease 24-OHCLevels in cerebrospinal fluid are elevated in early stages.[6]
27-HC, 7β-hydroxycholesterol, 7-KCSignificantly increased in AD brains.[12]
Cardiovascular Disease 7-KCHigh plasma levels associated with an increased risk of incident cardiovascular events.[13]
Total OxysterolsElevated in patients with coronary artery disease.[13]

Experimental Protocols: Quantification of Oxysterols in Human Plasma

The accurate quantification of oxysterols in biological matrices is challenging due to their low abundance relative to cholesterol and their susceptibility to auto-oxidation.[14] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific oxysterol analysis.[4][7][15][16]

Protocol: LC-MS/MS for the Quantification of 27-HC and Other Oxysterols in Human Plasma

This protocol is a generalized representation based on established methodologies.[8][15][16][17][18]

1. Sample Preparation:

  • Internal Standard Spiking: To 200 µL of human plasma, add a solution of deuterated internal standards for each target oxysterol (e.g., d7-27-HC, d7-24-OHC). This is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects during analysis.

  • Protein Precipitation: Add ice-cold acetone (B3395972) (1:5 v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins and minimize artificial oxysterol formation.[17][18] Vortex and incubate at -20°C overnight.

  • Saponification (Optional but Recommended): To measure total oxysterols (free and esterified), an alkaline hydrolysis step is required. After protein precipitation and centrifugation, the supernatant is treated with a strong base (e.g., KOH in ethanol) and heated to cleave the ester bonds.

  • Liquid-Liquid or Solid-Phase Extraction (SPE):

    • Liquid-Liquid Extraction: Extract the saponified or non-saponified sample with a non-polar solvent like iso-octane or n-hexane to isolate the oxysterols.[15]

    • Solid-Phase Extraction (SPE): A more common and cleaner approach involves passing the sample through a C18 or silica (B1680970) SPE cartridge. The cartridge is washed with a polar solvent to remove hydrophilic impurities, and the oxysterols are then eluted with a less polar solvent mixture (e.g., dichloromethane:methanol).[16][17][18]

  • Derivatization (Optional): To enhance ionization efficiency in the mass spectrometer, oxysterols can be derivatized. A common derivatizing agent is N,N-dimethylglycine (DMG), which adds a readily ionizable group to the oxysterol molecule.[15]

2. Chromatographic Separation:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or phenyl-hexyl column is typically used to separate the different oxysterols based on their hydrophobicity.[1][16]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) is employed to achieve optimal separation of the various oxysterols, including isomeric forms.[17]

  • Flow Rate and Run Time: Optimized to ensure baseline separation of isobaric oxysterols within a reasonable timeframe (e.g., under 15 minutes).[1][8]

3. Mass Spectrometric Detection:

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[4][17]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each oxysterol and its corresponding internal standard.

  • Quantification: The concentration of each oxysterol is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of standards.

Comparative Signaling Pathways of Major Oxysterols

Oxysterols exert their biological effects by modulating the activity of various nuclear receptors and other signaling molecules. Their actions are often context- and cell-type-specific.

This compound (27-HC)

27-HC is a unique oxysterol with dual functionality as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist.[19][20]

  • LXR Activation: By activating LXRs, 27-HC plays a role in cholesterol homeostasis by promoting cholesterol efflux.[21]

  • ER Modulation: 27-HC can act as either an agonist or antagonist of estrogen receptors (ERα and ERβ) in a tissue-specific manner, influencing processes like cell proliferation in hormone-dependent cancers.[19][22]

27-HC_Signaling Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Metabolism HC27 This compound CYP27A1->HC27 LXR LXR HC27->LXR Agonist ER ER (α/β) HC27->ER Modulator Chol_Efflux Cholesterol Efflux LXR->Chol_Efflux Gene_Exp Gene Expression (e.g., cell proliferation) ER->Gene_Exp

Figure 1. Simplified signaling pathways of this compound.

Comparative Signaling of Other Major Oxysterols

While 27-HC has well-defined dual receptor targets, other circulating oxysterols engage in distinct signaling cascades.

  • 24(S)-Hydroxycholesterol (24-OHC): Primarily acting in the central nervous system, 24-OHC is a positive modulator of NMDA receptors, influencing neuronal signaling and survival.[22] It also activates LXRs to regulate cholesterol homeostasis in the brain.[22] In some contexts, it can induce tau protein degradation through the SIRT1/PGC1α/Nrf2 pathway.[23]

  • 25-Hydroxycholesterol (25-OHC): A potent regulator of cholesterol metabolism, 25-OHC inhibits the SREBP pathway, thereby downregulating cholesterol synthesis.[21] It is also a key player in the innate immune response, with its production being induced by interferons.[21][24] 25-HC can modulate inflammatory signaling through pathways involving AP-1 and can either promote or inhibit inflammasome activity depending on the context.[20][21]

  • 7-Ketocholesterol (7-KC): A product of non-enzymatic cholesterol oxidation, 7-KC is a potent inducer of inflammation and apoptosis. It can activate multiple kinase signaling pathways, including those involving NF-κB, MAPKs (ERK1/2, p38), and PI3K/Akt, often leading to the production of pro-inflammatory cytokines.[19][25] In some cell types, its inflammatory signaling is mediated through Toll-like receptor 4 (TLR4).[14]

Comparative_Oxysterol_Signaling cluster_24OHC 24(S)-Hydroxycholesterol cluster_25OHC 25-Hydroxycholesterol cluster_7KC 7-Ketocholesterol OHC24 24-OHC NMDAR NMDA Receptor OHC24->NMDAR LXR_24 LXR OHC24->LXR_24 SIRT1_path SIRT1/PGC1α/Nrf2 OHC24->SIRT1_path Neuronal_Sig Neuronal Signaling NMDAR->Neuronal_Sig Chol_Homeo_Brain Brain Cholesterol Homeostasis LXR_24->Chol_Homeo_Brain Tau_Deg Tau Degradation SIRT1_path->Tau_Deg OHC25 25-OHC SREBP SREBP Pathway OHC25->SREBP AP1_path AP-1 Pathway OHC25->AP1_path Chol_Synth_Inhib Inhibition of Cholesterol Synthesis SREBP->Chol_Synth_Inhib Inflammation_Mod Inflammation Modulation AP1_path->Inflammation_Mod KC7 7-KC TLR4 TLR4 KC7->TLR4 MAPK_path MAPK Pathways KC7->MAPK_path NFkB_path NF-κB Pathway TLR4->NFkB_path Inflammation_Apoptosis Inflammation & Apoptosis MAPK_path->Inflammation_Apoptosis NFkB_path->Inflammation_Apoptosis Oxysterol_Analysis_Workflow Plasma Plasma Sample (with antioxidant) IS_Spike Internal Standard Spiking Plasma->IS_Spike Extraction Protein Precipitation & Extraction (SPE) IS_Spike->Extraction Sapon Saponification (Optional) Extraction->Sapon Deriv Derivatization (Optional) Sapon->Deriv LC_Sep LC Separation Deriv->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for 27-Hydroxycholesterol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 27-hydroxycholesterol (27-HC) is critical for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods used for 27-HC measurement—Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed methodologies.

This compound, a primary metabolite of cholesterol, is a significant signaling molecule involved in cholesterol homeostasis, inflammation, and cellular proliferation. Its dual role as a selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs) underscores its importance in diverse fields, from oncology to metabolic disease research. The choice of analytical method for 27-HC quantification can significantly impact experimental outcomes, making a thorough understanding of their respective strengths and limitations essential.

Comparative Analysis of Quantitative Performance

The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, accuracy, precision, and throughput. The following table summarizes the key quantitative performance characteristics of ELISA, LC-MS/MS, and GC-MS for the measurement of 27-HC.

Performance MetricEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Immuno-enzymatic detectionPhysicochemical separation and mass-to-charge ratio detectionPhysicochemical separation (gas phase) and mass-to-charge ratio detection
Limit of Quantification (LOQ) ~0.1 - 1.0 ng/mL~0.025 - 25 ng/mL[1][2]Typically in the pg/mL to low ng/mL range
Precision (CV%) Intra-assay: <10%; Inter-assay: <15%Within-day and between-day: <9%[1][2]Intra- and inter-assay: Generally <15%
Recovery Often within 85-115%98% - 103%[1][2]88% - 117%
Specificity Can be subject to cross-reactivity with structurally similar moleculesHigh, based on chromatographic separation and specific mass transitionsHigh, based on chromatographic separation and specific mass fragmentation patterns
Throughput High (96-well plate format)Moderate to High, depending on sample preparation and run timeLower, due to derivatization and longer run times
Sample Preparation Minimal, direct use of serum/plasma often possibleMore involved: liquid-liquid or solid-phase extractionMost complex: requires saponification, extraction, and chemical derivatization
Cost per Sample LowerHigherHigh
Instrumentation Standard plate readerSpecialized LC and triple quadrupole mass spectrometerSpecialized gas chromatograph and mass spectrometer

Experimental Protocols: A Methodological Overview

The following sections provide detailed methodologies for the key analytical techniques discussed.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that relies on the specific binding of an antibody to 27-HC. Commercially available kits are commonly used and typically follow a competitive or sandwich assay format.

Key Experimental Steps (Competitive ELISA Example):

  • Plate Preparation: A 96-well microplate is pre-coated with a known amount of 27-HC.

  • Sample and Standard Incubation: Standards of known 27-HC concentrations and unknown samples are added to the wells, along with a 27-HC-specific antibody. The 27-HC in the sample competes with the coated 27-HC for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 27-HC in the sample.

  • Quantification: A standard curve is generated from the absorbance readings of the standards, and the concentration of 27-HC in the samples is determined by interpolation from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity. This method involves the separation of 27-HC from other sample components by liquid chromatography followed by its detection and quantification by tandem mass spectrometry.

Key Experimental Steps:

  • Sample Preparation:

    • Saponification (optional but common for total 27-HC): To hydrolyze 27-HC esters, the sample (e.g., plasma) is treated with a strong base (e.g., potassium hydroxide (B78521) in ethanol) at an elevated temperature.

    • Extraction: 27-HC is extracted from the aqueous sample matrix into an organic solvent using either liquid-liquid extraction (LLE) with a solvent like hexane (B92381) or solid-phase extraction (SPE) with a suitable cartridge.

    • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d7-27-HC) is added to the sample before extraction to correct for matrix effects and variations in sample processing.

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A reversed-phase column (e.g., C18) is typically used to separate 27-HC from other lipids based on its hydrophobicity. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for 27-HC is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interferences.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of 27-HC in the samples is determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of sterols. It offers excellent chromatographic resolution but requires derivatization to increase the volatility of the analytes.

Key Experimental Steps:

  • Sample Preparation:

    • Saponification and Extraction: Similar to LC-MS/MS, samples are typically saponified and 27-HC is extracted.

    • Derivatization: This is a critical step where the hydroxyl groups of 27-HC are chemically modified to make the molecule more volatile and thermally stable for gas chromatography. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms trimethylsilyl (B98337) (TMS) ethers.

  • Chromatographic Separation:

    • The derivatized sample is injected into a gas chromatograph.

    • Separation is achieved on a capillary column (e.g., DB-5MS) based on the boiling points and interactions of the analytes with the stationary phase. The oven temperature is programmed to ramp up to facilitate the elution of the compounds.

  • Mass Spectrometric Detection:

    • The separated compounds eluting from the GC column are ionized, typically by electron ionization (EI).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios characteristic of the derivatized 27-HC are detected.

  • Quantification: Similar to LC-MS/MS, quantification is based on the peak area ratio of the analyte to a suitable internal standard, plotted against a calibration curve.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the biological context of 27-HC, the following diagrams have been generated.

experimental_workflow Experimental Workflow for 27-HC Measurement cluster_sample Sample Collection cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_gcms GC-MS Sample Biological Sample (e.g., Plasma, Serum, Tissue) ELISA_add Add Sample/Standard & Antibody to Coated Plate Sample->ELISA_add LCMS_extract Saponification & Liquid/Solid-Phase Extraction Sample->LCMS_extract GCMS_extract Saponification & Extraction Sample->GCMS_extract ELISA_wash1 Wash ELISA_add->ELISA_wash1 ELISA_secondary Add Enzyme-Linked Secondary Antibody ELISA_wash1->ELISA_secondary ELISA_wash2 Wash ELISA_secondary->ELISA_wash2 ELISA_substrate Add Substrate ELISA_wash2->ELISA_substrate ELISA_read Measure Absorbance ELISA_substrate->ELISA_read LCMS_separate HPLC/UHPLC Separation LCMS_extract->LCMS_separate LCMS_detect Tandem MS Detection (MRM) LCMS_separate->LCMS_detect GCMS_derivatize Derivatization (e.g., TMS) GCMS_extract->GCMS_derivatize GCMS_separate Gas Chromatography Separation GCMS_derivatize->GCMS_separate GCMS_detect MS Detection (SIM) GCMS_separate->GCMS_detect

Caption: A comparative workflow of the major analytical methods for this compound measurement.

signaling_pathway Signaling Pathways of this compound (27-HC) Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Metabolism HC27 This compound (27-HC) ER Estrogen Receptor (ER) HC27->ER Binds as SERM LXR Liver X Receptor (LXR) HC27->LXR Binds as Ligand CYP27A1->HC27 Gene_ER ER Target Gene Expression ER->Gene_ER Inflammation Modulation of Inflammation ER->Inflammation Gene_LXR LXR Target Gene Expression (e.g., ABCA1, ABCG1) LXR->Gene_LXR LXR->Inflammation Proliferation Cell Proliferation (e.g., in ER+ Breast Cancer) Gene_ER->Proliferation Chol_Efflux Cholesterol Efflux Gene_LXR->Chol_Efflux

References

A Comparative Analysis of 27-Hydroxycholesterol and 17β-Estradiol on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the effects of 27-Hydroxycholesterol (27-HC) and 17β-estradiol (E2) on gene expression, tailored for researchers, scientists, and drug development professionals. By presenting objective experimental data, detailed methodologies, and clear visual representations of signaling pathways and experimental workflows, this document aims to facilitate a deeper understanding of the distinct and overlapping roles of these two important molecules in regulating gene transcription.

Introduction

17β-estradiol (E2), the primary female sex hormone, is a well-established regulator of gene expression, exerting its effects primarily through the estrogen receptors (ERα and ERβ). Its influence spans a wide array of physiological processes, including development, metabolism, and cell proliferation. This compound (27-HC), a metabolite of cholesterol, has emerged as an endogenous selective estrogen receptor modulator (SERM).[1] This means it can bind to estrogen receptors and exhibit either estrogen-like (agonist) or anti-estrogen (antagonist) effects depending on the target tissue and gene.[1] Furthermore, 27-HC is also a ligand for Liver X Receptors (LXRs), adding another layer of complexity to its gene regulatory functions.[2] Understanding the comparative effects of these two molecules is crucial for elucidating their roles in both normal physiology and pathological conditions such as breast cancer.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the quantitative data on the differential expression of several key estrogen receptor alpha (ERα)-target genes in response to treatment with 27-HC and E2 in MCF-7 human breast cancer cells. The data, derived from quantitative RT-PCR analysis, illustrates the relative efficacy of 27-HC as a partial agonist compared to the potent agonist E2.

GeneTreatmentConcentrationFold Change in Gene Expression (Normalized to Vehicle Control)
SDF-1 17β-estradiol (E2)1 nM~18
This compound (27-HC)1 µM~8
PR 17β-estradiol (E2)1 nM~12
This compound (27-HC)1 µM~6
pS2 17β-estradiol (E2)1 nM~14
This compound (27-HC)1 µM~10
E2F1 17β-estradiol (E2)1 nM~3.5
This compound (27-HC)1 µM~2.5
WISP2 17β-estradiol (E2)1 nM~25
This compound (27-HC)1 µM~15
ERBB4 17β-estradiol (E2)1 nM~4
This compound (27-HC)1 µM~3

Data is approximated from DuSell et al., 2008, Molecular Endocrinology, Figure 5A.[1]

Experimental Protocols

The data presented above was obtained using the following experimental methodology:

Cell Culture and Treatment: MCF-7 human breast cancer cells, which are ERα-positive, were used. The cells were maintained in appropriate culture medium and then switched to a medium lacking phenol (B47542) red and containing charcoal-stripped serum to eliminate exogenous estrogens. Subsequently, the cells were treated with either a vehicle control, varying concentrations of 17β-estradiol (E2), or this compound (27-HC) for specific durations (8 hours for SDF-1, PR, pS2, and E2F1; 24 hours for WISP2 and ERBB4).[1]

RNA Isolation and Quantitative RT-PCR (qRT-PCR): Following treatment, total RNA was isolated from the MCF-7 cells. The RNA was then reverse-transcribed to complementary DNA (cDNA). This cDNA served as the template for qRT-PCR, a technique used to quantify the expression levels of specific genes. The expression of the target genes (SDF-1, PR, pS2, E2F1, WISP2, and ERBB4) was measured and normalized to the expression of a housekeeping gene (36B4) to control for variations in the amount of starting RNA. The fold change in gene expression was calculated relative to the vehicle-treated control cells.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

G cluster_27HC This compound (27-HC) Signaling cluster_E2 17β-estradiol (E2) Signaling 27-HC 27-HC ER_27HC Estrogen Receptor (ER) 27-HC->ER_27HC Binds LXR_27HC Liver X Receptor (LXR) 27-HC->LXR_27HC Binds Nucleus_27HC Nucleus ER_27HC->Nucleus_27HC Translocates to LXR_27HC->Nucleus_27HC Translocates to ERE_27HC Estrogen Response Element (ERE) Nucleus_27HC->ERE_27HC ER binds LRE_27HC LXR Response Element (LRE) Nucleus_27HC->LRE_27HC LXR binds Gene_Expression_27HC Altered Gene Expression ERE_27HC->Gene_Expression_27HC LRE_27HC->Gene_Expression_27HC E2 E2 ER_E2 Estrogen Receptor (ER) E2->ER_E2 Binds Nucleus_E2 Nucleus ER_E2->Nucleus_E2 Translocates to ERE_E2 Estrogen Response Element (ERE) Nucleus_E2->ERE_E2 ER binds Gene_Expression_E2 Altered Gene Expression ERE_E2->Gene_Expression_E2

Caption: Signaling pathways of 27-HC and E2.

G cluster_workflow Experimental Workflow for Gene Expression Analysis A 1. Cell Culture (MCF-7 cells) B 2. Treatment (Vehicle, 27-HC, E2) A->B C 3. RNA Isolation B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative RT-PCR (qRT-PCR) D->E F 6. Data Analysis (Fold Change Calculation) E->F

Caption: Experimental workflow for gene expression analysis.

Conclusion

The comparative analysis reveals that while both this compound and 17β-estradiol can induce the expression of a similar set of estrogen receptor target genes, 17β-estradiol is a more potent activator. 27-HC acts as a partial agonist in this context, leading to a lower magnitude of gene induction.[1] The dual ability of 27-HC to also signal through the Liver X Receptor pathway highlights its complex role as a signaling molecule at the interface of cholesterol metabolism and endocrine regulation. This guide provides a foundational understanding for further research into the nuanced effects of these compounds on gene expression and their implications for drug development.

References

Validation of 4β-hydroxycholesterol as a CYP3A activity marker in comparison to other biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and comparative performance of 4β-hydroxycholesterol as an endogenous biomarker for Cytochrome P450 3A activity.

The Cytochrome P450 3A (CYP3A) subfamily of enzymes plays a pivotal role in the metabolism of a vast array of drugs and endogenous compounds.[1] Consequently, the ability to accurately assess CYP3A activity is paramount in drug development to predict drug-drug interactions (DDIs) and individual variations in drug response. While exogenous probe drugs like midazolam have long been the gold standard, the pursuit of reliable endogenous biomarkers has led to significant interest in 4β-hydroxycholesterol (4β-OHC). This guide provides a detailed comparison of 4β-OHC with other biomarkers, supported by experimental data, to aid researchers in making informed decisions for their clinical study designs.

The Rise of an Endogenous Marker: 4β-Hydroxycholesterol

4β-hydroxycholesterol is a metabolite of cholesterol formed primarily by the CYP3A4 and CYP3A5 enzymes.[2][3] Its concentration in plasma is considered a reflection of the metabolic activity of these enzymes. The key advantage of an endogenous biomarker is the obviation of the need to administer an external substance, thereby simplifying clinical protocols and allowing for the monitoring of CYP3A activity in patient populations where the use of probe drugs may be challenging.[4][5]

However, the validation of 4β-OHC is not without its complexities. A critical point of consideration is its long elimination half-life, estimated to be around 17 days.[2][3] This characteristic renders it less suitable for detecting acute changes in CYP3A activity, particularly inhibition, but makes it a potentially robust marker for assessing induction over longer periods.[2][5]

Comparative Performance: 4β-OHC vs. Other Biomarkers

The utility of 4β-OHC as a CYP3A biomarker is best understood through its comparison with established exogenous and other endogenous markers. The most common comparators are midazolam (an exogenous probe) and the urinary 6β-hydroxycortisol to cortisol ratio (6β-OHF/F), another endogenous marker.

Induction Studies

Studies involving the administration of potent CYP3A inducers, such as rifampicin (B610482), have consistently demonstrated a significant increase in plasma 4β-OHC concentrations.[4][6][7] This response highlights the sensitivity of 4β-OHC to CYP3A induction.

BiomarkerTreatment GroupBaseline (Mean)Post-Induction (Mean)Fold Change (Mean)Reference
Plasma 4β-OHC (ng/mL) Rifampicin (600 mg daily for 14 days)42.7321 (at 15-23 weeks)~7.5[2]
Plasma 4β-OHC Rifampicin (600 mg daily for 14 days)--220% increase[4][7]
Oral Midazolam AUC Rifampicin (600 mg daily for 14 days)--92% decrease[4][7]
Urinary 6β-OHF/F Ratio Rifampicin (600 mg daily for 14 days)--4.7-fold increase[6]
Plasma 4β-OHC Rifampicin (600 mg daily for 14 days)--4.7-fold increase[6]

Table 1: Comparison of biomarker response to CYP3A induction with rifampicin.

Inhibition Studies

The response of 4β-OHC to CYP3A inhibition is less pronounced compared to its response to induction, primarily due to its slow turnover. Studies with the potent inhibitor ketoconazole (B1673606) show a statistically significant but modest decrease in 4β-OHC levels.[4][7]

BiomarkerTreatment GroupBaseline (Mean)Post-Inhibition (Mean)Percent Change (Mean)Reference
Plasma 4β-OHC Ketoconazole (400 mg daily for 14 days)--13% decrease[4][7]
Oral Midazolam AUC Ketoconazole (400 mg daily for 14 days)--11-fold increase[4][7]

Table 2: Comparison of biomarker response to CYP3A inhibition with ketoconazole.

Correlation with Midazolam Clearance

Several studies have investigated the correlation between plasma 4β-OHC concentrations (or its ratio to total cholesterol) and midazolam clearance, the gold standard for CYP3A phenotyping. While statistically significant correlations have been reported, the strength of the association can be variable, and some researchers argue that the predictive performance of 4β-OHC has not yet been sufficiently established to replace midazolam.[8][9] For instance, one study found significant correlations between the metabolic ratios of oral midazolam and both 4β-OHC (rs = 0.64 and 0.48 in non-diabetic and diabetic populations, respectively) and the 4β-OHC/total cholesterol ratio (rs = 0.69 and 0.46).[8] Another study reported a good correlation between baseline midostaurin (B1676583) AUC and 4β-OHC levels (ρ = -0.72), but not with the 6β-hydroxycortisol to cortisol ratio.[6]

Experimental Protocols

Accurate measurement of 4β-OHC is critical for its validation as a biomarker. The most common analytical method is isotope-dilution gas chromatography-mass spectrometry (GC-MS).

Measurement of 4β-Hydroxycholesterol

Objective: To quantify the concentration of 4β-hydroxycholesterol in human plasma.

Methodology:

  • Sample Preparation:

    • A known amount of deuterated internal standard (e.g., [2H7]4β-hydroxycholesterol) is added to a plasma sample.

    • Alkaline hydrolysis is performed to release esterified oxysterols.

    • The lipids are extracted with a suitable organic solvent (e.g., cyclohexane).

  • Derivatization:

    • The hydroxyl groups of the extracted oxysterols are derivatized (e.g., silylated with N,O-bis(trimethylsilyl)trifluoroacetamide) to improve their volatility and chromatographic properties.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Separation is achieved on a capillary column.

    • Quantification is performed using selected ion monitoring (SIM) by comparing the peak area of the analyte with that of the internal standard.

Note: It is crucial to prevent autoxidation of cholesterol during sample handling and storage, as this can artificially elevate 4β-OHC levels.[10] The use of antioxidants and storage at -80°C is recommended.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the formation of 4β-OHC and a typical validation workflow.

CYP3A_Metabolism Cholesterol Cholesterol CYP3A4_5 CYP3A4 / CYP3A5 Cholesterol->CYP3A4_5 Hydroxylation BileAcids Bile Acids Cholesterol->BileAcids SteroidHormones Steroid Hormones Cholesterol->SteroidHormones OtherOxysterols Other Oxysterols Cholesterol->OtherOxysterols FourBeta_OHC 4β-Hydroxycholesterol CYP3A4_5->FourBeta_OHC

Caption: Formation of 4β-hydroxycholesterol via CYP3A-mediated oxidation of cholesterol.

Biomarker_Validation_Workflow cluster_study_design Study Design cluster_analysis Data Analysis SubjectRecruitment Healthy Volunteers or Patient Population BaselineSampling Baseline Blood Sampling (4β-OHC, Midazolam PK) SubjectRecruitment->BaselineSampling Intervention Administer Inducer/Inhibitor (e.g., Rifampicin/Ketoconazole) BaselineSampling->Intervention PostInterventionSampling Post-Intervention Sampling (4β-OHC, Midazolam PK) Intervention->PostInterventionSampling BiomarkerQuantification Quantify 4β-OHC and Midazolam Concentrations PostInterventionSampling->BiomarkerQuantification PharmacokineticAnalysis Calculate Midazolam PK Parameters (AUC, CL) BiomarkerQuantification->PharmacokineticAnalysis StatisticalAnalysis Compare Pre- and Post-Intervention Biomarker Levels PharmacokineticAnalysis->StatisticalAnalysis CorrelationAnalysis Correlate Δ4β-OHC with ΔMidazolam Clearance StatisticalAnalysis->CorrelationAnalysis Validation Validation of 4β-OHC as a CYP3A Biomarker CorrelationAnalysis->Validation

Caption: A typical experimental workflow for the clinical validation of a CYP3A biomarker.

Conclusion and Future Directions

4β-hydroxycholesterol has emerged as a valuable endogenous biomarker for assessing CYP3A activity, particularly for induction in long-term studies.[4][7] Its non-invasive nature and sensitivity to inducers are significant advantages. However, its long half-life and limited dynamic range for inhibition necessitate careful consideration of the study objectives.[2][9] For rapid assessments of CYP3A inhibition, exogenous probes like midazolam remain superior.

Future research should focus on larger, well-powered studies to more definitively establish the predictive performance of 4β-OHC for CYP3A activity across diverse populations and clinical contexts. Further investigation into the contribution of CYP3A5 to 4β-OHC formation and the impact of other potential confounding factors will also refine its utility as a reliable biomarker in drug development and personalized medicine. The use of the 4β-OHC to total cholesterol ratio is also a promising approach to reduce variability.[8][11]

References

Comparative study of 27-Hydroxycholesterol levels in healthy vs. diseased populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 27-Hydroxycholesterol (27-HC) levels in healthy individuals versus those affected by various diseases. 27-HC, a primary metabolite of cholesterol, has emerged as a crucial signaling molecule with multifaceted roles in human physiology and pathology.[1][2] This document summarizes quantitative data, details experimental methodologies for 27-HC measurement, and visualizes key signaling pathways to offer an objective resource for researchers in the field.

This compound: A Key Modulator in Physiology and Disease

27-HC is an oxysterol produced from cholesterol by the enzyme cytochrome P450 27A1 (CYP27A1).[1] It functions as an endogenous selective estrogen receptor modulator (SERM), capable of both agonistic and antagonistic effects on estrogen receptors (ERα and ERβ) depending on the tissue context.[2][3][4] Additionally, 27-HC is an agonist for the liver X receptor (LXR), playing a role in cholesterol homeostasis.[1][2][5] Dysregulation of 27-HC levels has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[3][5]

Comparative Levels of this compound

Circulating levels of 27-HC in healthy individuals typically range from 0.2 to 0.9 µM, and these levels are often correlated with total cholesterol concentrations.[3][5] Levels can increase with age and in individuals with hypercholesterolemia.[5] The following tables summarize the comparative levels of 27-HC in various disease states based on available research.

Table 1: this compound Levels in Cancer
Cancer Type Observed 27-HC Levels Compared to Healthy Controls
Breast Cancer (ER+) Elevated levels have been observed in breast cancer patients with estrogen receptor-positive tumors.[6] 27-HC can fuel the growth of ER-positive breast cancer cells.[6][7][8] In some studies, higher circulating 27-HC was associated with a lower risk of breast cancer in postmenopausal women.[8]
Prostate Cancer 27-HC stimulates the proliferation of prostate cancer cells.[6][9]
Table 2: this compound Levels in Neurodegenerative Diseases
Disease Observed 27-HC Levels Compared to Healthy Controls
Alzheimer's Disease Elevated levels of 27-HC are found in the brain and cerebrospinal fluid (CSF) of individuals with Alzheimer's disease and mild cognitive impairment.[10][11][12] Increased plasma 27-HC is also associated with mild cognitive impairment.[12][13]
Multiple Sclerosis Some studies report lower levels of 27-HC in multiple sclerosis (MS) patients compared to healthy controls.[14] However, another study noted a significant dysregulation of 27-HC in the CSF that correlated with disability.[15][16]
Table 3: this compound Levels in Cardiovascular Disease
Condition Observed 27-HC Levels Compared to Healthy Controls
Atherosclerosis 27-HC is the major oxysterol in plasma and atheroma lesions, with levels increasing with lesion severity.[17][18] It is generated enzymatically from cholesterol within these lesions.[17]
Coronary Heart Disease While correlated with LDL cholesterol, baseline levels of 27-HC were not independently associated with an increased risk of coronary heart disease in one major study.[17]
Low HDL-Cholesterol Healthy individuals with low HDL-cholesterol have been found to have an increased plasma ratio of 27-HC to total cholesterol.[19]

Experimental Protocols for this compound Measurement

Accurate quantification of 27-HC is critical for research. The most common methods involve chromatography coupled with mass spectrometry.

Sample Preparation and Extraction

A common procedure for extracting 27-HC from serum or plasma involves the following steps:

  • Internal Standard Addition: A known amount of a deuterated internal standard, such as 24(R/S)-hydroxycholesterol-d6, is added to the sample for accurate quantification.[20]

  • Saponification (for total 27-HC): To measure both free and esterified 27-HC, the sample is hydrolyzed, typically using methanolic potassium hydroxide (B78521) (KOH).[21] This step is omitted if only free 27-HC is being measured.

  • Liquid-Liquid Extraction: The oxysterols are extracted from the aqueous sample using organic solvents. A common method is a single-step direct extraction using ethanol (B145695) followed by diethyl ether.[20]

  • Solid-Phase Extraction (SPE): The extract is further purified using SPE to remove interfering substances.[22]

Analytical Methods
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a sensitive and specific method for quantifying 27-HC without the need for derivatization.[22][23] Reversed-phase chromatography is typically used for separation, followed by detection using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in selected ion monitoring (SIM) mode.[20][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another highly sensitive method, but it typically requires a derivatization step to make the oxysterols volatile before analysis.[19]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are available for the detection of 27-HC.[24] This method is based on a competitive immunoassay and can be a higher-throughput alternative to mass spectrometry, though it may have different specificity and sensitivity characteristics.[24]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of 27-HC and a typical experimental workflow for its measurement.

27HC_Signaling_Pathway cluster_0 Cholesterol Metabolism cluster_1 Cellular Signaling Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Synthesis 27HC This compound CYP27A1->27HC CYP7B1 CYP7B1 27HC->CYP7B1 Metabolism ER Estrogen Receptor (ERα/β) 27HC->ER Binds as SERM LXR Liver X Receptor (LXR) 27HC->LXR Binds as Agonist Bile_Acids Bile Acids CYP7B1->Bile_Acids Gene_Expression Target Gene Expression ER->Gene_Expression LXR->Gene_Expression Cell_Proliferation Cell Proliferation (e.g., Breast Cancer) Gene_Expression->Cell_Proliferation Metastasis Metastasis Gene_Expression->Metastasis Cholesterol_Efflux Cholesterol Efflux Gene_Expression->Cholesterol_Efflux

Caption: Signaling pathway of this compound (27-HC).

27HC_Measurement_Workflow cluster_workflow Experimental Workflow for 27-HC Quantification Sample 1. Sample Collection (Serum, Plasma, Tissue) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Purify 4. Solid-Phase Extraction Extract->Purify Analyze 5. LC-MS/MS or GC-MS Analysis Purify->Analyze Quantify 6. Data Analysis & Quantification Analyze->Quantify

Caption: A typical experimental workflow for measuring 27-HC levels.

References

Confirming the role of 27-Hydroxycholesterol in mediating cholesterol's effects on tumor growth

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Emerging evidence strongly implicates 27-Hydroxycholesterol (27-HC), a primary metabolite of cholesterol, as a critical signaling molecule that mediates many of the pro-tumorigenic effects attributed to high cholesterol. This guide provides a comparative analysis of 27-HC's role in tumor growth, contrasting its effects with those of its precursor, cholesterol, and other alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

While hypercholesterolemia has been epidemiologically linked to an increased risk and progression of several cancers, particularly estrogen receptor-positive (ER+) breast cancer, recent research indicates that this association is not solely due to cholesterol's role as a structural component of cell membranes.[1][2] Instead, the enzymatic conversion of cholesterol to 27-HC by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) appears to be a pivotal event.[1][2] 27-HC functions as an endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) ligand, thereby directly influencing cancer cell proliferation, survival, and metastasis.[1][3] This guide dissects the experimental evidence that substantiates the role of 27-HC as a key effector of cholesterol's influence on tumor biology.

Biosynthesis and Metabolism of this compound

The metabolic pathway from cholesterol to 27-HC is a critical control point in its biological activity. Cholesterol is converted to 27-HC by CYP27A1.[1][3] Subsequently, 27-HC can be hydroxylated by CYP7B1 to 7α,27-dihydroxycholesterol, a step in the alternative bile acid synthesis pathway.[3] The balance between the expression of CYP27A1 and CYP7B1 is frequently disrupted in cancerous tissues, leading to an accumulation of 27-HC.[3] For instance, in ER+ breast cancer, CYP27A1 is often overexpressed while CYP7B1 is downregulated, contributing to elevated intratumoral 27-HC levels.[3]

Cholesterol Cholesterol 27-HC This compound (27-HC) Cholesterol->27-HC hydroxylation 7a,27-diHC 7α,27-dihydroxycholesterol 27-HC->7a,27-diHC hydroxylation Bile_Acids Bile Acids 7a,27-diHC->Bile_Acids CYP27A1 CYP27A1 (Sterol 27-hydroxylase) CYP27A1->Cholesterol CYP7B1 CYP7B1 (Oxysterol 7α-hydroxylase) CYP7B1->27-HC

Figure 1: Biosynthesis and metabolism of this compound.

Comparative Effects of 27-HC and Cholesterol on Tumor Growth

Experimental evidence from both in vitro and in vivo models demonstrates that 27-HC is a potent stimulator of tumor growth, particularly in ER+ breast cancer. Its effects often surpass those of cholesterol when not metabolized to 27-HC.

In Vitro Proliferation Studies

Studies using ER+ breast cancer cell lines, such as MCF7, consistently show that 27-HC treatment significantly increases cell proliferation.[4][5] This pro-proliferative effect is comparable to that of estradiol (B170435) (E2) and can be abrogated by ER antagonists like fulvestrant, confirming the ER-dependent mechanism.[1][4] In contrast, while cholesterol-enriched media can also promote proliferation, the effect is often less pronounced and may be, at least in part, dependent on its conversion to 27-HC by the cancer cells themselves.[6]

Compound Cell Line Concentration Effect on Proliferation Reference
This compoundMCF7 (ER+)0.1 - 1 µM~80% increase[4]
Estradiol (E2)MCF7 (ER+)10 nMSignificant increase, comparable to 27-HC[4][7]
Cholesterol--Pro-proliferative, but often requires conversion to 27-HC[6]
27-HC + FulvestrantMCF7 (ER+)1 µM 27-HCProliferation blocked[1][4]
This compoundMDA-MB-231 (ER-)0.1 - 1 µMNo significant effect[4]
In Vivo Tumor Growth Models

In vivo studies using xenograft and genetically engineered mouse models further substantiate the role of 27-HC in promoting tumor growth. In ovariectomized mice bearing MCF7 xenografts, administration of 27-HC was sufficient to drive tumor growth.[5] Furthermore, in the MMTV-PyMT mouse model of spontaneous breast cancer, a high-cholesterol diet accelerated tumor growth, an effect that was significantly attenuated in mice with a genetic knockout of Cyp27a1.[5]

Model Treatment Key Findings Reference
MCF7 Xenografts in ovariectomized miceDaily injection of 27-HC27-HC is sufficient to support tumor growth.[5]
MMTV-PyMT miceHigh-cholesterol dietIncreased tumor growth and metastasis.[5]
MMTV-PyMT mice with Cyp27a1 knockoutHigh-cholesterol dietAttenuated tumor growth compared to wild-type on the same diet.[5]

Signaling Pathways Mediated by this compound

27-HC exerts its pro-tumorigenic effects through multiple signaling pathways, primarily via the estrogen receptor (ER) and the liver X receptor (LXR).

Estrogen Receptor (ER) Signaling

As a SERM, 27-HC binds to ERα and induces a conformational change that promotes the transcription of estrogen-responsive genes involved in cell proliferation and survival.[1][3] Beyond canonical ER signaling, 27-HC has also been shown to disrupt the p53 tumor suppressor pathway in an MDM2-dependent manner in ER+ breast cancer cells.[4] Treatment with 27-HC leads to increased MDM2 expression, enhanced p53-MDM2 interaction, and subsequent degradation of p53, thereby promoting cell proliferation.[4]

27-HC This compound ER Estrogen Receptor (ER) 27-HC->ER MDM2 MDM2 ER->MDM2 increases expression p53 p53 MDM2->p53 promotes degradation Proliferation Cell Proliferation MDM2->Proliferation promotes p53->Proliferation inhibits

Figure 2: 27-HC-mediated signaling via the ER and p53/MDM2 axis.

Liver X Receptor (LXR) Signaling

27-HC is also an agonist for LXRs.[1][3] While LXR activation is primarily associated with cholesterol homeostasis, in the context of cancer, it has been linked to metastasis.[5] LXR activation by 27-HC can promote the epithelial-to-mesenchymal transition (EMT) and enhance the metastatic potential of cancer cells.[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at a density of 5,000 cells/well in their respective growth media. Allow cells to attach overnight.

  • Treatment: Replace the medium with a serum-free or charcoal-stripped serum medium containing the desired concentrations of 27-HC (e.g., 0.1, 1, 10 µM), cholesterol, E2 (positive control), or vehicle (e.g., ethanol).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for p53 and MDM2
  • Cell Lysis: Treat cells as described for the proliferation assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cell Culture (e.g., MCF7) Treatment Treatment (27-HC, Cholesterol, Controls) Cell_Culture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Western_Blot Western Blot (p53, MDM2) Treatment->Western_Blot Mouse_Model Mouse Model (Xenograft or MMTV-PyMT) Diet_Treatment High-Cholesterol Diet or 27-HC Injection Mouse_Model->Diet_Treatment Tumor_Measurement Tumor Growth & Latency Measurement Diet_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., CYP27A1) Tumor_Measurement->IHC

Figure 3: General experimental workflow for studying 27-HC effects.

Conclusion

References

Differentiating the Agonist and Antagonist Activities of 27-Hydroxycholesterol on ERα and ERβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

27-Hydroxycholesterol (27-HC), an abundant cholesterol metabolite, has emerged as the first identified endogenous selective estrogen receptor modulator (SERM).[1][2][3] This guide provides a comparative analysis of the dual agonist and antagonist activities of 27-HC on Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), supported by experimental data and detailed methodologies. Understanding this differential activity is crucial for elucidating its physiological roles and its implications in various pathologies, including breast cancer, cardiovascular disease, and osteoporosis.[1][2]

Summary of this compound's Dichotomous Activity

27-HC exhibits a complex, context-dependent pharmacological profile, acting as both an agonist and an antagonist on estrogen receptors. This SERM activity is contingent on the receptor subtype (ERα or ERβ), the specific tissue and cellular environment, and the presence or absence of estradiol (B170435) (E2).[1][2][4] The unique conformational changes induced in ERα and ERβ upon 27-HC binding are thought to be the molecular basis for this selectivity, leading to differential recruitment of co-activators and co-repressors and, consequently, varied transcriptional outcomes.[4][5][6][7]

Quantitative Data Comparison

The following tables summarize the quantitative data from key in vitro experiments, illustrating the differential effects of 27-HC on ERα and ERβ.

Table 1: Transcriptional Activity of 27-HC on ERα and ERβ (Reporter Gene Assays)

Cell LineReceptorAssay Condition27-HC ConcentrationObserved EffectReference
HEK293ERαIn the presence of E21 µM50% inhibition of E2-induced activity (IC50)[8]
HEK293ERβIn the presence of E21 µM90% inhibition of E2-induced activity (IC50)[8]
HeLaERαIn the absence of E210 µM~30-fold induction (partial agonist)[9]
IshikawaERβIn the presence of E2~130 nMIC50 for antagonizing E2 activity[10]
C4-12-5ERβIn the presence of E2Not specified>10-fold selectivity for ERβ antagonism over ERα[10]

Table 2: Effects of 27-HC on Cell Proliferation

Cell LineReceptor Status27-HC ConcentrationObserved Effect on ProliferationReference
MCF-7ERα-positive1 µMSignificant increase, comparable to E2[11]
MCF-7ERα-positiveNot specifiedIncreased S-phase entry and cell number[8]
T47DERα-positiveIncreasing concentrationsAgonistic, but with lower efficacy than E2[12]
LNCaP (Prostate Cancer)ERβ-positiveNot specified~60% increase[3]
PC3 (Prostate Cancer)ERβ-positiveNot specified~30% increase[3]
MDA-MB-231ERα-negative, ERβ-positiveNot specifiedNo effect on proliferation, but promotes migration and invasion[1][5]

Signaling Pathways and Molecular Mechanisms

The differential activities of 27-HC are underpinned by its ability to modulate distinct signaling pathways through ERα and ERβ.

ERα-Mediated Proliferative Signaling in Breast Cancer

In ERα-positive breast cancer cells, 27-HC acts as an agonist, promoting cell proliferation. This involves the recruitment of ERα to the promoter regions of target genes, leading to the upregulation of genes such as pS2 and cyclin D1.[8] The activation of this pathway contributes to cell cycle progression and tumor growth.

ERa_Signaling cluster_extracellular Extracellular cluster_cell ERα-Positive Breast Cancer Cell 27HC_ext This compound 27HC_int 27-HC 27HC_ext->27HC_int Enters cell ERa ERα 27HC_int->ERa Binds Coactivators Co-activators ERa->Coactivators Recruits ERE Estrogen Response Element (ERE) on pS2 & Cyclin D1 promoters ERa->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

ERα-Mediated Proliferation by 27-HC.
ERβ-Mediated Migration and Invasion Signaling

In contrast to its proliferative effects via ERα, 27-HC can promote cell migration and invasion through ERβ, even in ERα-negative breast cancer cells.[1][5] This pathway involves the upregulation of signaling molecules associated with the insulin-like growth factor (IGF) and epidermal growth factor (EGF) pathways, as well as matrix metalloproteinases (MMPs).[1][13]

ERb_Signaling cluster_extracellular Extracellular cluster_cell ERβ-Positive Cancer Cell 27HC_ext This compound 27HC_int 27-HC 27HC_ext->27HC_int Enters cell ERb ERβ 27HC_int->ERb Binds IGF_EGF_Receptors IGF/EGF Receptors ERb->IGF_EGF_Receptors Upregulates STAT3 STAT3 IGF_EGF_Receptors->STAT3 Activates MMP9 MMP9 STAT3->MMP9 Upregulates Migration_Invasion Cell Migration & Invasion MMP9->Migration_Invasion Promotes

ERβ-Mediated Migration and Invasion by 27-HC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Reporter Gene Assay for Transcriptional Activity

This assay quantifies the ability of 27-HC to activate or inhibit ER-mediated gene transcription.

Workflow:

Reporter_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., HEK293, HeLa) in appropriate medium. Start->Cell_Culture Transfection Co-transfect cells with an ER expression vector (ERα or ERβ) and a reporter plasmid containing an ERE linked to a luciferase gene. Cell_Culture->Transfection Treatment Treat cells with 27-HC, E2 (agonist control), an antagonist (e.g., ICI 182,780), or vehicle control. Transfection->Treatment Incubation Incubate for 24-48 hours. Treatment->Incubation Lysis Lyse cells and measure luciferase activity using a luminometer. Incubation->Lysis Analysis Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and compare treatment groups. Lysis->Analysis End End Analysis->End

Reporter Gene Assay Workflow.

Protocol Steps:

  • Cell Culture: Plate cells (e.g., HEK293 or HeLa) in 96-well plates at a suitable density.

  • Transfection: After 24 hours, co-transfect the cells with an expression vector for either human ERα or ERβ and a reporter plasmid containing multiple estrogen response elements (EREs) upstream of a luciferase reporter gene. A control plasmid expressing Renilla luciferase is also co-transfected for normalization.

  • Treatment: Following an overnight incubation, replace the medium with a medium containing the test compounds. For agonist activity, cells are treated with varying concentrations of 27-HC. For antagonist activity, cells are co-treated with a fixed concentration of E2 and varying concentrations of 27-HC.

  • Incubation: Incubate the plates for 24-48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as fold induction over the vehicle control for agonist assays or as a percentage of the E2 response for antagonist assays.

Cell Proliferation Assay

This assay measures the effect of 27-HC on the growth of cancer cell lines.

Protocol Steps:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7 for ERα, MDA-MB-231 for ERβ) in 96-well plates in their respective growth media.

  • Hormone Deprivation: After 24 hours, switch the cells to a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for 24-48 hours to deprive them of estrogens.

  • Treatment: Treat the cells with 27-HC, E2 (positive control), an antagonist, or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-96 hours).

  • Quantification of Proliferation: Cell proliferation can be quantified using various methods:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance at 570 nm.

    • Luminescence-based Viability Assay: Use a reagent that measures ATP levels, as this is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[14]

    • Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Express the results as a percentage of the control group's proliferation.

Co-immunoprecipitation (Co-IP) for Co-regulator Recruitment

This technique is used to determine if 27-HC promotes the interaction between ERs and their co-activators or co-repressors.

Protocol Steps:

  • Cell Treatment and Lysis: Treat cells expressing the ER of interest with 27-HC, E2, or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the ER (the "bait" protein).

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against known co-activators or co-repressors (the "prey" proteins) to detect their presence in the immunoprecipitated complex.

Conclusion

This compound demonstrates a multifaceted role as an endogenous SERM, with its agonist and antagonist activities on ERα and ERβ being highly dependent on the cellular context. In ERα-positive breast cancer, it predominantly acts as an agonist, promoting proliferation. Conversely, its interaction with ERβ appears to be more associated with promoting cell migration and invasion, while in other contexts, it can act as an ERβ antagonist. The provided data and protocols offer a framework for researchers to further investigate the nuanced activities of 27-HC and its potential as a therapeutic target in various estrogen-related diseases.

References

Comparative Efficacy of Selective Estrogen Receptor Modulators (SERMs) in Modulating 27-Hydroxycholesterol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various Selective Estrogen Receptor Modulators (SERMs) in modulating the signaling of 27-Hydroxycholesterol (27-OHC), the first identified endogenous SERM.[1][2] 27-OHC, a metabolite of cholesterol, exhibits tissue-specific agonist and antagonist activities on estrogen receptors (ERα and ERβ), playing a significant role in the pathophysiology of various conditions, including breast cancer, cardiovascular disease, and osteoporosis.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to aid in research and drug development.

Data Presentation: Comparative Quantitative Data of SERMs

The following table summarizes the available quantitative data for the endogenous SERM 27-OHC and various synthetic SERMs. It is important to note that direct comparative studies on the modulation of 27-OHC-specific signaling pathways by synthetic SERMs are limited. The presented data is compiled from different experimental contexts.

SERMTargetAssay TypeEfficacy MetricValueCell Line/SystemReference
This compound ERα, ERβInhibition of E₂ ActivationIC₅₀~1 µMHEK293[1]
ERαLigand BindingKᵢ1.32 µMPurified recombinant[1]
ERβLigand BindingKᵢ0.42 µMPurified recombinant[1]
ERβInhibition of E₂ ActivationIC₅₀~130 nMIshikawa
ERαInhibition of E₂ ActivationIC₅₀> 2 µMIshikawa
GPERLigand BindingIC₅₀0.50–0.80 µMHEK293
Tamoxifen (B1202) Cell ProliferationInhibitionIC₅₀20.5 ± 4.0 µMMCF-7[1]
4-OH Tamoxifen Cell ProliferationInhibitionIC₅₀11.3 ± 0.6 µMMCF-7[1]
Raloxifene Cell ProliferationInhibitionIC₅₀13.7 ± 0.3 µMMCF-7[1]
Bazedoxifene (B195308) Estrogen ReceptorBinding-Agonist/AntagonistVarious[2][5]
Lasofoxifene Estrogen ReceptorBinding-Agonist/AntagonistVarious[6][7]
Toremifene Cell ProliferationInhibitionIC₅₀18.9 ± 4.1 µMMCF-7[1]
Ospemifene Cell ProliferationInhibitionIC₅₀12.6 ± 0.3 µMMCF-7[1]
Idoxifene Cell ProliferationInhibitionIC₅₀6.5 ± 0.6 µMMCF-7[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of SERM and 27-OHC research are provided below.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., a SERM) to a receptor (e.g., ERα or ERβ) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant human ERα or ERβ

  • [³H]-17β-estradiol (E₂) as the radioligand

  • Test SERMs (27-OHC, tamoxifen, etc.)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite (B223615) slurry to separate bound from free radioligand

  • Scintillation fluid and counter

Protocol:

  • A constant concentration of purified ER and [³H]-E₂ (typically at a concentration close to its Kd) are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test SERM are added to the incubation mixture.

  • The reaction is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • The reaction is stopped by adding ice-cold assay buffer, and the mixture is added to a hydroxyapatite slurry to separate the receptor-bound [³H]-E₂ from the free [³H]-E₂.

  • The slurry is washed multiple times with assay buffer to remove unbound radioligand.

  • The radioactivity of the bound fraction is measured using a scintillation counter.

  • The concentration of the test SERM that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the effect of SERMs.

Materials:

  • Breast cancer cell line (e.g., MCF-7, ER-positive)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test SERMs

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The medium is replaced with a medium containing the test SERM at various concentrations, with or without 27-OHC. A control group with vehicle (e.g., DMSO) is included.

  • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • The solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the SERM that inhibits cell proliferation by 50%) is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Metabolism Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 This compound This compound CYP27A1->this compound CYP7B1 CYP7B1 This compound->CYP7B1 Bile Acids Bile Acids CYP7B1->Bile Acids

Caption: Biosynthesis and metabolism of this compound.

G cluster_1 27-OHC Signaling Pathway 27-OHC 27-OHC ER ERα / ERβ 27-OHC->ER Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element Nucleus->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Biological_Response Cell Proliferation (Breast Cancer) Gene_Transcription->Biological_Response Synthetic_SERMs Synthetic SERMs (e.g., Tamoxifen) Synthetic_SERMs->ER Antagonist

Caption: this compound signaling via estrogen receptors.

G cluster_2 Experimental Workflow: Comparing SERM Efficacy Cell_Culture ER+ Breast Cancer Cells (e.g., MCF-7) Treatment Treat with: 1. Vehicle (Control) 2. 27-OHC 3. Synthetic SERM 4. 27-OHC + Synthetic SERM Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for ER target genes) Treatment->Gene_Expression Data_Analysis Data Analysis: - IC50 Calculation - Comparative Efficacy Proliferation_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for comparing SERM efficacy on 27-OHC signaling.

Discussion and Future Directions

The discovery of 27-OHC as an endogenous SERM has added a new layer of complexity to our understanding of estrogen receptor signaling.[1] Its dual role as both an agonist in ER-positive breast cancer and an antagonist in the cardiovascular system highlights the tissue-specific nature of ER modulation.[3][8]

The available data indicates that 27-OHC binds to both ERα and ERβ with micromolar to nanomolar affinity, depending on the study and assay conditions.[1] In breast cancer cells, 27-OHC promotes proliferation, an effect that can be attenuated by ER inhibitors like fulvestrant (B1683766) and inhibitors of the p53-MDM2 pathway.[8]

While a range of synthetic SERMs, including tamoxifen, raloxifene, and newer generation compounds like bazedoxifene and lasofoxifene, have been developed, their direct comparative efficacy in modulating 27-OHC-specific signaling remains a significant knowledge gap.[1][2][6] Interestingly, tamoxifen has been suggested to potentially increase the levels of 27-OHC in breast tissue, which could have implications for its long-term efficacy and the development of resistance.[9]

Future research should focus on head-to-head comparative studies of different SERMs on 27-OHC-induced cellular responses, such as cell proliferation and target gene expression. Such studies would be invaluable for the development of more effective and targeted therapies for hormone-dependent diseases. Understanding the intricate interplay between endogenous and synthetic SERMs will be crucial for optimizing treatment strategies and overcoming therapeutic resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to predict osteoporotic fractures is paramount. While bone mineral density (BMD) remains the clinical standard, its predictive power is limited. Emerging evidence points to a complex interplay between cholesterol metabolism and bone homeostasis, with 27-Hydroxycholesterol (27-HC), a primary cholesterol metabolite, taking center stage as a potential, albeit controversial, biomarker for fracture risk.

This guide provides a comprehensive comparison of plasma 27-HC with other established and emerging biomarkers for fracture risk, supported by experimental data and detailed methodologies. We delve into the signaling pathways of 27-HC, its impact on bone cell function, and the quantitative evidence linking its circulating levels to fracture incidence.

This compound: A Putative Link Between Hypercholesterolemia and Bone Fragility

27-HC is an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXR).[1] Its dual action on these nuclear receptors creates a mechanistic link between high cholesterol levels and compromised bone health. In bone, 27-HC has been shown to decrease osteoblast differentiation and enhance osteoclastogenesis, leading to a net increase in bone resorption.[1][2] Animal studies have demonstrated that elevated levels of 27-HC result in decreased bone mineral density.[3][4][5]

A pivotal human study, a nested case-cohort study within the Women's Health Initiative, investigated the association between the ratio of 27-HC to bioavailable 17β-estradiol (bioE2) and fracture risk in postmenopausal women. The findings suggest that a higher 27-HC/bioE2 ratio is associated with an increased risk of fracture, particularly in women not receiving hormone therapy.[6][7] This highlights the importance of the hormonal context when evaluating 27-HC as a biomarker.

Comparative Analysis of Fracture Risk Biomarkers

The clinical utility of a biomarker is determined by its predictive power, reliability, and ease of measurement. The following table summarizes the quantitative data for 27-HC and compares it with other prominent biomarkers for fracture risk.

BiomarkerStudy PopulationKey FindingsHazard Ratio (HR) / Odds Ratio (OR) per SD Increase (95% CI)
27-HC/bioE2 Ratio Postmenopausal women (WHI)Increased risk of incident hip or clinical vertebral fracture in women on placebo.HR for highest vs. lowest tertile: up to 1.9 (1.25–2.99)[6]
Sphingosine-1-Phosphate (S1P) Postmenopausal womenHigh plasma S1P levels are associated with an increased risk of osteoporotic fractures, independent of BMD.HR per 1-SD increase: 6.12 (4.92–7.66)[3][8]
Sclerostin Older menHigher serum sclerostin levels are paradoxically associated with a lower risk of fracture.Adjusted HR for highest vs. lower quintiles: 0.55 (0.31–0.96)[1]
C-terminal telopeptide of type I collagen (CTX) Men and womenElevated levels are associated with an increased risk of fracture, unadjusted for BMD.HR per SD increase: 1.18 (1.05–1.34)[9]
Procollagen type I N-terminal propeptide (P1NP) Men and womenElevated levels are associated with an increased risk of fracture, unadjusted for BMD.HR per SD increase: 1.23 (1.09–1.39)[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the signaling pathway of 27-HC in bone and a typical workflow for investigating its link to fracture risk.

27-HC Signaling Pathway in Bone cluster_bone Bone Microenvironment cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Cholesterol Cholesterol 27-HC This compound (27-HC) Cholesterol->27-HC ER Estrogen Receptor (ER) 27-HC->ER Binds to LXR Liver X Receptor (LXR) 27-HC->LXR Activates Differentiation Osteoblast Differentiation (Decreased) ER->Differentiation RANKL RANKL (Increased) LXR->RANKL LXR->Differentiation Osteoclastogenesis Osteoclastogenesis (Increased) RANKL->Osteoclastogenesis Promotes

Caption: 27-HC signaling in bone cells.

Experimental Workflow start Prospective Cohort Study or Case-Control Study collection Baseline Plasma Sample Collection & Storage start->collection fracture_assessment Fracture Incidence Assessment (Adjudicated clinical records) start->fracture_assessment measurement Quantification of Plasma 27-HC (e.g., LC-MS/MS) collection->measurement data_analysis Statistical Analysis (e.g., Cox Proportional Hazards Model) measurement->data_analysis fracture_assessment->data_analysis outcome Determination of Association between 27-HC Levels and Fracture Risk data_analysis->outcome

Caption: Workflow for 27-HC fracture risk study.

Experimental Protocols

Measurement of Plasma this compound

The quantification of 27-HC in plasma is typically performed using highly sensitive and specific methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS).[10][11]

A generalized HPLC-MS protocol involves:

  • Sample Preparation:

    • Saponification: Plasma samples are treated with a strong base (e.g., potassium hydroxide) to hydrolyze cholesteryl esters and liberate free 27-HC.

    • Solid-Phase Extraction (SPE): The saponified sample is passed through an SPE cartridge to remove interfering substances and concentrate the oxysterols.

    • Elution: 27-HC is eluted from the SPE cartridge using an appropriate solvent.

    • Derivatization (optional): In some methods, derivatization is performed to improve chromatographic separation and ionization efficiency.

  • HPLC Separation:

    • The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

    • A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water is used to separate 27-HC from other plasma components.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer, typically a tandem mass spectrometer (MS/MS).

    • Ionization is achieved using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 27-HC and an internal standard are monitored.

Assessment of Fracture Risk

In large-scale epidemiological studies, fracture risk is assessed prospectively by monitoring a cohort of individuals over a defined period.

  • Cohort Recruitment: A large, well-defined population is enrolled in the study. Baseline data, including demographics, lifestyle factors, medical history, and plasma samples, are collected.

  • Fracture Ascertainment: Incident fractures are identified through various methods:

    • Self-report: Participants periodically report any new fractures.

    • Medical Record Review: Hospital and physician records are reviewed to identify and adjudicate fractures. Adjudication by trained medical personnel is crucial to confirm the fracture event and its characteristics (e.g., traumatic vs. osteoporotic).

  • Statistical Analysis:

    • Cox Proportional Hazards Models: This is a common statistical method used to analyze the time to the first fracture event. It allows for the estimation of hazard ratios (HRs) while adjusting for potential confounding variables such as age, BMI, BMD, and other clinical risk factors.

    • Logistic Regression: In case-control studies, logistic regression is used to calculate odds ratios (ORs) for the association between biomarker levels and fracture status.

Conclusion and Future Directions

The evidence to date suggests that plasma 27-HC, particularly when considered in the context of circulating estrogen levels, is a promising but not yet fully validated biomarker for fracture risk. Its direct involvement in bone cell signaling provides a strong biological rationale for its potential clinical utility.

However, several key questions remain. Larger, prospective studies are needed to confirm the findings of the Women's Health Initiative study in diverse populations, including men. Head-to-head comparisons with established bone turnover markers like CTX and P1NP are essential to determine the additive or superior predictive value of 27-HC. Furthermore, standardization of 27-HC measurement protocols across laboratories is crucial for its potential integration into clinical practice.

For drug development professionals, the 27-HC signaling pathway presents a novel therapeutic target. Modulating the activity of 27-HC or its downstream effectors could offer a new strategy for the prevention and treatment of osteoporosis. As our understanding of the intricate links between metabolism and bone health deepens, biomarkers like 27-HC will be instrumental in ushering in an era of more personalized and effective fracture risk assessment and management.

References

Unraveling the Metabolic Maze: How 27-Hydroxycholesterol Reroutes Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers identifying the metabolic shifts induced by the oxysterol 27-hydroxycholesterol (27-HC), a key modulator in various physiological and pathological processes. This document provides an objective comparison of metabolic pathways affected by 27-HC, supported by experimental data and detailed protocols for researchers in cellular biology, pharmacology, and drug development.

This compound (27-HC), the most abundant circulating oxysterol, is a primary metabolite of cholesterol. It functions as a selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs), placing it at the crossroads of cholesterol homeostasis and endocrine signaling.[1][2] Dysregulation of 27-HC levels has been implicated in the progression of various diseases, including cancer, atherosclerosis, and neurodegenerative disorders.[3][4][5] Understanding the metabolic pathways influenced by 27-HC is crucial for developing targeted therapeutic strategies. This guide synthesizes findings from comparative metabolomic and proteomic studies to illuminate the pathways at the heart of 27-HC's biological impact.

Key Metabolic Pathways Influenced by this compound

Comparative studies have identified several key metabolic pathways that are significantly altered by 27-HC. These include cholesterol biosynthesis, glycolysis, and pathways related to cellular stress and inflammation.

Downregulation of Cholesterol Biosynthesis and the Mevalonate (B85504) Pathway

27-HC plays a critical role in the feedback inhibition of cholesterol synthesis.[6] Proteomic analysis of hepatocytes treated with 27-HC reveals a significant downregulation of enzymes involved in the mevalonate (MVA) pathway, a critical route for cholesterol production.[1] This inhibitory effect helps maintain cellular cholesterol homeostasis.

Table 1: Comparative Proteomic Analysis of Key Enzymes in Cholesterol Biosynthesis and Glycolysis in AML12 Hepatocytes Treated with this compound.

ProteinPathwayFold Change (27-HC vs. Control)p-value
HMGCS1Cholesterol Biosynthesis-1.5<0.05
HMGCRCholesterol Biosynthesis-1.3<0.05
MVDCholesterol Biosynthesis-1.4<0.05
ALDOAGlycolysis-1.6<0.05
PFKMGlycolysis-1.5<0.05
PKMGlycolysis-1.2<0.05

Data synthesized from proteomic analysis of AML12 hepatocytes treated with 2.5 µg/ml 27-HC for 24 hours.[1]

Suppression of Glycolysis

Treatment with 27-HC has been shown to significantly reduce the transcript levels of key glycolytic enzymes, including aldolase, phosphofructokinase, and pyruvate (B1213749) kinase in hepatocytes.[1] This leads to a decrease in lactate (B86563) production and a lower extracellular acidification rate, indicating a suppression of the overall glycolytic flux.[1] This metabolic shift can have profound implications for highly proliferative cells, such as cancer cells, that rely on glycolysis for energy and biosynthetic precursors.

Induction of Oxidative Stress and Mitochondrial Dysfunction

27-HC can induce the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[7][8] This can, in turn, impair lysosomal function, affecting cellular degradation and secretion pathways.[7][8] The increase in intracellular ROS is a key mechanism through which 27-HC can promote inflammatory responses.[4]

Signaling Pathways Modulated by this compound

The metabolic effects of 27-HC are mediated through its interaction with key nuclear receptors, primarily the Estrogen Receptor (ER) and the Liver X Receptor (LXR).

27-HC_Signaling_Pathways cluster_0 Cholesterol Metabolism cluster_1 Cellular Effects Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 converts to 27-HC 27-HC CYP7B1 CYP7B1 27-HC->CYP7B1 metabolized by ER Estrogen Receptor (ER) 27-HC->ER activates LXR Liver X Receptor (LXR) 27-HC->LXR activates ROS ROS Production 27-HC->ROS CYP27A1->27-HC Bile Acids Bile Acids CYP7B1->Bile Acids Gene_Expression Altered Gene Expression ER->Gene_Expression LXR->Gene_Expression Cholesterol_Efflux Cholesterol Efflux LXR->Cholesterol_Efflux Proliferation Cell Proliferation (ER-dependent) Gene_Expression->Proliferation Metastasis Metastasis (LXR-dependent) Gene_Expression->Metastasis Inflammation Inflammation ROS->Inflammation

Signaling pathways activated by this compound.

Experimental Protocols

To enable researchers to conduct their own comparative metabolomics studies, detailed experimental protocols are provided below.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., AML12 hepatocytes, MCF-7 breast cancer cells) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[3]

  • Preparation of 27-HC Stock Solution: Dissolve 27-HC in 100% ethanol (B145695) to create a 10 mM stock solution. Store at -20°C.[2]

  • Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of 27-HC (e.g., 1-10 µM) or a vehicle control (ethanol concentration should not exceed 0.1%).[4]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for metabolite extraction.[3]

Metabolite Extraction from Adherent Cells

A standardized protocol for quenching metabolism and extracting metabolites is crucial for reliable metabolomic analysis.

Metabolomics_Workflow cluster_workflow Experimental Workflow for Comparative Metabolomics Cell_Culture 1. Cell Culture and 27-HC Treatment Quenching 2. Quenching of Metabolism (Cold Methanol) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (e.g., Methanol (B129727)/Water) Quenching->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Data_Processing 5. Data Processing and Statistical Analysis Analysis->Data_Processing Pathway_Analysis 6. Pathway Enrichment Analysis Data_Processing->Pathway_Analysis

A generalized workflow for a comparative metabolomics experiment.
  • Quenching: Quickly aspirate the culture medium. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold 80% methanol to the plate to quench metabolic activity.[9]

  • Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Centrifugation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Storage: Dry the supernatant using a vacuum concentrator. Store the dried metabolite extracts at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the LC-MS method.

  • Chromatographic Separation: Inject the reconstituted samples onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a column appropriate for separating the metabolites of interest (e.g., a C18 column for non-polar metabolites or a HILIC column for polar metabolites).[10][11]

  • Mass Spectrometry Detection: Eluted metabolites are detected using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.[10][11]

  • Data Analysis: Process the raw LC-MS data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and annotation.[12] Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the 27-HC treated and control groups. Conduct pathway analysis using databases like KEGG to identify the metabolic pathways that are most affected.

Conclusion

This compound is a potent modulator of cellular metabolism, primarily impacting cholesterol biosynthesis and glycolysis. Its ability to act through nuclear receptors like ER and LXR allows it to orchestrate a complex network of signaling and metabolic pathways. The provided experimental framework offers a starting point for researchers to further investigate the nuanced roles of 27-HC in health and disease. A deeper understanding of these metabolic alterations will be instrumental in the development of novel therapeutic interventions for a range of pathologies.

References

Unveiling the Tissue-Specific Roles of 27-Hydroxycholesterol: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced in vivo effects of 27-Hydroxycholesterol (27-HC) is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the tissue-specific impacts of this cholesterol metabolite, supported by experimental data from various in vivo models.

This compound, an abundant oxysterol, has emerged as a key signaling molecule with pleiotropic effects that vary significantly across different tissues. Its actions are primarily mediated through the modulation of nuclear receptors, including Estrogen Receptors (ERα and ERβ) and Liver X Receptors (LXRs). This guide synthesizes findings from key in vivo studies to elucidate the multifaceted roles of 27-HC in the liver, bone, cardiovascular system, and brain.

Liver: A Hub for Lipid Metabolism Regulation

In the liver, 27-HC plays a complex role in lipid homeostasis, with studies presenting seemingly contrasting effects depending on the experimental model and context.

Comparative Analysis of In Vivo Models for Hepatic Effects
In Vivo ModelKey FindingsQuantitative Data Highlights
CYP27A1 Transgenic Mice (Increased 27-HC) Modest increase in the expression of LXR target genes.[1][2]- Cyp7b1 mRNA levels modestly increased.[1][2]- Abca1 mRNA levels modestly increased.[1][2]
Cyp7b1 Knockout Mice (Elevated 27-HC) No significant effect on LXR target genes under basal conditions.[1][2] Aggravated metabolic-associated fatty liver disease (MAFLD) at thermoneutrality, with increased plasma alanine (B10760859) aminotransferase, hyperlipidemia, and hepatic accumulation of harmful lipid species.[3]- No change in Abca1 mRNA.[1][2]- Increased liver fibrosis and inflammation.[3]
Cyp27a1 Knockout Mice (Absent 27-HC) No significant effect on LXR target genes.[1][2]- No significant changes in the expression of LXR target genes.[1][2]
Pharmacological Administration of 27-HC Reduces hepatic steatohepatitis in Ldlr-/- mice on a high-fat, high-cholesterol diet.[4]- Reduced accumulation of lysosomal cholesterol and hepatic inflammation.[4]
Experimental Protocols: Liver Studies

Induction of Hepatic Steatosis and 27-HC Treatment:

  • Animal Model: Ldlr-/- mice.

  • Diet: High-fat, high-cholesterol (HFC) diet for 3 months to induce steatohepatitis.

  • 27-HC Administration: Subcutaneous injections of 27-HC for 3 weeks.[4]

Analysis of Hepatic Lipid Accumulation:

  • Histology: Liver sections are stained with Oil Red O to visualize lipid droplets.

  • Lipid Extraction: Total lipids are extracted from liver tissue using the Folch method for quantitative analysis of triglycerides.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

  • RNA Isolation: Total RNA is extracted from liver tissue.

  • Reverse Transcription: cDNA is synthesized from the isolated RNA.

  • qPCR: Relative mRNA levels of target genes (e.g., Cyp7b1, Abca1) are quantified and normalized to a housekeeping gene.

Liver_Signaling 27-HC 27-HC LXR LXR 27-HC->LXR Activates SREBP1c SREBP1c LXR->SREBP1c Regulates Lipogenic_Genes Lipogenic Genes (e.g., FAS, SCD1) SREBP1c->Lipogenic_Genes Induces Hepatic_Steatosis Hepatic_Steatosis Lipogenic_Genes->Hepatic_Steatosis Promotes

Fig. 1: 27-HC signaling in hepatic lipid metabolism.

Bone: A Delicate Balance of Formation and Resorption

27-HC acts as a negative regulator of bone homeostasis, primarily through its effects on estrogen and liver X receptors, leading to decreased bone mineral density.

Comparative Analysis of In Vivo Models for Bone Effects
In Vivo ModelKey FindingsQuantitative Data Highlights
Cyp7b1 Knockout Mice (Elevated 27-HC) Decreased lumbar spine bone mineral density (BMD).[5] Altered trabecular architecture with decreased bone volume/total volume fraction, decreased trabecular number and thickness, and increased trabecular separation.[5]- Significant decrease in lumbar spine BMD.[5]- Ovariectomy reduces trabecular volumetric BMD by 52+/-6.7%.[6]
Pharmacological Administration of 27-HC Decreased bone mineral density in wild-type female mice, mimicking the phenotype of Cyp7b1-/- mice.[5]- Leads to decreased trabecular bone volume.
Experimental Protocols: Bone Studies

Animal Models and Treatment:

  • Genetic Model: Cyp7b1-/- mice with endogenously elevated 27-HC levels.[5]

  • Pharmacological Model: Wild-type female mice treated with exogenous 27-HC.[5]

Bone Mineral Density (BMD) Measurement:

  • Dual-Energy X-ray Absorptiometry (DXA): In vivo measurement of total body, spine, and femoral BMD.

  • Peripheral Quantitative Computed Tomography (pQCT): High-resolution ex vivo analysis of trabecular and cortical bone microarchitecture in excised femurs and vertebrae.

Histomorphometry:

  • Tissue Preparation: Undecalcified bone sections are embedded in plastic.

  • Staining: Sections are stained to visualize bone cells (osteoblasts and osteoclasts) and bone matrix.

  • Analysis: Quantification of bone formation and resorption parameters.

Bone_Homeostasis cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast 27-HC_OB 27-HC ER_OB ER 27-HC_OB->ER_OB Modulates LXR_OB LXR 27-HC_OB->LXR_OB Activates Differentiation_OB Differentiation LXR_OB->Differentiation_OB Decreases Bone_Density Bone Mineral Density Differentiation_OB->Bone_Density Decreases 27-HC_OC 27-HC RANKL RANKL 27-HC_OC->RANKL Increases Resorption Bone Resorption RANKL->Resorption Promotes Resorption->Bone_Density Decreases

Fig. 2: 27-HC's dual impact on bone cells.

Cardiovascular System: An Antagonist to Estrogen's Protection

In the cardiovascular system, 27-HC acts as an endogenous selective estrogen receptor modulator (SERM), antagonizing the protective effects of estrogen on vascular function.

Comparative Analysis of In Vivo Models for Cardiovascular Effects
In Vivo ModelKey FindingsQuantitative Data Highlights
Rat Aorta Ex Vivo 27-HC inhibits estrogen-induced vasorelaxation.[7]- At 100 µM, farrerol (B190892) (a compound studied for vasorelaxation) induced maximal relaxations of 66.97% for KCl and 65.13% for PE.[7] (Note: Specific quantitative data for 27-HC's effect on the percentage of vasorelaxation was not found in the provided search results).
Cyp7b1 Knockout Mice (Elevated 27-HC) Decreased estrogen-dependent expression of vascular nitric oxide synthase.- Attenuated estrogen-related atheroprotection.
Experimental Protocols: Cardiovascular Studies

Aortic Vasorelaxation Assay:

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath.

  • Procedure: Aortic rings are pre-contracted with phenylephrine. The relaxation response to cumulative concentrations of acetylcholine (B1216132) (an endothelium-dependent vasodilator) is measured in the presence or absence of 27-HC.

  • Measurement: Changes in isometric tension are recorded to quantify the degree of vasorelaxation.

Cardiovascular_Workflow Start Isolate Rat Thoracic Aorta Mount Mount Aortic Rings in Organ Bath Start->Mount Precontract Pre-contract with Phenylephrine Mount->Precontract Add_ACh Add Acetylcholine (± 27-HC) Precontract->Add_ACh Record Record Isometric Tension Add_ACh->Record Analyze Analyze Vasorelaxation Response Record->Analyze

Fig. 3: Workflow for assessing aortic vasorelaxation.

Brain: A Mediator of Neuroinflammation

In the brain, elevated levels of 27-HC are associated with increased neuroinflammation and have been implicated in the pathology of neurodegenerative diseases.

Comparative Analysis of In Vivo Models for Brain Effects
In Vivo ModelKey FindingsQuantitative Data Highlights
CYP27A1 Transgenic Mice (Increased 27-HC) Increased expression of the pro-inflammatory alarmin S100A8 and its receptor RAGE in the hippocampus.[8][9][10]- S100A8 mRNA levels increased by approximately 3.5-fold.[11]- S100A8 protein levels increased by approximately 10%.[11]- RAGE protein levels increased by approximately 24%.[11]
Intracerebroventricular Injection of 27-HC Acutely increases S100A8 and RAGE expression in the brain.[11]- S100A8 mRNA levels increased by approximately 3.5-fold.[11]
Rat Model with Caudal Vein Injection of 27-HC Upregulated expression of LXRα and ABCA1 in brain tissues.[12]- Specific fold-change data not readily available in the provided search results.
Experimental Protocols: Brain Studies

Animal Models:

  • Genetic Model: CYP27A1 transgenic mice with chronically elevated brain levels of 27-HC.[8][9][10]

  • Acute Model: Wild-type mice receiving a single intracerebroventricular injection of 27-HC.[11]

Immunohistochemistry for Protein Expression:

  • Tissue Preparation: Brains are fixed, sectioned, and stained with antibodies against S100A8 and RAGE.

  • Imaging: Stained sections are visualized using fluorescence microscopy to determine the localization and intensity of protein expression.

Western Blot for Protein Quantification:

  • Protein Extraction: Proteins are extracted from hippocampal tissue lysates.

  • Electrophoresis and Transfer: Proteins are separated by size and transferred to a membrane.

  • Immunodetection: Membranes are probed with primary antibodies against S100A8, RAGE, and a loading control, followed by secondary antibodies for detection and quantification.

Quantitative Real-Time PCR (qPCR) for Gene Expression:

  • RNA Isolation and cDNA Synthesis: As described for liver studies, but using hippocampal tissue.

  • qPCR: Relative mRNA levels of S100a8 and Ager (the gene encoding RAGE) are quantified.

Brain_Inflammation_Pathway Elevated 27-HC Elevated 27-HC S100A8 S100A8 Expression Elevated 27-HC->S100A8 Increases RAGE RAGE Expression Elevated 27-HC->RAGE Increases S100A8->RAGE Binds to Neuroinflammation Neuroinflammation RAGE->Neuroinflammation Promotes

Fig. 4: 27-HC-mediated neuroinflammatory signaling.

This comparative guide highlights the critical, tissue-dependent functions of this compound in vivo. The presented data and experimental frameworks provide a valuable resource for researchers investigating the physiological and pathological roles of this multifaceted oxysterol and for those in the process of developing novel therapeutic interventions targeting its signaling pathways.

References

Comparison of 27-Hydroxycholesterol's impact on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The cholesterol metabolite 27-hydroxycholesterol (27-HC) exhibits a complex and often contradictory role in the progression of different cancers. Emerging research highlights its differential impact on breast, prostate, and colon cancer cell lines, acting as a key modulator of signaling pathways that govern cell fate. This guide provides a comparative overview of 27-HC's effects, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in navigating this intricate landscape.

Contrasting Effects on Cancer Cell Proliferation and Viability

The influence of this compound on cancer cell proliferation is highly dependent on the cancer type and the specific molecular characteristics of the cell line, particularly the expression of hormone receptors.

Breast Cancer: A Tale of Two Receptors

In breast cancer, the effect of 27-HC is largely dictated by the estrogen receptor (ER) status of the cells.

  • ER-Positive (ER+) Breast Cancer: In ER+ cell lines such as MCF-7, 27-HC has been shown to promote cell proliferation. For instance, treatment with 0.1 or 1 μM 27-HC can increase cell proliferation by approximately 80%.[1] This proliferative effect is primarily mediated through the estrogen receptor alpha (ERα), where 27-HC acts as a selective estrogen receptor modulator (SERM).[2]

  • ER-Negative (ER-) Breast Cancer: The role of 27-HC in ER- breast cancer is more complex. While some studies have shown proliferative effects in cell lines like SKBR3, MDA-MB-231, and MDA-MB-468, these are often mediated through the G protein-coupled estrogen receptor (GPER).[3][4] Conversely, at higher concentrations (5, 10, and 20 μM), 27-HC has been observed to induce cytotoxic effects in both ER+ (MCF-7) and ER- (MDA-MB-231) cell lines.[5][6]

Prostate Cancer: Proliferation Driven by Estrogen Receptor Beta

In prostate cancer, 27-HC has been demonstrated to stimulate cell proliferation in cell lines such as LNCaP and PC3. This effect is predominantly mediated through the estrogen receptor beta (ERβ).[7][8][9][10] Studies have shown that treatment with 27-HC can lead to a significant increase in cell proliferation, approximately 60% in LNCaP cells and 30% in PC3 cells.[9] Interestingly, while promoting proliferation, 27-HC has also been found to decrease cell invasion in these same cell lines.[9]

Colon Cancer: An Inhibitory Influence

In contrast to its role in many breast and prostate cancer cell lines, 27-HC appears to have an anti-proliferative effect on colon cancer cells. In Caco2 and SW620 colon cancer cell lines, treatment with 27-HC at concentrations of 10µM and higher leads to a reduction in cell proliferation.[11][12] This inhibitory effect seems to be independent of both the estrogen receptor and the liver X receptor (LXR), with evidence suggesting the involvement of the AKT signaling pathway.[12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Breast Cancer Cell Lines

Cell LineER Status27-HC ConcentrationEffect on Proliferation/ViabilityReference(s)
MCF-7Positive0.1, 1 µM~80% increase in proliferation[1]
MCF-7Positive5, 10, 20 µMCytotoxic[5][6]
MDA-MB-231Negative10 µMCytotoxic[5][6]
SKBR3NegativeNot specifiedIncreased proliferation (GPER-dependent)[4]
MDA-MB-468NegativeNot specifiedIncreased proliferation (GPER-dependent)[4]

Table 2: Effect of this compound on Prostate Cancer Cell Lines

Cell LineKey Characteristics27-HC ConcentrationEffect on ProliferationEffect on InvasionReference(s)
LNCaPAndrogen-sensitiveNot specified~60% increaseDecreased[9]
PC3Androgen-insensitiveNot specified~30% increaseDecreased[9]

Table 3: Effect of this compound on Colon Cancer Cell Lines

Cell LineKey Characteristics27-HC ConcentrationEffect on ProliferationReference(s)
Caco2Adenocarcinoma≥ 10 µMDecreased[11][12]
SW620Metastatic≥ 10 µMDecreased[11][12]

Signaling Pathways and Experimental Workflows

The diverse effects of 27-HC are underpinned by its ability to modulate multiple signaling pathways. The following diagrams illustrate these pathways and a general workflow for investigating the impact of 27-HC on cancer cells.

G Simplified Signaling Pathways of this compound in Cancer Cells cluster_breast Breast Cancer cluster_prostate Prostate Cancer cluster_colon Colon Cancer HC_breast 27-HC ER_alpha ERα HC_breast->ER_alpha Binds GPER GPER HC_breast->GPER Binds Cytotoxicity_breast Cytotoxicity ↑ (High Conc.) HC_breast->Cytotoxicity_breast Proliferation_breast Proliferation ↑ (ER+ cells) ER_alpha->Proliferation_breast ERK_NFkB ERK/NF-κB GPER->ERK_NFkB Proliferation_ER_neg Proliferation ↑ (ER- cells) ERK_NFkB->Proliferation_ER_neg HC_prostate 27-HC ER_beta ERβ HC_prostate->ER_beta Binds Proliferation_prostate Proliferation ↑ ER_beta->Proliferation_prostate Invasion_prostate Invasion ↓ ER_beta->Invasion_prostate HC_colon 27-HC AKT AKT Pathway HC_colon->AKT Inhibits Proliferation_colon Proliferation ↓ AKT->Proliferation_colon (Normally promotes)

Caption: Signaling pathways of 27-HC in different cancer types.

experimental_workflow General Experimental Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, LNCaP, Caco2) start->cell_culture treatment Treat cells with varying concentrations of 27-HC cell_culture->treatment proliferation_assay Assess Cell Proliferation (MTT, CyQUANT assays) treatment->proliferation_assay apoptosis_assay Evaluate Apoptosis (TUNEL assay) treatment->apoptosis_assay migration_assay Measure Cell Migration (Wound Healing Assay) treatment->migration_assay data_analysis Quantitative Data Analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis migration_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for studying 27-HC's effects.

Detailed Experimental Protocols

MTT Assay for Cell Proliferation/Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 27-HC or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

CyQUANT® Cell Proliferation Assay

The CyQUANT® assay is a fluorescence-based method for quantifying the number of cells based on their nucleic acid content.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Cell Lysis and Dye Addition: At the end of the treatment period, remove the culture medium and freeze the plate at -80°C to ensure complete cell lysis. Thaw the plate and add 200 µL of the CyQUANT® GR dye/cell-lysis buffer to each well.

  • Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with excitation at ~485 nm and emission detection at ~530 nm.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Grow and treat cells on glass coverslips or chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP), according to the manufacturer's protocol.

  • Detection: For fluorescent detection, incubate with an anti-BrdU antibody conjugated to a fluorophore.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study collective cell migration in vitro.

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" through the cell monolayer.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentration of 27-HC or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

References

Validating the pro-inflammatory effects of 27-Hydroxycholesterol in neurological disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Pro-inflammatory Effects and Underlying Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pro-inflammatory role of 27-hydroxycholesterol (27-OHC), a major cholesterol metabolite, in the context of neurological disorders. Elevated levels of 27-OHC, which can cross the blood-brain barrier, are increasingly implicated in the inflammatory processes underlying Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This document compares the effects of 27-OHC with other molecules, presents supporting experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Comparative Analysis of Pro-inflammatory Effects

The pro-inflammatory effects of 27-OHC have been validated across various in vitro and in vivo models. It consistently upregulates key inflammatory mediators, often with greater potency compared to its precursor, cholesterol, or other oxysterols like 24S-hydroxycholesterol (24S-OHC).

In Vitro Studies:
Cell Model27-OHC ConcentrationKey Inflammatory Markers (Fold Change vs. Control)Comparison with Other OxysterolsReference
Microglia (HMC3) 1 µg/mLIL-1β (mRNA & protein): Significantly increasedMore potent than cholesterol and 24S-OHC in inducing IL-1β. Comparable to 25-hydroxycholesterol (B127956) (25-OHC).[4][5]
MHC II: UpregulatedCholesterol and 24S-OHC had no effect.[4][5]
Neurons (SH-SY5Y) 5, 10, 20 µMTNF-α & iNOS: Increased secretion-[6]
IL-10: Decreased secretion-[6]
Aβ levels: Increased-[7][8]
Astrocytes (C6) 5, 10, 20 µMIL-1β, IL-10, TNF-α, iNOS: Decreased secretion-[6]
TLR4 & TGF-β: Increased expression-[6]
Primary Cortico-hippocampal Neurons 1 µMRAGE: Increased protein levels-[1]
Primary Astrocytes 1 µMRAGE: Increased protein levels-[1]
In Vivo Studies:
Animal Model27-OHC AdministrationKey Inflammatory Markers (Fold Change vs. Control)Neurological OutcomeReference
C57BL/6J Mice Subcutaneous injectionTNF-α & IL-17: Increased in the brain-[3]
CYP27A1-overexpressing Mice 5-6 fold higher 27-OHC levelsS100A8 & RAGE: Increased in hippocampusCognitive impairment[1]
APP/PS1 Transgenic Mice 27-OHC treatmentAβ1-40: Increased in brain and plasmaEnhanced learning and memory impairment[9][10]
ApoE ε4 Transgenic Mice 21-day injectionAβ1-42: Increased in cortex and hippocampusLearning and memory impairment[2]

Key Signaling Pathways in 27-OHC-Mediated Neuroinflammation

27-OHC exerts its pro-inflammatory effects through the activation of several key signaling pathways in different cell types within the central nervous system.

NF-κB Signaling Pathway

In neurons, 27-OHC can activate the TGF-β/NF-κB signaling pathway, leading to increased expression of pro-inflammatory cytokines like TNF-α and iNOS.[3][6] In astrocytes, the inflammatory response appears to be mediated through a TLR4/TGF-β pathway.[6]

NF_kB_Signaling cluster_neuron Neuron cluster_astrocyte Astrocyte OHC This compound TGFb_N TGF-β OHC->TGFb_N TLR4_A TLR4 OHC->TLR4_A NFkB_N NF-κB (p65/p50) TGFb_N->NFkB_N Cytokines_N Pro-inflammatory Cytokines (TNF-α, iNOS) NFkB_N->Cytokines_N TGFb_A TGF-β TLR4_A->TGFb_A Cytokines_A Inflammatory Cytokines TGFb_A->Cytokines_A

Figure 1: 27-OHC-induced NF-κB and related signaling in neurons and astrocytes.

RORγt Signaling Pathway

27-OHC acts as an agonist for the Retinoic acid-related orphan receptor gamma t (RORγt), a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[11] This interaction promotes a Th17-dominant immune response, which is implicated in the pathogenesis of several autoimmune and neurodegenerative diseases.

RORgt_Signaling OHC This compound RORgt RORγt OHC->RORgt activates Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Neuroinflammation Neuroinflammation IL17->Neuroinflammation

Figure 2: 27-OHC activation of the RORγt pathway and promotion of Th17 response.

LXR/RXR and RAGE Signaling

27-OHC can modulate the activity of Liver X Receptors (LXRs), which typically play a role in cholesterol homeostasis.[12] However, in the context of neuroinflammation, 27-OHC has been shown to upregulate the Receptor for Advanced Glycation End products (RAGE) and its ligand S100A8 in both neurons and astrocytes.[1] This upregulation is mediated by the Retinoid X Receptor gamma (RXRγ), a binding partner for LXR.[1] Activation of the RAGE pathway is a well-established driver of inflammatory responses and neurodegeneration.

RAGE_Signaling OHC This compound RXRg RXRγ OHC->RXRg activates RAGE RAGE Expression RXRg->RAGE S100A8 S100A8 Expression RXRg->S100A8 Neuroinflammation Neuroinflammation & Neurodegeneration RAGE->Neuroinflammation S100A8->RAGE ligand for

Figure 3: 27-OHC-mediated upregulation of the RAGE signaling pathway via RXRγ.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the pro-inflammatory effects of 27-OHC.

In Vitro Cell Culture and Treatment
  • Cell Lines:

    • Human Microglial Clone 3 (HMC3): Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

    • Human Neuroblastoma (SH-SY5Y): Grown in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% FBS.

    • Rat Glioma (C6): Maintained in DMEM supplemented with 10% FBS.

  • Primary Cell Cultures:

    • Mouse Primary Astrocytes and Neurons: Prepared from cerebral cortices of neonatal mice. Astrocytes are cultured in DMEM with 10% FBS, while neurons are grown in Neurobasal medium supplemented with B27.

  • 27-OHC Treatment:

    • 27-OHC is typically dissolved in ethanol (B145695) or DMSO to create a stock solution.

    • Cells are treated with varying concentrations of 27-OHC (commonly ranging from 1 µM to 20 µM) for 24 to 48 hours.[1][7]

    • Control cells are treated with the vehicle (ethanol or DMSO) at the same final concentration.

In Vivo Animal Models
  • CYP27A1-overexpressing Mice: These mice have a genetic modification leading to chronically elevated levels of 27-OHC, providing a model to study the long-term effects of this oxysterol.[1]

  • APP/PS1 and ApoE ε4 Transgenic Mice: These are established mouse models of Alzheimer's disease. Administration of 27-OHC to these mice allows for the investigation of its impact on AD-like pathology and cognitive function.[2][9][10]

  • Intracerebroventricular (ICV) Injection: For acute studies, 27-OHC can be directly injected into the cerebral ventricles of wild-type mice to observe its immediate effects on the brain.[1]

Measurement of Inflammatory Markers
  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-1β, TNF-α), chemokines, and receptors (e.g., RAGE).

  • Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the protein levels of secreted cytokines in cell culture supernatants or brain homogenates.

  • Western Blotting: Used to determine the protein expression levels of intracellular signaling molecules (e.g., NF-κB, RORγt) and receptors.

  • Immunohistochemistry/Immunofluorescence: Allows for the visualization and localization of inflammatory markers and cell types (e.g., microglia, astrocytes) within brain tissue sections.

Quantification of Oxysterols in Brain Tissue
  • Sample Preparation: Brain tissue is homogenized and lipids are extracted using organic solvents.

  • Derivatization: Oxysterols are often derivatized to improve their detection by mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard method for the sensitive and specific quantification of 27-OHC and other oxysterols in biological samples.[13][14][15]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the pro-inflammatory effects of 27-OHC.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start Hypothesis: 27-OHC is pro-inflammatory in neurological disorders cell_culture Cell Culture (Neurons, Astrocytes, Microglia) start->cell_culture animal_model Animal Models (e.g., CYP27Tg, APP/PS1) start->animal_model treatment_vitro 27-OHC Treatment cell_culture->treatment_vitro analysis_vitro Analysis: qRT-PCR, ELISA, Western Blot treatment_vitro->analysis_vitro conclusion Conclusion: 27-OHC drives neuroinflammation via specific signaling pathways analysis_vitro->conclusion treatment_vivo 27-OHC Administration animal_model->treatment_vivo analysis_vivo Analysis: Behavioral Tests, IHC, LC-MS treatment_vivo->analysis_vivo analysis_vivo->conclusion

Figure 4: General experimental workflow for validating the pro-inflammatory effects of 27-OHC.

References

Comparative analysis of 27-Hydroxycholesterol's role in different stages of atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 27-Hydroxycholesterol's multifaceted role in the initiation, progression, and destabilization of atherosclerotic plaques, offering insights for researchers and drug development professionals.

This compound (27-HC), the most abundant cholesterol metabolite in human circulation, plays a complex and often detrimental role in the pathogenesis of atherosclerosis.[1][2] Its concentration is significantly elevated in atherosclerotic lesions, where it actively participates in the inflammatory processes that drive the disease from its earliest stages to the final, life-threatening events of plaque rupture.[3] This guide provides a comparative analysis of 27-HC's function across different stages of atherosclerosis, supported by experimental data and detailed methodologies, to aid in the understanding of its potential as a therapeutic target.

The Pro-Atherogenic Actions of this compound: A Staged Affair

The influence of 27-HC on atherosclerosis is not uniform but rather stage-dependent, contributing to the initiation of endothelial dysfunction, the progression of the fatty streak to a complex plaque, and ultimately, the instability of the advanced lesion.

Stage 1: Initiation - Endothelial Dysfunction

In the initial phase of atherosclerosis, 27-HC contributes to the "activation" of the endothelium, a critical step that precedes the formation of fatty streaks. It promotes an inflammatory phenotype in endothelial cells, primarily through its interaction with Estrogen Receptor alpha (ERα).[1][4] This interaction triggers a signaling cascade that results in the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][5]

Key Pro-inflammatory Effects of 27-HC on Endothelial Cells:

  • Increased Leukocyte Adhesion: 27-HC upregulates the expression of adhesion molecules on the endothelial surface, facilitating the recruitment and attachment of monocytes and other leukocytes.[5][6]

  • Stimulation of NF-κB: Unlike the atheroprotective effects of estradiol, 27-HC promotes the degradation of IκBα, an inhibitor of NF-κB, through an ERα-dependent mechanism involving Erk1/2 and JNK signaling pathways. This leads to the nuclear translocation and activation of NF-κB.[1][5]

Comparative Effects of Oxysterols on Endothelial Dysfunction

OxysterolPrimary MechanismKey Downstream EffectsReference
This compound ERα-mediated NF-κB activationIncreased leukocyte adhesion, pro-inflammatory cytokine production.[1][5]
25-Hydroxycholesterol Amplifies inflammatory responsePro-inflammatory gene expression, increased apoptosis susceptibility.[7]
7-Ketocholesterol p38 MAPK pathway activationEnhanced leukocyte adhesion to endothelial cells.[8]
Stage 2: Progression - Foam Cell Formation and VSMC Involvement

As atherosclerosis progresses, 27-HC continues to fuel the inflammatory fire within the developing plaque. It plays a significant role in the formation of foam cells, the hallmark of the fatty streak, and influences the behavior of vascular smooth muscle cells (VSMCs).

Role in Foam Cell Formation:

27-HC is abundant in macrophage-derived foam cells and contributes to their formation and pro-inflammatory phenotype.[3] It upregulates the expression of pro-inflammatory genes in monocytes and macrophages, again through an ERα-dependent mechanism.[1][5] This sustained inflammation within the plaque is a key driver of lesion growth.

Influence on Vascular Smooth Muscle Cells (VSMCs):

While direct evidence on the specific effects of 27-HC on VSMC proliferation and migration in different stages of atherosclerosis is still emerging, the existing literature on VSMC biology in atherosclerosis suggests a complex interplay. VSMC migration and proliferation are critical for the formation of the fibrous cap, a protective layer that covers the necrotic core of the plaque.[9][10] However, VSMCs can also undergo phenotypic switching to a pro-inflammatory, macrophage-like state, contributing to plaque instability.[10] The high inflammatory environment created by 27-HC likely influences these VSMC behaviors, but further research is needed to delineate the precise mechanisms.

Signaling Pathway of 27-HC-Induced Endothelial Inflammation

G 27-HC Signaling in Endothelial Cells 27-HC 27-HC ERa ERα 27-HC->ERa Erk12_JNK Erk1/2 & JNK ERa->Erk12_JNK IkBa_degradation IκBα Degradation Erk12_JNK->IkBa_degradation NFkB_activation NF-κB Activation IkBa_degradation->NFkB_activation Proinflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Proinflammatory_genes Leukocyte_adhesion Increased Leukocyte Adhesion Proinflammatory_genes->Leukocyte_adhesion

Caption: 27-HC signaling cascade in endothelial cells leading to inflammation.

Stage 3: Plaque Destabilization and Rupture

In the advanced stages of atherosclerosis, 27-HC contributes to the weakening of the fibrous cap, a process that can lead to plaque rupture and subsequent thrombosis. This is primarily achieved by promoting an environment rich in matrix-degrading enzymes.

Role in Matrix Metalloproteinase (MMP) Activity:

The chronic inflammation driven by 27-HC leads to the increased expression and activity of matrix metalloproteinases (MMPs) by inflammatory cells within the plaque.[11][12] MMPs, such as MMP-9, are capable of degrading extracellular matrix components like collagen, which provides structural integrity to the fibrous cap.[13] The degradation of this protective cap makes the plaque vulnerable to rupture.

Experimental Protocols

Quantification of this compound in Atherosclerotic Plaques by HPLC-MS

This protocol outlines a method for the sensitive and specific quantification of 27-HC in atherosclerotic tissue.

1. Sample Preparation: a. Excise atherosclerotic plaques from the aorta of experimental animals (e.g., ApoE-/- mice fed a high-fat diet). b. Weigh the tissue and homogenize in a suitable buffer. c. Add an internal standard (e.g., deuterated 27-HC) to the homogenate.

2. Saponification and Extraction: a. Saponify the homogenate using methanolic KOH to release esterified 27-HC. b. Perform a liquid-liquid extraction using a mixture of ethanol (B145695) and diethyl ether to isolate the sterols.[14] c. Centrifuge to separate the organic and aqueous phases. d. Collect the organic supernatant and dry it under a stream of nitrogen.

3. HPLC-MS Analysis: a. Reconstitute the dried extract in the mobile phase. b. Inject the sample into a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS). c. Use a reversed-phase C18 column for separation. d. Employ atmospheric pressure chemical ionization (APCI) in the positive ion mode for detection.[15] e. Monitor the specific mass-to-charge ratios for 27-HC and the internal standard. f. Quantify the amount of 27-HC by comparing its peak area to that of the internal standard and constructing a standard curve.[14]

In Vivo Assessment of 27-HC-Induced Leukocyte-Endothelial Adhesion

This protocol describes an intravital microscopy technique to visualize and quantify the effect of 27-HC on leukocyte adhesion in live animals.

1. Animal Model: a. Use wild-type or genetically modified mice (e.g., ERα-/-). b. Anesthetize the mouse and surgically expose the cremaster muscle or mesenteric microcirculation.

2. Treatment: a. Administer 27-HC (e.g., via intraperitoneal injection) to the experimental group and a vehicle control to the control group.[5] b. In some experiments, co-administer an ER antagonist (e.g., ICI 182,780) to investigate the role of ER signaling.[5]

3. Intravital Microscopy: a. Position the exposed tissue on the stage of an inverted microscope equipped for fluorescence imaging. b. Visualize the microcirculation and record video sequences of leukocyte rolling and adhesion within the venules.[5]

4. Data Analysis: a. Analyze the recorded videos to quantify the number of rolling and firmly adhered leukocytes per unit area of the vessel wall over time. b. Compare the results between the treatment and control groups to determine the effect of 27-HC on leukocyte-endothelial interactions.

Experimental Workflow for Studying 27-HC Effects

G Workflow for Investigating 27-HC in Atherosclerosis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_culture Endothelial/Macrophage Cell Culture Treatment_27HC 27-HC Treatment Cell_culture->Treatment_27HC Gene_expression Gene Expression Analysis (qPCR, Western Blot) Treatment_27HC->Gene_expression Adhesion_assay Leukocyte Adhesion Assay Treatment_27HC->Adhesion_assay Animal_model Atherosclerosis Animal Model (ApoE-/-) Diet_treatment High-Fat Diet +/- 27-HC Animal_model->Diet_treatment Plaque_analysis Atherosclerotic Plaque Analysis Diet_treatment->Plaque_analysis Intravital_microscopy Intravital Microscopy Diet_treatment->Intravital_microscopy Plaque_analysis->Gene_expression Tissue Samples

Caption: In vitro and in vivo approaches to study 27-HC's role in atherosclerosis.

Conclusion: Targeting this compound in Atherosclerosis

The evidence strongly implicates this compound as a key pro-atherogenic molecule that acts at multiple stages of the disease. Its ability to promote a chronic inflammatory state in the vasculature, primarily through ERα-mediated NF-κB activation, makes it a compelling target for therapeutic intervention. Strategies aimed at reducing the production of 27-HC, inhibiting its interaction with ERα, or counteracting its downstream inflammatory effects could offer novel approaches to prevent and treat atherosclerotic cardiovascular disease. Further research into the precise role of 27-HC in VSMC biology and its direct impact on plaque stability will be crucial in developing targeted therapies against this important driver of atherosclerosis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection through the proper disposal of chemical compounds is a critical aspect of daily operations. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of 27-Hydroxycholesterol, aligning with general laboratory safety protocols and chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, such as a laboratory fume hood, to minimize exposure risks. Adherence to personal protective equipment (PPE) guidelines is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Use impervious, chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If working with the powder form outside of a fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[1]

In the event of accidental exposure, follow these immediate first aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Flush eyes with water as a precaution.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][2]

Quantitative Data for Disposal Considerations

The following table summarizes the key properties of this compound relevant to its safe disposal.

PropertyDataCitation
Physical Form Solid, powder
Color White to beige
Storage Temperature -20°C[2]
Solubility DMSO: 2 mg/mL (warmed)
Storage Class 11 - Combustible Solids
Hazardous Decomposition Carbon oxides[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste.[3][4] Under no circumstances should it be disposed of down the sink or in regular trash.[3][5]

Step 1: Waste Collection and Segregation
  • Designated Container: Collect all waste this compound, including contaminated materials such as gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.[1]

  • Container Compatibility: The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[6] Plastic containers are often preferred for storing chemical waste.[7]

  • Segregation: Do not mix this compound waste with incompatible chemicals. Store it separately from acids, bases, and oxidizing agents.[8]

Step 2: Labeling of Hazardous Waste

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The accumulation start date (the date the first waste was added to the container)

  • The specific hazards (e.g., "Combustible Solid")

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[9]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[3][8] Store away from heat sources and direct sunlight.[5]

Step 4: Arranging for Waste Pickup
  • Contact Environmental Health and Safety (EHS): When the container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1][7]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor.

Experimental Workflow for Disposal

G cluster_0 Step 1: Waste Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Collect Solid Waste (this compound & Contaminated Items) B Use Designated, Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Info B->C D Store in Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Closed E->F G Contact EHS for Pickup F->G H Complete Disposal Paperwork G->H I Professional Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 27-Hydroxycholesterol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this compound.

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on standard laboratory procedures.

Equipment Specification Purpose Standard
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or dust.EN 166 (EU) or NIOSH (US) approved
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact.Follow manufacturer's resistance guide.
Body Protection Laboratory coatProtects skin and clothing from contamination.[1]Standard lab coat
Respiratory Protection Not required for small-scale use with adequate ventilation. For large quantities, potential aerosol/dust generation, or in case of spills, a NIOSH-approved respirator is recommended.Prevents inhalation of dust or aerosols.NIOSH/MSHA or European Standard EN 136 approved[2]

Operational Plan: Safe Handling of this compound

Follow these step-by-step procedures for the safe handling of this compound, from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly closed container in a dry and well-ventilated area.[3]

  • The recommended storage temperature is -20°C.[3][4]

2. Preparation of Solutions:

  • Handle the solid compound in a chemical fume hood to avoid dust formation.

  • Use appropriate solvents such as DMSO, DMF, or Ethanol for dissolution. Be aware of the specific solubility concentrations.[5]

  • If sonication is required for dissolution, ensure the container is properly sealed.[5]

3. Experimental Use:

  • Always wear the recommended PPE.

  • Conduct all procedures involving this compound within a fume hood or other ventilated enclosure.

  • Avoid contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

4. Accidental Release Measures:

  • In case of a spill, avoid dust formation.

  • Sweep up the solid material and place it in a suitable, closed container for disposal.[3]

  • Ensure adequate ventilation in the area of the spill.

  • Do not let the product enter drains.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Chemical Waste:

  • Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.

  • Collect all chemical waste in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

2. Contaminated Materials:

  • Dispose of all contaminated materials, such as pipette tips, gloves, and empty containers, in designated hazardous waste containers.

  • Do not mix with general laboratory trash.

3. Decontamination:

  • Decontaminate work surfaces and equipment after use with an appropriate cleaning agent.

  • Dispose of cleaning materials as contaminated waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation & Handling cluster_disposal Disposal cluster_safety Safety Measures A Receiving & Inspection B Storage at -20°C A->B C Weighing & Solution Prep (in Fume Hood) B->C D Experimental Use C->D E Collect Chemical Waste D->E Unused Compound & Solutions F Collect Contaminated Materials D->F Used PPE & Consumables G Segregate Waste E->G F->G H Dispose via Certified Vendor G->H PPE Wear Appropriate PPE Ventilation Use Fume Hood Spill_Kit Spill Kit Accessible

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
27-Hydroxycholesterol
Reactant of Route 2
27-Hydroxycholesterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.